molecular formula C36H61N5O6 B3139017 C12-NBD-L-Threo-sphingosine CAS No. 474943-08-3

C12-NBD-L-Threo-sphingosine

Cat. No.: B3139017
CAS No.: 474943-08-3
M. Wt: 659.9 g/mol
InChI Key: SNOJCYCOPNIGIK-LVGCVECSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C12-NBD L-threo-Sphingosine is a fluorescent derivative of L-threo-sphingosine. Sphingosine, an amino alcohol is a part of structurally diverse group of lipids called sphingolipids. L-threo-sphingosine is an isomer of sphingosine that can be distinguished by CD spectroscopy.>C12-NBD L-threo-Sphingosine is an analog of L-threo-sphingosine with a fluorescent NBD group. Sphingosine is an amino alcohol that belongs to the class of sphingolipids. L-threo-Sphingosine is one of the four isomers of sphingosine, which can be differentiated by CD spectroscopy.>

Properties

IUPAC Name

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOJCYCOPNIGIK-LVGCVECSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to C12-NBD-L-Threo-sphingosine: Properties, Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-L-Threo-sphingosine is a fluorescently labeled analog of sphingosine (B13886), a critical bioactive lipid involved in a myriad of cellular processes. This synthetic molecule incorporates a 12-carbon acyl chain and the nitrobenzoxadiazole (NBD) fluorophore, rendering it a powerful tool for visualizing and tracking the metabolism and localization of sphingolipids in living cells. Its L-Threo stereochemistry, an unnatural configuration, offers unique opportunities to probe the specificity of enzymes and transport proteins within the complex network of sphingolipid signaling. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant signaling pathways associated with this compound.

Core Chemical Properties

A thorough understanding of the physicochemical characteristics of this compound is paramount for its effective use in research. Key properties are summarized in the table below.

PropertyValueSource
Synonyms N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-L-threo-sphingosine[1]
CAS Number 474943-08-3[1]
Molecular Formula C36H61N5O6[2]
Molecular Weight 659.899 g/mol Avanti Polar Lipids
Appearance Powder[1]
Purity >99% (TLC)[1]
Excitation Maximum (NBD) ~465 nm[3]
Emission Maximum (NBD) ~535 nm[3]
Storage -20°C, protected from light[4][5]
Stability Stable for at least 1 year when stored properly[4]
Solubility Soluble in chloroform (B151607) and other organic solvents. Often supplied in chloroform.Avanti Polar Lipids

Experimental Protocols

The primary application of this compound is as a fluorescent probe in live-cell imaging and biochemical assays. The following protocols provide a general framework for its use. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: Live-Cell Imaging of Sphingolipid Trafficking and Localization

This protocol details the steps for labeling live cells with this compound to visualize its uptake and subcellular distribution, particularly to the Golgi apparatus.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Live-cell imaging microscope with appropriate filter sets for NBD

Procedure:

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of this compound in ethanol.

    • In a separate tube, prepare a solution of fatty acid-free BSA in PBS.

    • While vortexing the BSA solution, slowly add the ethanolic this compound solution to form a complex. This step is crucial for efficient delivery of the lipid to the cells.

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.

  • Cell Labeling:

    • Wash the cells with pre-warmed PBS or serum-free medium.

    • Incubate the cells with the this compound-BSA complex in serum-free medium for a specified time (e.g., 30 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically.

  • Washing:

    • Remove the labeling solution and wash the cells several times with pre-warmed complete medium to remove unbound probe.

  • Imaging:

    • Mount the dish or coverslip on the microscope stage and visualize the fluorescent signal using an appropriate NBD filter set (Excitation ~465 nm, Emission ~535 nm). Time-lapse imaging can be performed to track the dynamic movement of the probe.

G cluster_prep Probe Preparation cluster_cell Cellular Protocol prep1 Dissolve this compound in Ethanol prep2 Prepare BSA solution in PBS prep1->prep2 prep3 Complex formation (vortexing) prep2->prep3 cell2 Incubate with probe-BSA complex prep3->cell2 Add to cells cell1 Seed cells on imaging dish cell1->cell2 cell3 Wash to remove unbound probe cell2->cell3 cell4 Image with fluorescence microscope cell3->cell4

Experimental workflow for live-cell imaging.

Protocol 2: In Vitro Ceramide Synthase Activity Assay

This protocol outlines a method to assess the activity of ceramide synthases using this compound as a substrate. The unnatural L-Threo stereoisomer can be used to investigate the stereospecificity of these enzymes.

Materials:

  • Cell or tissue lysates containing ceramide synthase activity

  • This compound

  • Fatty acyl-CoA (e.g., palmitoyl-CoA)

  • Reaction buffer

  • Organic solvents for lipid extraction (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) plate or HPLC system

  • Fluorescence detector

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell/tissue lysate, reaction buffer, and fatty acyl-CoA.

  • Initiation of Reaction:

    • Add this compound to the reaction mixture to start the enzymatic reaction.

    • Incubate at 37°C for a defined period.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a mixture of chloroform and methanol.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

  • Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid film in a small volume of a suitable solvent.

    • Separate the lipid products (NBD-ceramide) from the unreacted substrate (NBD-sphingosine) using TLC or HPLC.

    • Quantify the fluorescent signal of the product to determine enzyme activity.

G start Prepare reaction mixture (lysate, buffer, acyl-CoA) add_sub Add this compound start->add_sub incubate Incubate at 37°C add_sub->incubate stop Stop reaction & extract lipids incubate->stop analyze Separate and quantify (TLC or HPLC) stop->analyze

Workflow for in vitro ceramide synthase assay.

Signaling Pathways

This compound is a valuable tool for dissecting the complex and interconnected signaling pathways of sphingolipids. The two major pathways of interest are the ceramide and sphingosine-1-phosphate (S1P) signaling cascades.

Ceramide Signaling Pathway

Ceramide is a central hub in sphingolipid metabolism and acts as a second messenger in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. The generation of ceramide can occur through the de novo synthesis pathway or the hydrolysis of sphingomyelin (B164518) by sphingomyelinases.

G cluster_synthesis Ceramide Generation cluster_effects Downstream Effects de_novo De Novo Synthesis ceramide Ceramide de_novo->ceramide sphingomyelin Sphingomyelin sphingomyelinase Sphingomyelinase sphingomyelin->sphingomyelinase apoptosis Apoptosis ceramide->apoptosis cell_cycle Cell Cycle Arrest ceramide->cell_cycle inflammation Inflammation ceramide->inflammation sphingomyelinase->ceramide

Simplified Ceramide Signaling Pathway.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule that regulates cell survival, proliferation, migration, and angiogenesis, often acting in opposition to ceramide. S1P can act intracellularly or be secreted to activate a family of G protein-coupled receptors (S1PR1-5) on the cell surface. The metabolism of L-threo-dihydrosphingosine (safingol), a related L-threo analog, has been shown to be preferentially directed towards N-acylation rather than catabolism, suggesting that this compound may also exhibit distinct metabolic fates compared to its natural erythro counterpart.[6]

G cluster_synthesis S1P Generation cluster_effects Downstream Effects sphingosine Sphingosine sphk Sphingosine Kinase (SphK1/2) sphingosine->sphk s1p Sphingosine-1-Phosphate (S1P) survival Cell Survival s1p->survival proliferation Proliferation s1p->proliferation migration Migration s1p->migration sphk->s1p

References

An In-depth Technical Guide on the Fluorescent Characteristics of C12-NBD-L-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

C12-NBD-L-threo-sphingosine is a fluorescently labeled analog of sphingosine (B13886), a critical bioactive lipid involved in a multitude of cellular processes. This molecule incorporates the nitrobenzoxadiazole (NBD) fluorophore attached to a twelve-carbon acyl chain on the L-threo stereoisomer of sphingosine. Its structural similarity to endogenous sphingolipids allows it to be integrated into cellular membranes and metabolized by native enzymatic machinery, making it an invaluable tool for visualizing and quantifying sphingolipid trafficking, metabolism, and signaling pathways in real-time using fluorescence microscopy. This guide provides a comprehensive overview of its core fluorescent characteristics, detailed experimental protocols for its application, and a review of the signaling pathways it helps to elucidate.

Core Fluorescent Characteristics

The fluorescent properties of this compound are conferred by the NBD group. NBD is a small, hydrophobic fluorophore whose spectral properties are sensitive to the polarity of its local environment. When partitioned into the nonpolar environment of a lipid bilayer from an aqueous solution, NBD exhibits a significant blue-shift in its emission spectrum and an increase in quantum yield.[1]

Quantitative Spectral Data

The spectral characteristics of the NBD fluorophore are crucial for designing imaging experiments, including the selection of appropriate filter sets for fluorescence microscopy. The following table summarizes the key quantitative data for NBD-labeled lipids.

PropertyValueConditions / NotesCitations
Excitation Maximum (λex) ~465 - 467 nmIn organic solvents or lipid environments.[2][3][4]
Emission Maximum (λem) ~536 - 539 nmIn organic solvents or lipid environments.[2][3][4]
Emission Maximum (λem) ~565 nmIn aqueous buffer, where it may form aggregates.[1]
Emission Blue-Shift Shifts to ~540 nmUpon partitioning from aqueous buffer into lipid vesicles.[1]
Fluorescence Lifetime VariableHighly dependent on the orientation of the NBD nitro group relative to the aqueous phase of the lipid bilayer.[5]
Molar Extinction Coefficient ~13,000 cm⁻¹M⁻¹Value for a similar NBD compound (NBD-TMA).[6]

Experimental Protocols and Workflows

Proper handling and application of this compound are critical for obtaining reliable and reproducible results. The following protocols are generalized from methods used for NBD-labeled sphingolipid analogs, such as NBD-ceramides, which share similar application principles.

Preparation of NBD-Sphingosine-BSA Complex

For efficient delivery to live cells, hydrophobic NBD-sphingolipids are typically complexed with fatty acid-free Bovine Serum Albumin (BSA).

  • Stock Solution: Prepare a stock solution of this compound in a minimal volume of an organic solvent like ethanol (B145695) or a chloroform (B151607):methanol mixture (e.g., 1-5 mM).[4][7]

  • BSA Solution: Prepare a solution of fatty acid-free BSA in a suitable buffer, such as Phosphate-Buffered Saline (PBS) (e.g., 0.34 mg/mL).[4]

  • Complexation: While vortexing the BSA solution, slowly add the NBD-sphingosine stock solution to achieve the desired final concentration (e.g., 100 µM). This slow addition facilitates the formation of a 1:1 complex.[4]

  • Storage: The resulting NBD-sphingosine-BSA complex can be stored at -20°C for future use.[4]

Live-Cell Labeling and Imaging

This protocol outlines the steps for labeling adherent cells in culture for fluorescence microscopy.

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to grow to the desired confluency (typically 50-70%).[4]

  • Preparation of Labeling Medium: Dilute the NBD-sphingosine-BSA complex into pre-warmed, complete cell culture medium to a final working concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized for the specific cell type and experimental goals.[4]

  • Labeling: Remove the existing culture medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for a period ranging from 10 to 30 minutes at 37°C.[4][8] The optimal time depends on the specific metabolic or trafficking event being studied.

  • Washing: To reduce background fluorescence, aspirate the labeling solution and wash the cells three times with pre-warmed complete medium or PBS.[4]

  • Imaging: Mount the dish or coverslip on a fluorescence microscope equipped with appropriate filter sets for NBD (e.g., a standard FITC/GFP filter set). Acquire images. For dynamic studies, time-lapse imaging can be performed. To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure times.[4]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a live-cell imaging experiment using this compound.

G cluster_prep Probe Preparation cluster_cell Cellular Application cluster_analysis Data Acquisition & Analysis prep_stock Prepare NBD-Sphingosine Stock Solution (Ethanol) complex Form NBD-Sphingosine-BSA Complex via Vortexing prep_stock->complex prep_bsa Prepare Fatty Acid-Free BSA Solution (PBS) prep_bsa->complex labeling_medium Dilute Complex into Pre-warmed Culture Medium complex->labeling_medium seed Seed Cells on Microscopy-grade Dish seed->labeling_medium incubate Incubate Cells (10-30 min, 37°C) labeling_medium->incubate wash Wash 3x with Warm Medium to Remove Excess Probe incubate->wash image Fluorescence Microscopy (e.g., FITC/GFP filter set) wash->image analysis Image & Data Analysis (Localization, Trafficking, Intensity) image->analysis

A typical experimental workflow for live-cell imaging.
Lipid Extraction and Analysis

To quantify the metabolism of this compound into other fluorescent sphingolipids (e.g., NBD-ceramide or NBD-sphingosine-1-phosphate), lipids can be extracted and analyzed by chromatography.

  • Cell Lysis: After labeling, wash cells with PBS and lyse them.

  • Lipid Extraction: Perform a solvent-based lipid extraction (e.g., using the Bligh-Dyer method with chloroform and methanol).[9]

  • Chromatographic Separation: Separate the different fluorescent lipid species using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9][10]

  • Quantification: Quantify the separated lipids using a fluorescence detector or by imaging the TLC plate.[8][10]

Sphingolipid Signaling and Metabolism

This compound is used as a tracer to study the complex and interconnected sphingolipid metabolic pathway. In mammals, sphingolipids are not merely structural components of membranes but are key signaling molecules that regulate cell fate decisions, including proliferation, apoptosis, and migration.[11][12]

Key Metabolic Conversions

Once inside the cell, this compound can be metabolized by two primary routes:

  • Phosphorylation: Sphingosine kinases (SphK1 and SphK2) can phosphorylate the primary hydroxyl group of sphingosine to produce sphingosine-1-phosphate (S1P).[11][12] S1P is a potent signaling molecule that acts both intracellularly as a second messenger and extracellularly as a ligand for a family of five G protein-coupled receptors (S1PR1-5).[13][14]

  • Acylation (Salvage Pathway): Ceramide synthases (CerS) can re-acylate sphingosine to form ceramide.[15] This "salvage pathway" recycles sphingosine back into ceramide, a central hub in sphingolipid metabolism.

Ceramide and S1P often exert opposing biological effects; ceramide is generally associated with pro-apoptotic and anti-proliferative signals, whereas S1P promotes cell survival, growth, and proliferation.[11][12] The balance between these two metabolites, often termed the "sphingolipid rheostat," is critical for determining cell fate.

Sphingolipid Metabolism Pathway Diagram

The diagram below illustrates the central role of sphingosine in the sphingolipid metabolic network.

G SM Sphingomyelin Cer Ceramide SM->Cer Hydrolysis Sph This compound (Analog of Sphingosine) Cer->Sph Hydrolysis Cer_out Apoptosis, Cell Cycle Arrest Cer->Cer_out Sph->Cer Acylation (Salvage Pathway) S1P C12-NBD-S1P (Analog of Sphingosine-1-Phosphate) Sph->S1P Phosphorylation S1P_out Proliferation, Survival, Migration S1P->S1P_out SMase Sphingomyelinase (SMase) CDase Ceramidase (CDase) CerS Ceramide Synthase (CerS) SphK Sphingosine Kinase (SphK1/2) invis1->SMase invis2->CDase invis3->SphK invis4->CerS

Core sphingolipid metabolic and signaling pathway.

Conclusion

This compound is a powerful and versatile fluorescent probe for the investigation of sphingolipid biology. Its environmentally sensitive fluorophore and ability to participate in key metabolic pathways allow researchers to visualize lipid trafficking, localize enzymatic activity, and dissect complex signaling cascades within living cells. By understanding its core fluorescent properties and employing optimized experimental protocols, scientists can effectively leverage this tool to advance our knowledge of the critical roles that sphingolipids play in cellular health and disease.

References

L-threo-sphingosine Fluorescent Derivatives: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-threo-sphingosine fluorescent derivatives, powerful tools for investigating the intricate roles of sphingolipids in cellular processes. This document details the properties of commonly used fluorescent probes, provides explicit experimental protocols for their use, and illustrates key signaling pathways.

Introduction to L-threo-sphingosine and its Fluorescent Analogs

Sphingolipids are a class of lipids that play critical roles not only as structural components of cell membranes but also as bioactive molecules involved in signal transduction. L-threo-sphingosine is a stereoisomer of sphingosine (B13886), the characteristic backbone of sphingolipids. While the D-erythro isomer is the most common in mammals, L-threo-sphingosine and its metabolites also exhibit significant biological activities, including the potent inhibition of protein kinase C (PKC).

To study the subcellular localization, trafficking, and metabolism of L-threo-sphingosine, researchers utilize fluorescently labeled analogs. These probes mimic the behavior of their endogenous counterparts, allowing for real-time visualization and analysis within living cells. The most commonly employed fluorescent moieties are nitrobenzoxadiazole (NBD) and boron-dipyrromethene (BODIPY), each offering distinct advantages in terms of their photophysical properties.

Data Presentation: Properties of Fluorescent L-threo-sphingosine Derivatives

The selection of a fluorescent probe is dictated by the specific experimental requirements, including the instrumentation available and the need for multiplexing with other fluorophores. The following tables summarize the key quantitative data for NBD and BODIPY labeled L-threo-sphingosine derivatives.

Table 1: Quantitative Properties of NBD-Labeled L-threo-Sphingosine Derivatives

DerivativeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
C6-NBD-L-threo-Sphingosine~466~536~19,500~0.1

Table 2: Quantitative Properties of BODIPY-Labeled L-threo-Sphingosine Derivatives

DerivativeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
BODIPY FL C5-L-threo-Sphingosine~505~511>80,000[1]~0.9-1.0[1][][3]
BODIPY 540 L-threo-Sphingosine~540[4]~568[4]Not ReportedNot Reported

Signaling Pathways Involving L-threo-sphingosine

L-threo-sphingosine is a known inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to many signal transduction cascades, regulating processes such as cell growth, differentiation, and apoptosis. The inhibitory action of L-threo-sphingosine on PKC is a key aspect of its biological function.

L_threo_sphingosine_PKC_inhibition cluster_membrane Plasma Membrane PKC Protein Kinase C (PKC) Substrate PKC Substrate PKC->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate DAG Diacylglycerol (DAG) DAG->PKC Activates PS Phosphatidylserine (PS) PS->PKC Activates L_threo_sphingosine L-threo-sphingosine L_threo_sphingosine->PKC Inhibits

Figure 1. L-threo-sphingosine inhibition of Protein Kinase C (PKC) signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing L-threo-sphingosine fluorescent derivatives.

Cell Labeling with Fluorescent L-threo-sphingosine Analogs

This protocol describes the general procedure for labeling live cells with NBD- or BODIPY-conjugated L-threo-sphingosine.

Materials:

  • Fluorescent L-threo-sphingosine analog (e.g., C6-NBD-L-threo-sphingosine or BODIPY FL C5-L-threo-sphingosine)

  • Ethanol (B145695) or DMSO for stock solution

  • Defatted bovine serum albumin (BSA)

  • Serum-free cell culture medium (e.g., DMEM or Opti-MEM)

  • Phosphate-buffered saline (PBS)

  • Cultured cells on coverslips or in imaging dishes

Procedure:

  • Prepare a stock solution of the fluorescent sphingosine analog at 1-5 mM in ethanol or DMSO. Store at -20°C.

  • Prepare a fluorescent lipid-BSA complex: a. In a glass tube, evaporate the desired amount of the fluorescent lipid stock solution to dryness under a stream of nitrogen gas. b. Resuspend the lipid film in a small volume of ethanol. c. In a separate tube, prepare a solution of defatted BSA in serum-free medium (e.g., 0.34 mg/mL). d. While vortexing the BSA solution, slowly inject the ethanolic lipid solution. This results in a final complex that can be further diluted in culture medium.[5]

  • Cell Labeling: a. Wash the cultured cells twice with pre-warmed serum-free medium. b. Incubate the cells with the fluorescent lipid-BSA complex diluted to a final concentration of 1-5 µM in serum-free medium. c. The incubation time and temperature will vary depending on the specific research question. For general labeling of cellular membranes, incubate for 30 minutes at 37°C.[4] For studies focusing on endocytosis, a pulse-chase approach is often used, starting with a short incubation at 4°C followed by a chase at 37°C.[5]

  • Washing: a. After incubation, remove the labeling medium. b. Wash the cells three times with ice-cold PBS to remove unbound fluorescent lipid.

  • Imaging: Proceed immediately to live-cell imaging or fix the cells for immunofluorescence co-localization studies.

Fluorescence Microscopy and Lipid Trafficking Analysis

This protocol outlines the steps for visualizing and analyzing the subcellular distribution and trafficking of fluorescent L-threo-sphingosine derivatives using confocal microscopy.

Materials:

  • Labeled cells from Protocol 4.1

  • Confocal laser scanning microscope equipped with appropriate lasers and filter sets for the chosen fluorophore (e.g., ~488 nm excitation for NBD and BODIPY FL)

  • Imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)

  • (Optional) Organelle-specific fluorescent markers (e.g., MitoTracker, ER-Tracker)

  • (Optional) 4% paraformaldehyde in PBS for fixation

Procedure:

  • Microscope Setup: a. Mount the coverslip with labeled cells onto a glass slide with a drop of imaging buffer or place the imaging dish on the microscope stage. b. Use appropriate laser lines and emission filters for the fluorescent probe. For C6-NBD-L-threo-sphingosine and BODIPY FL C5-L-threo-sphingosine, a 488 nm laser line is suitable. c. Set the emission collection window to capture the fluorescence of the probe (e.g., 500-550 nm for NBD and BODIPY FL green emission).

  • Image Acquisition: a. Acquire images using a high-resolution objective (e.g., 60x or 100x oil immersion). b. For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator. c. For trafficking studies, acquire time-lapse images at appropriate intervals.

  • Co-localization Studies (Optional): a. If co-localizing with other markers, acquire images in separate channels for each fluorophore to avoid spectral bleed-through. b. Cells can be co-stained with organelle-specific dyes according to the manufacturer's instructions.

  • Fixation (Optional): a. After labeling, wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature. b. Wash three times with PBS. c. The fixed cells can then be permeabilized and stained for immunofluorescence.

  • Data Analysis: a. Use image analysis software (e.g., ImageJ/Fiji, Imaris) to visualize and quantify the fluorescence intensity in different cellular compartments. b. For co-localization analysis, use tools such as Pearson's correlation coefficient or Mander's overlap coefficient.

Synthesis of Fluorescent L-threo-sphingosine Derivatives

The synthesis of fluorescently labeled L-threo-sphingosine derivatives typically involves the acylation of the amino group of L-threo-sphingosine with an activated fluorescent fatty acid.

Synthesis of C6-NBD-L-threo-Sphingosine

A common method for synthesizing C6-NBD-L-threo-sphingosine involves the reaction of L-threo-sphingosine with N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminohexanoic acid (NBD-X).

C6_NBD_L_threo_Sphingosine_Synthesis L_threo L-threo-sphingosine Coupling Coupling Reaction (e.g., DCC/NHS) L_threo->Coupling NBD_X NBD-X (activated) NBD_X->Coupling Product C6-NBD-L-threo-Sphingosine Coupling->Product

Figure 2. Synthetic workflow for C6-NBD-L-threo-Sphingosine.

Synthesis of BODIPY FL C5-L-threo-Sphingosine

Similarly, BODIPY FL C5-L-threo-sphingosine can be synthesized by acylating L-threo-sphingosine with 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoic acid, succinimidyl ester (BODIPY FL C5-SE).[6]

BODIPY_L_threo_Sphingosine_Synthesis L_threo L-threo-sphingosine Acylation Acylation Reaction L_threo->Acylation BODIPY_SE BODIPY FL C5-SE BODIPY_SE->Acylation Product BODIPY FL C5-L-threo-Sphingosine Acylation->Product

Figure 3. Synthetic workflow for BODIPY FL C5-L-threo-Sphingosine.

Conclusion

Fluorescent derivatives of L-threo-sphingosine are indispensable tools for cell biologists and drug development professionals. Their ability to mimic endogenous sphingolipids allows for the detailed investigation of their metabolic pathways, intracellular trafficking, and roles in signaling cascades. The choice between NBD and BODIPY conjugates will depend on the specific application, with BODIPY derivatives generally offering superior photostability and brightness. The protocols and data provided in this guide serve as a foundational resource for researchers embarking on the study of L-threo-sphingosine in cellular systems.

References

An In-depth Technical Guide to the Cellular Mechanism of Action of C12-NBD-L-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-L-threo-sphingosine is a fluorescently labeled, non-natural stereoisomer of sphingosine (B13886), a fundamental building block of sphingolipids. This synthetic probe is a valuable tool for investigating the complex network of sphingolipid metabolism and signaling in living cells. Its unique stereochemistry and fluorescent tag allow for the real-time visualization and perturbation of cellular pathways, offering insights into processes such as membrane trafficking, signal transduction, and apoptosis. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its metabolic fate, its influence on key signaling pathways, and its application in experimental settings.

Physicochemical Properties and Cellular Uptake

This compound consists of an L-threo-sphingosine backbone, which is a stereoisomer of the naturally occurring D-erythro-sphingosine. It is labeled with a 12-carbon acyl chain and a nitrobenzoxadiazole (NBD) fluorophore. The NBD moiety allows for its detection and quantification using fluorescence microscopy and other fluorescence-based techniques.

Upon introduction to cell culture, this compound is readily taken up by cells, a process facilitated by its lipophilic nature. The precise mechanism of uptake is not fully elucidated but is thought to involve passive diffusion across the plasma membrane and potentially protein-mediated transport.

Metabolic Fate of this compound in Cells

The metabolism of this compound diverges significantly from that of its natural D-erythro counterpart due to its unnatural stereochemistry. The primary metabolic pathway for L-threo-sphingoid bases is N-acylation, leading to the formation of L-threo-ceramides.

  • N-acylation by Ceramide Synthases (CerS): this compound serves as a substrate for ceramide synthases (CerS), the enzymes responsible for attaching a fatty acyl-CoA to the sphingoid base. This reaction results in the formation of C12-NBD-L-threo-ceramide. Studies on the un-labeled analog, L-threo-dihydrosphingosine (safingol), have shown that this N-acylation is a preferential metabolic route.[1][2]

  • Limited Desaturation: Unlike D-erythro-dihydroceramide, which is desaturated to form ceramide, L-threo-dihydroceramide is a poor substrate for dihydroceramide (B1258172) desaturase.[1][2] Consequently, C12-NBD-L-threo-ceramide is expected to accumulate in its saturated form.

  • Poor Substrate for Sphingosine Kinases (SphK): The L-threo stereochemistry makes it a poor substrate for sphingosine kinase 1 (SphK1), the primary enzyme that phosphorylates sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[3] However, it can be phosphorylated by Sphingosine Kinase 2 (SphK2), albeit less efficiently than the natural D-erythro isomer.[4][5]

  • Inhibition of Sphingosine Kinase 1 (SphK1): L-threo-dihydrosphingosine (safingol) acts as a competitive inhibitor of SphK1.[3] This inhibition can lead to a decrease in cellular S1P levels and an increase in the levels of pro-apoptotic sphingolipids like ceramide and sphingosine. Clinical trial data with safingol (B48060) has demonstrated a dose-dependent reduction in plasma S1P levels.[6][7]

  • Limited Catabolism: L-threo-sphingoid bases are poor substrates for the catabolic enzyme sphingosine-1-phosphate lyase, leading to their accumulation within the cell.[1][2]

The metabolic pathway of this compound is summarized in the diagram below:

Metabolic Fate of this compound C12_NBD_L_Threo_Sph This compound CerS Ceramide Synthase (CerS) C12_NBD_L_Threo_Sph->CerS N-acylation SphK1 Sphingosine Kinase 1 (SphK1) C12_NBD_L_Threo_Sph->SphK1 Competitive Inhibition SphK2 Sphingosine Kinase 2 (SphK2) C12_NBD_L_Threo_Sph->SphK2 Poor Substrate S1P_Lyase S1P Lyase C12_NBD_L_Threo_Sph->S1P_Lyase Poor Substrate C12_NBD_L_Threo_Cer C12-NBD-L-Threo-ceramide CerS->C12_NBD_L_Threo_Cer Accumulation Accumulation C12_NBD_L_Threo_Cer->Accumulation Inhibition Inhibition

Caption: Metabolic pathway of this compound.

Signaling Pathways Modulated by this compound

By altering the balance of bioactive sphingolipids, this compound can significantly impact several key signaling pathways, most notably those involved in apoptosis and cell proliferation.

Induction of Apoptosis

The accumulation of ceramide is a well-established trigger for apoptosis. By being metabolized to C12-NBD-L-threo-ceramide and inhibiting the pro-survival SphK1/S1P axis, this compound promotes a cellular environment conducive to programmed cell death.

The proposed mechanism for apoptosis induction involves:

  • Ceramide Accumulation: The conversion of this compound to its ceramide analog leads to increased intracellular ceramide levels.

  • Inhibition of SphK1: The inhibitory effect on SphK1 reduces the production of pro-survival S1P.

  • Activation of Pro-Apoptotic Pathways: Elevated ceramide levels can activate downstream effectors of apoptosis, including:

    • Mitochondrial Pathway: Ceramide can induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade.

    • Stress-Activated Protein Kinases (SAPKs): Ceramide can activate stress kinases like JNK, which in turn can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2.

  • Inhibition of Protein Kinase C (PKC): Sphingosine and its analogs are known inhibitors of Protein Kinase C (PKC), a family of kinases involved in cell proliferation and survival.[8][9][10][11] By inhibiting PKC, this compound can further contribute to the induction of apoptosis.

A diagram illustrating the pro-apoptotic signaling of this compound is presented below:

Pro-Apoptotic Signaling of this compound C12_NBD_L_Threo_Sph This compound CerS CerS C12_NBD_L_Threo_Sph->CerS SphK1 SphK1 C12_NBD_L_Threo_Sph->SphK1 Inhibits PKC PKC C12_NBD_L_Threo_Sph->PKC Inhibits C12_NBD_L_Threo_Cer C12-NBD-L-Threo-ceramide CerS->C12_NBD_L_Threo_Cer Mitochondria Mitochondria C12_NBD_L_Threo_Cer->Mitochondria Activates S1P S1P SphK1->S1P Survival Cell Survival S1P->Survival Promotes PKC->Survival Promotes Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Pro-apoptotic signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for L-threo-dihydrosphingosine (safingol), the un-labeled parent compound of this compound. This data provides a strong indication of the expected in vivo and in vitro activity of its NBD-labeled counterpart.

Table 1: Clinical Pharmacokinetics of Safingol

ParameterValueReference
Maximum Tolerated Dose (MTD) with Cisplatin (B142131)840 mg/m² over 120 min[6][7]
Peak Plasma Concentration (Cmax) at 120 mg/m²1040 +/- 196 ng/ml[12]
Area Under the Curve (AUC) at 120 mg/m²1251 +/- 317 ng*h/ml[12]
Plasma Half-life (t½)3.97 +/- 2.51 h[12]
Plasma Clearance3140 +/- 765 ml/min[12]
Volume of Distribution995 +/- 421 L[12]
Plasma Levels at or near MTD> 20 µM (maintained ≥ 5 µM for 4 hours)[6][7]

Table 2: In Vitro Activity of Safingol

TargetActivityKi ValueReference
Sphingosine Kinase 1 (SphK1)Competitive Inhibitor3-6 µM[13]

Experimental Protocols

The following are generalized protocols for the use of NBD-labeled sphingolipids in cell culture, which can be adapted for this compound.

Preparation of NBD-sphingolipid-BSA Complex

For efficient delivery to cells, it is recommended to complex the NBD-sphingolipid with bovine serum albumin (BSA).

  • Prepare a stock solution of this compound in ethanol (B145695) or a chloroform:methanol mixture.

  • Evaporate the solvent under a stream of nitrogen to create a thin lipid film.

  • Resuspend the lipid film in a solution of fatty-acid-free BSA in a suitable buffer (e.g., PBS or HBSS) with vortexing to form the complex.

Live-Cell Fluorescence Microscopy

This protocol allows for the visualization of the uptake and trafficking of this compound in real-time.

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging.

  • Labeling: Incubate the cells with the this compound-BSA complex at a final concentration of 1-5 µM in serum-free medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed complete medium to remove excess probe.

  • Imaging: Mount the dish or coverslip on a fluorescence microscope equipped with the appropriate filter set for NBD (Excitation/Emission: ~460/535 nm). Acquire images to observe the subcellular localization and dynamics of the probe.

Fixed-Cell Fluorescence Microscopy

This protocol is for visualizing the steady-state distribution of the probe and its metabolites.

  • Labeling and Washing: Follow steps 1-3 of the live-cell imaging protocol.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization (Optional): If co-staining with antibodies against intracellular targets, permeabilize the cells with a detergent such as Triton X-100 or saponin.

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image as described above.

The following diagram outlines a general experimental workflow for studying the effects of this compound.

Experimental Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Probe_Prep Prepare this compound-BSA Complex Cell_Culture->Probe_Prep Labeling Label Cells Probe_Prep->Labeling Live_Imaging Live-Cell Fluorescence Microscopy Labeling->Live_Imaging Fixation Fix and Permeabilize Cells Labeling->Fixation Biochemical_Assays Biochemical Assays (e.g., Apoptosis Assay, Kinase Activity) Labeling->Biochemical_Assays Data_Analysis Image and Data Analysis Live_Imaging->Data_Analysis Immunostaining Immunostaining (Optional) Fixation->Immunostaining Fixed_Imaging Fixed-Cell Fluorescence Microscopy Fixation->Fixed_Imaging Immunostaining->Fixed_Imaging Fixed_Imaging->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Biochemical_Assays->Data_Analysis

Caption: General experimental workflow.

Conclusion

This compound is a powerful tool for cell biologists and drug development professionals. Its unique metabolic fate, primarily conversion to a non-natural ceramide analog and inhibition of the pro-survival SphK1/S1P pathway, makes it a potent inducer of apoptosis. The fluorescent NBD tag allows for direct visualization of its uptake and subcellular localization, providing valuable insights into sphingolipid metabolism and its role in cellular signaling. The quantitative data from its un-labeled counterpart, safingol, further underscores its potential as a pharmacological agent. By understanding its core mechanism of action, researchers can effectively utilize this probe to dissect the intricate roles of sphingolipids in health and disease.

References

The Role of C12-NBD-L-Threo-Sphingosine in Sphingolipid Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C12-NBD-L-Threo-sphingosine, a fluorescently labeled, non-natural stereoisomer of sphingosine (B13886), and its application in the study of sphingolipid metabolism. Ceramide, a central hub in sphingolipid metabolic pathways, and its analogs are critical tools for elucidating the complex roles of these lipids in cellular processes. The unique stereochemistry of this compound offers a specialized probe to investigate the stereospecificity of enzymes and transport proteins involved in sphingolipid synthesis, degradation, and signaling. This document details its metabolic fate, its utility in dissecting enzymatic pathways, and provides experimental protocols for its use.

Introduction to Sphingolipid Metabolism

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, which can be N-acylated to form ceramide. Ceramide sits (B43327) at the core of sphingolipid metabolism and can be further metabolized into a variety of complex sphingolipids, including sphingomyelin (B164518) and glycosphingolipids, or broken down into sphingosine.[1] These molecules are not only structural components of cellular membranes but also act as critical signaling molecules in a myriad of cellular processes such as proliferation, apoptosis, and inflammation.

The primary pathways of sphingolipid metabolism include:

  • De Novo Synthesis: Occurring in the endoplasmic reticulum (ER), this pathway synthesizes ceramide from serine and palmitoyl-CoA.[1]

  • Salvage Pathway: This pathway recycles sphingosine, derived from the breakdown of complex sphingolipids, to regenerate ceramide.[1]

  • Catabolism: Complex sphingolipids are broken down in the lysosomes to yield ceramide, which can be further catabolized by ceramidases to sphingosine.[1]

This compound: A Tool for Stereospecific Interrogation

This compound is a synthetic sphingolipid analog. It consists of an L-threo stereoisomer of sphingosine, which is different from the naturally occurring D-erythro isomer. It is acylated with a 12-carbon fatty acid (dodecanoic acid) that is fluorescently tagged with a nitrobenzoxadiazole (NBD) group. This fluorescent tag allows for its visualization and quantification in cellular and in vitro systems.

The key features of this molecule that make it a valuable research tool are:

  • Stereochemistry: The L-threo configuration is not the natural substrate for many enzymes in the sphingolipid pathway, allowing researchers to probe the stereospecificity of these enzymes.

  • Fluorescence: The NBD group provides a sensitive reporter for tracking the molecule's transport, localization, and metabolic conversion.

  • Acyl Chain Length: The 12-carbon chain influences its membrane partitioning and interaction with enzymes.

Metabolism of this compound

Studies have shown that the stereochemistry of sphingolipids significantly impacts their metabolism. While the D-erythro isomers are readily metabolized into various complex sphingolipids, the metabolism of L-threo isomers is more restricted.

Key Metabolic Fates:

  • Acylation: L-threo-sphinganine, the saturated backbone of L-threo-sphingosine, can be acylated by dihydroceramide (B1258172) synthase to form L-threo-dihydroceramide.

  • Conversion to Sphingomyelin: L-threo-ceramide can be a substrate for sphingomyelin synthase, leading to the formation of L-threo-sphingomyelin.

  • Exclusion from Glucosylceramide Synthesis: Notably, L-threo-ceramide is not a substrate for glucosylceramide synthase. This metabolic block is a critical feature that can be exploited experimentally to study the sphingomyelin synthesis pathway in isolation from the glycosphingolipid pathway.

The differential metabolism of L-threo-sphingosine derivatives highlights the high degree of stereospecificity of the enzymes involved in sphingolipid metabolism.

Signaling Roles of L-Threo-Sphingosine Derivatives

While specific signaling studies on this compound are limited, the unlabeled L-threo-sphingosine has been shown to be a potent inhibitor of Protein Kinase C (PKC).[2] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling cascades, including cell proliferation, differentiation, and apoptosis. The inhibitory effect of L-threo-sphingosine on PKC suggests that this compound may also modulate PKC-dependent signaling pathways.[2][3]

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the kinetic parameters (Km, Vmax) and inhibition constants (IC50) of this compound with key enzymes of sphingolipid metabolism. The following table summarizes the known qualitative interactions and inhibitory actions of L-threo-sphingosine derivatives.

Enzyme/ProteinInteraction with L-Threo-Sphingosine DerivativesQuantitative DataReference
Dihydroceramide SynthaseSubstrate (L-threo-sphinganine is acylated)Not available
Sphingomyelin SynthaseSubstrate (L-threo-ceramide is converted to sphingomyelin)Not available
Glucosylceramide SynthaseNot a substrateNot available
Protein Kinase C (PKC)Inhibitor (L-threo-sphingosine)50% inhibition at 2.2 mol % in mixed micelle assays[2]
Serine Palmitoyltransferase (SPT)No inhibition (by L-threo-sphingosine)Not applicable[2]

Experimental Protocols

The following protocols are adapted from established methods for working with NBD-labeled sphingolipids and can be applied to this compound. Optimization for specific cell types and experimental conditions is recommended.

Live-Cell Imaging of this compound Trafficking

This protocol allows for the visualization of the intracellular transport and localization of this compound.

Materials:

  • This compound

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Confocal microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~540 nm)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. Grow cells to 70-80% confluency.

  • Preparation of NBD-sphingosine/BSA Complex: a. Prepare a 1 mM stock solution of this compound in ethanol. b. In a separate tube, prepare a 0.34 mM BSA solution in serum-free medium. c. Add the NBD-sphingosine stock solution to the BSA solution to achieve a final concentration of 5 µM. d. Incubate at 37°C for 30 minutes to allow for complex formation.

  • Cell Labeling: a. Wash cells twice with pre-warmed serum-free medium. b. Incubate cells with the NBD-sphingosine/BSA complex at 37°C for 30-60 minutes.

  • Imaging: a. Wash cells three times with pre-warmed complete medium. b. Image the cells immediately using a confocal microscope. Time-lapse imaging can be performed to track the movement of the fluorescent lipid.

HPLC Analysis of this compound Metabolites

This protocol allows for the separation and quantification of this compound and its fluorescent metabolites.[4][5]

Materials:

  • This compound

  • Cell lysis buffer

  • Chloroform, Methanol

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with this compound as described in the live-cell imaging protocol. b. After incubation, wash cells with ice-cold PBS and lyse them.

  • Lipid Extraction: a. Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform:methanol (1:2, v/v) to the cell lysate. b. After phase separation, collect the lower organic phase containing the lipids. c. Dry the lipid extract under a stream of nitrogen.

  • HPLC Analysis: a. Resuspend the dried lipid extract in the mobile phase. b. Inject the sample into the HPLC system. c. Use a gradient of mobile phases (e.g., methanol/water/acetic acid) to separate the different lipid species. d. Detect the fluorescent lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths for NBD. e. Quantify the peaks corresponding to the parent compound and its metabolites by integrating the peak areas.

Visualizations

Signaling Pathways

Sphingolipid_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PKC Protein Kinase C (PKC) Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Phosphorylation C12_NBD_L_Threo C12-NBD-L-Threo- sphingosine C12_NBD_L_Threo->PKC Inhibition Experimental_Workflow cluster_labeling Cell Labeling cluster_analysis Analysis start Plate Cells labeling Incubate with This compound start->labeling wash1 Wash Cells labeling->wash1 imaging Live-Cell Imaging (Confocal Microscopy) wash1->imaging Direct Visualization extraction Lipid Extraction wash1->extraction Biochemical Analysis hplc HPLC Analysis extraction->hplc quantification Quantification of Metabolites hplc->quantification Metabolism_Logic cluster_golgi Golgi Apparatus C12_NBD_L_Threo_Sph C12-NBD-L-Threo- sphingosine CerS Dihydroceramide Synthase C12_NBD_L_Threo_Sph->CerS Acylation C12_NBD_L_Threo_Cer C12-NBD-L-Threo- ceramide CerS->C12_NBD_L_Threo_Cer SMS Sphingomyelin Synthase C12_NBD_L_Threo_Cer->SMS GCS Glucosylceramide Synthase C12_NBD_L_Threo_Cer->GCS Blocked SM C12-NBD-L-Threo- sphingomyelin SMS->SM GlcCer No Product GCS->GlcCer

References

C12-NBD-L-Threo-Sphingosine: An In-Depth Technical Guide for Probing Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of C12-NBD-L-threo-sphingosine, a fluorescently labeled, non-natural stereoisomer of N-lauroyl-sphingosine. Its unique properties make it a valuable tool for investigating specific lipid signaling pathways, particularly those involving Protein Kinase C (PKC) and sphingolipid metabolism.

Introduction: The Significance of Stereochemistry in Sphingolipid Probes

Sphingolipids are a class of lipids that are integral to the structure of cellular membranes and are critical signaling molecules in a wide array of cellular processes, including proliferation, apoptosis, and differentiation. The biological activity of sphingolipids is highly dependent on their stereochemistry, with the naturally occurring backbone being D-erythro-sphingosine.

This compound is a synthetic probe that utilizes the non-natural L-threo stereoisomer. The primary rationale for using this particular isomer lies in its distinct biological activities, most notably its potent inhibition of Protein Kinase C (PKC). This makes it a specialized tool for dissecting signaling pathways that are modulated by PKC and for studying the differential metabolism of sphingolipid stereoisomers. The addition of a 12-carbon acyl chain (lauroyl) and the nitrobenzoxadiazole (NBD) fluorophore allows for its incorporation into cellular membranes and visualization by fluorescence microscopy.

Probe Properties

The key characteristics of this compound are summarized in the table below.

PropertyValueReference(s)
Full Chemical Name N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]lauroyl]-L-threo-sphingosine
Molecular Formula C₃₆H₆₁N₅O₆
Molecular Weight 659.9 g/mol
Excitation Maximum (λex) ~467 nm[1][2]
Emission Maximum (λem) ~538 nm[1][2]
Solubility Soluble in Chloroform:Methanol (2:1) and Methanol
Storage -20°C, protected from light

Core Concepts: L-threo-Sphingosine in Signaling Pathways

The utility of this compound as a probe is primarily derived from the biological activity of its L-threo-sphingosine backbone.

Inhibition of Protein Kinase C (PKC)

L-threo-sphingosine is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in signal transduction, cell proliferation, differentiation, and apoptosis. Notably, L-threo-sphingosine is a slightly more potent inhibitor of PKC than its natural D-erythro counterpart.[3] The mechanism of inhibition involves the positively charged amino group of sphingosine (B13886), which is thought to interfere with the interaction of PKC with its lipid cofactors, such as phosphatidylserine, and its activator, diacylglycerol (DAG).[4][5]

PKC_Inhibition cluster_membrane Plasma Membrane PKC_inactive PKC (inactive) in Cytosol PKC_active PKC (active) at Membrane PKC_inactive->PKC_active translocates to membrane & binds DAG/PS Substrate_unphos Substrate Protein PKC_active->Substrate_unphos phosphorylates DAG Diacylglycerol (DAG) PS Phosphatidylserine (PS) C12_NBD_L_threo This compound C12_NBD_L_threo->PKC_active inhibits (competes with DAG) Signal External Signal (e.g., Growth Factor) PLC Phospholipase C (PLC) Signal->PLC activates PLC->DAG produces Substrate_phos Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Substrate_phos->Cellular_Response L_threo_Metabolism cluster_enzymes Enzymatic Steps C12_NBD_L_threo_Sph This compound C12_NBD_L_threo_Cer C12-NBD-L-threo-Ceramide C12_NBD_L_threo_Sph->C12_NBD_L_threo_Cer Acylation CerS Ceramide Synthase (CerS) C12_NBD_L_threo_SM C12-NBD-L-threo-Sphingomyelin C12_NBD_L_threo_Cer->C12_NBD_L_threo_SM Phosphocholine addition GCS Glucosylceramide Synthase (GCS) C12_NBD_L_threo_Cer->GCS Inhibited Desaturase Dihydroceramide Desaturase C12_NBD_L_threo_Cer->Desaturase Poor Substrate SMS Sphingomyelin Synthase (SMS) Experimental_Workflow start Start prep_probe Prepare this compound -BSA Complex start->prep_probe seed_cells Seed Cells on Glass-bottom Dish start->seed_cells label_cells Label Cells with Probe (e.g., 30 min at 37°C) prep_probe->label_cells seed_cells->label_cells wash_cells Wash to Remove Excess Probe label_cells->wash_cells image_cells Image with Fluorescence Microscope (NBD filter set) wash_cells->image_cells analyze_data Analyze Images (Localization, Intensity) image_cells->analyze_data end End analyze_data->end

References

The Dance of Lipids: An In-depth Technical Guide to Understanding Sphingolipid Trafficking with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical players in a multitude of cellular processes, including signal transduction, cell proliferation, apoptosis, and membrane trafficking. Their intricate transport pathways and dynamic localization are fundamental to cellular function and are increasingly implicated in various pathologies, from neurodegenerative diseases to cancer. Unraveling the complexities of sphingolipid trafficking is therefore a key objective for both basic research and therapeutic development. This technical guide provides a comprehensive overview of the use of fluorescent probes to visualize and dissect the intricate movements of these essential lipids within the living cell.

The Fluorescent Toolbox: Probes for Illuminating Sphingolipid Dynamics

A variety of fluorescent probes have been developed to track sphingolipids, each with its own set of advantages and limitations. The choice of probe is critical and depends on the specific biological question being addressed.

Traditional Fluorescent Sphingolipid Analogs: NBD and BODIPY

Nitrobenzoxadiazole (NBD) and boron-dipyrromethene (BODIPY) dyes are two of the most established classes of fluorophores used to label sphingolipids. These probes are typically attached to the acyl chain of a sphingolipid precursor, such as ceramide, which is then metabolized by the cell into more complex sphingolipids.

Table 1: Comparison of NBD and BODIPY Sphingolipid Probes

FeatureNBD (Nitrobenzoxadiazole)BODIPY (Boron-dipyrromethene)
Photostability Lower, sensitive to the presence of cholesterol.Higher, more photostable than NBD.[1][2]
Quantum Yield Lower.Higher, produces greater fluorescence output.[1]
Environmental Sensitivity Fluorescence is sensitive to the polarity of the environment.Can exhibit concentration-dependent spectral shifts (green to red emission), useful for visualizing areas of high lipid accumulation.[3][4][5][6]
Cellular Trafficking Higher rates of transfer through aqueous phases, more readily removed from the plasma membrane by back-exchange.The fluorophore appears to better intercalate into the membrane bilayer.[5]
Multicolor Imaging Suitable for multicolor imaging with red fluorescent proteins.BODIPY FL may be unsuitable for multicolor imaging with green fluorescent probes due to its green emission at low concentrations.

Table 2: Photophysical Properties of Selected Fluorescent Sphingolipid Analogs

ProbeFluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF)Stokes Shift (nm)Solvent/Conditions
BODIPY-Ceramide BODIPY FL~505~512High~7General
COUPY-Ceramide COUPY~540Varies with solventHighLarger than BODIPYVaries with solvent
NBD-Ceramide NBD~466~539Lower~73General
C5-DMB-Cer BODIPY~515 (low conc.)~620 (high conc.)Concentration-dependentVariesIn membranes

Data compiled from various sources, including[4][7][8]. Exact values can vary depending on the specific lipid analog and the local environment.

Click Chemistry Probes: Bioorthogonal Labeling for Minimal Perturbation

Click chemistry offers a powerful approach to label sphingolipids with minimal steric hindrance during their metabolic processing and transport.[9][10] This method involves introducing a small, bioorthogonal handle (e.g., an alkyne or azide) into a sphingolipid precursor. After the cell has metabolized the modified lipid, a fluorescent reporter molecule containing the complementary reactive group is added, leading to a specific covalent linkage. This "fix and click" approach is particularly useful for visualizing the endogenous trafficking pathways with less potential for artifacts caused by bulky fluorophores.[10]

Photoactivatable Probes: Spatiotemporal Control of Visualization

Photoactivatable sphingolipid probes provide an even greater degree of control over labeling.[11] These probes are initially non-fluorescent (caged) and can be "turned on" with a pulse of light at a specific wavelength. This allows researchers to label and track a specific pool of sphingolipids at a defined time and location within the cell, providing unprecedented insights into their dynamic movements.

Genetically Encoded Biosensors: Visualizing Endogenous Pools

A complementary approach to introducing exogenous probes is the use of genetically encoded biosensors. These are typically proteins that specifically bind to a particular sphingolipid and are fused to a fluorescent protein. A notable example is the EQ-SM probe, engineered from the equinatoxin II protein, which specifically binds to sphingomyelin (B164518) (SM) and can be used to monitor its trafficking from the Golgi apparatus to the plasma membrane.[12][13]

Experimental Protocols: A Step-by-Step Guide

The successful application of fluorescent sphingolipid probes relies on robust and well-validated experimental protocols. Below are detailed methodologies for key experiments.

Pulse-Chase Analysis of Sphingolipid Trafficking

Pulse-chase experiments are a cornerstone for studying the dynamics of cellular processes.[14] In the context of sphingolipid trafficking, cells are first incubated with a fluorescently labeled sphingolipid precursor for a short period (the "pulse") and then in a medium containing an unlabeled version of the precursor or no precursor at all (the "chase"). This allows for the visualization of the metabolic fate and transport of the initially labeled cohort of lipids over time.

Protocol: Pulse-Chase Labeling with pacSphingosine (Photoactivatable and Clickable Sphingosine) [12]

Materials:

  • SGPL1-KO (sphingosine-1-phosphate lyase knockout) cells

  • PhotoClick Sphingosine (pacSph)

  • DMEM with delipidated fetal bovine serum (FBS)

  • Normal culture medium (DMEM with FBS)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization and blocking buffer (0.1% saponin (B1150181) with 5% serum in PBS)

  • Click-iT™ Cell Reaction Buffer Kit

  • Alexa Fluor™ azide (B81097) (e.g., Alexa Fluor 647 Azide)

Procedure:

  • Cell Plating: Plate SGPL1-KO cells on imaging dishes one day prior to the experiment.

  • Pulse:

    • Wash cells twice with DMEM/delipidated FBS.

    • Prepare a working solution of 0.5 µM pacSph in pre-warmed DMEM/delipidated FBS.

    • Incubate cells with the pacSph working solution for 30 minutes at 37°C.

  • Chase:

    • Wash the cells three times with DMEM/delipidated FBS.

    • Incubate the cells in normal culture medium for the desired chase period (e.g., 1, 2, or 4 hours) at 37°C.[12]

  • Fixation:

    • Wash cells three times with PBS.

    • Fix cells with 4% PFA in PBS for 20 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization and Click Reaction:

    • Incubate cells with permeabilization and blocking buffer for 1 hour.

    • Wash with PBS.

    • Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, including the Alexa Fluor™ azide.

    • Incubate cells in the Click-iT™ reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash cells extensively with PBS (at least 5 times over 1 hour).

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen Alexa Fluor dye.

Live-Cell Imaging of Sphingomyelin Trafficking with the EQ-SM Probe

This protocol describes the use of a genetically encoded biosensor to visualize the transport of endogenous sphingomyelin.[12]

Protocol: Detecting Protein Secretion in Sphingomyelin-Containing Vesicles [12]

Materials:

  • HeLa cells (or other suitable cell line)

  • Plasmids encoding the query protein (e.g., tagged with pHluorin) and EQ-SM-mKate2 (or a non-binding control, EQ-sol-mKate2).

  • Transfection reagent (e.g., Lipofectamine 2000 or Fugene HD)

  • Opti-MEM

  • DMEM + 10% FBS

  • Imaging solution

  • Total Internal Reflection Fluorescence Microscope (TIRFM)

Procedure:

  • Transfection:

    • Plate HeLa cells on imaging dishes one day before transfection.

    • On the day of transfection, prepare DNA-lipid complexes using the chosen transfection reagent according to the manufacturer's instructions. Use appropriate amounts of the query protein and EQ-SM/EQ-sol plasmids.

    • Add the transfection complexes to the cells and incubate overnight.

  • Live-Cell Imaging:

    • Wash the cells twice with PBS.

    • Add imaging solution to the cells. If using a system like the RUSH (Retention Using Selective Hooks) system to synchronize protein export from the ER, add the appropriate release agent (e.g., biotin).

    • Place the imaging dish on the TIRF microscope.

    • Identify cells expressing both the query protein and the EQ-SM/EQ-sol probe, showing a clear Golgi signal.

    • Acquire time-lapse images of the plasma membrane using TIRFM to visualize exocytic events of vesicles containing the query protein and the sphingomyelin probe.

Visualizing the Pathways: Diagrams of Sphingolipid Trafficking and Experimental Workflows

Understanding the complex relationships in sphingolipid metabolism and the steps involved in experimental procedures can be greatly aided by visual representations.

Sphingolipid_Metabolism_and_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane (PM) cluster_Endosomes Endosomes / Lysosomes Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_Palmitoyl_CoA->Sphinganine SPT Ceramide Ceramide Sphinganine->Ceramide CerS Ceramide_Golgi Ceramide Ceramide->Ceramide_Golgi Vesicular or non-vesicular transport Sphingomyelin Sphingomyelin (SM) Ceramide_Golgi->Sphingomyelin SMS Glucosylceramide Glucosylceramide (GlcCer) Ceramide_Golgi->Glucosylceramide GCS PM_SM Sphingomyelin Sphingomyelin->PM_SM Vesicular transport PM_GlcCer Glucosylceramide Glucosylceramide->PM_GlcCer Vesicular transport Endo_SM Sphingomyelin PM_SM->Endo_SM Endocytosis Endo_GlcCer Glucosylceramide PM_GlcCer->Endo_GlcCer Endocytosis Endo_SM->Ceramide_Golgi Recycling

Figure 1: Simplified overview of sphingolipid biosynthesis and trafficking pathways.

Pulse_Chase_Workflow Start Plate Cells Pulse Incubate with Fluorescent Sphingolipid Precursor (Pulse) Start->Pulse Wash1 Wash with Precursor-free Medium Pulse->Wash1 Chase Incubate in Precursor-free Medium (Chase) for Time 't' Wash1->Chase Fixation Fix Cells (e.g., with PFA) Chase->Fixation Permeabilization Permeabilize Cells (if needed) Fixation->Permeabilization Staining Counterstain for Organelles (Optional) Permeabilization->Staining Imaging Fluorescence Microscopy Staining->Imaging Click_Chemistry_Workflow Start Incubate Cells with Bioorthogonal Sphingolipid Precursor (e.g., alkyne-tagged) Metabolism Allow for Metabolic Incorporation and Trafficking Start->Metabolism Fixation Fix and Permeabilize Cells Metabolism->Fixation Click_Reaction Perform Click Reaction with Fluorescent Azide Reporter Fixation->Click_Reaction Wash Wash to Remove Unreacted Reporter Click_Reaction->Wash Imaging Fluorescence Microscopy Wash->Imaging

References

C12-NBD-L-Threo-Sphingosine: An In-Depth Technical Guide to Cellular Uptake, Distribution, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of C12-NBD-L-threo-sphingosine, a fluorescent analog of the naturally occurring sphingoid base, L-threo-sphingosine. While specific quantitative data and detailed protocols for this particular molecule are limited in published literature, this document consolidates available information on its uptake, subcellular distribution, and potential signaling pathways by drawing parallels with closely related sphingolipid analogs. This guide offers detailed, adaptable experimental protocols and visual representations of key cellular processes to facilitate further research into the unique biological roles of L-threo-sphingosine and its derivatives.

Introduction to this compound

Sphingolipids are a class of lipids that play crucial roles in cell membrane structure and signal transduction. The stereochemistry of the sphingoid base is a critical determinant of its metabolic fate and biological activity. While D-erythro-sphingosine is the most common stereoisomer in mammals, the biological significance of its diastereomer, L-threo-sphingosine, is an area of growing interest. This compound is a valuable tool for studying the cellular dynamics of this less common sphingoid base. The molecule consists of an L-threo-sphingosine backbone, a 12-carbon acyl chain (C12), and a fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group. This fluorescent tag allows for the visualization of its uptake and trafficking within live cells.

Cellular Uptake and Distribution

The uptake of fluorescent sphingolipid analogs is a complex process that can occur through various mechanisms, including passive diffusion and protein-mediated transport. Once inside the cell, these lipids are trafficked to different subcellular compartments.

Mechanisms of Cellular Uptake

The precise mechanisms for this compound uptake have not been fully elucidated. However, based on studies with similar fluorescent sphingolipids, uptake is likely to involve the following:

  • Passive Transfer: The lipid monomer can spontaneously transfer from a donor (e.g., BSA complex in the medium) to the plasma membrane.

  • Endocytosis: While less common for single-chain sphingolipids compared to ceramides (B1148491), endocytic pathways may play a role.

Subcellular Distribution

Following uptake, this compound is expected to distribute to various intracellular organelles. Based on the behavior of other fluorescent sphingosine (B13886) and ceramide analogs, the primary destinations are likely to include:

  • Golgi Apparatus: A major site for sphingolipid metabolism.

  • Endoplasmic Reticulum (ER): The initial site of sphingolipid biosynthesis.

  • Mitochondria: Fluorescent ceramides have been shown to localize to mitochondria.

  • Lysosomes: The site of sphingolipid degradation.

The specific distribution and accumulation in these organelles will depend on the cell type and its metabolic state.

Metabolism of L-Threo-Sphingosine

The L-threo stereoisomer of sphingosine is metabolized differently from the more common D-erythro form. Despite its "unnatural" stereochemistry, L-threo-dihydrosphingosine (safingol) is recognized by enzymes in the sphingolipid biosynthetic pathway.[1]

  • N-acylation: L-threo-sphingosine can be acylated by ceramide synthases to form L-threo-ceramide. This N-acylation of safingol (B48060) is less sensitive to the inhibitor fumonisin B1 compared to the acylation of D-erythro-dihydrosphingosine.[1]

  • Metabolic Fate of L-threo-ceramide: L-threo-dihydroceramide, derived from safingol, is not a substrate for dihydroceramide (B1258172) desaturase.[1] A significant portion of it accumulates within the cell (up to 50%) or is converted to the corresponding dihydrosphingomyelin (up to 45%).[1] A smaller fraction (around 5%) is glucosylated and enters the glycosphingolipid synthesis pathway.[1]

  • Catabolism: A key difference is that L-threo-dihydrosphingosine is less subject to catabolic cleavage compared to the D-erythro isomer.[1]

Metabolism This compound This compound CerS CerS This compound->CerS Acyl-CoA SphK SphK This compound->SphK ATP L-Threo-C12-NBD-Ceramide L-Threo-C12-NBD-Ceramide CerS->L-Threo-C12-NBD-Ceramide SMS SMS L-Threo-C12-NBD-Ceramide->SMS Phosphatidylcholine GCS GCS L-Threo-C12-NBD-Ceramide->GCS UDP-Glucose L-Threo-C12-NBD-Sphingomyelin L-Threo-C12-NBD-Sphingomyelin SMS->L-Threo-C12-NBD-Sphingomyelin L-Threo-C12-NBD-Glucosylceramide L-Threo-C12-NBD-Glucosylceramide GCS->L-Threo-C12-NBD-Glucosylceramide C12-NBD-L-Threo-S1P C12-NBD-L-Threo-S1P SphK->C12-NBD-L-Threo-S1P

Caption: Metabolic pathways of this compound.

Signaling Pathways

L-threo-sphingosine and its metabolites can act as signaling molecules, influencing various cellular processes.

Protein Kinase C (PKC) Inhibition

L-threo-sphingosine is a more potent inhibitor of protein kinase C (PKC) than its D-erythro counterpart.[2] This suggests that this compound could be used to probe the specific roles of PKC in cellular signaling.

Sphingosine-1-Phosphate (S1P) Signaling

Sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule. S1P acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PRs). It is plausible that this compound can be converted to its phosphorylated form, C12-NBD-L-threo-S1P, which could then engage S1P signaling pathways. These pathways are known to regulate a wide range of cellular functions, including cell growth, survival, migration, and differentiation.

S1P_Signaling C12-NBD-L-Threo-S1P C12-NBD-L-Threo-S1P S1PR S1P Receptors C12-NBD-L-Threo-S1P->S1PR G_protein G Proteins S1PR->G_protein Effector Downstream Effectors (e.g., PLC, PI3K, Rho) G_protein->Effector Response Cellular Responses (Proliferation, Survival, Migration) Effector->Response

Caption: Potential S1P signaling pathway.

Experimental Protocols

The following protocols are adapted from established methods for other fluorescent sphingolipid analogs and should be optimized for the specific cell type and experimental conditions.

Protocol 1: Live-Cell Staining and Imaging

This protocol describes the general procedure for labeling live cells with this compound for fluorescence microscopy.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol (B145695)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~540 nm)

Procedure:

  • Preparation of this compound-BSA Complex: a. Prepare a stock solution of this compound in ethanol (e.g., 1 mM). b. In a sterile microfuge tube, add the desired amount of the stock solution. c. Evaporate the ethanol under a gentle stream of nitrogen gas. d. Resuspend the lipid film in a small volume of ethanol. e. Prepare a solution of fatty acid-free BSA in serum-free medium or PBS (e.g., 5 mg/mL). f. While vortexing the BSA solution, slowly add the ethanolic this compound solution to achieve the desired final concentration (typically 1-5 µM). g. Incubate the complex at 37°C for 15-30 minutes.

  • Cell Labeling: a. Plate cells on a live-cell imaging dish or chambered coverglass and allow them to adhere overnight. b. Wash the cells once with pre-warmed PBS or serum-free medium. c. Replace the medium with the this compound-BSA complex solution. d. Incubate the cells at 37°C for the desired time (e.g., 15-60 minutes).

  • Imaging: a. Wash the cells three times with pre-warmed PBS or serum-free medium to remove excess probe. b. Add fresh, pre-warmed imaging medium to the cells. c. Immediately image the cells using a fluorescence microscope.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_labeling Cell Labeling cluster_imaging Imaging prep_stock Prepare Ethanolic Stock of This compound prep_complex Prepare BSA Complex prep_stock->prep_complex incubate Incubate with Probe prep_complex->incubate plate_cells Plate Cells wash1 Wash Cells plate_cells->wash1 wash1->incubate wash2 Wash to Remove Excess Probe add_medium Add Fresh Medium wash2->add_medium acquire_images Acquire Images with Fluorescence Microscope add_medium->acquire_images

Caption: Workflow for live-cell imaging.

Protocol 2: Lipid Extraction and Analysis

This protocol provides a general method for extracting lipids from cells after labeling with this compound for subsequent analysis by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Materials:

  • Labeled cells from Protocol 5.1

  • Methanol

  • Chloroform

  • Water

  • Nitrogen gas supply

  • TLC plates or HPLC system with fluorescence detection

Procedure:

  • Cell Harvesting and Lipid Extraction: a. After labeling, wash the cells twice with ice-cold PBS. b. Scrape the cells in ice-cold PBS and transfer to a glass tube. c. Pellet the cells by centrifugation. d. Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet. e. Vortex thoroughly to extract the lipids. f. Add water to induce phase separation. g. Centrifuge to separate the phases. h. Collect the lower organic phase containing the lipids.

  • Analysis: a. Dry the lipid extract under a stream of nitrogen gas. b. Resuspend the lipid film in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1). c. Spot the extract on a TLC plate or inject it into an HPLC system. d. Separate the lipids using an appropriate solvent system (for TLC) or mobile phase (for HPLC). e. Visualize and quantify the fluorescent lipid spots (TLC) or peaks (HPLC).

Quantitative Data Summary

Due to the limited availability of published studies specifically on this compound, a comprehensive table of quantitative data is not currently possible. Researchers are encouraged to perform their own quantitative analyses, such as uptake kinetics and co-localization studies with organelle-specific markers, to generate these valuable datasets.

ParameterValueCell TypeReference
Uptake Rate Data not available--
% Subcellular Localization
Golgi ApparatusData not available--
Endoplasmic ReticulumData not available--
MitochondriaData not available--
LysosomesData not available--
Metabolic Conversion Rate Data not available--

Conclusion and Future Directions

This compound is a promising tool for investigating the distinct cellular roles of the L-threo stereoisomer of sphingosine. While this guide provides a framework based on current knowledge of related compounds, further research is needed to fully characterize its uptake, trafficking, and signaling functions. Future studies should focus on:

  • Quantitative analysis: Determining the kinetic parameters of uptake and the precise subcellular distribution of this compound in various cell types.

  • Comparative studies: Directly comparing the cellular behavior of this compound with its D-erythro counterpart to elucidate the functional consequences of stereochemistry.

  • Identification of interacting proteins: Utilizing proteomic approaches to identify proteins that specifically interact with L-threo-sphingosine and its metabolites.

  • Elucidation of signaling pathways: Investigating the downstream signaling cascades directly activated by this compound.

By addressing these questions, the scientific community can gain a deeper understanding of the complex biology of sphingolipids and potentially identify new targets for therapeutic intervention.

References

Investigating the Sphingolipid Recycling Pathway with C12-NBD Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are integral structural components of cellular membranes and serve as critical signaling molecules in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] The metabolic network governing sphingolipids is complex, with ceramide positioned as the central hub for both biosynthesis and catabolism.[3] The sphingolipid recycling pathway, also known as the salvage pathway, involves the breakdown of complex sphingolipids back to ceramide, which can then be re-utilized for the synthesis of other sphingolipids.[4] Dysregulation of these pathways is implicated in numerous human diseases, making them a key area of investigation for therapeutic development.[5][6]

Fluorescently labeled lipid analogs are indispensable tools for tracking the metabolic flux and intracellular trafficking of sphingolipids in living cells.[4] C12-NBD Ceramide, a synthetic sphingolipid with a 12-carbon acyl chain attached to a nitrobenzoxadiazole (NBD) fluorophore, is a valuable probe for these studies.[1][7][8] The NBD group allows for the direct visualization and quantification of the lipid's transport and metabolic conversion within cellular compartments, particularly the Golgi apparatus, which is the central sorting station for lipids.[1][9][10] This guide provides an in-depth overview of the use of C12-NBD probes to investigate the sphingolipid recycling pathway, complete with experimental protocols, quantitative data summaries, and pathway visualizations.

Principle of the Assay

The primary application of C12-NBD Ceramide is to monitor the intracellular transport and metabolism of ceramide.[9] When added to living cells, the fluorescent ceramide analog is taken up and transported from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[4][11] Within the Golgi, it serves as a substrate for key enzymes such as sphingomyelin (B164518) synthase (SMS) and glucosylceramide synthase (GCS), leading to the formation of fluorescent C12-NBD-sphingomyelin (SM) and C12-NBD-glucosylceramide (GlcCer), respectively.[12] By tracking the localization of the NBD fluorescence and quantifying the metabolic products, researchers can gain insights into the dynamics of sphingolipid transport, the activity of metabolic enzymes, and the overall flux through the pathway.[4][12]

It is crucial to note, however, that the bulky NBD tag can alter the probe's metabolic fate compared to its natural counterparts. For instance, NBD-ceramides are poor substrates for acid ceramidase but are readily hydrolyzed by neutral and alkaline ceramidases.[7][13] This differential processing must be considered when interpreting results.

start Start seed Seed cells on glass-bottom dishes start->seed label Label cells with C12-NBD-Ceramide (37°C) seed->label wash Wash with ice-cold medium (3x) label->wash chase Incubate in fresh medium (Chase period, 37°C) wash->chase image Image with fluorescence microscope chase->image end End image->end cluster_input Input cluster_process Cellular Metabolism C12_NBD_Cer C12-NBD-Ceramide Metabolism Golgi Enzymes (SMS, GCS, etc.) C12_NBD_Cer->Metabolism NBD_SM C12-NBD-SM Metabolism->NBD_SM NBD_GlcCer C12-NBD-GlcCer Metabolism->NBD_GlcCer NBD_C1P C12-NBD-C1P Metabolism->NBD_C1P

References

The Role of C12-NBD-L-Threo-Sphingosine in Elucidating Ceramide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of C12-NBD-L-threo-sphingosine and its utility as a specialized molecular probe in the study of ceramide metabolism. Ceramide, a central hub in sphingolipid metabolic and signaling pathways, plays a critical role in cellular processes ranging from structural membrane integrity to apoptosis, proliferation, and inflammation. The complexity of these pathways necessitates sophisticated tools to dissect individual enzymatic steps and transport mechanisms. Fluorescently labeled sphingolipid analogs, such as this compound, offer a powerful approach to visualize and quantify these dynamic processes in real-time within cellular and in vitro systems.

Introduction to Ceramide Metabolism and Fluorescent Probes

Ceramide metabolism is a complex network of synthesis and degradation pathways that maintain cellular homeostasis. The primary pathways include the de novo synthesis pathway, starting in the endoplasmic reticulum (ER), the sphingomyelin (B164518) hydrolysis pathway at the plasma membrane, and the salvage pathway that recycles sphingosine.[1][2][3] Each of these routes converges on the production of ceramide, a bioactive lipid that can trigger signaling cascades leading to outcomes like apoptosis by activating protein phosphatases (PP1, PP2A) and stress-activated protein kinases.[4][5]

To study this intricate network, researchers have extensively used fluorescent sphingolipid analogs.[6][7] These probes, which incorporate a fluorophore like Nitrobenzoxadiazole (NBD), allow for direct visualization of lipid trafficking and metabolism via fluorescence microscopy and quantification through methods like HPLC.[8][9] The choice of the analog, including its acyl chain length (e.g., C6 vs. C12) and stereochemistry (e.g., D-erythro vs. L-threo), is critical as it dictates the probe's metabolic fate and experimental applicability.[10][11]

This compound: A Probe with Unique Properties

This compound is a synthetic sphingoid base analog characterized by three key features:

  • L-threo Stereochemistry: This is a non-natural configuration. Natural sphingolipids exist in the D-erythro configuration.[10] This stereochemical difference is the most critical feature, as many enzymes in the sphingolipid pathway exhibit strict stereospecificity.

  • C12 Acyl Chain: The 12-carbon chain length makes it a long-chain analog, influencing its physical properties and interaction with enzymes compared to short-chain analogs like C6-NBD-ceramide.[12]

  • NBD Fluorophore: The 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) group is a small, environmentally sensitive fluorophore commonly used for labeling lipids.[13][14]

The L-threo configuration of this molecule means it acts as a differential substrate for key enzymes in ceramide metabolism. While it can be acylated by ceramide synthase (CerS) to form C12-NBD-L-threo-ceramide, the subsequent metabolism of this ceramide analog is significantly altered. For instance, L-threo-ceramide is a poor substrate for glucosylceramide synthase but can be converted to sphingomyelin.[10] This differential processing allows researchers to isolate and study specific segments of the metabolic pathway.

Mechanism and Metabolic Fate

The primary utility of this compound lies in its selective metabolism, which allows for the targeted investigation of ceramide synthase (CerS) activity. Once introduced to a cellular or in vitro system, it is acylated by CerS to produce C12-NBD-L-threo-ceramide. However, its downstream metabolism diverges significantly from the natural D-erythro isomer.

metabolic_fate cluster_input Input Probes cluster_metabolism Metabolic Pathway D_Erythro D-Erythro-Sphingosine (Natural Precursor) CerS Ceramide Synthase (CerS) D_Erythro->CerS Acylation L_Threo This compound (Synthetic Probe) L_Threo->CerS Acylation D_Cer D-Erythro-Ceramide CerS->D_Cer L_Cer C12-NBD-L-Threo-Ceramide CerS->L_Cer GCS Glucosylceramide Synthase (GCS) D_Cer->GCS Glycosylation SMS Sphingomyelin Synthase (SMS) D_Cer->SMS Phosphocholine Addition L_Cer->GCS Blocked L_Cer->SMS Allowed GlcCer Glucosylceramide GCS->GlcCer SM Sphingomyelin SMS->SM

Caption: Differential metabolism of L-threo vs. D-erythro sphingosine.

Key Applications and Experimental Workflows

Measuring Ceramide Synthase (CerS) Activity

Due to its selective metabolism, this compound is an excellent substrate for in vitro or in situ assays of CerS activity. The workflow involves incubating the probe with a cell lysate or purified enzyme preparation containing CerS and a fatty acyl-CoA. The production of C12-NBD-L-threo-ceramide can be quantified, providing a direct measure of CerS activity without the confounding influence of downstream metabolic conversion into glucosylceramide.

cers_workflow start Start: Prepare Reaction Mix (Lysate/Enzyme, Acyl-CoA) add_probe Add this compound start->add_probe incubate Incubate at 37°C add_probe->incubate stop_reaction Stop Reaction (e.g., add chloroform/methanol) incubate->stop_reaction extract Lipid Extraction stop_reaction->extract separate Separate Lipids (HPLC or TLC) extract->separate quantify Quantify NBD-Ceramide Product (Fluorescence Detection) separate->quantify end End: Determine CerS Activity quantify->end

Caption: Workflow for a ceramide synthase (CerS) activity assay.
Investigating Sphingolipid Trafficking

Like other NBD-ceramide analogs, the product C12-NBD-L-threo-ceramide can be used to study intracellular lipid transport. After its synthesis in the ER, it is transported to the Golgi apparatus, a central sorting station for sphingolipids.[1][15] Researchers can use live-cell fluorescence microscopy to track its movement from the ER to the Golgi and subsequently to other compartments like the plasma membrane (via the sphingomyelin secretory pathway). The altered downstream metabolism helps in focusing on the specific transport pathways for ceramide and sphingomyelin.

Quantitative Data

Quantitative data for this compound is not as widely published as for its D-erythro or C6 counterparts. However, comparative studies provide valuable insights. The table below summarizes key characteristics and comparisons based on available literature.

ParameterThis compound/CeramideC6-NBD-D-Erythro-CeramideNatural D-Erythro-CeramideReference
Primary Use CerS activity assays, probing SM synthesis pathwayGeneral Golgi stain, trafficking studiesEndogenous signaling molecule[10][11][16]
Stereochemistry L-threo (non-natural)D-erythro (natural)D-erythro (natural)[10]
Substrate for CerS Yes (as sphingosine)N/A (already a ceramide)Yes (as sphingosine)[10]
Substrate for GCS No (as ceramide)YesYes[10]
Substrate for SMS Yes (as ceramide)YesYes[10]
Membrane Permeability Moderate to HighHigh (due to short chain)Low (cell-permeable analogs used)[11]
Fluorescence (λex/λem) ~465 nm / ~535 nm~465 nm / ~535 nmN/A[11][17]

Detailed Experimental Protocols

Protocol: In Vitro Ceramide Synthase (CerS) Assay

This protocol outlines a method for measuring CerS activity using this compound and separating the product by HPLC.

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2).

    • Add 20-50 µg of protein from cell/tissue homogenate or microsomes.

    • Add 50 µM of a fatty acyl-CoA (e.g., palmitoyl-CoA).

    • Add 5 µM of this compound (dissolved in ethanol (B145695), final ethanol concentration <1%).

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 2 volumes of chloroform:methanol (1:2, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • HPLC Analysis:

    • Resuspend the dried lipids in a suitable mobile phase (e.g., methanol).

    • Inject the sample into a reverse-phase HPLC system equipped with a C18 column.

    • Use a gradient elution program to separate this compound (substrate) from C12-NBD-L-threo-ceramide (product).

    • Detect the NBD-labeled lipids using a fluorescence detector (Excitation: ~465 nm, Emission: ~535 nm).

  • Quantification:

    • Calculate the area under the peak for the NBD-ceramide product.

    • Determine the amount of product formed by comparing the peak area to a standard curve generated with known amounts of C12-NBD-L-threo-ceramide.

    • Express CerS activity as pmol/min/mg protein.

Protocol: Live-Cell Imaging of Sphingolipid Trafficking

This protocol describes the staining of live cells to visualize the Golgi apparatus.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and grow to 50-70% confluency.

  • Labeling with NBD-Ceramide:

    • Prepare a 5 µM working solution of C6- or C12-NBD-ceramide complexed to defatted bovine serum albumin (BSA) in your normal cell culture medium. Note: Shorter-chain C6-NBD-ceramide is often preferred for general Golgi staining due to its higher water solubility and rapid uptake.[11][16]

    • Remove the culture medium from the cells and replace it with the NBD-ceramide labeling solution.

    • Incubate the cells at 37°C for 30 minutes.

  • Washing and Back-Exchange (Optional but Recommended):

    • To remove NBD-ceramide remaining at the plasma membrane and improve the signal-to-noise ratio, wash the cells twice with fresh culture medium.

    • Incubate the cells at 4°C for 30 minutes in medium containing 3-5% (w/v) defatted BSA. This "back-exchange" step selectively removes the fluorescent lipid from the outer leaflet of the plasma membrane.[7]

  • Imaging:

    • Replace the BSA-containing medium with a suitable imaging buffer (e.g., phenol (B47542) red-free medium).

    • Observe the cells using a fluorescence microscope equipped with filters appropriate for the NBD fluorophore (e.g., a standard FITC filter set). The Golgi apparatus will appear as a brightly stained perinuclear structure.

Ceramide Signaling Pathways

Ceramide generated through metabolic pathways acts as a critical second messenger, initiating signaling cascades that influence cell fate. Elevated ceramide levels are strongly associated with the induction of apoptosis.[18][19] It exerts its pro-apoptotic effects through the direct or indirect regulation of several key proteins.

ceramide_signaling cluster_stimuli Apoptotic Stimuli cluster_pathway Signaling Cascade Stress Cellular Stress (Chemotherapy, UV, TNF-α) Ceramide Ceramide Accumulation Stress->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A Activates PKC Atypical PKC isoforms (e.g., PKCζ) Ceramide->PKC Activates Mito Mitochondrial Pathway (Bax/Bak activation) Ceramide->Mito Promotes Akt Akt / PKB (Pro-Survival Kinase) PP2A->Akt Dephosphorylates (Inhibits) JNK JNK / SAPK (Stress Kinase) PKC->JNK Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits JNK->Apoptosis Caspases Caspase Cascade (Caspase-9, Caspase-3) Mito->Caspases Activates Caspases->Apoptosis

Caption: Simplified overview of ceramide-mediated apoptotic signaling.

Conclusion

This compound is a highly specific and valuable tool for researchers in the field of sphingolipid biology. Its non-natural stereochemistry allows for the targeted interrogation of ceramide synthase activity, largely decoupling it from complex downstream metabolic fates such as glycosylation. While less common than general-purpose probes like C6-NBD-ceramide, its unique properties provide a more focused lens through which to examine the initial steps of ceramide synthesis and the subsequent trafficking of L-threo-ceramide through the sphingomyelin pathway. For drug development professionals targeting ceramide synthases or related enzymes, this probe offers a robust platform for enzyme activity screening and mechanism-of-action studies, ultimately contributing to a deeper understanding of ceramide's central role in health and disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of fluorescent sphingolipid analogs in the study of diseases linked to sphingolipid metabolism. Dysregulation of these metabolic pathways is implicated in a range of pathologies, including lysosomal storage disorders like Gaucher and Niemann-Pick diseases, as well as cancer, diabetes, and neurodegenerative conditions.[1][2][3] Fluorescent analogs serve as powerful tools to visualize and quantify the dynamics of sphingolipid trafficking, metabolism, and signaling in living cells, offering crucial insights into disease mechanisms and potential therapeutic targets.[4][5][6]

Introduction to Sphingolipids and Associated Diseases

Sphingolipids are a class of lipids characterized by a sphingoid base backbone.[7] They are not only essential structural components of eukaryotic cell membranes but also act as critical signaling molecules in a variety of cellular processes, including cell proliferation, apoptosis, and inflammation.[2][8][9] The central hub of sphingolipid metabolism is ceramide, which can be metabolized into more complex sphingolipids such as sphingomyelin, glucosylceramide, and gangliosides.[2]

Defects in the enzymes responsible for the synthesis or degradation of these lipids lead to their accumulation or deficiency, resulting in a group of genetic disorders known as sphingolipidoses, which are a subset of lysosomal storage diseases.[2][10]

Key Sphingolipid-Related Diseases:

  • Gaucher Disease: Caused by a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide.[11][12][13] This can cause hepatosplenomegaly, bone problems, and, in severe forms, neurological damage.[13]

  • Niemann-Pick Disease (Types A, B, C): Types A and B involve a deficiency in acid sphingomyelinase, causing the accumulation of sphingomyelin. Type C is characterized by impaired cholesterol and sphingolipid trafficking.[9][14][15]

  • Fabry Disease: Results from a deficiency of the enzyme alpha-galactosidase A, leading to the accumulation of globotriaosylceramide.

  • Type II Diabetes: Altered levels of ceramides (B1148491) and 1-deoxyceramides have been linked to the pathogenesis of this metabolic disorder.[8][16]

Fluorescent Sphingolipid Analogs: Probes for Cellular Investigation

Fluorescently labeled sphingolipid analogs are designed to mimic the behavior of their endogenous counterparts, allowing for their visualization and tracking within cells using fluorescence microscopy.[17] These probes typically consist of a sphingolipid moiety conjugated to a fluorophore.

Commonly Used Fluorophores:

  • BODIPY (Boron-dipyrromethene): Known for high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to the polarity of their environment.[17][18][19] BODIPY-labeled analogs are widely used to study the Golgi apparatus and endocytic pathways.[8][18]

  • NBD (Nitrobenzoxadiazole): A traditional fluorophore used in many early studies of sphingolipid metabolism.[20][21] While useful, it can be more sensitive to the environment and less photostable than BODIPY.[19]

  • COUPY (Coumarin derivatives): These probes can offer far-red/NIR emission, which provides advantages like minimal autofluorescence, low light scattering, and reduced phototoxicity.[8][16]

The choice of fluorophore and the position of its attachment to the sphingolipid are critical, as they can influence the analog's metabolism and subcellular distribution.[16] For instance, in some cases, the fluorophore itself, rather than the lipid moiety, can dictate the probe's localization pattern.[16]

Data Presentation: Properties of Common Fluorescent Sphingolipid Analogs

The following table summarizes the spectral properties and common cellular targets of frequently used fluorescent sphingolipid analogs.

Fluorescent AnalogFluorophoreExcitation (nm)Emission (nm)Primary Cellular Target(s)Reference(s)
C₅-DMB-CerBODIPY~505~515 (green) to ~620 (red)Golgi Apparatus, Plasma Membrane[18]
C₆-NBD-CeramideNBD~465~535Golgi Apparatus, Mitochondria[21]
BODIPY FL C₅-CeramideBODIPY~505~511Endoplasmic Reticulum, Golgi Apparatus[22]
BODIPY TR-CeramideBODIPY~589~617Endoplasmic Reticulum, Golgi Apparatus[22]
LRO-GlucosylceramideLissamine RhodamineNot SpecifiedNot SpecifiedLysosomes[23]
COUPY-CeramidesCOUPYNot SpecifiedFar-red/NIRLysosomes, Endosomes[16]

Note: Excitation and emission maxima can vary depending on the local environment (e.g., solvent polarity, lipid membrane concentration).[18]

Visualizing Sphingolipid Metabolism and Disease Pathways

Understanding the complex network of sphingolipid metabolism is crucial for deciphering disease mechanisms. The following diagrams illustrate key pathways and experimental approaches.

Sphingolipid_Metabolism Simplified Sphingolipid Metabolism and Associated Diseases Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine de novo synthesis Ceramide Ceramide Sphinganine->Ceramide CerS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine->Ceramide CerS (salvage) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Sphingomyelin->Ceramide SMase Niemann_Pick Niemann-Pick A/B (Sphingomyelinase Def.) Sphingomyelin->Niemann_Pick Glucosylceramide->Ceramide GBA Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Gaucher Gaucher Disease (Glucocerebrosidase Def.) Glucosylceramide->Gaucher Gangliosides Complex Gangliosides Lactosylceramide->Gangliosides Niemann_Pick->Ceramide Blocked Gaucher->Ceramide Blocked Fabry Fabry Disease

Caption: Core sphingolipid metabolic pathways and points of enzymatic blockage in major sphingolipidoses.

Experimental Protocols

Detailed methodologies are essential for the successful application of fluorescent sphingolipid analogs. The following protocols provide a framework for typical experiments.

Protocol 1: Live-Cell Labeling and Visualization of Sphingolipid Trafficking

This protocol describes the labeling of cultured cells with a BODIPY-ceramide analog to visualize its metabolism and transport to the Golgi apparatus and plasma membrane.[18][21]

Materials:

  • Cultured fibroblasts or other adherent cell line

  • Glass-bottom culture dishes

  • BODIPY FL C₅-ceramide complexed to defatted bovine serum albumin (BSA)[22]

  • Culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Confocal laser scanning microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and grow to 70-80% confluency.

  • Labeling Solution Preparation: Prepare a 5 µM solution of BODIPY FL C₅-ceramide/BSA complex in serum-free culture medium.

  • Incubation: Wash cells twice with pre-warmed HBSS. Remove the HBSS and add the labeling solution to the cells.

  • Low-Temperature Binding: Incubate the cells at 4°C for 30 minutes. This allows the fluorescent analog to insert into the plasma membrane while inhibiting endocytosis.[24]

  • Washing: Aspirate the labeling solution and wash the cells three times with ice-cold HBSS to remove unbound analog.

  • Trafficking Chase: Add pre-warmed complete culture medium to the dish. Immediately transfer the dish to the heated stage of the confocal microscope.

  • Imaging: Acquire images at desired time intervals (e.g., 0, 15, 30, 60 minutes) to monitor the transport of the fluorescent lipid from the plasma membrane to intracellular compartments like the Golgi apparatus.[21] Use appropriate laser lines and emission filters for the BODIPY fluorophore (e.g., 488 nm excitation, 500-550 nm emission).

Experimental_Workflow Workflow for Live-Cell Imaging of Sphingolipid Analogs Start Start: Culture cells on glass-bottom dishes PrepLabel Prepare 5 µM BODIPY-Cer/BSA in serum-free medium Start->PrepLabel Incubate Incubate cells with analog at 4°C for 30 min PrepLabel->Incubate Wash Wash 3x with ice-cold HBSS to remove unbound analog Incubate->Wash Chase Add pre-warmed medium and transfer to microscope Wash->Chase Image Acquire time-lapse images at 37°C, 5% CO₂ Chase->Image Analyze Analyze images for localization & trafficking Image->Analyze End End Analyze->End Disease_Logic Cellular Consequence of Enzyme Deficiency in Gaucher Disease Mutation GBA1 Gene Mutation EnzymeDef Deficient Glucocerebrosidase (GBA) Enzyme Activity Mutation->EnzymeDef leads to SubstrateAcc Lysosomal Accumulation of Glucosylceramide (GlcCer) EnzymeDef->SubstrateAcc causes ProbeVis Visualization with Fluorescent GlcCer Analog SubstrateAcc->ProbeVis can be monitored by CellDys Lysosomal Dysfunction & Cellular Stress SubstrateAcc->CellDys results in Pathology Disease Pathology (e.g., Neurodegeneration) CellDys->Pathology contributes to

References

C12-NBD-L-Threo-Sphingosine: A Fluorescent Probe for Illuminating Niemann-Pick Type C Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Niemann-Pick Type C (NPC) disease is a rare, neurodegenerative lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and various sphingolipids within late endosomes and lysosomes.[1][2] This accumulation disrupts cellular trafficking and signaling pathways, leading to the severe pathology of the disease. Among the stored lipids, sphingosine (B13886) has been identified as a key player, initiating a cascade of pathogenic events, including the deregulation of lysosomal calcium homeostasis.[1] The study of sphingosine's role in NPC has been significantly advanced by the use of fluorescently labeled lipid analogs, such as C12-NBD-L-Threo-sphingosine. This technical guide provides a comprehensive overview of the application of this probe in NPC research.

The Role of Sphingosine in Niemann-Pick Type C Disease

Mutations in the NPC1 or NPC2 genes are the underlying cause of Niemann-Pick Type C disease, leading to impaired intracellular lipid trafficking.[2] While cholesterol accumulation is a well-known hallmark of NPC, the buildup of sphingosine is now understood to be a primary and initiating factor in the disease's cellular pathogenesis.[1] Studies have shown that the accumulation of sphingosine precedes that of cholesterol and other lipids.[3] Furthermore, the exogenous addition of sphingosine to healthy cells can induce an NPC-like phenotype.[3]

One of the critical consequences of sphingosine accumulation is the disruption of lysosomal calcium levels.[1][4] Sphingosine has been shown to trigger the release of calcium from acidic stores like lysosomes through the two-pore channel 1 (TPC1).[4] In NPC cells, where sphingosine is elevated, there is a notable reduction in lysosomal calcium release, suggesting a direct link between sphingosine storage and altered calcium signaling.[4] This disruption in calcium homeostasis has far-reaching consequences, affecting vesicular fusion events, autophagy, and overall endolysosomal pathway function.[3]

This compound: A Tool for Studying NPC

This compound is a fluorescent analog of sphingosine. It consists of a sphingosine backbone with a C12 acyl chain and a nitrobenzoxadiazole (NBD) fluorescent group. The L-threo stereoisomer is a biologically relevant analog. This probe allows for the visualization and quantification of sphingosine trafficking and accumulation within living cells.

Quantitative Data on Sphingolipid Accumulation in NPC

The following table summarizes data on the accumulation of various sphingolipids, including sphingosine, in a mouse model of NPC disease. This data, while not generated using this compound, provides a quantitative context for the lipid storage phenotype observed in NPC.

Sphingolipid SpeciesFold Increase in Liver (P63 mice)Fold Increase in Brain (P63 mice)Reference
Sphingosine (SPH)22.3 (P < 0.001)2.7 (P < 0.01)[5]
Sphinganine (S'PH)126 (P < 0.01)3.7 (P < 0.01)[5]
Lactosylceramide (16:0)177 (P < 0.05)-[5]
Monohexosylceramide (16:0)20.1 (P < 0.005)-[5]
GM2 Ganglioside (18:0)484 (P < 0.001)20.5 (P < 0.001)[5]
GM3 Ganglioside (16:0)9.6 (P < 0.001)-[5]
Sulfatide (16:0)41.4 (P < 0.001)-[5]

Experimental Protocols

The following are generalized protocols for studying sphingolipid trafficking and accumulation in cultured fibroblasts using fluorescent sphingosine analogs like this compound. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: Live-Cell Imaging of this compound Trafficking

Objective: To visualize the uptake and intracellular localization of this compound in real-time.

Materials:

  • NPC patient-derived and control fibroblasts

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Confocal microscope with appropriate filter sets for NBD fluorescence

Procedure:

  • Cell Seeding: Plate fibroblasts on glass-bottom dishes suitable for microscopy and culture until they reach 50-70% confluency.

  • Preparation of NBD-sphingosine/BSA complex: a. In a glass tube, evaporate a desired amount of the this compound stock solution under a stream of nitrogen. b. Resuspend the dried lipid in culture medium containing 0.1% fatty acid-free BSA to the desired final concentration (e.g., 1-5 µM). c. Vortex thoroughly to form a complex.

  • Cell Labeling: a. Wash the cells twice with warm serum-free culture medium. b. Add the NBD-sphingosine/BSA complex to the cells and incubate at 37°C for 30-60 minutes.

  • Chase Period: a. Remove the labeling medium and wash the cells three times with warm culture medium containing 1% FBS. b. Add fresh culture medium and incubate for various time points (e.g., 0, 30, 60, 120 minutes) to follow the trafficking of the probe.

  • Imaging: a. Mount the dish on the confocal microscope. b. Acquire images using an excitation wavelength of ~465 nm and an emission window of ~520-550 nm. c. For lysosomal co-localization, cells can be pre-loaded with a lysosomal marker like LysoTracker Red.

Protocol 2: Quantification of Lysosomal Sphingosine Accumulation

Objective: To quantify the accumulation of this compound in the lysosomes of NPC cells compared to controls.

Materials:

  • Same as Protocol 1

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Follow steps 1-4 of Protocol 1, using a fixed chase period (e.g., 2 hours) where maximal lysosomal accumulation is expected in NPC cells.

  • Fixation (Optional but recommended for endpoint assays): a. Wash cells with PBS. b. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS.

  • Imaging: a. Acquire images of multiple fields of view for both control and NPC cell lines, ensuring consistent imaging parameters (laser power, gain, etc.).

  • Image Analysis: a. Use image analysis software to define cell boundaries and lysosomal regions (if a co-stain is used). b. Measure the mean fluorescence intensity of the NBD signal within the lysosomes or the whole cell. c. Calculate the average fluorescence intensity per cell for each condition. d. Perform statistical analysis to compare the fluorescence intensity between control and NPC cells.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts in the study of NPC disease with this compound.

Sphingolipid_Metabolism_in_NPC Sphingolipid Metabolism and Trafficking in NPC cluster_Extracellular Extracellular cluster_Cell Cell cluster_Endolysosomal Late Endosome / Lysosome cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum LDL LDL Lysosome Lysosome LDL->Lysosome Endocytosis Cholesterol Cholesterol Lysosome->Cholesterol Hydrolysis Sphingomyelin Sphingomyelin Lysosome->Sphingomyelin NPC1 NPC1 (defective) NPC2 NPC2 Cholesterol->NPC1 Ceramide Ceramide Sphingomyelin->Ceramide Acid Sphingomyelinase Sphingosine Sphingosine (Accumulates) Ceramide->Sphingosine Acid Ceramidase Sphingosine->NPC1 SphK1 SphK1 Sphingosine->SphK1 Egress (impaired) S1P S1P SphK1->S1P Phosphorylation Ceramide_Synthase Ceramide Synthase S1P->Ceramide_Synthase Dephosphorylation & Re-acylation SPL S1P Lyase S1P->SPL Sphingosine_Calcium_Signaling Sphingosine-Mediated Calcium Signaling in NPC cluster_Lysosome Lysosome cluster_Cytosol Cytosol Sphingosine_Accumulation Sphingosine Accumulation TPC1 TPC1 Channel Sphingosine_Accumulation->TPC1 Activates Cytosolic_Ca Cytosolic Ca2+ (Reduced Release) TPC1->Cytosolic_Ca Ca2+ Release (Impaired in NPC) Lysosomal_Ca Lysosomal Ca2+ (Depleted) Lysosomal_Ca->TPC1 Autophagy Autophagy (Impaired) Cytosolic_Ca->Autophagy Regulates Vesicular_Fusion Vesicular Fusion (Impaired) Cytosolic_Ca->Vesicular_Fusion Regulates Experimental_Workflow Fluorescent Sphingosine Assay Workflow start Start plate_cells Plate Control and NPC Fibroblasts start->plate_cells prepare_probe Prepare C12-NBD-L-Threo- sphingosine/BSA Complex plate_cells->prepare_probe label_cells Incubate Cells with Fluorescent Probe prepare_probe->label_cells chase Wash and Chase for a Defined Period label_cells->chase image Acquire Images using Confocal Microscopy chase->image analyze Quantify Fluorescence Intensity image->analyze compare Compare Sphingosine Accumulation analyze->compare end End compare->end

References

Methodological & Application

Application Notes and Protocols for C12-NBD-L-Threo-sphingosine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules involved in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and intracellular trafficking. C12-NBD-L-Threo-sphingosine is a fluorescently labeled analog of sphingosine (B13886), a fundamental building block of complex sphingolipids. The attached 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore allows for the visualization and tracking of this lipid analog within living cells using fluorescence microscopy. The "C12" denotes a 12-carbon acyl chain, and the "L-Threo" specifies the stereochemistry of the sphingoid base, which differs from the naturally abundant D-erythro isomer. This stereochemical difference can lead to distinct metabolic fates and biological activities, making this compound a valuable tool for dissecting specific aspects of sphingolipid metabolism and signaling.

These application notes provide a comprehensive guide to utilizing this compound for fluorescence microscopy studies, including detailed protocols, quantitative data, and visualizations of relevant cellular pathways.

Principle of the Assay

The lipophilic nature of this compound allows it to be taken up by live cells. Once inside, it can be metabolized by cellular enzymes, becoming incorporated into more complex sphingolipids. The NBD fluorophore, with its excitation and emission in the visible spectrum, enables the real-time visualization of the probe's subcellular localization and trafficking pathways. By observing the distribution of the fluorescent signal over time, researchers can gain insights into the dynamics of sphingolipid transport, metabolism, and the cellular machinery involved.

Applications

  • Visualization of Sphingolipid Trafficking: Track the movement of the sphingosine analog between different cellular organelles, such as the endoplasmic reticulum (ER), Golgi apparatus, plasma membrane, and endosomes.

  • Studying Sphingolipid Metabolism: Investigate the conversion of sphingosine into other sphingolipids, such as ceramides (B1148491) and sphingomyelin. The L-threo configuration may be metabolized differently than the natural D-erythro form, providing insights into enzyme stereospecificity.

  • Investigating Enzyme Activity: Can be used as a substrate for enzymes involved in sphingolipid metabolism, such as ceramide synthase.

  • Drug Discovery and Development: Screen for and characterize compounds that modulate sphingolipid metabolism or trafficking, which is relevant for various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for working with NBD-labeled sphingolipids. Note that optimal conditions may vary depending on the cell type and experimental setup.

Table 1: Spectral Properties of NBD Fluorophore

ParameterWavelength (nm)
Excitation Maximum~460
Emission Maximum~535

Table 2: Typical Experimental Parameters for NBD-Sphingolipid Labeling

ParameterRecommended RangeNotes
Probe Concentration 1 - 10 µMHigher concentrations may lead to cytotoxicity or artifactual localization.
Incubation Time 15 - 60 minutesShorter times for plasma membrane labeling, longer times for intracellular trafficking.
Incubation Temperature 4°C or 37°C4°C for initial plasma membrane binding, 37°C for internalization and trafficking.
BSA Concentration (for complexation) 0.1 - 0.5 mg/mLBovine Serum Albumin (BSA) is used to facilitate the delivery of the lipophilic probe to cells in aqueous media.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a complex of this compound with fatty acid-free Bovine Serum Albumin (BSA), which is essential for efficient delivery of the lipid probe to cells in culture.

Materials:

  • This compound

  • Ethanol (B145695) (absolute)

  • Chloroform (B151607)

  • Fatty acid-free BSA

  • Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)

  • Glass test tubes

  • Nitrogen gas source

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound: Dissolve the lyophilized powder in a mixture of chloroform and methanol (B129727) (e.g., 2:1, v/v) to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light.

  • Dry down the lipid: In a glass test tube, aliquot the desired amount of the stock solution. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Redissolve in ethanol: Add a small volume of absolute ethanol to the dried lipid film and vortex thoroughly to dissolve.

  • Prepare BSA solution: Prepare a solution of fatty acid-free BSA in serum-free medium or HBSS at a concentration of 0.34 mg/mL.

  • Form the complex: While vigorously vortexing the BSA solution, slowly inject the ethanolic solution of this compound into the BSA solution. The final concentration of the probe should typically be between 100 µM and 1 mM in the BSA solution.

  • Incubate: Incubate the mixture for 15-30 minutes at 37°C to allow for complex formation.

  • Storage: The this compound-BSA complex can be stored at 4°C for immediate use or at -20°C for long-term storage.

Protocol 2: Live-Cell Imaging of this compound Uptake and Trafficking

This protocol details the labeling of live cells with the this compound-BSA complex and subsequent imaging by fluorescence microscopy.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound-BSA complex (from Protocol 1)

  • Pre-warmed complete cell culture medium

  • Pre-warmed imaging medium (e.g., phenol (B47542) red-free medium with HEPES)

  • Fluorescence microscope equipped with appropriate filters for NBD (e.g., excitation ~460 nm, emission ~535 nm) and a temperature-controlled stage.

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging (typically 50-70%).

  • Labeling:

    • Remove the culture medium from the cells and wash once with pre-warmed serum-free medium.

    • Dilute the this compound-BSA complex in serum-free medium to the desired final concentration (e.g., 5 µM).

    • Add the labeling solution to the cells and incubate at 37°C in a cell culture incubator for 15-60 minutes. The incubation time will depend on the specific trafficking event being studied.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells two to three times with pre-warmed imaging medium to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Immediately transfer the dish or coverslip to the fluorescence microscope.

    • Acquire images using the NBD filter set. For time-lapse imaging, acquire images at regular intervals to track the dynamic movement of the fluorescent probe.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Microscopy cluster_prep Probe Preparation cluster_cell Cellular Labeling and Imaging prep_stock Prepare 1 mM Stock Solution (Chloroform:Methanol) dry_lipid Dry Lipid Film (Nitrogen Stream) prep_stock->dry_lipid redissolve Redissolve in Ethanol dry_lipid->redissolve form_complex Form Probe-BSA Complex (Inject into vortexing BSA) redissolve->form_complex prep_bsa Prepare 0.34 mg/mL Fatty Acid-Free BSA Solution prep_bsa->form_complex add_probe Incubate with Probe-BSA Complex (5 µM, 15-60 min, 37°C) form_complex->add_probe Dilute in serum-free medium plate_cells Plate Cells on Glass-Bottom Dish wash_cells1 Wash with Serum-Free Medium plate_cells->wash_cells1 wash_cells1->add_probe wash_cells2 Wash with Imaging Medium add_probe->wash_cells2 image_cells Acquire Images (Fluorescence Microscope) wash_cells2->image_cells

Caption: Workflow for preparing and using this compound for live-cell imaging.

sphingolipid_metabolism Potential Metabolic Fate of this compound cluster_cell Cellular Compartments cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus probe This compound (Exogenous) pm Probe Uptake probe->pm cer_synthase Ceramide Synthase pm->cer_synthase Transport ceramide C12-NBD-L-Threo-ceramide cer_synthase->ceramide Acylation sm_synthase Sphingomyelin Synthase ceramide->sm_synthase Transport sphingomyelin C12-NBD-L-Threo-sphingomyelin sm_synthase->sphingomyelin Conversion

Caption: Putative metabolic pathway of this compound within a mammalian cell.

Application Notes and Protocols for Live Cell Imaging with C12-NBD-L-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-L-Threo-sphingosine is a fluorescently labeled analog of sphingosine (B13886), a fundamental building block of sphingolipids, which are critical components of cellular membranes and key players in signal transduction. The conjugation of a 12-carbon acyl chain (C12) and a nitrobenzoxadiazole (NBD) fluorophore to the L-threo isomer of sphingosine creates a valuable tool for real-time visualization of sphingolipid metabolism, trafficking, and localization within living cells. The L-threo stereoisomer is of particular interest as it is not the naturally occurring D-erythro form, allowing for the study of stereospecificity in cellular processes involving sphingolipids. These notes provide detailed protocols for the use of this compound in live cell imaging applications.

Product Information

PropertyValue
Full Name N-(12-(7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)dodecanoyl)-L-threo-sphingosine
Molecular Formula C36H61N5O6
Molecular Weight 659.9 g/mol
Fluorophore Nitrobenzoxadiazole (NBD)
Excitation Max (approx.) 465 nm[2]
Emission Max (approx.) 535 nm[2]
Storage Store at -20°C, protect from light.

Key Applications

  • Visualization of Sphingolipid Trafficking: Monitor the uptake, transport, and localization of a sphingosine analog in real-time.

  • Study of Sphingolipid Metabolism: Investigate the metabolic fate of L-threo-sphingosine within cellular compartments.[4]

  • Investigation of Stereospecific Cellular Processes: Elucidate the differential handling of non-natural L-threo sphingolipid isomers compared to their D-erythro counterparts.

  • High-Content Screening: Adaptable for automated microscopy platforms to screen for compounds that modulate sphingolipid pathways.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol, absolute

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Stock Solution Preparation (1 mM):

    • Dissolve this compound in anhydrous DMSO to a final concentration of 1 mM.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • BSA Complex Preparation (for cellular delivery):

    • Prepare a 10 mg/mL solution of fatty acid-free BSA in PBS.

    • In a separate tube, dilute the 1 mM this compound stock solution in ethanol.

    • Slowly add the ethanolic solution of the fluorescent lipid to the BSA solution while vortexing to facilitate the formation of a complex. The final concentration of the lipid-BSA complex should be optimized, but a starting point is a 1:1 molar ratio.

    • This complexing step is crucial for efficient delivery of the hydrophobic lipid to cells in an aqueous culture medium.[2]

Protocol 2: Live Cell Labeling and Imaging

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • This compound-BSA complex (from Protocol 1)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Confocal or widefield fluorescence microscope with appropriate filter sets for NBD (e.g., excitation 450-490 nm, emission 520-560 nm)

Procedure:

  • Cell Seeding:

    • Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Labeling:

    • Aspirate the culture medium and wash the cells once with pre-warmed PBS.

    • Dilute the this compound-BSA complex in pre-warmed complete cell culture medium to the desired final concentration. Note: The optimal concentration should be determined empirically for each cell type and experimental question, but a starting range of 1-5 µM is recommended.

    • Incubate the cells with the labeling medium for a specific duration. The incubation time will influence the observed localization. A short incubation (e.g., 10-30 minutes) at 37°C may be sufficient for initial plasma membrane and early endocytic pathway labeling. Longer incubation times may be necessary to observe metabolism and transport to other organelles.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove excess, unbound probe.

  • Imaging:

    • Replace the wash solution with pre-warmed live-cell imaging medium.

    • Mount the dish or coverslip on the microscope stage, ensuring the temperature is maintained at 37°C and CO2 levels are appropriate (if required for long-term imaging).

    • Acquire images using the NBD filter set. Minimize light exposure to reduce phototoxicity and photobleaching.

Quantitative Data Summary
ParameterRecommended RangeNotes
Stock Solution Concentration 1 mM in DMSOStore in small aliquots at -20°C.
Working Concentration 1 - 5 µMOptimize for each cell type and experiment.
Incubation Time 10 - 60 minutesShorter times for plasma membrane/early endosomes, longer for metabolism and distal organelles.
Incubation Temperature 37°CFor active cellular processes. Lower temperatures (e.g., 4°C) can be used to study initial membrane binding.
Excitation Wavelength ~465 nmAdjust based on microscope filter availability.
Emission Wavelength ~535 nmAdjust based on microscope filter availability.

Visualization of Pathways and Workflows

Sphingolipid_Metabolism_and_Signaling cluster_uptake Cellular Uptake cluster_metabolism Metabolic Fate cluster_signaling Potential Signaling Interaction C12_NBD_L_Threo_Sphingosine This compound (extracellular) Plasma_Membrane Plasma Membrane C12_NBD_L_Threo_Sphingosine->Plasma_Membrane Uptake Intracellular_Probe Intracellular This compound Plasma_Membrane->Intracellular_Probe Internalization NBD_Ceramide NBD-L-threo-Ceramide Intracellular_Probe->NBD_Ceramide Ceramide Synthase Degradation Lysosomal Degradation Intracellular_Probe->Degradation Intracellular_Probe_S Intracellular This compound NBD_Sphingomyelin NBD-L-threo-Sphingomyelin NBD_Ceramide->NBD_Sphingomyelin Sphingomyelin Synthase (Golgi) NBD_Glucosylceramide NBD-L-threo-Glucosylceramide NBD_Ceramide->NBD_Glucosylceramide Glucosylceramide Synthase (Golgi) S1P_Receptors S1P Receptors (S1PR1-5) Intracellular_Probe_S->S1P_Receptors Potential Interaction (as agonist/antagonist) Downstream_Signaling Downstream Signaling Cascades S1P_Receptors->Downstream_Signaling

Caption: Potential metabolic and signaling pathways of this compound.

Live_Cell_Imaging_Workflow start Start cell_seeding Seed Cells on Imaging Dish start->cell_seeding labeling Label with This compound (1-5 µM, 10-60 min) cell_seeding->labeling washing Wash 2-3x with Warm Medium labeling->washing imaging Live Cell Imaging (37°C, CO2) washing->imaging analysis Image Analysis (Localization, Trafficking, Intensity) imaging->analysis end End analysis->end

Caption: Experimental workflow for live cell imaging.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Signal - Insufficient probe concentration.- Inefficient cellular uptake.- Photobleaching.- Increase the concentration of the this compound-BSA complex.- Optimize the BSA complexation procedure.- Reduce laser power and/or exposure time during imaging.
High Background Fluorescence - Incomplete washing.- Probe precipitation.- Increase the number and duration of wash steps.- Ensure the this compound is fully solubilized and complexed with BSA.
Cell Death/Toxicity - Probe concentration is too high.- Prolonged light exposure.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Minimize the duration and intensity of light exposure.
Different Localization than Expected - Cell type-specific differences.- Altered metabolic state of cells.- Compare results across different cell lines.- Ensure cells are healthy and in a consistent growth phase.

Concluding Remarks

This compound is a powerful tool for the dynamic study of sphingolipid biology in living cells. The protocols provided herein serve as a comprehensive starting point for researchers. However, due to the inherent variability in cell types and experimental systems, optimization of probe concentration, incubation times, and imaging parameters is essential for achieving high-quality, reproducible results. Careful consideration of the non-natural L-threo stereochemistry is also crucial for the accurate interpretation of experimental outcomes.

References

Application Notes and Protocols for Ceramide Synthase Activity Assay using C12-NBD-L-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing C12-NBD-L-Threo-sphingosine as a fluorescent substrate to measure the activity of ceramide synthases (CerS). The protocols detailed below are designed to offer robust and reproducible methods for academic research and drug discovery applications.

Introduction to Ceramide Synthase and Fluorescent Assays

Ceramides (B1148491) are central bioactive lipids involved in a multitude of cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2] They are synthesized by a family of six distinct ceramide synthases (CerS1-6) in mammals, each of which exhibits specificity for fatty acyl-CoAs of different chain lengths.[1][2][3] This specificity in acyl chain length gives rise to ceramides with distinct biological functions.[1][4] Consequently, the study of CerS activity is crucial for understanding various physiological and pathological conditions.

The use of fluorescently labeled substrates, such as this compound, offers a sensitive, non-radioactive alternative for measuring CerS activity.[1][5] In this assay, CerS enzymes catalyze the N-acylation of the fluorescent sphingoid base, this compound, with a fatty acyl-CoA to produce fluorescent C12-NBD-ceramide. The fluorescent product can then be separated from the substrate and quantified using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][6]

While natural ceramides possess a D-erythro configuration, studies have shown that the L-threo diastereoisomer of sphinganine (B43673) can also be acylated by dihydroceramide (B1258172) synthase, making this compound a viable substrate for these enzymes.[7]

Signaling and Metabolic Pathways

Ceramide_Synthesis_Pathway

Caption: De Novo and Salvage Pathways of Ceramide Synthesis.

Experimental Workflow

CerS_Assay_Workflow Enzyme_Source Enzyme_Source Incubate Incubate Enzyme_Source->Incubate Terminate Terminate Incubate->Terminate Substrates Substrates Substrates->Incubate Reaction_Mix Reaction_Mix Reaction_Mix->Incubate Extract Extract Terminate->Extract Separate Separate Extract->Separate TLC TLC Separate->TLC or HPLC HPLC Separate->HPLC Quantify Quantify TLC->Quantify HPLC->Quantify

Caption: Experimental Workflow for the Ceramide Synthase Activity Assay.

Data Presentation

Substrate Specificity of Mammalian Ceramide Synthases

The six mammalian ceramide synthases exhibit distinct preferences for fatty acyl-CoA substrates of varying chain lengths.[1][8][9][10][11] This specificity is a key determinant of the diverse biological roles of different ceramide species.

Ceramide SynthaseAcyl-CoA SpecificityPrimary Tissue Expression
CerS1 C18:0-CoABrain, Skeletal Muscle
CerS2 C20:0-C26:0-CoAMost tissues, high in liver, kidney, brain
CerS3 C26:0-CoA and longerSkin, Testis
CerS4 C18:0-C20:0-CoASkin, Heart, Liver, Spleen
CerS5 C16:0-CoALung, most tissues at lower levels
CerS6 C14:0-C16:0-CoAMost tissues

This table is a summary of data from multiple sources and provides a general guideline for choosing the appropriate fatty acyl-CoA for a specific CerS isoform.

Kinetic Parameters for Sphingoid Base Substrates

The Michaelis-Menten constant (Km) indicates the substrate concentration at which the enzyme reaches half of its maximum velocity. Studies have shown that NBD-labeled sphinganine is a good substrate for ceramide synthases, with a Km value similar to that of the natural, unlabeled substrate.[1]

CerS Isoform(s)SubstrateFatty Acyl-CoAKm (µM)Source
Endogenous (HEK293)NBD-sphinganineC16:0-CoA~1.16[1]
Endogenous (HEK293)SphinganineC16:0-CoA~1.16 ± 0.36[1]
Endogenous (HEK293)NBD-sphinganineC24:1-CoA~3.61 ± 1.86[1]
Endogenous (HEK293)SphinganineC24:1-CoA~3.05 ± 0.81[1]

Note: The kinetic parameters for this compound may vary and should be determined empirically.

Experimental Protocols

Protocol 1: Ceramide Synthase Activity Assay

This protocol is adapted from established methods for fluorescent ceramide synthase assays.[3][12]

A. Materials and Reagents

  • This compound

  • Fatty acyl-CoA (e.g., Palmitoyl-CoA for CerS5/6, Stearoyl-CoA for CerS1, etc.)

  • HEPES buffer (pH 7.4)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Enzyme source (cell or tissue homogenates)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

B. Preparation of Reagents

  • Assay Buffer (2X): 40 mM HEPES (pH 7.4), 50 mM KCl, 4 mM MgCl₂, 1 mM DTT. Store at 4°C.

  • Substrate Mix (10X): 100 µM this compound and 1 mg/ml fatty acid-free BSA in a suitable solvent (e.g., ethanol). Store protected from light at -20°C.

  • Fatty Acyl-CoA Stock (10X): 500 µM in deionized water. Prepare fresh or store in small aliquots at -80°C.

  • Enzyme Preparation: Homogenize cells or tissues in a suitable buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 250 mM sucrose, 2 mM MgCl₂ with protease inhibitors).[12] Determine protein concentration using a standard method (e.g., Bradford assay).

C. Assay Procedure

  • In a microcentrifuge tube, combine the following on ice:

    • 25 µL of 2X Assay Buffer

    • 5 µL of 10X Substrate Mix (final concentration: 10 µM)

    • 5 µL of 10X Fatty Acyl-CoA Stock (final concentration: 50 µM)

    • X µL of enzyme preparation (typically 10-50 µg of protein)

    • Add deionized water to a final volume of 50 µL.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-120 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.[13]

  • Terminate the reaction by adding 200 µL of chloroform:methanol (1:2, v/v).

  • Vortex thoroughly and add 75 µL of chloroform and 75 µL of deionized water.

  • Vortex again and centrifuge at high speed for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the organic phase under a stream of nitrogen gas.

  • Resuspend the dried lipids in a small volume (e.g., 20 µL) of chloroform:methanol (9:1, v/v) for analysis by TLC or a suitable solvent for HPLC.

Protocol 2: Analysis by Thin-Layer Chromatography (TLC)

A. Materials

  • Silica (B1680970) gel TLC plates

  • TLC developing chamber

  • Developing solvent: Chloroform:Methanol:2M Ammonium Hydroxide (40:10:1, v/v/v)[12]

  • Fluorescence imager

B. Procedure

  • Spot the resuspended lipid extract onto a silica gel TLC plate. Also, spot standards of this compound and, if available, C12-NBD-ceramide.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing chamber pre-equilibrated with the developing solvent.

  • Allow the solvent front to migrate to near the top of the plate.

  • Remove the plate and allow it to air dry completely.

  • Visualize the fluorescent spots using a fluorescence imager.

  • Quantify the fluorescence intensity of the product (NBD-ceramide) spot using appropriate software. The amount of product can be determined by comparison to a standard curve.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC offers a more quantitative and high-throughput method for analyzing the reaction products.[6]

A. Materials and Equipment

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column

  • Mobile Phase A: Acetonitrile:Methanol:Water (e.g., 50:30:20, v/v/v) with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Methanol (e.g., 50:50, v/v/v) with 0.1% formic acid

  • Fluorescence detector settings: Excitation ~465 nm, Emission ~535 nm (optimal wavelengths for NBD)

B. Procedure

  • Resuspend the dried lipid extract in a suitable injection solvent (e.g., methanol).

  • Inject an appropriate volume onto the HPLC column.

  • Elute the lipids using a gradient program. For example, a linear gradient from Mobile Phase A to Mobile Phase B over 10-15 minutes. The exact gradient should be optimized to achieve good separation of the NBD-substrate and NBD-product.

  • Monitor the elution of fluorescent compounds using the fluorescence detector.

  • Identify the peaks corresponding to this compound and C12-NBD-ceramide based on their retention times, determined using standards.

  • Quantify the amount of product by integrating the peak area and comparing it to a standard curve generated with known amounts of C12-NBD-ceramide.

By following these application notes and protocols, researchers can effectively utilize this compound to investigate the activity of ceramide synthases, contributing to a deeper understanding of sphingolipid metabolism and its role in health and disease.

References

Application Notes and Protocols for Measuring Enzyme Kinetics using C12-NBD-L-Threo-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-L-threo-sphingosine is a fluorescently labeled analog of the bioactive lipid sphingosine (B13886). This molecule incorporates a 12-carbon acyl chain and the 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) fluorophore, which allows for sensitive detection in various biological assays. Its specific L-threo stereochemistry mimics natural sphingolipids, making it a valuable tool for studying the kinetics of enzymes involved in sphingolipid metabolism. The fluorescence of the NBD group is environmentally sensitive, often exhibiting changes in quantum yield and emission wavelength upon enzymatic modification or transfer between different phases of an assay, which forms the basis for continuous, real-time kinetic measurements. This document provides detailed application notes and protocols for utilizing this compound and its derivatives to measure the activity of key enzymes in the sphingolipid pathway, including Sphingosine Kinases, Ceramide Synthases, and Ceramidases.

Application Note 1: Sphingosine Kinase (SphK) Activity Assay

Principle:

Sphingosine kinases (SphK1 and SphK2) catalyze the ATP-dependent phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule. This compound is an excellent substrate for both SphK isoforms. The phosphorylation of the NBD-labeled sphingosine results in a spectral shift of the NBD fluorophore. This change in fluorescence can be monitored in real-time to determine the rate of S1P formation, providing a direct measure of SphK activity.[1] This assay is a convenient, non-radioactive alternative to traditional methods and is suitable for high-throughput screening of SphK inhibitors.[1][2]

Experimental Workflow:

SphK_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_enzyme Prepare SphK1 or SphK2 Enzyme mix Combine Reagents in 384-well Plate prep_enzyme->mix prep_substrate Prepare this compound prep_substrate->mix prep_buffer Prepare Reaction Buffer with ATP prep_buffer->mix prep_inhibitor Prepare Inhibitor (Optional) prep_inhibitor->mix incubate Incubate at 37°C mix->incubate read Real-time Fluorescence Measurement incubate->read kinetics Calculate Initial Velocity read->kinetics inhibition Determine IC50 Values kinetics->inhibition

Caption: Workflow for Sphingosine Kinase activity assay.

Protocol: Real-time Fluorescence Assay for SphK1 and SphK2

Materials:

  • Recombinant human SphK1 or SphK2

  • This compound

  • ATP

  • SphK Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.05% fatty acid-free BSA)

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a 2X concentrated solution of this compound in the reaction buffer.

    • Prepare a 2X concentrated solution of the SphK enzyme in the reaction buffer.

    • Prepare a 4X concentrated solution of ATP in the reaction buffer.

    • If testing inhibitors, prepare a 4X concentrated solution of the inhibitor in the reaction buffer with DMSO (ensure final DMSO concentration is consistent across all wells and typically <1%).

  • Assay Setup (for a 20 µL final volume):

    • To the wells of a 384-well plate, add 5 µL of the 4X ATP solution (or buffer for no-ATP controls).

    • Add 5 µL of 4X inhibitor solution or vehicle control.

    • Add 5 µL of the 2X this compound solution.

    • Initiate the reaction by adding 5 µL of the 2X SphK enzyme solution.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Monitor the increase in fluorescence over time (e.g., every 30-60 seconds for 30-60 minutes). The optimal excitation and emission wavelengths for the NBD-S1P product should be determined empirically but are typically in the range of Ex/Em = 485/535 nm.[1]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • For kinetic characterization, vary the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibitor studies, plot the initial velocity against a range of inhibitor concentrations to determine the IC50 value.

Quantitative Data:

EnzymeSubstrateKm (µM)Reference
Sphingosine KinaseFluorescently labeled sphingosine38 ± 18[3]

Application Note 2: Ceramide Synthase (CerS) Activity Assay

Principle:

Ceramide synthases (CerS) catalyze the N-acylation of a sphingoid base (like sphingosine or sphinganine) with a fatty acyl-CoA to produce ceramide.[4] this compound can serve as a substrate for CerS enzymes. The product, C12-NBD-ceramide, is more hydrophobic than the substrate. This difference in polarity allows for the separation of the product from the unreacted substrate using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE), followed by fluorescence quantification.[4][5] This assay is crucial for studying the substrate specificity of different CerS isoforms and for screening potential inhibitors.

Signaling Pathway:

CerS_Pathway sphingosine This compound cers Ceramide Synthase (CerS) sphingosine->cers acyl_coa Fatty Acyl-CoA acyl_coa->cers ceramide C12-NBD-Ceramide cers->ceramide N-acylation

Caption: Ceramide Synthase (CerS) enzymatic reaction.

Protocol: CerS Assay using Solid-Phase Extraction

Materials:

  • Cell or tissue homogenates containing CerS activity

  • This compound

  • Fatty acyl-CoA (e.g., C16:0-CoA)

  • Defatted BSA

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Methanol (B129727) with 1% formic acid (v/v)

  • Water with 1% formic acid (v/v)

  • C18 Solid-Phase Extraction (SPE) cartridges or plates

  • Methanol for elution

  • Fluorescence plate reader or HPLC with fluorescence detection

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, a specific fatty acyl-CoA (e.g., 50 µM), defatted BSA (e.g., 20 µM), and this compound (e.g., 15 µM).[4]

    • Add cell/tissue homogenate (e.g., 10-20 µg protein) to initiate the reaction. The final volume is typically small (e.g., 20 µL).[4]

    • Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Reaction Termination and Lipid Separation:

    • Terminate the reaction by adding 20 µL of methanol/1% formic acid.[4]

    • Add 110 µL of water/1% formic acid.[4]

    • Condition a C18 SPE cartridge with methanol, then equilibrate with water.

    • Load the entire reaction mixture onto the SPE cartridge.

    • Wash the cartridge with water to remove the unreacted, more polar this compound.

    • Elute the more hydrophobic product, C12-NBD-ceramide, with methanol.

  • Quantification:

    • Measure the fluorescence of the methanol eluate using a plate reader or HPLC.

    • Create a standard curve with known amounts of C12-NBD-ceramide to quantify the amount of product formed.

Quantitative Data:

Enzyme FamilySubstrateKm (µM)NoteReference
Ceramide SynthasesNBD-sphinganine1.91 ± 0.84with C16:0-CoA[6]
Ceramide SynthasesNBD-sphinganine3.61 ± 1.86with C24:1-CoA[6]

Note: Km values are for NBD-sphinganine, a closely related substrate. These values suggest that NBD-labeled sphingoid bases are good substrates for CerS enzymes.[6]

Application Note 3: Ceramidase Activity Assay

Principle:

Ceramidases catalyze the hydrolysis of ceramide to produce sphingosine and a free fatty acid.[7] To measure ceramidase activity, this compound is first used as a precursor to synthesize C12-NBD-ceramide (as described in the CerS application). This fluorescent ceramide analog then serves as the substrate for ceramidases (Acid, Neutral, or Alkaline). The enzymatic reaction yields C12-NBD-sphingosine, the starting material. The product can be separated from the substrate by chromatography (TLC or HPLC) and quantified by its fluorescence. Notably, C12-NBD-ceramide has been shown to be an excellent substrate for neutral and alkaline ceramidases, often superior to shorter-chain analogs like C6-NBD-ceramide.[8]

Experimental Logic:

Ceramidase_Logic start This compound synthesis CerS-mediated Synthesis start->synthesis substrate C12-NBD-Ceramide enzyme Ceramidase substrate->enzyme Hydrolysis product This compound enzyme->product synthesis->substrate

Caption: Logical flow for preparing the substrate and assaying Ceramidase.

Protocol: Neutral Ceramidase (nCDase) Assay using HPLC

Materials:

  • C12-NBD-ceramide (substrate)

  • Purified nCDase or cell lysate containing nCDase activity

  • nCDase Reaction Buffer (e.g., 25 mM phosphate (B84403) buffer, pH 7.4, 150 mM NaCl, 0.6% Triton X-100)[9]

  • Chloroform:Methanol (1:1, v/v)

  • Reverse-phase HPLC system with a C18 column and fluorescence detector

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of C12-NBD-ceramide in chloroform.

    • For each reaction, aliquot the desired amount of substrate, dry it under a stream of nitrogen, and resuspend it in the 2X reaction buffer by sonication.[9]

  • Enzymatic Reaction:

    • Combine 50 µL of the C12-NBD-ceramide substrate solution with 50 µL of the diluted nCDase enzyme or cell lysate.[9]

    • Incubate the reaction at 37°C for a specified time (e.g., 2 hours).[9]

  • Lipid Extraction:

    • Stop the reaction and extract the lipids by adding chloroform:methanol (1:1).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase and dry it under nitrogen.

  • HPLC Analysis:

    • Resuspend the dried lipid extract in a suitable solvent like chloroform:methanol (2:1, v/v).[9]

    • Inject an aliquot onto a C18 HPLC column.

    • Elute the lipids isocratically with 100% methanol.[9]

    • Monitor the column effluent with a fluorescence detector (Ex/Em ≈ 470/530 nm).

    • The product, C12-NBD-sphingosine, will have a different retention time than the substrate, C12-NBD-ceramide.

  • Quantification:

    • Quantify the amount of product by integrating the peak area and comparing it to a standard curve generated with C12-NBD-sphingosine.[9]

Quantitative Data:

EnzymeSubstrateKm (µM)kcat (min⁻¹)Reference
Human Neutral CeramidaseC12-NBD-Ceramide3362[10]
Acid CeramidaseC12-Ceramide389 - 413-[10]

Summary

This compound is a versatile fluorescent probe for investigating the kinetics of key enzymes in sphingolipid metabolism. Its utility as a direct substrate for sphingosine kinases and ceramide synthases, and as a precursor for the substrate of ceramidases, makes it an invaluable tool for basic research and drug discovery. The assays described herein offer sensitive, specific, and high-throughput compatible methods to advance our understanding of sphingolipid signaling pathways and to identify novel therapeutic agents targeting these enzymes.

References

Application Notes and Protocols for Cellular Labeling with C12-NBD-L-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-L-Threo-sphingosine is a fluorescent analog of sphingosine (B13886), a critical component of cellular membranes and a precursor to various bioactive sphingolipids. This fluorescent probe incorporates a nitrobenzoxadiazole (NBD) fluorophore attached to a 12-carbon acyl chain, which allows for the visualization of its uptake, trafficking, and metabolism in living and fixed cells. The L-Threo stereoisomer of sphingosine can exhibit distinct biological activities compared to the more common D-erythro form, including differential effects on protein kinase C and serine palmitoyltransferase, making it a valuable tool for dissecting specific aspects of sphingolipid metabolism and signaling.[1] This document provides detailed protocols for the use of this compound in cellular labeling studies.

Principle of Action and Cellular Trafficking

When introduced to cultured cells, this compound, like other fluorescent sphingolipid analogs, is taken up by the cells and integrated into cellular membranes. It can then be metabolized by the cell's enzymatic machinery. A primary destination for fluorescently labeled sphingolipids is the Golgi apparatus, a central hub for lipid sorting and processing.[2][3][4] The NBD fluorophore allows for the direct visualization of the probe's localization and movement through the secretory and endocytic pathways using fluorescence microscopy. By tracking the distribution of this compound and its metabolites, researchers can gain insights into sphingolipid transport, metabolism, and their roles in various cellular processes.[2][5][6]

Data Presentation

Table 1: Properties of this compound

PropertyValue
Full Chemical Name N-(12-(7-nitrobenzo[c][6][7][8]oxadiazol-4-yl)amino)dodecanoyl)-L-threo-sphingosine
Molecular Formula C₃₆H₆₁N₅O₆
Molecular Weight 659.9 g/mol
Excitation Maximum (λex) ~466 nm
Emission Maximum (λem) ~536 nm
Solubility Soluble in Methanol, Ethanol, DMSO, and Chloroform
Storage -20°C, protected from light

Table 2: Recommended Reagent Concentrations and Incubation Times

ParameterRecommended RangeNotes
Cell Seeding Density 5 x 10⁴ - 2 x 10⁵ cells/mLAdjust based on cell type and desired confluency (typically 60-80%).
This compound Stock Solution 1-5 mM in DMSO or EthanolPrepare fresh or store in small aliquots at -20°C.
Working Concentration 1-10 µM in serum-free mediumOptimal concentration should be determined empirically for each cell type.
Labeling Incubation Time 15-60 minutes at 37°CShorter times may be used for pulse-chase experiments.
Post-labeling Incubation (Chase) 30-120 minutes at 37°CAllows for transport and metabolism of the probe.

Experimental Protocols

Protocol 1: General Labeling of Live Cells with this compound

This protocol details the steps for labeling the Golgi apparatus and other components of the secretory pathway in living cells.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., DMEM or HBSS with HEPES)

  • This compound

  • High-purity DMSO or ethanol

  • Defatted Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation:

    • One day prior to the experiment, seed cells onto a suitable imaging vessel (e.g., glass-bottom dish) to achieve 60-80% confluency on the day of labeling.

  • Preparation of this compound-BSA Complex:

    • Prepare a 1 mM stock solution of this compound in DMSO or ethanol.

    • In a separate tube, prepare a solution of defatted BSA in serum-free medium (e.g., 0.34 mg/mL).

    • While vortexing the BSA solution, slowly add the this compound stock solution to achieve a final complex concentration of 100 µM. This complexing step improves the delivery of the lipid to the cells.[9]

  • Cell Labeling:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells twice with pre-warmed serum-free medium.

    • Dilute the this compound-BSA complex in pre-warmed serum-free medium to a final working concentration of 1-10 µM.

    • Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing and Post-Labeling Incubation:

    • Remove the labeling solution.

    • Wash the cells three times with pre-warmed complete culture medium to remove excess probe.

    • Add fresh, pre-warmed complete culture medium and incubate for an additional 30-120 minutes at 37°C to allow for the trafficking of the probe to intracellular compartments like the Golgi apparatus.

  • Imaging:

    • Mount the dish or coverslip on a fluorescence microscope equipped with filters appropriate for the NBD fluorophore (Excitation ~466 nm, Emission ~536 nm).

    • Acquire images using settings that minimize phototoxicity and photobleaching.

Protocol 2: Pulse-Chase Labeling for Trafficking Studies

This protocol is designed to synchronize the internalization and transport of the fluorescent probe, allowing for the visualization of its movement over time.

Procedure:

  • Cell Preparation:

    • Follow step 1 from Protocol 1.

  • Pulse Labeling:

    • Prepare the this compound-BSA complex as described in Protocol 1.

    • Aspirate the culture medium and wash the cells with ice-cold serum-free medium.

    • Incubate the cells with the labeling solution (1-10 µM) for a short period (e.g., 5-10 minutes) at 4°C. This allows the probe to bind to the plasma membrane with minimal internalization.

  • Washing:

    • Quickly wash the cells three times with ice-cold PBS to remove any unbound probe.

  • Chase:

    • Add pre-warmed complete culture medium to the cells and immediately transfer them to a 37°C incubator. This initiates the "chase" period.

    • Image the cells at various time points (e.g., 5, 15, 30, 60 minutes) to track the internalization and transport of the this compound.

Mandatory Visualization

G cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cluster_analysis Analysis cell_prep Seed and Culture Cells wash1 Wash Cells with Serum-Free Medium cell_prep->wash1 reagent_prep Prepare this compound-BSA Complex add_probe Incubate with Labeling Solution (1-10 µM, 15-60 min, 37°C) reagent_prep->add_probe wash1->add_probe wash2 Wash Cells with Complete Medium add_probe->wash2 chase Incubate in Fresh Medium (30-120 min, 37°C) wash2->chase imaging Fluorescence Microscopy Imaging chase->imaging

Caption: Experimental workflow for labeling cells with this compound.

G sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase sphingosine Sphingosine (this compound analog) ceramide->sphingosine Ceramidase sphingosine->ceramide Ceramide Synthase s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase (SphK1/2) s1p->sphingosine S1P Phosphatase s1pr S1P Receptors (S1PR1-5) s1p->s1pr Extracellular Signaling cellular_responses Cellular Responses (Proliferation, Survival, Migration) s1pr->cellular_responses

Caption: Simplified sphingolipid signaling pathway.[10][11][12][13][14][15]

References

Application Notes and Protocols: C12-NBD-L-Threo-sphingosine for Subcellular Localization Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-L-threo-sphingosine is a fluorescently labeled analog of sphingosine (B13886), a fundamental building block of sphingolipids, which are critical components of cellular membranes and key signaling molecules. This analog contains a 12-carbon acyl chain, a nitrobenzoxadiazole (NBD) fluorophore, and is synthesized with the non-natural L-threo stereochemistry. This specific stereoisomer provides a unique tool to investigate distinct aspects of sphingolipid metabolism and trafficking, as its processing by cellular enzymes differs from the natural D-erythro form. When introduced to living cells, this compound is metabolized by a specific subset of enzymes, and its subsequent localization provides insights into the sites of these metabolic processes. Primarily, its conversion to L-threo-sphingomyelin leads to a significant accumulation in the Golgi apparatus, making it a valuable probe for studying the structure and function of this organelle.

Principle of Subcellular Localization

The subcellular destination of this compound is dictated by its metabolic fate within the cell. Unlike its D-erythro counterpart, the L-threo isomer is not a substrate for all sphingolipid-metabolizing enzymes. Upon entering the cell, it is primarily acylated by ceramide synthases to form C12-NBD-L-threo-ceramide. This intermediate is then a substrate for sphingomyelin (B164518) synthase, which catalyzes its conversion to C12-NBD-L-threo-sphingomyelin. Sphingomyelin synthesis is predominantly localized to the Golgi apparatus. As a result, the fluorescently labeled product accumulates at this site, allowing for the visualization of the Golgi complex using fluorescence microscopy. It is important to note that L-threo-ceramide is not a substrate for glucosylceramide synthase, which may result in a more specific Golgi staining pattern compared to D-erythro-ceramide analogs that are converted to both sphingomyelin and glucosylceramide. Additionally, L-threo-sphingosine can be phosphorylated by sphingosine kinase 2 (SPHK2), an enzyme found in the endoplasmic reticulum, mitochondria, and nucleus, potentially leading to a less intense fluorescent signal in these organelles.

Data Presentation

Table 1: Representative Quantitative Analysis of NBD-Sphingolipid Metabolites.

MetabolitePercentage of Total Fluorescence (after 60 min incubation)Primary Subcellular Localization
C12-NBD-L-threo-sphingomyelin40-60%Golgi Apparatus
C12-NBD-L-threo-ceramide20-30%Endoplasmic Reticulum, Golgi Apparatus
This compound-1-phosphate5-15%Endoplasmic Reticulum, Mitochondria, Nucleus
Unmetabolized this compound10-20%Various Membranes

This distribution can be quantified by lipid extraction from isolated organelles followed by high-performance liquid chromatography (HPLC) with fluorescence detection.[1]

Signaling Pathways and Experimental Workflows

C12_NBD_Sph This compound (Exogenous) Plasma_Membrane Plasma Membrane C12_NBD_Sph->Plasma_Membrane Cellular Uptake ER Endoplasmic Reticulum C12_NBD_Sph->ER Transport Plasma_Membrane->C12_NBD_Sph C12_NBD_Cer C12-NBD-L-Threo-Ceramide Golgi Golgi Apparatus C12_NBD_Cer->Golgi Transport C12_NBD_SM C12-NBD-L-Threo-Sphingomyelin C12_NBD_S1P This compound-1-Phosphate Mito_Nuc Mitochondria / Nucleus C12_NBD_S1P->Mito_Nuc Localization ER->C12_NBD_Cer Ceramide Synthase ER->C12_NBD_S1P Sphingosine Kinase 2 Golgi->C12_NBD_SM Sphingomyelin Synthase

Caption: Metabolic pathway of this compound.

Start Start Seed_Cells Seed cells on glass-bottom dish Start->Seed_Cells Prepare_Probe Prepare this compound -BSA complex Seed_Cells->Prepare_Probe Label_Cells Incubate cells with probe (e.g., 5 µM, 30 min, 37°C) Prepare_Probe->Label_Cells Wash Wash cells with fresh medium Label_Cells->Wash Image Live-cell imaging (Confocal Microscopy) Wash->Image Analyze Image analysis and quantification Image->Analyze End End Analyze->End

References

Application Note: Visualizing Sphingolipid Trafficking and Metabolism with C12-NBD-L-Threo-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules in a myriad of signaling pathways, influencing processes such as cell proliferation, differentiation, and apoptosis.[1][2] The intricate network of sphingolipid metabolism and its spatial and temporal regulation are of significant interest in both basic research and drug development, as dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[3][4] Fluorescently labeled lipid analogs are powerful tools for investigating the dynamics of lipid trafficking and metabolism within living cells.[5][6][7]

This application note details the use of C12-NBD-L-Threo-sphingosine, a fluorescent analog of sphingosine (B13886), to monitor its uptake, metabolism, and transport through the sphingolipid metabolic pathway. The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore allows for the direct visualization of the lipid's journey through various cellular compartments, primarily the Golgi apparatus, where it is metabolized into more complex sphingolipids such as NBD-ceramide and NBD-sphingomyelin.[8][9][10] This assay provides a robust platform for screening compounds that may modulate sphingolipid trafficking and metabolism, offering insights into their mechanism of action.

Principle of the Assay

The lipid trafficking assay using this compound is based on the cellular uptake and subsequent metabolism of this fluorescent sphingosine analog. Once introduced to cells, this compound is transported to the endoplasmic reticulum and Golgi apparatus, where it serves as a substrate for ceramide synthases to produce C12-NBD-ceramide. This fluorescent ceramide analog is then further metabolized to other complex sphingolipids, such as C12-NBD-sphingomyelin and C12-NBD-glucosylceramide, primarily within the Golgi complex.[11][12][13] The accumulation of fluorescently labeled lipids in the Golgi and their subsequent transport to other organelles can be visualized and quantified using fluorescence microscopy. The intensity and pattern of fluorescence can be altered by pharmacological agents that interfere with specific enzymes or transport proteins in the sphingolipid pathway.

Experimental Workflow

The general workflow for the this compound lipid trafficking assay involves several key steps: cell culture, labeling with the fluorescent lipid, treatment with test compounds, imaging, and data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells on coverslips C Pre-treat cells with test compounds A->C B Prepare this compound-BSA complex D Label cells with NBD-sphingosine at 4°C B->D C->D Optional E Wash to remove excess probe D->E F Incubate at 37°C to allow trafficking E->F G Fix and mount cells F->G H Image with fluorescence microscope G->H I Quantify Golgi fluorescence intensity H->I

Caption: Experimental workflow for the this compound lipid trafficking assay.

Sphingolipid Metabolism Signaling Pathway

This compound enters the complex sphingolipid metabolic pathway, where it is converted into various downstream products by a series of enzymes primarily located in the ER and Golgi apparatus.

G cluster_pathway Sphingolipid Metabolism Sph This compound Cer C12-NBD-Ceramide Sph->Cer Ceramide Synthase (CerS) SM C12-NBD-Sphingomyelin Cer->SM Sphingomyelin Synthase (SMS) GlcCer C12-NBD-Glucosylceramide Cer->GlcCer Glucosylceramide Synthase (GCS)

Caption: Simplified metabolic pathway of this compound.

Detailed Protocols

Materials and Reagents
  • This compound (e.g., from a commercial supplier)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium with DAPI

  • Glass coverslips and microscope slides

  • Cell line of choice (e.g., HeLa, CHO, fibroblasts)

Preparation of this compound-BSA Complex (500 µM Stock)
  • Prepare a 5 mM stock solution of this compound in ethanol.

  • In a separate tube, prepare a 0.5 mM solution of fatty acid-free BSA in HBSS.

  • To 900 µL of the BSA solution, add 100 µL of the 5 mM this compound stock solution dropwise while vortexing to achieve a final concentration of 500 µM.

  • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Store the complex at -20°C for long-term storage.

Cell Culture and Labeling
  • Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Allow cells to adhere and grow for 24-48 hours.

  • On the day of the experiment, wash the cells once with pre-chilled HBSS.

  • If using test compounds, pre-incubate the cells with the compounds in serum-free medium for the desired time at 37°C.

  • Prepare a 5 µM working solution of the this compound-BSA complex in HBSS.

  • Incubate the cells with the 5 µM NBD-sphingosine solution for 30 minutes at 4°C to allow for insertion into the plasma membrane while minimizing endocytosis.[10]

  • Wash the cells three times with ice-cold HBSS to remove the excess fluorescent probe.

  • Add pre-warmed complete medium (or medium containing the test compounds) and incubate the cells at 37°C for 30-60 minutes to allow for internalization and trafficking to the Golgi.[10]

Fixation and Imaging
  • After the 37°C incubation, wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for NBD (Excitation/Emission: ~460/535 nm) and DAPI (Excitation/Emission: ~358/461 nm).

Data Presentation and Analysis

Quantitative analysis of lipid trafficking can be performed by measuring the fluorescence intensity of the Golgi-localized NBD-labeled lipids. The Golgi apparatus can be identified by its characteristic perinuclear, ribbon-like structure.

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Cell Seeding Density 1-5 x 10^4 cells/wellVaries by cell type and well size.
NBD-sphingosine Concentration 2-5 µMHigher concentrations may induce artifacts.
Labeling Temperature & Time 4°C for 30 minMinimizes active transport during labeling.[10]
Trafficking Temperature & Time 37°C for 15-60 minTime-dependent accumulation in the Golgi.[10]
Test Compound Concentration VariesShould be determined empirically.
Expected Results with Inhibitors
InhibitorTargetExpected Outcome on NBD Fluorescence
Brefeldin A Disrupts Golgi apparatusDispersed, diffuse cytoplasmic fluorescence.
Fumonisin B1 Ceramide Synthase InhibitorReduced accumulation of NBD fluorescence in the Golgi.
PDMP Glucosylceramide Synthase InhibitorAltered distribution of NBD-metabolites.[11]

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete washing.Increase the number and duration of wash steps.
Weak Golgi staining Insufficient trafficking time or low probe concentration.Increase the 37°C incubation time or NBD-sphingosine concentration.
Cell toxicity High concentration of NBD-sphingosine or test compound.Perform a dose-response curve to determine the optimal, non-toxic concentration.

Conclusion

The this compound lipid trafficking assay is a valuable tool for cell biologists and drug discovery professionals to investigate the complex pathways of sphingolipid metabolism and transport. This application note provides a detailed protocol and the necessary background to successfully implement this assay, enabling the quantitative analysis of perturbations in sphingolipid trafficking and the screening of potential therapeutic compounds.

References

Application Notes and Protocols for C12-NBD-L-Threo-sphingosine in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-L-Threo-sphingosine is a fluorescently labeled analog of sphingosine (B13886), a critical bioactive lipid involved in a myriad of cellular processes. The molecule consists of an L-threo-sphingosine backbone, which is a stereoisomer of the naturally occurring D-erythro-sphingosine. It is acylated with a 12-carbon fatty acid (dodecanoic acid) that is fluorescently tagged with a nitrobenzoxadiazole (NBD) group. This fluorescent probe allows for the real-time visualization and quantification of its uptake, trafficking, and metabolism within living cells, making it a valuable tool for studying sphingolipid biology.

Sphingolipids and their metabolites, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P), are key signaling molecules that regulate fundamental cellular events such as proliferation, apoptosis, inflammation, and migration.[1][2] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This compound, by mimicking endogenous sphingosine, enables researchers to dissect the complex sphingolipid metabolic network and its role in health and disease.

Flow cytometry, a high-throughput technique for analyzing single cells in a population, is an ideal platform for utilizing this compound.[3] It allows for the rapid and quantitative measurement of fluorescent lipid uptake in large cell populations, providing statistically robust data. This combination of a specific fluorescent probe and a powerful analytical method offers a dynamic approach to understanding sphingolipid transport and signaling.

Principle of the Assay

The use of this compound in flow cytometry is based on the principle of fluorescent labeling and detection. When cells are incubated with this compound, the lipid analog is incorporated into the plasma membrane and subsequently internalized through various mechanisms, including passive diffusion and protein-mediated transport. Once inside the cell, the NBD-labeled sphingosine can be metabolized by the cellular machinery.[4]

The NBD fluorophore has an excitation maximum around 460 nm and an emission maximum around 540 nm, making it compatible with the standard blue laser (488 nm) and FITC filter sets found in most flow cytometers. The intensity of the fluorescence detected from individual cells is directly proportional to the amount of this compound that has been taken up and retained by the cell. By analyzing a large number of cells, flow cytometry can provide a quantitative measure of lipid uptake across the entire cell population, allowing for the study of cellular heterogeneity and the effects of various experimental conditions.

Applications in Flow Cytometry

  • Quantification of Cellular Uptake: Measure the rate and extent of sphingosine uptake in different cell types or under various experimental conditions (e.g., in the presence of inhibitors or activators of transport proteins).

  • Studying Sphingolipid Metabolism: By analyzing the change in fluorescence over time and potentially combining it with lipid extraction and chromatography, one can infer the metabolic conversion of this compound into other sphingolipids like NBD-ceramide or NBD-sphingosine-1-phosphate.[5][6]

  • High-Throughput Screening: The rapid nature of flow cytometry makes it suitable for screening compound libraries to identify modulators of sphingolipid uptake and metabolism.

  • Investigating Drug Resistance: As altered sphingolipid metabolism is linked to drug resistance in cancer, this compound can be used to study these mechanisms.

  • Analysis of Transporter Activity: Characterize the activity of putative sphingolipid transporters by measuring the uptake of the fluorescent analog in cells with altered transporter expression (e.g., knock-out or overexpression).

Data Presentation

Table 1: Recommended Working Concentrations and Incubation Times
ParameterRecommended RangeNotes
This compound Concentration 1 - 5 µMHigher concentrations may lead to cytotoxicity or membrane perturbation. Optimal concentration should be determined empirically for each cell type.
Incubation Time 15 - 60 minutesTime-course experiments are recommended to determine the optimal time point for measuring initial uptake rates versus steady-state accumulation.
Incubation Temperature 37°CFor active transport processes. 4°C can be used as a control to assess passive membrane binding.
Cell Density 1 x 10^5 to 1 x 10^6 cells/mLShould be optimized to avoid cell aggregation and ensure accurate flow cytometry analysis.
Table 2: Flow Cytometer Settings for NBD Detection
ParameterTypical SettingNotes
Excitation Laser 488 nm (Blue Laser)Standard on most flow cytometers.
Emission Filter 530/30 nm (FITC/GFP channel)Captures the peak emission of the NBD fluorophore.
Forward Scatter (FSC) Logarithmic ScaleTo visualize the cell population based on size.
Side Scatter (SSC) Logarithmic ScaleTo visualize the cell population based on granularity.
Fluorescence Channel (e.g., FL1) Logarithmic ScaleTo detect the wide range of fluorescence intensities.

Experimental Protocols

Protocol 1: Quantification of this compound Uptake in Adherent Cells

Materials:

  • This compound

  • Adherent cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Preparation:

    • Seed cells in a 6-well plate and culture until they reach 70-80% confluency.

    • On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed PBS.

  • Labeling:

    • Prepare a 2X working solution of this compound in complete culture medium (e.g., a 2 µM solution for a final concentration of 1 µM).

    • Add an equal volume of the 2X this compound solution to each well.

    • Incubate the cells for the desired time (e.g., 30 minutes) at 37°C in a CO2 incubator.

    • Include a negative control (cells without the fluorescent lipid) and a 4°C control to assess membrane binding.

  • Harvesting and Washing:

    • Aspirate the labeling solution and wash the cells twice with ice-cold PBS.

    • To remove non-internalized, membrane-bound probe, perform a back-extraction by incubating the cells with a solution of 1% (w/v) fatty acid-free BSA in PBS for 10 minutes on ice.

    • Wash the cells once with ice-cold PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a flow cytometry tube.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C and resuspend the pellet in 500 µL of ice-cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer using the settings outlined in Table 2.

    • Gate the cell population based on forward and side scatter to exclude debris and aggregates.

    • Record the mean fluorescence intensity (MFI) of the NBD signal in the gated population.

Protocol 2: Analysis of Sphingolipid Metabolism using this compound

Materials:

  • Same as Protocol 1

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Fluorescence imaging system for TLC plates

Procedure:

  • Cell Labeling and Harvesting:

    • Follow steps 1 and 2 from Protocol 1.

    • After the desired incubation time, wash the cells with ice-cold PBS and harvest them by scraping into a microcentrifuge tube.

    • Centrifuge to pellet the cells and remove the supernatant.

  • Lipid Extraction:

    • Perform a Bligh-Dyer lipid extraction by adding a 2:1:0.8 mixture of chloroform:methanol:water to the cell pellet.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • TLC Analysis:

    • Resuspend the dried lipids in a small volume of chloroform:methanol (2:1).

    • Spot the lipid extract onto a silica (B1680970) TLC plate.

    • Develop the TLC plate in a chamber with an appropriate solvent system (e.g., chloroform:methanol:water 65:25:4 v/v/v) to separate the different sphingolipid species.

    • Visualize the fluorescent spots using a fluorescence imager with appropriate filters for NBD.

    • Identify the metabolites (e.g., NBD-ceramide, NBD-S1P) based on their migration relative to standards.

  • Flow Cytometry Correlation (Optional but Recommended):

    • In a parallel experiment, label and analyze cells by flow cytometry as described in Protocol 1.

    • Correlate the total cellular fluorescence measured by flow cytometry with the metabolic profile observed by TLC.

Visualization of Pathways and Workflows

experimental_workflow Experimental Workflow for this compound Uptake Assay cluster_prep Cell Preparation cluster_labeling Labeling cluster_harvest Harvesting and Washing cluster_analysis Analysis cell_culture Seed and Culture Adherent Cells wash1 Wash with PBS cell_culture->wash1 incubate Incubate Cells with Probe (37°C) wash1->incubate prepare_probe Prepare this compound Solution prepare_probe->incubate wash2 Wash with Ice-Cold PBS incubate->wash2 back_extract Back-Extraction with BSA wash2->back_extract trypsinize Detach Cells with Trypsin back_extract->trypsinize resuspend Resuspend in PBS trypsinize->resuspend flow_cytometry Acquire Data on Flow Cytometer resuspend->flow_cytometry gating Gate Cell Population flow_cytometry->gating quantify Quantify Mean Fluorescence Intensity gating->quantify

Caption: Workflow for quantifying cellular uptake of this compound.

sphingolipid_metabolism Metabolic Fate of this compound cluster_metabolism Intracellular Metabolism extracellular Extracellular this compound membrane Plasma Membrane extracellular->membrane Uptake intracellular Intracellular this compound membrane->intracellular cer_syn Ceramide Synthase intracellular->cer_syn N-acylation sphk Sphingosine Kinase intracellular->sphk Phosphorylation nbd_cer NBD-L-Threo-ceramide cer_syn->nbd_cer nbd_s1p NBD-L-Threo-sphingosine-1-phosphate sphk->nbd_s1p

Caption: Potential metabolic pathways of this compound within the cell.

Concluding Remarks

This compound is a powerful tool for investigating the intricate world of sphingolipid biology. When coupled with the quantitative power of flow cytometry, it provides researchers with a robust system for studying lipid uptake, transport, and metabolism in a high-throughput manner. The protocols and information provided here serve as a comprehensive guide for scientists and drug development professionals to design and execute experiments aimed at unraveling the roles of sphingolipids in cellular function and disease. As with any fluorescent probe, careful optimization and appropriate controls are crucial for obtaining reliable and meaningful data.

References

Application Notes and Protocols for FRET-Based Assays Using NBD-Labeled Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing Förster Resonance Energy Transfer (FRET)-based assays with sphingolipids labeled with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore. These assays are powerful tools for studying the activity of key enzymes in sphingolipid metabolism, screening for inhibitors, and investigating lipid trafficking in living cells.

Introduction to NBD-Sphingolipid FRET Assays

Sphingolipids are a class of lipids that play crucial roles in cell signaling, membrane structure, and regulation of various cellular processes. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. FRET-based assays using NBD-labeled sphingolipids offer a sensitive and continuous method to monitor the enzymatic activity and metabolic flux of these important molecules.[1]

The principle of these assays relies on the change in FRET efficiency between a donor fluorophore and an NBD acceptor group attached to a sphingolipid substrate. When the substrate is intact, the donor and acceptor are in close proximity, resulting in high FRET. Upon enzymatic cleavage or modification of the sphingolipid, the distance between the fluorophores increases, leading to a decrease in FRET and a corresponding increase in donor fluorescence. This change in fluorescence can be measured in real-time to determine enzyme kinetics and inhibitor efficacy.

Application 1: Monitoring Acid Sphingomyelinase (ASM) Activity

Acid sphingomyelinase (ASM) is a key enzyme that hydrolyzes sphingomyelin (B164518) to ceramide and phosphorylcholine.[2][3] Its activity is crucial in cellular stress responses and has been identified as a potential drug target for various diseases.[2] A FRET-based assay using a dual-labeled sphingomyelin substrate provides a sensitive method for monitoring ASM activity.

Signaling Pathway

ASM_Pathway cluster_FRET FRET Signal Change Sphingomyelin Sphingomyelin (NBD-labeled FRET substrate) ASM Acid Sphingomyelinase (ASM) Sphingomyelin->ASM High FRET Intact Substrate (High FRET) Sphingomyelin->High FRET Ceramide Ceramide (NBD-labeled) ASM->Ceramide Hydrolysis Phosphorylcholine Phosphorylcholine ASM->Phosphorylcholine Low FRET Cleaved Products (Low FRET) Ceramide->Low FRET

ASM hydrolyzes a FRET-labeled sphingomyelin substrate.
Experimental Protocol: In Vitro ASM Activity Assay

This protocol is adapted from a study developing a visible range FRET probe for ASM activity.[2]

Materials:

  • FRET-labeled sphingomyelin substrate (e.g., with a coumarin (B35378) donor and NBD acceptor)

  • Recombinant human ASM

  • Assay Buffer: Sodium acetate (B1210297) buffer (pH 4.5, 5.0, or 5.5) or TRIS/HCl buffer (pH 7.0)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the FRET-labeled sphingomyelin substrate at a stock concentration in an appropriate solvent (e.g., DMSO).

  • Dilute the substrate to the desired final concentration (e.g., 1 µM) in the chosen assay buffer.

  • Add the diluted substrate to the wells of the 96-well microplate.

  • To initiate the reaction, add varying concentrations of recombinant human ASM (e.g., 0, 0.02, 0.2, 2.0 µg/mL) to the wells.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Monitor the fluorescence intensity of both the donor and acceptor channels over time. For a coumarin/NBD pair, typical excitation is around 350 nm for the donor and 485 nm for the acceptor, with emission monitored at the respective peaks.

  • Calculate the ratio of acceptor to donor fluorescence intensity to determine the extent of substrate cleavage.

Data Presentation

Table 1: Effect of ASM Concentration on Substrate Cleavage

ASM Concentration (µg/mL) Initial Rate (RFU/min)
0 Baseline
0.02 Low
0.2 Medium
2.0 High

Note: Representative data description based on typical enzyme kinetics.

Table 2: pH Optimum for ASM Activity

pH Relative Activity (%)
4.5 ~80
5.0 ~100
5.5 ~95
7.0 Low

Note: Values are illustrative and based on findings that the pH optimum is around 5.0.[2]

Application 2: Real-Time Monitoring of Sphingosine (B13886) Kinase (SphK) Activity

Sphingosine kinases (SphK1 and SphK2) catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule. A real-time assay using NBD-labeled sphingosine (NBD-Sph) allows for the continuous monitoring of SphK activity without the need for radioactive materials or separation steps.[4]

Signaling Pathway

SphK_Pathway cluster_FRET Fluorescence Change NBD_Sph NBD-Sphingosine SphK Sphingosine Kinase (SphK1 or SphK2) NBD_Sph->SphK Initial State NBD-Sph (Baseline Fluorescence) NBD_Sph->Initial State ATP ATP ATP->SphK NBD_S1P NBD-Sphingosine-1-Phosphate SphK->NBD_S1P Phosphorylation ADP ADP SphK->ADP Final State NBD-S1P (Altered Fluorescence) NBD_S1P->Final State

SphK phosphorylates NBD-Sph, leading to a change in fluorescence.
Experimental Protocol: In Vitro SphK Activity Assay

This protocol is based on a real-time fluorescence assay for SphK1 and SphK2.[4]

Materials:

  • NBD-Sphingosine (NBD-Sph)

  • Recombinant human SphK1 or SphK2

  • SphK1 Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 0.05% Triton X-100, 150 mM NaCl, 10% glycerol, 1 mM Na₃VO₄, 10 mM NaF, 10 mM β-glycerophosphate.

  • SphK2 Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 0.05% Triton X-100, 200 mM KCl, 10% glycerol.

  • ATP-Mg Solution (20x): 20 mM ATP, 200 mM MgCl₂ in 900 mM Tris-HCl (pH 7.4).

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a master mix containing the appropriate reaction buffer, enzyme (e.g., 100-150 nM SphK1), and NBD-Sph (e.g., 30-50 µM).

  • If testing inhibitors, add them to the master mix at desired concentrations.

  • Dispense the master mix into the wells of a 384-well plate.

  • To initiate the reaction, add the 20x ATP-Mg solution to each well for a final concentration of 1 mM ATP and 10 mM MgCl₂.

  • Mix the plate for 15 seconds.

  • Immediately begin monitoring the change in fluorescence intensity over time at 37°C. Excite at ~470 nm and measure emission at ~540 nm.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.

Data Presentation

Table 3: Inhibitor Potency against Sphingosine Kinases

Inhibitor Target IC₅₀ (nM)
PF-543 SphK1 ~3.5
DMS SphK1/SphK2 Micromolar range

Note: IC₅₀ values are consistent with those reported in the literature.[4]

Application 3: Comprehensive Analysis of Golgi Sphingolipid Metabolism

NBD-C₆-ceramide is a fluorescent analog of ceramide that can be used as a tracer to monitor its metabolism within the Golgi apparatus of intact cells.[5][6] By quantifying the conversion of NBD-C₆-ceramide to its downstream products—NBD-C₆-sphingomyelin, NBD-C₆-glucosylceramide, and NBD-C₆-ceramide-1-phosphate—the activities of sphingomyelin synthase (SMS), glucosylceramide synthase (GCS), and ceramide kinase (CERK) can be simultaneously assessed.[5][6]

Experimental Workflow

Golgi_Metabolism_Workflow cluster_pathways Metabolic Pathways in Golgi Start Treat Cells with NBD-C6-Ceramide Incubate Incubate at 37°C Start->Incubate Extract Lipid Extraction Incubate->Extract Analyze HPLC Analysis Extract->Analyze Quantify Quantify NBD-Metabolites Analyze->Quantify SMS SMS Quantify->SMS NBD-SM GCS GCS Quantify->GCS NBD-GlcCer CERK CERK Quantify->CERK NBD-C1P

Workflow for monitoring Golgi sphingolipid metabolism.
Experimental Protocol: Cellular NBD-C₆-Ceramide Metabolism Assay

This protocol is based on an HPLC method for the simultaneous measurement of ceramide metabolism in the Golgi.[5]

Materials:

  • Cultured cells (e.g., MCF7)

  • NBD-C₆-ceramide

  • Cell culture medium

  • Inhibitors of interest (e.g., PDMP for GCS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • HPLC system with a fluorescence detector

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to desired confluency.

    • If using inhibitors, pre-treat the cells for the desired time (e.g., 4 hours with varying doses of an inhibitor).[5]

    • Add NBD-C₆-ceramide (e.g., 1 µM final concentration) to the cell culture medium and incubate for 1 hour at 37°C.[5]

  • Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Harvest the cells and perform a lipid extraction using a standard method (e.g., Bligh-Dyer).

  • HPLC Analysis:

    • Dry the lipid extract under nitrogen and resuspend in an appropriate solvent for HPLC injection.

    • Separate the NBD-labeled lipids using a suitable HPLC column and gradient.

    • Detect the fluorescent lipids using a fluorescence detector with excitation at ~466 nm and emission at ~536 nm.[7]

  • Data Analysis:

    • Identify the peaks corresponding to NBD-C₆-ceramide, NBD-C₆-sphingomyelin, NBD-C₆-hexosylceramides, and NBD-C₆-ceramide-1-phosphate based on retention times of standards.

    • Integrate the peak areas to quantify the amount of each metabolite.

    • Compare the metabolite levels in treated versus untreated cells to assess the effects of inhibitors on enzyme activities.

Data Presentation

Table 4: Effect of GCS Inhibitor on NBD-Ceramide Metabolism

Treatment NBD-Hexosylceramide (Peak Area) NBD-Sphingomyelin (Peak Area) NBD-Ceramide-1-Phosphate (Peak Area)
Control (DMSO) 100% 100% 100%
GCS Inhibitor (e.g., PDMP) Reduced No significant change Potential off-target effects

Note: This table illustrates the expected outcome where a specific inhibitor reduces the product of its target enzyme. Off-target effects can also be identified with this method.[5][6]

References

Application Notes: C12-NBD-L-Threo-sphingosine for Monitoring Sphingolipid Transport

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingolipids are a class of lipids that are integral structural components of eukaryotic cell membranes and serve as critical signaling molecules in a variety of cellular processes, including cell-cell communication, growth, differentiation, and apoptosis.[1][2] The complex and dynamic nature of sphingolipid metabolism and transport necessitates advanced tools for their study in living cells. Fluorescently labeled sphingolipid analogs, such as C12-NBD-L-Threo-sphingosine, have become indispensable probes for elucidating these pathways.[3][4]

This compound is a synthetic analog of sphingosine (B13886) featuring a 12-carbon acyl chain and a nitrobenzoxadiazole (NBD) fluorescent group. The NBD fluorophore allows for direct visualization of the molecule's trafficking and localization within the cell using fluorescence microscopy.[5] This probe is readily taken up by cells and incorporated into metabolic pathways, making it a powerful tool for real-time monitoring of sphingolipid transport, particularly through the Golgi apparatus and endocytic pathways.[6] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing this compound.

Key Applications

  • Visualizing Golgi Apparatus Dynamics: The Golgi is the central hub for the synthesis of complex sphingolipids.[7] NBD-labeled sphingosine analogs are transported to the Golgi, where they serve as substrates for enzymes like ceramide synthase, allowing for the distinct visualization of the Golgi complex in living cells.[6][8]

  • Monitoring Endocytosis and Intracellular Transport: These fluorescent probes can be used to trace the internalization of sphingolipids from the plasma membrane and follow their subsequent sorting and transport to various intracellular compartments.[1][9][10]

  • Assessing Sphingolipid Metabolism: By tracking the conversion of this compound into its fluorescent metabolites, such as NBD-ceramide, NBD-sphingomyelin, and NBD-glucosylceramides, researchers can assess the flux through key metabolic pathways and measure the activity of resident Golgi enzymes.[6][8]

  • High-Throughput Screening (HTS): The fluorescence-based nature of these assays makes them amenable to high-throughput screening for the discovery of small molecules that modulate sphingolipid transport and metabolism, which may have therapeutic potential for diseases associated with dysregulated sphingolipid function.[6][11]

Data Presentation

Quantitative data for the use of fluorescent sphingolipid analogs are summarized below. Optimization is often required based on the specific cell type and experimental conditions.

Table 1: Comparison of Common Fluorophores for Sphingolipid Labeling

Feature NBD (Nitrobenzoxadiazole) BODIPY FL (Boron-dipyrromethene)
Excitation/Emission (approx.) ~465 nm / ~535 nm ~505 nm / ~515 nm
Key Advantage Environmentally sensitive; well-characterized for Golgi staining.[6] Brighter, more photostable, and less sensitive to pH, making it suitable for long-term imaging and quantification.[3][5]

| Consideration | Less photostable than BODIPY; fluorescence can be sensitive to the polarity of the solvent.[5][6] | Spectral properties can be concentration-dependent due to excimer formation.[3][5] |

Table 2: Typical Experimental Parameters for C12-NBD-Sphingosine Assays

Parameter Live-Cell Golgi Imaging Pulse-Chase Endocytosis Assay
Probe Concentration 1–5 µM 1–5 µM
Labeling Temperature 37°C 4°C or on ice (Pulse)
Labeling Time (Pulse) 10–30 minutes 5–10 minutes
Chase Temperature N/A 37°C
Chase Time N/A Variable (e.g., 5, 15, 30, 60 min)

| Vehicle | Fatty acid-free Bovine Serum Albumin (BSA) complex | Fatty acid-free Bovine Serum Albumin (BSA) complex |

Visualized Pathways and Workflows

Sphingolipid_Metabolism Simplified Sphingolipid Metabolism Pathway cluster_uptake Cellular Uptake cluster_golgi Golgi Apparatus Probe This compound (Exogenous) Cer NBD-Ceramide Probe->Cer Ceramide Synthase SM NBD-Sphingomyelin Cer->SM Sphingomyelin Synthase GlcCer NBD-Glucosylceramide Cer->GlcCer Glucosylceramide Synthase

Caption: this compound is metabolized to various complex sphingolipids in the Golgi.

Live_Cell_Imaging_Workflow Experimental Workflow for Live-Cell Imaging A 1. Prepare Probe-BSA Complex (C12-NBD-Sphingosine + FA-free BSA) C 3. Label Cells (Incubate with Probe-BSA complex at 37°C) A->C B 2. Seed Cells (On glass-bottom dish/coverslip) B->C D 4. Wash Cells (Remove excess probe with warm medium) C->D E 5. Image Cells (Live-cell fluorescence microscopy) D->E F 6. Analyze Data (Quantify fluorescence intensity and localization) E->F

Caption: General workflow for labeling and imaging live cells with this compound.

Endocytic_Trafficking Probe Internalization and Endocytic Trafficking PM Plasma Membrane EE Early Endosome PM->EE Endocytosis RE Recycling Endosome EE->RE LE Late Endosome EE->LE Maturation RE->PM Recycling Golgi Trans-Golgi Network LE->Golgi Lys Lysosome LE->Lys Degradation Golgi->PM Exocytosis

Caption: Major pathways for sphingolipid trafficking following endocytosis from the plasma membrane.

Experimental Protocols

The following protocols are provided as a general guide and should be optimized for specific cell types and experimental questions.

Protocol 1: Preparation of C12-NBD-Sphingosine-BSA Complex

This procedure complexes the hydrophobic NBD lipid with fatty acid-free BSA to facilitate its delivery to cells in an aqueous culture medium.[5][6]

Materials:

  • This compound stock solution (e.g., 1 mM in ethanol (B145695) or chloroform:methanol)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Ethanol

Procedure:

  • In a glass tube, place the desired amount of C12-NBD-Sphingosine stock solution.

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

  • Resuspend the dried lipid in a small volume of ethanol.

  • Prepare a fatty acid-free BSA solution (e.g., 5 µM) in PBS or HBSS.

  • While vigorously vortexing the BSA solution, inject the ethanolic lipid solution into the BSA solution.[5]

  • The final complex (e.g., 5 µM NBD-sphingosine / 5 µM BSA) can be stored at -20°C. For cell labeling, this complex is further diluted into the cell culture medium.

Protocol 2: Live-Cell Imaging of Sphingolipid Transport to the Golgi

This protocol is for the general visualization of the Golgi apparatus in living cells.[6]

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • C12-NBD-Sphingosine-BSA complex (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Live-cell imaging microscopy system with appropriate filters for NBD (Excitation ~465 nm, Emission ~535 nm)

Procedure:

  • Grow cells to the desired confluency (e.g., 50-70%).

  • Dilute the C12-NBD-Sphingosine-BSA complex into pre-warmed complete cell culture medium to a final working concentration of 1-5 µM.

  • Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator.[6]

  • Aspirate the labeling solution and wash the cells three times with pre-warmed complete medium to remove the excess probe.

  • Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.

  • Mount the dish on the microscope stage and visualize the fluorescently labeled Golgi apparatus. Acquire images as needed.

Protocol 3: Pulse-Chase Assay for Monitoring Endocytic Trafficking

This method synchronizes the internalization of the probe, allowing for the tracking of a specific wave of endocytosed lipid as it moves through the cell.[6]

Materials:

  • Same as Protocol 2

  • Ice-cold PBS

Procedure:

  • Pulse Labeling: Cool the cells by placing the dish on ice for several minutes. Incubate the cells with the C12-NBD-Sphingosine-BSA complex (1-5 µM in cold medium) for 5-10 minutes on ice.[6] This allows the probe to label the plasma membrane with minimal internalization.

  • Washing: Quickly wash the cells three times with ice-cold PBS to remove unbound probe.

  • Chase: Add pre-warmed (37°C) complete cell culture medium to initiate the "chase." Transfer the cells immediately to a 37°C incubator or a heated microscope stage.

  • Imaging: Acquire images at various time points (e.g., 0, 5, 15, 30, 60 minutes) to visualize the movement of the fluorescent probe from the plasma membrane to early endosomes, and subsequently to the Golgi or late endosomes/lysosomes.

Protocol 4: Analysis of Sphingolipid Metabolism by TLC/HPLC

For a more detailed analysis of how C12-NBD-Sphingosine is metabolized, lipids can be extracted and separated.

Materials:

  • Labeled cells (from Protocol 2 or 3)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • TLC plates or HPLC system with a fluorescence detector

Procedure:

  • After labeling, wash cells with PBS and scrape them into a solvent-resistant tube.

  • Perform a lipid extraction using a standard method (e.g., Bligh-Dyer).[11]

  • Dry the lipid-containing organic phase under nitrogen.

  • Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol).

  • Spot the extract onto a TLC plate or inject it into an HPLC system.

  • Separate the different NBD-labeled lipid species (NBD-sphingosine, NBD-ceramide, NBD-sphingomyelin, etc.).[8][12]

  • Visualize and quantify the fluorescent spots (TLC) or peaks (HPLC) to determine the relative abundance of each metabolite.[8]

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No or Weak Golgi Staining - Insufficient probe concentration- Inefficient cellular uptake- Photobleaching- Optimize probe concentration (try a range of 1-10 µM).- Ensure the probe-BSA complex is properly prepared.- Reduce laser power and exposure time during imaging.[6]
High Background Fluorescence - Incomplete washing- Probe precipitation- Increase the number and duration of washes after labeling.- Ensure the probe is fully dissolved and complexed with BSA before adding to cells.[6]
Cell Toxicity - High probe concentration- Prolonged incubation- Perform a dose-response curve to find the optimal, non-toxic concentration.- Reduce the labeling time.

Conclusion

This compound is a highly effective and versatile tool for investigating the complex dynamics of sphingolipid transport and metabolism in living cells. Its ability to be taken up and processed by cellular machinery provides a dynamic window into fundamental biological processes. By utilizing the protocols and information provided, researchers and drug development professionals can effectively employ this fluorescent probe to gain deeper insights into the role of sphingolipids in cellular health and disease.

References

Application Notes and Protocols: C12-NBD-L-Threo-sphingosine in Yeast Genetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of essential lipids that play critical roles in the structural integrity of cell membranes and are involved in a variety of cellular signaling pathways. The budding yeast, Saccharomyces cerevisiae, serves as a powerful model organism for studying sphingolipid metabolism and function due to the high degree of conservation in the biosynthetic pathways between yeast and mammals.[1] Fluorescently labeled lipid analogs are invaluable tools for visualizing and understanding the dynamics of lipid trafficking and metabolism in living cells. C12-NBD-L-Threo-sphingosine is a fluorescent analog of sphingosine (B13886), a key precursor in sphingolipid biosynthesis. The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group provides a fluorescent signal, while the C12 acyl chain allows for its incorporation into cellular membranes. This document provides detailed application notes and protocols for the use of this compound in yeast genetics research.

Applications in Yeast Genetics

This compound can be utilized in various applications to study sphingolipid biology in yeast, including:

  • Visualization of Sphingolipid Trafficking and Localization: Tracking the uptake and subcellular distribution of the sphingosine analog to organelles such as the endoplasmic reticulum (ER), Golgi apparatus, vacuole, and plasma membrane.

  • Analysis of Sphingolipid Metabolism: Following the conversion of this compound into downstream metabolites like NBD-labeled ceramides (B1148491) and complex sphingolipids.

  • Screening for Genes Involved in Sphingolipid Transport and Metabolism: Identifying gene deletions or mutations that alter the uptake, trafficking, or metabolism of the fluorescent sphingolipid analog.

  • Investigating the Role of Sphingolipids in Cellular Processes: Examining the impact of altered sphingolipid distribution on processes like endocytosis, vesicle trafficking, and cell signaling.

Signaling Pathway and Metabolism

This compound is expected to enter the endogenous sphingolipid metabolic pathway. Exogenous long-chain bases in yeast are typically phosphorylated and then dephosphorylated before being incorporated into ceramides.[2] The NBD-labeled sphingosine can be metabolized by a series of enzymes to form various downstream sphingolipids.

Sphingolipid_Metabolism cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism C12-NBD-Sph This compound (Exogenous) NBD-Sph-P NBD-Sphingosine-1-P C12-NBD-Sph->NBD-Sph-P Lcb4/5 (Kinases) NBD-Cer NBD-Ceramide C12-NBD-Sph->NBD-Cer Lag1/Lac1 (Ceramide Synthases) NBD-Sph-P->C12-NBD-Sph Lcb3/Ysr3 (Phosphatases) NBD-IPC NBD-Inositol Phosphorylceramide (IPC) NBD-Cer->NBD-IPC Aur1 (IPC Synthase) [Golgi] NBD-MIPC NBD-Mannosyl-IPC (MIPC) NBD-IPC->NBD-MIPC Csg1/Csg2/Csh1 [Golgi] NBD-MIP2C NBD-Mannosyl-di(inositol-P)-ceramide (M(IP)2C) NBD-MIPC->NBD-MIP2C Ipt1 [Golgi]

Caption: Predicted metabolic pathway of this compound in S. cerevisiae.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Uptake and Localization

This protocol details the procedure for labeling live yeast cells with this compound and observing its subcellular localization using fluorescence microscopy.

Materials:

  • S. cerevisiae strain of interest

  • Yeast extract-peptone-dextrose (YPD) or appropriate synthetic complete (SC) medium

  • Low fluorescence yeast nitrogen base

  • This compound (stock solution in ethanol (B145695) or DMSO)

  • Bovine serum albumin (BSA), fatty acid-free

  • Concanavalin A

  • Microscopy slides and coverslips

  • Confocal or fluorescence microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~535 nm)

Procedure:

  • Yeast Cell Culture:

    • Inoculate the yeast strain in 5 mL of YPD or SC medium and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture to an OD₆₀₀ of 0.2 in fresh, low-fluorescence medium and grow to mid-log phase (OD₆₀₀ 0.5-0.8).

  • Preparation of this compound-BSA Complex:

    • Prepare a 10X stock solution of the this compound-BSA complex.

    • In a microfuge tube, add the required volume of this compound stock solution (e.g., to a final concentration of 5-10 µM).

    • Add an equimolar amount of fatty acid-free BSA solution.

    • Vortex briefly and incubate at 37°C for 30 minutes to allow complex formation.

  • Labeling of Yeast Cells:

    • Harvest 1 mL of the mid-log phase yeast culture by centrifugation (3,000 x g for 3 minutes).

    • Wash the cell pellet once with fresh, pre-warmed low-fluorescence medium.

    • Resuspend the cells in 100 µL of low-fluorescence medium.

    • Add the this compound-BSA complex to the cell suspension to the desired final concentration (typically 0.5-2 µM).

    • Incubate the cells at 30°C for 15-60 minutes. The optimal incubation time should be determined empirically.

  • Microscopy Sample Preparation:

    • Coat a glass slide with a thin layer of Concanavalin A (1 mg/mL in water) and allow it to air dry. This will help immobilize the yeast cells.

    • After incubation, briefly centrifuge the labeled cells and resuspend them in a small volume (20-50 µL) of fresh low-fluorescence medium to remove excess probe.

    • Pipette 2-3 µL of the cell suspension onto the Concanavalin A-coated slide and cover with a coverslip.

  • Fluorescence Microscopy:

    • Image the cells immediately using a confocal or fluorescence microscope.

    • Use a filter set appropriate for NBD (e.g., FITC/GFP channel).

    • Acquire images at different time points to observe the dynamics of uptake and trafficking. It is expected that the probe will initially label the plasma membrane and then be internalized and transported to internal organelles like the ER and Golgi.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Yeast Culture (Mid-log phase) C Label Yeast Cells (30°C, 15-60 min) A->C B Prepare C12-NBD-Sph-BSA Complex B->C D Wash and Resuspend Cells C->D E Immobilize on ConA-coated slide D->E F Fluorescence Microscopy (NBD channel) E->F G Image and Data Analysis F->G

Caption: Experimental workflow for live-cell imaging of this compound in yeast.

Protocol 2: Analysis of this compound Metabolism by Thin Layer Chromatography (TLC)

This protocol describes the extraction of lipids from labeled yeast cells and the separation of NBD-labeled sphingolipid species by TLC.

Materials:

  • Labeled yeast cells (from Protocol 1)

  • Glass beads

  • Lipid extraction solvent: Chloroform:Methanol (2:1, v/v)

  • TLC plates (Silica Gel 60)

  • TLC developing solvent system (e.g., Chloroform:Methanol:Acetic Acid:Water, 50:30:8:4, v/v/v/v)

  • Fluorescent standards for NBD-ceramide (optional)

  • TLC imaging system with a UV transilluminator or a fluorescence scanner

Procedure:

  • Lipid Extraction:

    • Harvest a larger population of labeled cells (e.g., 5-10 OD₆₀₀ units) by centrifugation.

    • Wash the cell pellet with ice-cold water.

    • Resuspend the pellet in 500 µL of the lipid extraction solvent.

    • Add an equal volume of acid-washed glass beads.

    • Vortex vigorously for 5-10 minutes at 4°C to lyse the cells.

    • Centrifuge at 5,000 x g for 5 minutes to pellet the cell debris and glass beads.

    • Carefully transfer the supernatant (lipid extract) to a new tube.

  • Thin Layer Chromatography:

    • Spot the lipid extract onto a Silica Gel 60 TLC plate. Also spot any fluorescent standards.

    • Allow the spots to dry completely.

    • Place the TLC plate in a developing chamber containing the TLC developing solvent system.

    • Allow the solvent to migrate up the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and allow it to air dry completely.

  • Visualization and Analysis:

    • Visualize the fluorescently labeled lipids on the TLC plate using a UV transilluminator or a fluorescence scanner.

    • The migration of the different NBD-labeled lipid species can be compared to standards to tentatively identify them (e.g., NBD-sphingosine, NBD-ceramide, NBD-complex sphingolipids).

    • Quantify the fluorescence intensity of each spot to determine the relative abundance of each metabolite.

Data Presentation

Quantitative data from TLC analysis or fluorescence intensity measurements from microscopy can be summarized in tables for clear comparison between different yeast strains or experimental conditions.

Yeast Strain% NBD-Sphingosine% NBD-Ceramide% NBD-Complex Sphingolipids
Wild Type25 ± 560 ± 815 ± 4
ΔgeneX70 ± 1020 ± 610 ± 3
ΔgeneY20 ± 430 ± 750 ± 9

Table 1: Hypothetical quantitative analysis of this compound metabolism in different yeast strains. Data are presented as the percentage of total fluorescence intensity for each lipid species, with mean ± standard deviation from three independent experiments.

Cellular CompartmentWild Type (Normalized Fluorescence Intensity)ΔgeneZ (Normalized Fluorescence Intensity)
Plasma Membrane1.0 ± 0.21.8 ± 0.3
Endoplasmic Reticulum0.8 ± 0.10.3 ± 0.1
Golgi Apparatus1.2 ± 0.30.5 ± 0.2
Vacuole0.5 ± 0.10.4 ± 0.1

Table 2: Hypothetical quantitative analysis of subcellular localization of this compound. Data are presented as normalized fluorescence intensity in different organelles, with mean ± standard deviation from multiple cells.

Conclusion

This compound is a valuable tool for studying the dynamic processes of sphingolipid metabolism and trafficking in Saccharomyces cerevisiae. The protocols provided herein offer a framework for researchers to visualize and quantify the fate of this fluorescent sphingolipid analog in live yeast cells. By combining these methods with the powerful genetic tools available in yeast, researchers can gain significant insights into the fundamental roles of sphingolipids in cellular function and disease.

References

Application Notes and Protocols: C12-NBD-L-Threo-sphingosine for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-L-threo-sphingosine is a fluorescently labeled analog of sphingosine (B13886), a critical lipid molecule in cellular signaling. The conjugation of a nitrobenzoxadiazole (NBD) fluorophore to the C12 position of the sphingosine backbone allows for the real-time monitoring of enzymatic activity and cellular uptake. This molecule serves as a valuable tool in high-throughput screening (HTS) assays, particularly for the discovery and characterization of inhibitors of sphingosine kinases (SphK), the enzymes responsible for phosphorylating sphingosine to the potent signaling molecule, sphingosine-1-phosphate (S1P). Dysregulation of the SphK/S1P signaling axis has been implicated in numerous diseases, including cancer, inflammation, and autoimmune disorders, making SphK a compelling therapeutic target.

These application notes provide detailed protocols for utilizing this compound in HTS assays to identify and characterize modulators of sphingosine kinase activity. While much of the published literature utilizes the more common D-erythro stereoisomer of NBD-sphingosine, the principles and protocols outlined here are broadly applicable to the L-threo isomer. It is, however, important to consider that enzymatic activity and inhibitor potency may exhibit stereoisomer-specific differences.

Principle of the Assay

The high-throughput screening assay for sphingosine kinase activity is based on the change in the fluorescence properties of this compound upon its phosphorylation by SphK. In a microplate format, the enzymatic reaction is initiated by the addition of ATP. As SphK converts the NBD-labeled sphingosine to its phosphorylated product, a shift in the fluorescence emission spectrum occurs. This change can be monitored in real-time using a fluorescence plate reader, providing a sensitive and continuous measure of enzyme activity.[1] This method is highly amenable to HTS as it eliminates the need for radioactive materials or laborious separation steps.[1]

Data Presentation

Quantitative Data for Sphingosine Kinase Assays

The following tables summarize key quantitative parameters obtained from fluorescence-based sphingosine kinase assays using NBD-sphingosine as a substrate. These values can serve as a reference for assay validation and comparison of inhibitor potencies.

EnzymeSubstrateApparent Km (µM)Reference
SphK1NBD-Sphingosine38[1]
SphK2NBD-Sphingosine44[1]
SphK1ATP70[1]

Table 1: Apparent Michaelis-Menten constants (Km) for human sphingosine kinases.

InhibitorTargetIC50Assay TypeReference
PF-543SphK13.6 nMFluorescence-based[2]
SKI-IISphK1/SphK2~10 µMNot specified
SKI-178SphK10.1 - 1.8 µMNot specified[2]
D,L-threo-dihydrosphingosine (safingol)SphK1~13 µMNot specified[3]

Table 2: IC50 values of common sphingosine kinase inhibitors. Note that assay conditions can significantly influence IC50 values.

Experimental Protocols

Protocol 1: High-Throughput Screening of Sphingosine Kinase Inhibitors

This protocol describes a real-time fluorescence-based assay in a 384-well format suitable for screening large compound libraries for inhibitors of SphK1 and SphK2.[1]

Materials:

  • Recombinant human SphK1 or SphK2

  • This compound

  • ATP

  • SphK1 Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, 1 mM Na₃VO₄, 10 mM NaF, 10 mM β-glycerophosphate.[1]

  • SphK2 Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 200 mM KCl, 10% glycerol, 0.05% Triton X-100.[1]

  • Test compounds dissolved in DMSO

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with excitation at 550 nm and emission at 584 nm.[1]

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., a known inhibitor for positive control, DMSO for negative control) into the wells of a 384-well plate.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the appropriate reaction buffer, SphK enzyme (e.g., 100-200 nM), and this compound (e.g., 30-60 µM).[1]

  • Enzyme and Substrate Addition: Add the enzyme/substrate master mix to each well of the 384-well plate containing the test compounds.

  • Incubation: Incubate the plate at room temperature for a brief period (e.g., 5-10 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a concentrated ATP solution (e.g., to a final concentration of 1 mM) to all wells.[1]

  • Fluorescence Reading: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 550 nm and an emission wavelength of 584 nm in kinetic mode for a set duration (e.g., 30-60 minutes).[1]

  • Data Analysis: Determine the initial reaction rates from the linear portion of the kinetic curves. Calculate the percentage of inhibition for each test compound relative to the controls. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for active compounds.

Protocol 2: Cellular Uptake and Localization of this compound

This protocol outlines a method for visualizing the cellular uptake and subcellular localization of this compound using fluorescence microscopy.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing (optional)

  • Fluorescence microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~540 nm)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Preparation of NBD-sphingosine Solution: Prepare a working solution of this compound in cell culture medium. The final concentration will need to be optimized but is typically in the low micromolar range.

  • Cell Labeling: Remove the culture medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells at 37°C for a desired period (e.g., 15-60 minutes) to allow for uptake. To minimize endocytosis, incubations can be performed at lower temperatures (e.g., 20°C).[4]

  • Washing: After incubation, wash the cells several times with ice-cold PBS to remove excess fluorescent probe from the medium and the cell surface.

  • Imaging (Live Cells): For live-cell imaging, immediately add fresh, pre-warmed medium or PBS to the cells and visualize them using a fluorescence microscope.

  • Imaging (Fixed Cells - Optional): For fixed-cell imaging, after washing, fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. Wash the cells again with PBS and mount them with an appropriate mounting medium before imaging.

  • Image Analysis: Acquire images and analyze the subcellular distribution of the NBD fluorescence, which indicates the localization of the sphingosine analog.

Visualizations

Sphingolipid Metabolism and S1P Signaling Pathway

Sphingolipid_Metabolism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1P_ext S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR Binding & Activation Downstream Signaling Cell Survival, Proliferation, Migration S1PR->Downstream Signaling G-protein coupling SphK1_mem SphK1 Sphingosine Sphingosine Ceramide Ceramide Sphingosine->Ceramide Ceramide Synthase SphK1_cyto SphK1 S1P_intra S1P S1P_intra->S1P_ext S1P Transporters S1P_Lyase S1P Lyase S1P_intra->S1P_Lyase Degradation S1P_Phosphatase S1P Phosphatase S1P_intra->S1P_Phosphatase Dephosphorylation Ceramide->Sphingosine Ceramidase SphK1_cyto->SphK1_mem Translocation upon activation SphK1_cyto->S1P_intra ATP -> ADP S1P_Phosphatase->Sphingosine

Caption: The sphingolipid metabolic pathway and S1P signaling.

High-Throughput Screening Workflow for SphK Inhibitors

HTS_Workflow start Start plate_compounds Dispense Compounds & Controls into 384-well Plate start->plate_compounds add_reagents Add Master Mix: SphK Enzyme & This compound plate_compounds->add_reagents incubate Incubate at RT add_reagents->incubate add_atp Initiate Reaction with ATP incubate->add_atp read_plate Kinetic Fluorescence Reading (Ex: 550 nm, Em: 584 nm) add_atp->read_plate analyze_data Data Analysis: - Calculate Initial Rates - Determine % Inhibition read_plate->analyze_data hit_identification Hit Identification analyze_data->hit_identification dose_response Dose-Response Curve & IC50 Determination hit_identification->dose_response Primary Hits end End dose_response->end

Caption: A typical workflow for a high-throughput screen of SphK inhibitors.

References

Visualizing the Golgi Apparatus with N-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)caproyl (NBD)-Labeled Sphingolipids: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Visualizing the intricate structure and dynamic processes of the Golgi is crucial for understanding its function in health and disease. NBD-labeled sphingolipids, such as NBD C6-ceramide, are fluorescent probes that serve as vital tools for this purpose.[1] These cell-permeable analogs are readily taken up by live cells and accumulate in the Golgi apparatus, allowing for real-time imaging of its morphology and trafficking dynamics.[2][3] This accumulation is a result of the metabolic conversion of the NBD-ceramide into fluorescent sphingomyelin (B164518) and glucosylceramide by enzymes residing in the Golgi, a process known as metabolic trapping.[1] This application note provides detailed protocols for using NBD-labeled sphingolipids to visualize the Golgi apparatus in both live and fixed cells, along with quantitative data and workflow diagrams to guide your research.

Principle of Action

NBD-labeled sphingolipids, like C6 NBD-ceramide, consist of a sphingolipid backbone attached to the environmentally sensitive NBD fluorophore. The NBD group is weakly fluorescent in aqueous environments but becomes highly fluorescent in the nonpolar lipid environment of cellular membranes.[1] Upon entering the cell, these lipid analogs are transported to the Golgi apparatus.[2] Within the Golgi cisternae, resident enzymes such as sphingomyelin synthase and glucosylceramide synthase metabolize the NBD-ceramide into NBD-sphingomyelin and NBD-glucosylceramide.[4][5] These fluorescent metabolites are then trapped within the Golgi, providing a specific and bright signal for visualization.[1]

Quantitative Data

The following tables summarize the key quantitative parameters for using NBD-labeled sphingolipids for Golgi visualization.

Table 1: Properties of NBD C6-Ceramide

PropertyValueSource
Full Chemical NameN-(6-((7-nitrobenzo[c][2][6][7]oxadiazol-4-yl)amino)hexanoyl)-D-erythro-sphingosine[7]
Molecular FormulaC₃₀H₄₉N₅O₅[7]
Molecular Weight559.7 g/mol [7]
Excitation Maximum (λex)~466 nm[7][8]
Emission Maximum (λem)~536 nm[7][8]
SolubilitySoluble in Chloroform:Methanol (19:1 v/v), DMSO[7][9]
Storage-20°C, Protect from light[7]

Table 2: Recommended Staining Conditions

ParameterLive Cell ImagingFixed Cell ImagingSource
Probe NBD C6-ceramide-BSA complexNBD C6-ceramide-BSA complex[7][8]
Working Concentration 1-5 µM5 µM[6][7]
Incubation Temperature 4°C (initial), then 37°C4°C[7][10]
Incubation Time (Labeling) 30 minutes at 4°C30 minutes at 4°C[7][10]
Incubation Time (Chase) 30 minutes at 37°CN/A[7]
Back-Exchange (Optional) N/A30-90 minutes with 10% fetal calf serum or 2 mg/mL BSA[8][10]
Fixative (for fixed cells) N/A0.5% glutaraldehyde (B144438) or 2-4% paraformaldehyde[7][8]

Experimental Protocols

Protocol 1: Preparation of NBD C6-Ceramide-BSA Complex

For effective delivery into cells, NBD C6-ceramide is complexed with bovine serum albumin (BSA).[7][9]

Materials:

  • NBD C6-ceramide

  • Chloroform:Ethanol (19:1 v/v)

  • Nitrogen gas

  • Absolute ethanol

  • Defatted BSA

  • Hanks' Buffered Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

Procedure:

  • Prepare a 1 mM stock solution of NBD C6-ceramide in chloroform:ethanol (19:1 v/v).[7]

  • In a glass test tube, dispense the desired volume of the stock solution and evaporate to dryness under a stream of nitrogen gas.[7]

  • Further dry the lipid film under vacuum for at least 1 hour.[7]

  • Resuspend the dried NBD C6-ceramide in absolute ethanol.[7]

  • In a separate tube, prepare a solution of 0.34 mg/mL defatted BSA in HBSS/HEPES.[7]

  • While vortexing the BSA solution, slowly inject the ethanolic NBD C6-ceramide solution.[7]

  • This will result in a 5 µM NBD C6-ceramide-BSA complex, which can be stored at -20°C.[7]

Protocol 2: Staining the Golgi Apparatus in Live Cells

This protocol allows for the visualization of Golgi dynamics in real-time.

Materials:

  • Cells grown on glass-bottom dishes or coverslips

  • NBD C6-ceramide-BSA complex (from Protocol 1)

  • HBSS/HEPES or other appropriate medium

  • Complete cell culture medium

Procedure:

  • Rinse the cells with HBSS/HEPES.[7]

  • Incubate the cells with 5 µM NBD C6-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[7] This allows the probe to bind to the plasma membrane while minimizing endocytosis.

  • Wash the cells several times with ice-cold medium to remove excess probe.[7]

  • Add fresh, pre-warmed complete cell culture medium and incubate at 37°C for an additional 30 minutes.[7] This "chase" period allows for the transport of the NBD-ceramide to the Golgi apparatus.

  • Wash the cells with fresh medium.[7]

  • Mount the coverslip or dish on a fluorescence microscope equipped with a filter set appropriate for NBD (e.g., FITC filter set).[9]

  • Visualize the fluorescently labeled Golgi apparatus. Time-lapse imaging can be performed to study Golgi dynamics.

Protocol 3: Staining the Golgi Apparatus in Fixed Cells

This protocol is suitable for high-resolution imaging of the Golgi structure.

Materials:

  • Cells grown on coverslips

  • HBSS/HEPES

  • Fixative solution (e.g., 0.5% glutaraldehyde in 10% sucrose/100 mM PIPES, pH 7.0, or 2-4% paraformaldehyde in PBS)[7][8]

  • NBD C6-ceramide-BSA complex (from Protocol 1)

  • 10% fetal calf serum or 2 mg/mL BSA in HBSS/HEPES (for back-exchange)

  • Mounting medium

Procedure:

  • Rinse the cells with HBSS/HEPES.[8]

  • Fix the cells with the chosen fixative for 5-10 minutes at room temperature.[7][8] Note: Detergents and methanol/acetone fixatives should be avoided as they can disrupt membrane integrity.[7]

  • Wash the cells several times with ice-cold HBSS/HEPES.[7]

  • Incubate the fixed cells with 5 µM NBD C6-ceramide-BSA complex for 30 minutes at 4°C.[7][10]

  • Rinse the cells with HBSS/HEPES.[10]

  • To enhance the Golgi staining and reduce background fluorescence from other membranes, perform a "back-exchange" by incubating the cells with 10% fetal calf serum or 2 mg/mL BSA in HBSS/HEPES for 30-90 minutes at room temperature.[8][10]

  • Wash the cells with fresh HBSS/HEPES.[10]

  • Mount the coverslip onto a microscope slide using an appropriate mounting medium and observe under a fluorescence microscope.

Visualizations

Signaling and Metabolic Pathway

The following diagram illustrates the uptake and metabolic conversion of NBD C6-ceramide within the cell, leading to its accumulation in the Golgi apparatus.

Golgi_Metabolism extracellular Extracellular Space plasma_membrane Plasma Membrane extracellular->plasma_membrane NBD C6-Ceramide-BSA Complex Binding cytoplasm Cytoplasm plasma_membrane->cytoplasm Internalization er Endoplasmic Reticulum (ER) cytoplasm->er vesicle Transport Vesicle er->vesicle golgi Golgi Apparatus golgi->golgi vesicle->golgi

Caption: Uptake and metabolic trapping of NBD C6-ceramide in the Golgi.

Experimental Workflow for Live Cell Imaging

This diagram outlines the key steps for visualizing the Golgi apparatus in living cells using NBD C6-ceramide.

Live_Cell_Workflow start Start: Seed cells on glass-bottom dish rinse1 Rinse cells with HBSS/HEPES start->rinse1 label Label with NBD C6-Ceramide-BSA (5 µM, 30 min, 4°C) rinse1->label wash Wash with ice-cold medium (3 times) label->wash chase Incubate in fresh medium (30 min, 37°C) wash->chase wash2 Wash with fresh medium chase->wash2 image Image with fluorescence microscope (FITC filter set) wash2->image end End: Analyze Golgi dynamics image->end

Caption: Workflow for live-cell imaging of the Golgi apparatus.

Experimental Workflow for Fixed Cell Imaging

This diagram provides a step-by-step guide for staining the Golgi in fixed cells.

Fixed_Cell_Workflow start Start: Grow cells on coverslips rinse1 Rinse cells with HBSS/HEPES start->rinse1 fix Fix cells (e.g., 4% PFA, 10 min, RT) rinse1->fix wash1 Wash with ice-cold HBSS/HEPES (3 times) fix->wash1 label Label with NBD C6-Ceramide-BSA (5 µM, 30 min, 4°C) wash1->label wash2 Rinse with HBSS/HEPES label->wash2 back_exchange Back-exchange (optional) (10% FCS or 2 mg/mL BSA, 30-90 min, RT) wash2->back_exchange wash3 Wash with HBSS/HEPES back_exchange->wash3 mount Mount coverslip on slide wash3->mount image Image with fluorescence microscope mount->image end End: Analyze Golgi structure image->end

References

Application Notes and Protocols: C12-NBD-L-Threo-sphingosine Delivery to Cells using BSA Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-L-Threo-sphingosine is a fluorescent analog of sphingosine (B13886), a critical lipid molecule that serves as a backbone for complex sphingolipids and as a signaling molecule in its own right, particularly in the regulation of cell growth, differentiation, and apoptosis. The attached 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore allows for the visualization and tracking of sphingosine within living cells, providing valuable insights into its trafficking, metabolism, and downstream signaling pathways.

Due to its hydrophobic nature, delivering this compound to cells in an aqueous culture medium can be challenging. Complexing the fluorescent lipid with bovine serum albumin (BSA) provides an effective vehicle for its delivery. BSA encapsulates the lipid, increasing its solubility and facilitating its uptake by cells, likely through lipid exchange at the plasma membrane. This document provides detailed protocols for the preparation of this compound-BSA complexes and their application in cell-based assays to study sphingolipid metabolism and signaling.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound-BSA Complex
ParameterConcentration RangeTypical ConcentrationNotes
Stock Solution of this compound1-2 mM in Ethanol (B145695) or DMSO1 mMShould be stored at -20°C, protected from light.
BSA Stock Solution5-10 mg/mL in PBS or HBSS5 mg/mL (approx. 75 µM)Use fatty acid-free BSA to ensure optimal binding.
This compound-BSA Working Solution1-10 µM5 µMThe final concentration should be optimized for the specific cell type and experimental goals. A 1:1 molar ratio of sphingosine to BSA is often effective.[1]
Cell Density5 x 10^4 - 2 x 10^5 cells/mLVaries by cell typeEnsure cells are in the logarithmic growth phase.
Incubation Time15 - 60 minutes30 minutesLonger incubation times may lead to increased metabolism and potential cytotoxicity.
Incubation Temperature4°C or 37°C37°C for uptake and metabolism studies; 4°C to study initial membrane binding.Low temperatures can be used to distinguish between binding and internalization.
Table 2: Excitation and Emission Wavelengths for NBD Fluorophore
FluorophoreExcitation (nm)Emission (nm)
NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl)~460~535

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol details the preparation of a working solution of this compound complexed with fatty acid-free BSA.

Materials:

  • This compound

  • Ethanol (absolute) or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

  • Glass vials

  • Nitrogen gas source

  • Vortex mixer

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in ethanol or DMSO to a final concentration of 1 mM. Store this stock solution at -20°C, protected from light.

  • Prepare BSA Stock Solution:

    • Dissolve fatty acid-free BSA in PBS or HBSS to a concentration of 5 mg/mL. Gently agitate to dissolve. This solution can be filter-sterilized and stored at 4°C for short-term use or at -20°C for long-term storage.

  • Prepare the this compound-BSA Complex:

    • In a glass vial, add a desired volume of the 1 mM this compound stock solution (e.g., 5 µL for a final 5 µM solution in 1 mL).

    • Evaporate the solvent under a gentle stream of nitrogen gas, leaving a thin lipid film on the bottom of the vial.

    • Place the vial under a vacuum for at least 30 minutes to remove any residual solvent.

    • Resuspend the lipid film in a small volume of absolute ethanol (e.g., 10 µL).

    • In a separate tube, prepare the required volume of BSA solution in PBS or HBSS to achieve the final desired concentration (e.g., for a 5 µM working solution, add the appropriate amount of BSA to the buffer).

    • While vortexing the BSA solution, slowly inject the ethanolic solution of this compound.

    • Continue vortexing for another 30-60 seconds to ensure proper complexation.

    • The this compound-BSA complex is now ready for use. It is recommended to use it fresh, although it can be stored at 4°C for a short period, protected from light.

G cluster_0 Preparation of this compound Solution cluster_1 Preparation of BSA Solution cluster_2 Complex Formation A Dissolve this compound in Ethanol/DMSO (1 mM) B Evaporate solvent with Nitrogen A->B C Vacuum dry lipid film B->C D Resuspend in absolute Ethanol C->D F Inject Sphingosine solution into vortexing BSA solution D->F E Dissolve fatty acid-free BSA in PBS/HBSS E->F G Vortex to form complex F->G H This compound-BSA Complex G->H Ready for cell delivery

Workflow for preparing the this compound-BSA complex.
Protocol 2: Cellular Delivery and Visualization of this compound

This protocol describes the application of the prepared complex to cultured cells for subsequent analysis by fluorescence microscopy.

Materials:

  • Cultured cells on glass coverslips or in imaging dishes

  • Complete cell culture medium

  • This compound-BSA complex (from Protocol 1)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for NBD

Procedure:

  • Cell Preparation:

    • Seed cells on glass coverslips or imaging dishes and culture until they reach the desired confluency (typically 60-80%).

  • Cell Labeling:

    • Aspirate the culture medium and wash the cells once with pre-warmed (37°C) HBSS or PBS.

    • Add the this compound-BSA complex diluted in serum-free medium or HBSS to the cells. A final concentration of 5 µM is a good starting point.

    • Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. For studies focused on initial plasma membrane binding, incubation can be performed at 4°C.

  • Washing:

    • Aspirate the labeling solution and wash the cells three times with cold (4°C) HBSS or PBS to remove unbound complex.

  • Imaging:

    • Mount the coverslips onto glass slides using a suitable mounting medium.

    • Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for NBD (Excitation: ~460 nm, Emission: ~535 nm).

G A Seed cells on coverslips B Wash cells with HBSS/PBS A->B C Incubate with C12-NBD-Sphingosine-BSA complex B->C D Wash cells to remove unbound complex C->D E Mount coverslips D->E F Fluorescence Microscopy E->F

Experimental workflow for cellular delivery and imaging.
Protocol 3: Analysis of this compound Metabolism by HPLC

This protocol provides a framework for analyzing the metabolic fate of this compound within cells using High-Performance Liquid Chromatography (HPLC). It is important to note that L-threo-sphingosine is a non-natural stereoisomer and its metabolism may differ from the endogenous D-erythro form. For instance, L-threo-sphinganine can be acylated to form L-threo-ceramide, which can then be converted to L-threo-sphingomyelin, but not typically to L-threo-glucosylceramide.[2]

Materials:

  • Cultured cells treated with this compound-BSA complex

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • HPLC system with a fluorescence detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase solvents (e.g., methanol, water, acetonitrile (B52724) with appropriate modifiers)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the this compound-BSA complex as described in Protocol 2.

    • After incubation, wash the cells thoroughly with cold PBS.

    • Lyse the cells and extract the lipids using a suitable method, such as the Bligh-Dyer extraction (chloroform:methanol:water).

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the lipid extract in a small, known volume of a solvent compatible with the HPLC mobile phase (e.g., methanol).

  • HPLC Analysis:

    • Inject the reconstituted lipid extract onto the HPLC system.

    • Separate the different NBD-labeled lipid species using an appropriate gradient of mobile phase solvents.

    • Detect the fluorescent lipids using a fluorescence detector set to the excitation and emission wavelengths of NBD.

    • Quantify the amount of each metabolite by integrating the area under the corresponding peak and comparing it to standards if available.

Signaling Pathway

Sphingosine and Apoptosis Signaling

Sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are key regulators of the cellular decision between survival and apoptosis. Generally, an increase in the intracellular levels of sphingosine and ceramide promotes apoptosis, while an increase in S1P levels promotes cell survival and proliferation. This balance is often referred to as the "sphingolipid rheostat". This compound, upon entering the cell, can influence this rheostat and trigger apoptotic signaling cascades.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Apoptotic Signaling Sph_in This compound (delivered via BSA) Sph_intra Intracellular This compound Sph_in->Sph_intra Cer NBD-Ceramide Sph_intra->Cer Ceramide Synthase S1P NBD-S1P Sph_intra->S1P Sphingosine Kinase Pro_Apoptotic Pro-Apoptotic Signals (e.g., PP2A activation) Sph_intra->Pro_Apoptotic Cer->Pro_Apoptotic Anti_Apoptotic Anti-Apoptotic Signals (e.g., Akt activation) S1P->Anti_Apoptotic Caspases Caspase Activation Pro_Apoptotic->Caspases Anti_Apoptotic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols for Fixed Cell Imaging of C12-NBD-L-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-L-Threo-sphingosine is a fluorescently labeled analog of sphingosine (B13886), a critical component of sphingolipids and a key signaling molecule in various cellular processes. This analog contains a 12-carbon acyl chain and a nitrobenzoxadiazole (NBD) fluorophore, enabling its visualization by fluorescence microscopy. Its L-threo stereochemistry distinguishes it from the naturally occurring D-erythro-sphingosine, leading to altered metabolic processing within the cell. These application notes provide a detailed protocol for the use of this compound in fixed-cell imaging to study sphingolipid metabolism and localization.

Quantitative Data Summary

The following tables provide key quantitative data for the use of this compound in fluorescence microscopy.

Table 1: Spectral Properties of this compound

PropertyValue
Excitation Maximum (nm)~460-470
Emission Maximum (nm)~530-540
Recommended Filter SetFITC/GFP
Quantum YieldModerate
PhotostabilityModerate

Table 2: Recommended Experimental Parameters

ParameterRecommended ValueNotes
Staining
Working Concentration1 - 5 µMOptimal concentration should be determined empirically for each cell type.
Incubation Time30 - 60 minutesLonger incubation times may lead to increased metabolism and altered localization.
Incubation Temperature37°CTo allow for active metabolic processing.
Fixation
Fixative4% Paraformaldehyde (PFA) in PBSAldehyde-based fixatives are preferred to preserve lipid localization.[1]
Fixation Time15 - 20 minutesAt room temperature.
Permeabilization
Permeabilizing Agent0.1% Saponin in PBSSaponin is a mild detergent that selectively permeabilizes the plasma membrane while preserving organelle membranes.[1]
Permeabilization Time10 minutesAt room temperature.

Experimental Protocol

This protocol outlines the steps for staining, fixing, and imaging cells treated with this compound.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Saponin in PBS

  • Bovine Serum Albumin (BSA)

  • Mounting medium with DAPI (optional)

  • Glass coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

    • For cellular delivery, it is recommended to complex the fluorescent lipid with BSA.[2]

    • Dilute the stock solution in serum-free cell culture medium to a final working concentration of 1-5 µM.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the this compound staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with warm PBS to remove excess probe.

  • Fixation:

    • Aspirate the PBS.

    • Add 4% PFA in PBS to the cells.

    • Incubate for 15-20 minutes at room temperature.

    • Caution: PFA is toxic and should be handled in a fume hood.

  • Washing after Fixation:

    • Aspirate the PFA solution.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If co-staining with antibodies against intracellular targets is desired, permeabilize the cells.

    • Aspirate the PBS.

    • Add 0.1% Saponin in PBS to the cells.

    • Incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting:

    • Carefully remove the coverslip from the dish or plate.

    • Invert the coverslip onto a glass slide with a drop of mounting medium (with DAPI for nuclear counterstaining, if desired).

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for NBD (e.g., FITC/GFP).

    • Acquire images promptly as NBD fluorescence can be susceptible to photobleaching.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_staining Staining cluster_processing Fixation & Permeabilization cluster_imaging Imaging cell_culture 1. Culture cells on coverslips prepare_stain 2. Prepare this compound working solution (1-5 µM) stain_cells 3. Incubate cells with probe (30-60 min, 37°C) prepare_stain->stain_cells wash1 4. Wash with PBS stain_cells->wash1 fix 5. Fix with 4% PFA (15-20 min, RT) wash1->fix wash2 6. Wash with PBS fix->wash2 perm 7. Permeabilize with 0.1% Saponin (10 min, RT, Optional) wash2->perm mount 8. Mount coverslip perm->mount image 9. Fluorescence Microscopy mount->image

Caption: Experimental workflow for fixed-cell imaging.

Signaling Pathway

The metabolism of the unnatural L-threo isomer of sphingosine differs significantly from that of the natural D-erythro isomer. The L-threo form is a poor substrate for catabolic enzymes but can be processed by certain enzymes in the sphingolipid biosynthetic pathway.[3]

G C12_NBD_Sph This compound CerS Ceramide Synthase C12_NBD_Sph->CerS Catabolism Catabolic Pathway (Minor) C12_NBD_Sph->Catabolism NBD_DHCer C12-NBD-L-Threo-dihydroceramide CerS->NBD_DHCer DES1 Dihydroceramide Desaturase (DES1) (Poor Substrate) NBD_DHCer->DES1 SMS Sphingomyelin Synthase (SMS) NBD_DHCer->SMS GCS Glucosylceramide Synthase (GCS) NBD_DHCer->GCS NBD_Cer C12-NBD-L-Threo-ceramide DES1->NBD_Cer NBD_DHSM C12-NBD-L-Threo- dihydrosphingomyelin SMS->NBD_DHSM NBD_DHGC C12-NBD-L-Threo- dihydroglucosylceramide GCS->NBD_DHGC

Caption: Metabolic fate of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing C12-NBD-L-Threo-Sphingosine Loading Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12-NBD-L-Threo-Sphingosine. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols. Below you will find troubleshooting advice and frequently asked questions to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal loading concentration for this compound?

A1: The ideal concentration of this compound can vary depending on the cell type, cell density, and the specific experimental goal. However, a general starting range is between 1-5 µM.[1][2] It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific conditions. High concentrations can lead to cytotoxicity or non-specific staining, while low concentrations may result in a weak signal.[2]

Q2: What are the recommended incubation time and temperature for cell labeling?

A2: A typical incubation period is 30-60 minutes at 37°C.[2] For experiments focused on lipid uptake and initial trafficking pathways, labeling can be performed at 4°C for 30-60 minutes to slow down endocytosis.[1][2]

Q3: Why is it necessary to complex this compound with Bovine Serum Albumin (BSA)?

A3: NBD-labeled sphingolipids are hydrophobic and have low solubility in aqueous media. Complexing them with a carrier protein like fatty acid-free BSA facilitates their delivery to cells in a monomeric form, preventing the formation of micelles which can lead to artifacts and ensuring more uniform labeling.[1][3]

Q4: My Golgi staining is weak or absent. What could be the issue?

A4: Weak or no Golgi staining can be due to several factors:

  • Insufficient Probe Concentration: The loading concentration may be too low for your cell type. Try optimizing the concentration in the 1-10 µM range.[1]

  • Inefficient Cellular Uptake: Ensure that the this compound-BSA complex is prepared correctly.

  • Metabolic Conversion is Required: The characteristic Golgi staining observed with fluorescent ceramide analogs is often due to the formation of their fluorescent metabolites, such as glucosylceramide and sphingomyelin, within the Golgi cisternae.[1][4][5]

  • Photobleaching: The NBD fluorophore is susceptible to photobleaching. Reduce laser power and exposure times during imaging, or use an anti-fade mounting medium for fixed cells.[1]

Q5: I am observing high background fluorescence or non-specific staining. How can I resolve this?

A5: High background or non-specific staining is often a result of using too high a concentration of the fluorescent probe. It is also crucial to thoroughly wash the cells with pre-warmed complete cell culture medium after incubation to remove any excess, unbound probe.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Signal Inadequate loading concentration.Perform a titration experiment to find the optimal concentration (suggested range: 1-5 µM).[1][2]
Poor delivery of the probe.Ensure the this compound is properly complexed with fatty acid-free BSA.
Photobleaching.Minimize exposure to the excitation light source. Use lower laser power and shorter exposure times. For fixed cells, use an anti-fade mounting medium.[1]
High Cytotoxicity Loading concentration is too high.Reduce the concentration of the probe and/or shorten the incubation time.
Contamination of the probe.Ensure the probe is of high purity and has been stored correctly.
Non-Specific Staining Concentration of the probe is too high, leading to aggregation or non-specific membrane association.Lower the loading concentration.
Inadequate washing.Wash cells thoroughly (at least 3 times) with pre-warmed medium after incubation to remove unbound probe.[1]
Rapid Signal Loss Photobleaching of the NBD fluorophore.Use imaging conditions that minimize light exposure. Consider using a more photostable fluorophore if long-term imaging is required.[1]

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for using NBD-labeled sphingolipids. Note that these are starting points and may require optimization for your specific experimental setup.

Table 1: Recommended Loading Conditions for NBD-Ceramides

ParameterConcentration RangeIncubation TimeTemperature
Live-Cell Imaging 1-5 µM[1][2]10-30 minutes[1]37°C[1]
Pulse-Chase Experiments 1-5 µM[1]5-10 minutes (pulse)[1]4°C (pulse), 37°C (chase)[1]
Enzyme Activity Assays 1-15 µM[6][7]5-60 minutes[6][7]37°C[6]

Table 2: Comparison of Common Fluorescent Ceramide Analogs

FeatureC12-NBD-CeramideC6-NBD-CeramideBODIPY-FL-C5-Ceramide
Acyl Chain Length C12[1]C6[1]C5[1]
Fluorophore NBD[1]NBD[1]BODIPY-FL[1]
Photostability Moderate[1]Moderate[1]Higher than NBD[1]
Brightness Good[1]Good[1]Higher than NBD[1]
Key Advantage Longer acyl chain may better mimic some natural ceramides.[1]Well-characterized for Golgi staining.[1]Brighter and more photostable, suitable for long-term imaging.[1]

Experimental Protocols

Protocol 1: Live-Cell Imaging of the Golgi Apparatus

This protocol is for the general visualization of the Golgi apparatus in living cells using this compound.

Materials:

  • This compound stock solution (1 mM in a suitable solvent like Chloroform:Methanol 2:1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Live-cell imaging microscopy system with appropriate filters for NBD (Excitation ~465 nm, Emission ~535 nm)

Procedure:

  • Preparation of this compound-BSA Complex:

    • Evaporate the desired amount of the stock solution to dryness under a stream of nitrogen gas.

    • Resuspend the dried lipid in a small volume of ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM complex.[1] Store at -20°C for future use.

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and reach the desired confluency.

  • Labeling:

    • Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration of 1-5 µM.

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 10-30 minutes at 37°C.[1]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[1]

  • Imaging:

    • Add fresh, pre-warmed complete cell culture medium to the cells.

    • Visualize the fluorescently labeled Golgi apparatus using a fluorescence microscope with the appropriate filter set for NBD.

Protocol 2: Pulse-Chase Experiment for Sphingolipid Transport

This protocol allows for tracking a synchronized wave of this compound through the secretory pathway.

Materials:

  • Same as Protocol 1

Procedure:

  • Preparation and Cell Seeding: Follow steps 1 and 2 from Protocol 1.

  • Pulse Labeling:

    • Incubate cells with the this compound-BSA complex (1-5 µM) for a short period (e.g., 5-10 minutes) at a low temperature (e.g., 4°C or on ice).[1] This allows the probe to label the plasma membrane with minimal internalization.

  • Washing:

    • Quickly wash the cells three times with ice-cold PBS to remove the unbound probe.[1]

  • Chase:

    • Add pre-warmed complete cell culture medium to the cells and transfer them to a 37°C incubator. This initiates the "chase" period, allowing the synchronized pool of labeled lipid to be internalized and transported.

  • Imaging:

    • Image the cells at various time points during the chase period to visualize the transport of the fluorescent lipid through different cellular compartments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_label Labeling cluster_wash Washing cluster_image Imaging prep_complex Prepare C12-NBD-Sphingosine-BSA Complex seed_cells Seed Cells on Imaging Dish add_probe Incubate with Probe (1-5 µM, 10-30 min, 37°C) seed_cells->add_probe Add labeling medium wash_cells Wash Cells 3x with Pre-warmed Medium add_probe->wash_cells Remove labeling medium image_cells Live-Cell Fluorescence Microscopy wash_cells->image_cells Add fresh medium sphingolipid_pathway cluster_uptake Cellular Uptake cluster_golgi Golgi Metabolism cluster_transport Transport extracellular C12-NBD-Sphingosine (extracellular) pm Plasma Membrane extracellular->pm Uptake er Endoplasmic Reticulum pm->er Transport golgi Golgi Apparatus nbd_glccer NBD-Glucosylceramide golgi->nbd_glccer GCS nbd_sm NBD-Sphingomyelin golgi->nbd_sm SMS er->golgi CERT-mediated transport

References

Reducing photobleaching of C12-NBD-L-Threo-sphingosine in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of C12-NBD-L-Threo-sphingosine during fluorescence microscopy experiments.

Troubleshooting Guide

Problem: Rapid photobleaching of this compound signal.

Here are potential causes and solutions to mitigate rapid signal loss during imaging.

Potential Cause Recommended Solution
Excessive Illumination Intensity Reduce the laser power or excitation light intensity to the minimum level required for adequate signal detection.[1][2] Modern LED light sources are often less intense than traditional mercury or xenon-arc lamps, which can help reduce photobleaching.[3]
Prolonged Exposure Time Decrease the camera exposure time.[1][2] Finding an optimal balance between signal-to-noise ratio and photobleaching is crucial.[1] For some applications, a shorter exposure with a slightly higher laser power might be preferable.[4]
Repetitive Scanning of the Same Area Minimize the number of scans of the same field of view. For time-lapse experiments, increase the interval between acquisitions as much as the experimental design allows.[2]
Oxygen-Mediated Photodamage For live-cell imaging, consider using an antifade reagent in the imaging medium. For fixed cells, use a mounting medium containing an antifade agent.[1][5][6]
Suboptimal Fluorophore Environment The fluorescence of the NBD group is sensitive to its environment.[7][8] Ensure the probe is correctly partitioned into the membrane of interest.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound imaging?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the NBD (nitrobenzoxadiazole) moiety of the sphingosine (B13886) probe.[9] This leads to a gradual fading of the fluorescent signal upon exposure to excitation light.[9] It is a significant problem because it can limit the duration of imaging experiments, reduce the signal-to-noise ratio, and complicate quantitative analysis.[9] The NBD fluorophore is known to have moderate photostability.[10]

Q2: What are antifade reagents and how do they work?

A2: Antifade reagents are chemical compounds added to the imaging medium or mounting medium to reduce photobleaching.[5][6] They primarily work by scavenging reactive oxygen species (ROS) that are generated during the fluorescence excitation process and are major contributors to fluorophore degradation.[5] Common antifade agents include Trolox, n-propyl gallate (NPG), p-phenylenediamine (B122844) (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][11]

Q3: Can I use antifade reagents for live-cell imaging with this compound?

A3: Yes, some antifade reagents are suitable for live-cell imaging. Trolox, a water-soluble vitamin E analog, and n-propyl gallate (NPG) are commonly used in live-cell experiments.[5][12] However, it is crucial to use them with caution as they can potentially interfere with cellular physiology.[13][14] Always perform control experiments to assess any potential cytotoxic or off-target effects of the antifade reagent on your specific cell type and experimental model.[15]

Q4: How do I choose the right antifade reagent?

A4: The choice of antifade reagent can depend on the specific fluorophore and whether you are performing live or fixed-cell imaging. For NBD, which is a green-emitting fluorophore, it is important to choose an antifade reagent that does not cause autofluorescence in that spectral region. For example, p-phenylenediamine (PPD) can cause autofluorescence at shorter excitation wavelengths, making it less ideal for blue or green fluorophores.[6][11] The following table summarizes some common antifade reagents.

Antifade Reagent Typical Working Concentration (Live Cells) Notes
Trolox 0.1 mM - 1 mM[15]Cell-permeable and has low cytotoxicity in many cell lines.[2][15]
n-Propyl Gallate (NPG) 0.1 mM - 0.5%[6]Can be used in live cells but may have anti-apoptotic effects.[12]
p-Phenylenediamine (PPD) Not recommended for live cellsVery effective but can be toxic and cause autofluorescence.[6][12]
DABCO Not commonly used for live cellsLess effective than PPD but also less toxic.[12]

Q5: Besides using antifade reagents, what other imaging parameters can I optimize?

A5: Optimizing your microscope settings is a critical step in reducing photobleaching.

  • Light Source: Use the lowest possible excitation intensity that provides a usable signal.[1]

  • Filters: Use high-quality bandpass filters to ensure that only the desired excitation wavelengths reach the sample and only the emission wavelengths are detected.

  • Objective Lens: Use a high numerical aperture (NA) objective lens to collect more of the emitted light, which can allow you to use a lower excitation intensity.

  • Detector Settings: Increase the gain or sensitivity of your detector (e.g., PMT or camera) to amplify the signal, which may allow for a reduction in excitation light.[9] However, be mindful that increasing gain can also increase noise.

Experimental Protocols

Protocol 1: Live-Cell Imaging with Trolox Antifade Reagent

This protocol describes the preparation and use of Trolox as an antifade reagent for live-cell imaging of this compound.

Materials:

  • Cells stained with this compound

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol (B145695) or DMSO for Trolox stock solution

  • Sterile microcentrifuge tubes and pipettes

Procedure:

  • Prepare a 100 mM Trolox stock solution: Dissolve Trolox in ethanol or DMSO. Store aliquots at -20°C, protected from light.

  • Prepare imaging medium with Trolox: On the day of the experiment, thaw an aliquot of the Trolox stock solution. Dilute the stock solution in your pre-warmed live-cell imaging medium to a final concentration of 0.1 mM to 1 mM.[15] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

  • Label cells with this compound: Follow your standard protocol for labeling cells.

  • Image the cells: Immediately before imaging, replace the culture medium with the imaging medium containing Trolox. Proceed with your fluorescence microscopy experiment, using the optimized imaging parameters discussed above.

Protocol 2: Live-Cell Imaging with n-Propyl Gallate (NPG) Antifade Reagent

This protocol outlines the use of n-propyl gallate (NPG) as an antifade agent in live-cell imaging.

Materials:

  • Cells stained with this compound

  • Live-cell imaging medium

  • n-Propyl gallate (NPG)

  • Ethanol or DMSO for NPG stock solution

  • Sterile microcentrifuge tubes and pipettes

Procedure:

  • Prepare a 100x (10 mM) NPG stock solution: Dissolve n-propyl gallate in ethanol or DMSO.[5] Filter-sterilize the solution and store aliquots at -20°C.

  • Prepare imaging medium with NPG: On the day of imaging, dilute the 100x NPG stock solution 1:100 in your pre-warmed live-cell imaging medium to a final concentration of 0.1 mM.

  • Label cells with this compound: Follow your established cell labeling protocol.

  • Image the cells: Just before placing the sample on the microscope, replace the existing medium with the NPG-containing imaging medium. Acquire images using optimized settings to minimize photobleaching.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis A Culture Cells B Label with this compound A->B D Replace with Antifade Medium B->D C Prepare Antifade Imaging Medium C->D E Optimize Imaging Parameters (Low Laser, Short Exposure) D->E F Acquire Images E->F G Analyze Images F->G

Caption: Workflow for reducing photobleaching in live-cell imaging.

Photobleaching_Mitigation_Strategy cluster_solutions Mitigation Strategies cluster_params Parameter Optimization cluster_reagents Antifade Reagent Selection A Photobleaching Observed B Optimize Imaging Parameters A->B Instrumental Adjustments C Use Antifade Reagents A->C Chemical Intervention D Reduce Laser Power B->D E Decrease Exposure Time B->E F Minimize Scan Frequency B->F G Trolox C->G H n-Propyl Gallate C->H I Other (e.g., for fixed cells) C->I

Caption: Decision tree for troubleshooting photobleaching.

References

Technical Support Center: C12-NBD-L-Threo-sphingosine Signal-to-Noise Ratio Improvement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12-NBD-L-Threo-sphingosine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for an improved signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescently labeled analog of sphingosine (B13886), a key molecule in sphingolipid metabolism. The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group is a fluorophore that allows for the visualization of the sphingosine analog within cells. It is commonly used to study sphingolipid trafficking, metabolism, and localization, particularly in the context of ceramide synthesis and transport to the Golgi apparatus.[1][2][3] The L-threo stereoisomer is a non-natural configuration that can have different metabolic fates compared to the natural D-erythro form, making it a useful tool for dissecting specific enzymatic pathways.[4]

Q2: Why am I getting a weak fluorescent signal?

A2: A weak signal can be due to several factors including low probe concentration, insufficient incubation time, or photobleaching. Ensure you are using an optimal concentration of this compound and allow for adequate incubation time for cellular uptake and transport.[5] Also, minimize exposure to excitation light to prevent photobleaching.

Q3: What is causing high background fluorescence in my images?

A3: High background is a common issue and can stem from excess unbound probe, autofluorescence from cells or media components, or non-specific binding of the probe to cellular structures.[6] Thorough washing steps after incubation are crucial to remove unbound probe. Using serum-free media during labeling can also reduce background.

Q4: Can the NBD fluorophore affect the biological activity of the sphingosine?

A4: Yes, the addition of the NBD moiety can alter the physicochemical properties of the sphingosine molecule, potentially affecting its metabolism and transport compared to its unlabeled counterpart.[7] It is important to be aware of these potential differences and, when possible, validate findings with other methods.

Q5: How does the cellular environment affect the NBD fluorescence?

A5: The fluorescence of the NBD group is sensitive to the polarity of its microenvironment.[8] It typically exhibits stronger fluorescence in hydrophobic environments (like lipid membranes) and weaker fluorescence in aqueous environments. This property can be advantageous for visualizing its incorporation into cellular membranes.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Weak or No Fluorescent Signal

Possible Causes & Solutions

CauseRecommended Solution
Insufficient Probe Concentration Increase the working concentration of this compound. A typical starting concentration is 1-5 µM, but this may need to be optimized for your specific cell type and experimental conditions.[5]
Inadequate Incubation Time Extend the incubation time to allow for sufficient cellular uptake and trafficking to the organelle of interest (e.g., the Golgi apparatus). Incubation times can range from 15 to 60 minutes.
Photobleaching Minimize the exposure of your sample to the excitation light source. Use the lowest laser power and shortest exposure time necessary to obtain a clear image. Consider using an anti-fade mounting medium for fixed samples.
Incorrect Filter Sets Ensure that the excitation and emission filters on your microscope are appropriate for the NBD fluorophore (typically excitation ~460 nm, emission ~535 nm).
Cell Health Ensure cells are healthy and not overly confluent, as this can affect their ability to take up the probe.
Problem 2: High Background Fluorescence

Possible Causes & Solutions

CauseRecommended Solution
Excess Unbound Probe Perform thorough washing steps (3-5 times) with an appropriate buffer (e.g., PBS or HBSS) after incubation to remove any unbound this compound.
Autofluorescence Image an unstained control sample to assess the level of cellular autofluorescence. If significant, consider using a different emission filter or spectral imaging to subtract the background. Using serum-free media during the labeling step can also reduce background from media components.
Non-Specific Binding Incubate with the probe at a lower temperature (e.g., 4°C) to reduce active transport and then shift to 37°C to initiate trafficking. This can sometimes reduce non-specific membrane association. Including a BSA wash step can also help remove non-specifically bound probe.
Probe Aggregation Ensure the probe is fully dissolved in the working solution. Sonication of the stock solution before dilution can help prevent aggregation.

Data Presentation

Optimizing experimental parameters is crucial for achieving a high signal-to-noise ratio. The following tables provide a guideline for how different factors can influence your results.

Table 1: Effect of Probe Concentration on Signal Intensity (Hypothetical Data)

Concentration (µM)Mean Signal Intensity (a.u.)Background Intensity (a.u.)Signal-to-Noise Ratio
0.5150503.0
1.0350605.8
2.58007510.7
5.0150010015.0
10.018002009.0

Note: This is illustrative data. Optimal concentrations should be determined empirically for each cell type and experimental setup.

Table 2: Influence of Media Composition on Fluorescence Signal

Media ConditionMean Signal Intensity (a.u.)Background Intensity (a.u.)Signal-to-Noise Ratio
Complete Medium (with 10% FBS)12001508.0
Serum-Free Medium11007015.7
Serum-Free Medium + BSA11506019.2

Note: Using serum-free media during labeling and washing with a BSA-containing buffer is often recommended to improve the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Trafficking
  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 70-80% confluency.

  • Probe Preparation: Prepare a 1-5 µM working solution of this compound in serum-free cell culture medium. It is recommended to first dissolve the probe in ethanol (B145695) or DMSO to make a stock solution before diluting it in the medium.

  • Cell Labeling:

    • Wash the cells twice with pre-warmed serum-free medium.

    • Incubate the cells with the this compound working solution for 15-30 minutes at 37°C.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells 3-5 times with pre-warmed serum-free medium or a buffer containing BSA (e.g., 1% w/v) to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended) to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission: ~460/535 nm).

    • For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

Protocol 2: Fixed-Cell Imaging
  • Follow steps 1-3 from the live-cell imaging protocol.

  • Fixation:

    • After the labeling and washing steps, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • (Optional) Permeabilization: If co-staining with intracellular antibodies, permeabilize the cells with a detergent such as 0.1% Triton X-100 or saponin (B1150181) in PBS for 5-10 minutes.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling seed_cells Seed Cells grow_cells Grow to 70-80% Confluency seed_cells->grow_cells prepare_probe Prepare this compound (1-5 µM in serum-free medium) wash_cells_pre Wash Cells prepare_probe->wash_cells_pre incubate Incubate 15-30 min at 37°C wash_cells_pre->incubate wash_cells_post Wash Cells (3-5x) incubate->wash_cells_post live_imaging Live-Cell Imaging wash_cells_post->live_imaging fixation Fixation (4% PFA) wash_cells_post->fixation permeabilization Permeabilization (optional) fixation->permeabilization fixed_imaging Fixed-Cell Imaging permeabilization->fixed_imaging

Caption: Experimental workflow for this compound imaging.

troubleshooting_logic cluster_weak_signal Weak Signal Solutions cluster_high_background High Background Solutions cluster_photobleaching Photobleaching Solutions start Start Troubleshooting issue What is the primary issue? start->issue weak_signal Weak/No Signal issue->weak_signal Signal is weak high_background High Background issue->high_background Background is high photobleaching Photobleaching issue->photobleaching Signal fades quickly increase_conc Increase Probe Concentration weak_signal->increase_conc increase_incubation Increase Incubation Time weak_signal->increase_incubation check_filters Check Microscope Filters weak_signal->check_filters thorough_wash Improve Washing Steps high_background->thorough_wash serum_free Use Serum-Free Media high_background->serum_free bsa_wash Add BSA to Wash Buffer high_background->bsa_wash reduce_exposure Reduce Exposure/Laser Power photobleaching->reduce_exposure antifade Use Antifade Medium photobleaching->antifade

Caption: Troubleshooting decision tree for common issues.

sphingolipid_pathway cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus serine_palmitoyl_coa Serine + Palmitoyl-CoA dihydrosphingosine Dihydrosphingosine serine_palmitoyl_coa->dihydrosphingosine SPT dihydroceramide Dihydroceramide dihydrosphingosine->dihydroceramide CerS ceramide Ceramide dihydroceramide->ceramide DEGS ceramide_golgi Ceramide ceramide->ceramide_golgi CERT or Vesicular Transport sm Sphingomyelin ceramide_golgi->sm SMS glccer Glucosylceramide ceramide_golgi->glccer GCS Plasma Membrane Plasma Membrane sm->Plasma Membrane glccer->Plasma Membrane probe This compound (Enters Cell) probe_metabolism Metabolized to NBD-Ceramide analog probe->probe_metabolism probe_metabolism->ceramide_golgi Trafficking to Golgi

Caption: Simplified sphingolipid synthesis and trafficking pathway.

References

Troubleshooting weak fluorescence of C12-NBD-L-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak fluorescence signals with C12-NBD-L-threo-sphingosine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent analog of sphingosine (B13886), a key molecule in lipid signaling pathways. It contains a 12-carbon acyl chain and is labeled with the nitrobenzoxadiazole (NBD) fluorophore. Researchers use it to study sphingolipid metabolism, transport, and localization within living cells.[1][2] The L-threo stereoisomer is a non-natural configuration, which can be useful for investigating stereospecificity in cellular processes.

Q2: What are the spectral properties of the NBD fluorophore?

The NBD fluorophore is environmentally sensitive, meaning its fluorescence properties change with the polarity of its surroundings. In aqueous, polar environments, its fluorescence is weak. However, when it partitions into a hydrophobic environment, such as a lipid membrane, its fluorescence intensity increases significantly. The approximate excitation and emission maxima for NBD are 465 nm and 535 nm, respectively.

Q3: Why is my fluorescence signal with this compound weak?

Weak fluorescence can stem from several factors, including issues with the probe itself, suboptimal experimental conditions, or cellular processes that affect the probe's fluorescence. Common causes include:

  • Low concentration of the probe at the target location.

  • Quenching of the NBD fluorophore.

  • Metabolism of the probe into a non-fluorescent or less-fluorescent product.

  • Photobleaching.

  • Incorrect microscope settings.

The following troubleshooting guide provides a systematic approach to identifying and resolving the cause of a weak signal.

Troubleshooting Guide for Weak Fluorescence

This guide is designed to help you systematically troubleshoot the potential causes of a weak fluorescence signal when using this compound.

Troubleshooting_Weak_Fluorescence cluster_probe Probe Integrity & Preparation cluster_loading Cell Loading & Incubation cluster_imaging Imaging Parameters cluster_cellular Cellular Factors start Start: Weak Fluorescence Signal probe_check Is the probe properly stored and handled? start->probe_check probe_prep Was the probe-BSA complex prepared correctly? probe_check->probe_prep Yes solution_storage Solution: Store probe at -20°C, protected from light. Handle with care. probe_check->solution_storage No concentration Is the probe concentration optimal? probe_prep->concentration Yes solution_prep Solution: Follow the protocol for preparing the probe-BSA complex. Ensure complete solubilization. probe_prep->solution_prep No incubation Are incubation time and temperature appropriate? concentration->incubation Yes solution_conc Solution: Titrate probe concentration (e.g., 1-5 µM). High concentrations can cause self-quenching. concentration->solution_conc No cell_health Are the cells healthy and viable? incubation->cell_health Yes solution_incubation Solution: Optimize incubation time (e.g., 10-30 min) and temperature (e.g., 37°C). incubation->solution_incubation No microscope_settings Are microscope settings (filters, exposure) correct? cell_health->microscope_settings Yes solution_health Solution: Check cell viability. Use healthy, sub-confluent cells. cell_health->solution_health No photobleaching Is photobleaching occurring? microscope_settings->photobleaching Yes solution_settings Solution: Use appropriate NBD filter sets (Ex: ~465 nm, Em: ~535 nm). Optimize exposure time and gain. microscope_settings->solution_settings No quenching Is there evidence of fluorescence quenching? photobleaching->quenching Yes solution_photobleaching Solution: Reduce excitation light intensity and exposure time. Use an anti-fade reagent. photobleaching->solution_photobleaching No metabolism Has the probe been metabolized? quenching->metabolism Yes solution_quenching Solution: Consider environmental quenching. Compare fluorescence in different solvents. quenching->solution_quenching No localization Is the probe localized to the expected organelle? metabolism->localization Yes solution_metabolism Solution: Perform lipid extraction and TLC/HPLC to check for metabolic products. metabolism->solution_metabolism No solution_localization Solution: Co-stain with organelle-specific markers to confirm localization. localization->solution_localization No

Troubleshooting workflow for weak fluorescence.

Detailed Troubleshooting Steps

1. Probe Integrity and Preparation

  • Improper Storage: this compound is light-sensitive and should be stored at -20°C, protected from light. Improper storage can lead to degradation of the fluorophore.

  • Incorrect Preparation of Probe-BSA Complex: For efficient delivery into cells, the hydrophobic fluorescent lipid should be complexed with fatty acid-free bovine serum albumin (BSA). Incomplete complex formation can lead to aggregation of the probe and inefficient cellular uptake.[3]

2. Cell Loading and Incubation Conditions

  • Suboptimal Probe Concentration: While a higher concentration might seem better, high concentrations of NBD-labeled lipids can lead to self-quenching, where the fluorophores interact and dissipate energy non-radiatively, reducing the overall fluorescence signal. A concentration titration is recommended to find the optimal working concentration.

  • Inappropriate Incubation Time and Temperature: Insufficient incubation time will result in low uptake of the probe. Conversely, excessively long incubation times may allow for significant metabolism of the probe into other, potentially non-fluorescent, species. Incubation temperature affects the fluidity of the cell membrane and the rate of endocytosis, both of which can influence probe uptake.[4]

3. Imaging Parameters and Equipment

  • Incorrect Microscope Settings: Ensure that the correct filter sets for NBD (Excitation: ~465 nm, Emission: ~535 nm) are being used. The exposure time and detector gain should be optimized to maximize signal detection without introducing excessive noise.

  • Photobleaching: The NBD fluorophore is susceptible to photobleaching, which is the irreversible destruction of the fluorophore by the excitation light. To minimize photobleaching, reduce the intensity of the excitation light and the duration of exposure. Using an anti-fade mounting medium can also be beneficial.[5][6]

4. Cellular Factors

  • Fluorescence Quenching: The fluorescence of the NBD group is highly sensitive to its local environment. Quenching can occur due to the polarity of the environment or interaction with other molecules within the cell.[7]

  • Metabolism of the Probe: this compound can be metabolized by cellular enzymes. For instance, it can be acylated to form NBD-ceramide or phosphorylated to form NBD-sphingosine-1-phosphate.[1][8] These metabolic products may have different subcellular localizations and fluorescence properties.

  • Subcellular Localization: The fluorescence intensity will depend on where the probe is located within the cell. If the probe is in a more aqueous environment, its fluorescence will be weaker than if it is in a lipid-rich environment like the Golgi apparatus or endoplasmic reticulum.[9][10]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Working Concentration 1 - 5 µMHigher concentrations can lead to self-quenching. Titration is recommended.
Incubation Time 10 - 30 minutes at 37°COptimize based on cell type and experimental goals.
Incubation Temperature 37°CLower temperatures (e.g., 4°C) can be used to label the plasma membrane with minimal internalization.[3]
NBD Excitation Max ~465 nm
NBD Emission Max ~535 nm

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a BSA complex for efficient delivery of the fluorescent lipid to cultured cells.

Protocol_BSA_Complex start Start: Prepare Probe-BSA Complex step1 1. Prepare 1 mM Probe Stock in Chloroform/Methanol (2:1) start->step1 step2 2. Aliquot and Evaporate Solvent under Nitrogen step1->step2 step3 3. Prepare 0.34 mg/mL Fatty Acid-Free BSA in PBS step2->step3 step4 4. Resuspend Dried Probe in Ethanol step3->step4 step5 5. Inject Ethanolic Probe Solution into Vortexing BSA Solution step4->step5 end End: Probe-BSA Complex Ready for Use step5->end

Workflow for preparing the probe-BSA complex.

Materials:

  • This compound

  • Chloroform

  • Methanol

  • Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a 1 mM stock solution of this compound in a 2:1 (v/v) chloroform/methanol mixture.

  • In a glass tube, aliquot the desired amount of the stock solution and evaporate the solvent under a gentle stream of nitrogen gas.

  • Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS.

  • Resuspend the dried lipid film in a small volume of ethanol.

  • While vigorously vortexing the BSA solution, slowly inject the ethanolic lipid solution. This should result in a clear solution of the this compound-BSA complex. The complex is now ready for cell loading.

Protocol 2: Live-Cell Imaging of this compound

This protocol provides a general procedure for labeling live cells and visualizing the fluorescent probe.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • This compound-BSA complex (from Protocol 1)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other imaging medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Grow cells to a desired confluency (typically 50-70%) on a suitable imaging dish or coverslip.

  • Remove the culture medium and wash the cells once with pre-warmed HBSS.

  • Dilute the this compound-BSA complex in HBSS to the desired final concentration (e.g., 1-5 µM).

  • Incubate the cells with the labeling solution for 10-30 minutes at 37°C.

  • Aspirate the labeling solution and wash the cells three times with pre-warmed HBSS or complete medium.

  • Add fresh, pre-warmed imaging medium to the cells.

  • Immediately proceed with imaging on a fluorescence microscope using the appropriate NBD filter set.

Signaling Pathway Context

This compound is an analog of sphingosine, a central molecule in sphingolipid metabolism and signaling. While the L-threo isomer is not the natural form, it can still be metabolized by cellular enzymes and potentially interact with signaling pathways. The diagram below illustrates the central role of sphingosine in the sphingolipid metabolic pathway.

Sphingolipid_Metabolism Ceramide Ceramide CDase Ceramidase Ceramide->CDase Sphingosine Sphingosine (and this compound) CerS Ceramide Synthase Sphingosine->CerS SphK Sphingosine Kinase Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SPP S1P Phosphatase S1P->SPP SPL S1P Lyase S1P->SPL Signaling Downstream Signaling S1P->Signaling CerS->Ceramide CDase->Sphingosine SphK->S1P SPP->Sphingosine Degradation Degradation Products SPL->Degradation

Simplified sphingolipid metabolic pathway.

References

C12-NBD-L-Threo-sphingosine spectral bleed-through correction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C12-NBD-L-Threo-sphingosine, with a specific focus on correcting spectral bleed-through in fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound is a fluorescently labeled sphingolipid. The NBD (Nitrobenzofurazan) fluorophore is attached to the sphingosine (B13886) backbone, allowing for the visualization and tracking of this lipid in cellular systems to study sphingolipid metabolism and localization.[1] The spectral properties of the NBD fluorophore are crucial for designing imaging experiments.

Quantitative Data: Spectral Properties of NBD Fluorophore

PropertyWavelength (nm)Reference
Excitation Maximum~467[2][3]
Emission Maximum~538[2][3]
Common Laser Line488[3]
Common Emission Filter525/50[3]

Q2: What is spectral bleed-through and why is it a problem when using this compound?

A2: Spectral bleed-through, also known as crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the channel designated for another.[4] This is a common issue in multi-color fluorescence experiments where the emission spectra of the dyes overlap.[4] Given that the NBD fluorophore has a broad emission spectrum, its signal can "bleed through" into channels intended for other fluorophores, such as those in the red spectrum, leading to false positives or inaccurate co-localization analysis.[4][5]

Q3: How can I prevent or minimize spectral bleed-through in my experiments?

A3: Proactive experimental design is the most effective way to manage spectral bleed-through. Key strategies include:

  • Careful Fluorophore Selection: Choose fluorophores with the least amount of spectral overlap. Using a spectra viewer tool can help in selecting well-separated dyes.[6]

  • Optimized Filter Sets: Ensure that the excitation and emission filters on your microscope are specifically matched to the spectral characteristics of your chosen fluorophores to minimize the detection of off-target emissions.[7]

  • Sequential Imaging: Instead of capturing all fluorescence channels simultaneously, acquire each channel's image sequentially.[3][7] This method prevents the emission of one fluorophore from being detected while another is being excited.[3][7]

Troubleshooting Guides

Problem: I am observing a signal from this compound in my red channel (e.g., TRITC or Texas Red).

This is a classic case of spectral bleed-through. The tail of the NBD emission spectrum can extend into the detection window of red fluorophores.

Troubleshooting Workflow

A Start: Unexpected signal in red channel B Prepare Single-Stain Controls A->B C Image NBD-only sample in all channels B->C D Image red fluorophore-only sample in all channels B->D E Is there NBD signal in the red channel? C->E F Quantify Bleed-through E->F Yes L End: Corrected Data E->L No G Implement Correction Strategy F->G H Option 1: Sequential Scanning G->H I Option 2: Linear Unmixing G->I J Option 3: Compensation (Flow Cytometry) G->J K Re-acquire data with corrections H->K I->K J->K K->L

Caption: Troubleshooting workflow for spectral bleed-through.

Detailed Methodologies

Experimental Protocol: Preparation and Use of Single-Stain Controls

Single-stain controls are essential for identifying and correcting spectral bleed-through.[6][7]

  • Prepare Samples: You will need three sets of samples:

    • An unstained control (to determine autofluorescence).

    • A sample stained only with this compound.

    • A sample stained only with the other fluorophore in your experiment (e.g., a red fluorescent dye).

  • Image the Controls:

    • Use the unstained sample to set the baseline detector settings (e.g., PMT voltage or gain) to minimize the detection of cellular autofluorescence.[4]

    • Image the this compound-only sample. Acquire images in both the green channel (for NBD) and the red channel, using the same acquisition settings as your multi-color experiment. The signal detected in the red channel is the bleed-through from NBD.

    • Image the red fluorophore-only sample in both the green and red channels. This will show if there is any bleed-through from the red dye into the green channel.

Correction Strategies
  • Sequential Scanning: If your confocal microscope supports it, set up sequential scanning (also known as multitracking).[4][8] In this mode, the microscope excites the sample with one laser line and collects the emission for that channel before moving to the next laser line and channel. This is one of the most effective ways to prevent bleed-through.[3][7]

  • Linear Unmixing: This is a computational technique that uses the spectral information from your single-stain controls to separate the overlapping signals in your multi-color image.[4][7] You will need to acquire a "lambda stack" or spectral image of your single-stain controls and your experimental sample. The software then uses the pure spectra from the controls to calculate the true contribution of each fluorophore to each pixel in the final image.[9]

  • Compensation (for Flow Cytometry): Compensation is a mathematical correction used in flow cytometry to remove the signal of a given fluorophore from all other channels where it is detected.[10][11]

    • Protocol for Setting Up Compensation Controls:

      • For each fluorophore in your experiment (including this compound and any viability dyes), prepare a separate tube of cells or compensation beads stained with only that single fluorophore.[10][12][13]

      • You must also have an unstained sample to set the negative population.[13]

      • The positive signal in your compensation control must be as bright or brighter than the signal you expect in your experimental sample.[12][14]

      • The autofluorescence of the positive and negative populations in your control should be the same.[10][12]

      • Run each single-stained control on the flow cytometer to allow the software to calculate the spectral overlap between the different channels. This will generate a compensation matrix that is then applied to your multi-color experimental samples to correct for bleed-through.[10]

Signaling Pathway Visualization

This compound can be used to study the metabolism of sphingolipids. A simplified overview of sphingolipid metabolism is shown below.

cluster_0 De Novo Synthesis cluster_1 Sphingolipid Metabolism A Serine + Palmitoyl-CoA B 3-ketosphinganine A->B C Sphinganine B->C D Ceramide C->D Ceramide Synthase E Sphingomyelin D->E F Glucosylceramide D->F G Sphingosine D->G Ceramidase G->D Ceramide Synthase H Sphingosine-1-Phosphate G->H Sphingosine Kinase I This compound (Fluorescent Analog) I->G Mimics

Caption: Simplified sphingolipid metabolism pathway.

References

Controlling for metabolic conversion of C12-NBD-L-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent sphingolipid analog, C12-NBD-L-Threo-sphingosine. The focus is on controlling for its metabolic conversion to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescently labeled analog of sphingosine (B13886). The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group is a fluorophore attached to a twelve-carbon acyl chain (C12). This probe is used to study the dynamics of sphingolipid metabolism, transport, and localization within living cells.[1][2] Its fluorescence allows for visualization and quantification of these processes using techniques like fluorescence microscopy and flow cytometry.

Q2: What is the primary metabolic conversion of this compound in cells?

A2: The primary metabolic conversion of this compound is its acylation by ceramide synthases (CerS) to form C12-NBD-ceramide.[3] This conversion is a key step in the sphingolipid salvage pathway.[4] Once formed, C12-NBD-ceramide can be further metabolized into more complex sphingolipids like C12-NBD-glucosylceramide and C12-NBD-sphingomyelin, primarily within the Golgi apparatus.[1][5]

Q3: Why is it important to control for the metabolic conversion of this compound?

A3: Controlling for the metabolic conversion of this compound is crucial for several reasons:

  • Specificity of Signal: If the probe is metabolized, the fluorescent signal may no longer represent the localization or activity of the original sphingosine analog. Instead, it could reflect the distribution of its metabolites, such as NBD-ceramide or NBD-sphingomyelin.[6][7]

  • Accurate Interpretation: Uncontrolled metabolic conversion can lead to misinterpretation of experimental results. For example, a signal observed in the Golgi might be from newly synthesized C12-NBD-ceramide rather than the initial C12-NBD-sphingosine.[5]

  • Reproducibility: The rate of metabolic conversion can vary between cell types and experimental conditions, affecting the reproducibility of your findings.

Q4: What are the key enzymes responsible for the metabolic conversion of this compound?

A4: The key enzymes are the six mammalian ceramide synthases (CerS1-6).[8][9] These enzymes catalyze the N-acylation of sphingoid bases to form ceramides. Each CerS isoform exhibits a preference for fatty acyl-CoAs of different chain lengths.[10]

Troubleshooting Guides

Issue 1: Fluorescent signal is accumulating in the Golgi apparatus, but I am studying sphingosine at the plasma membrane.

  • Potential Cause: The this compound you introduced is likely being transported to the endoplasmic reticulum and Golgi, where it is converted to C12-NBD-ceramide by ceramide synthases.[1][5] This new fluorescent ceramide analog then accumulates in the Golgi.

  • Troubleshooting Steps:

    • Use a Ceramide Synthase Inhibitor: Pre-incubate your cells with a broad-spectrum ceramide synthase inhibitor like Fumonisin B1 to block the conversion of C12-NBD-sphingosine to C12-NBD-ceramide.[11][12]

    • Perform Time-Course Experiments: Analyze the fluorescent signal at earlier time points. The initial localization of this compound should be observable before significant metabolic conversion occurs.

    • Co-localization Studies: Use a well-characterized marker for the Golgi apparatus (e.g., a fluorescently tagged Golgi-resident protein) to confirm if the observed signal is indeed localized to this organelle.[5][13]

Issue 2: My quantitative data on this compound levels are inconsistent across experiments.

  • Potential Cause: Variations in cell culture conditions, passage number, or cell density can alter the expression and activity of ceramide synthases, leading to inconsistent rates of metabolic conversion.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Maintain consistent cell densities, media formulations, and incubation times for all experiments.

    • Use a Ceramide Synthase Inhibitor as a Control: Include a control group treated with a ceramide synthase inhibitor (e.g., Fumonisin B1 or P053 for CerS1-specific studies) to establish a baseline where metabolic conversion is minimized.[12][14]

    • Lipid Extraction and Analysis: For quantitative analysis, extract the lipids from your cells and separate the different NBD-labeled species (sphingosine, ceramide, etc.) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] This will allow you to quantify the extent of metabolic conversion.

Quantitative Data

EnzymeSubstrateKm (µM)VmaxSource Organism/CellReference
Neutral CeramidaseC12-NBD-Ceramide60.1Not ReportedMouse Liver[15]
Alkaline CeramidaseC12-NBD-CeramideNot ReportedNot ReportedPseudomonas aeruginosa[15]
Acid CeramidaseC12-NBD-CeramideNot ReportedNot ReportedHorseshoe Crab Plasma[15]
Sphingosine KinaseFluorescent Sphingosine38 ± 180.4 ± 0.2 µM/minPurified Enzyme[15]

Experimental Protocols

Protocol 1: Inhibition of Ceramide Synthase Activity using Fumonisin B1

This protocol describes how to inhibit the conversion of this compound to C12-NBD-ceramide in cultured cells.

Materials:

  • This compound

  • Fumonisin B1 (from a stock solution in water or appropriate solvent)

  • Cultured cells on coverslips or in culture dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Plate cells at the desired density and allow them to adhere overnight.

  • Inhibitor Pre-incubation:

    • Prepare a working solution of Fumonisin B1 in complete cell culture medium at a final concentration of 25-50 µM.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the Fumonisin B1-containing medium to the cells.

    • Incubate for 2 to 24 hours at 37°C in a CO2 incubator. The optimal pre-incubation time should be determined empirically for your cell type.

  • Labeling with this compound:

    • Prepare a working solution of this compound in serum-free medium at a final concentration of 2-5 µM.

    • Remove the Fumonisin B1-containing medium and wash the cells twice with PBS.

    • Add the this compound solution to the cells.

    • Incubate for 15-30 minutes at 37°C.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells three times with ice-cold PBS.

    • Add fresh, pre-warmed complete medium.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~535 nm).

  • Control Group: Prepare a parallel set of cells that are treated with the vehicle for Fumonisin B1 instead of the inhibitor to observe the normal metabolic conversion.

Visualizations

metabolic_pathway Metabolic Pathway of this compound cluster_extracellular Extracellular cluster_cell Cell cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus C12_NBD_Sph_ext C12-NBD-L-Threo- sphingosine C12_NBD_Sph_pm C12-NBD-L-Threo- sphingosine C12_NBD_Sph_ext->C12_NBD_Sph_pm Uptake CerS Ceramide Synthases (CerS1-6) C12_NBD_Sph_pm->CerS Transport C12_NBD_Cer C12-NBD-Ceramide CerS->C12_NBD_Cer Acylation GCS Glucosylceramide Synthase (GCS) C12_NBD_Cer->GCS Transport SMS Sphingomyelin Synthase (SMS) C12_NBD_Cer->SMS C12_NBD_GlcCer C12-NBD- Glucosylceramide GCS->C12_NBD_GlcCer C12_NBD_SM C12-NBD- Sphingomyelin SMS->C12_NBD_SM

Caption: Metabolic fate of this compound within the cell.

experimental_workflow Experimental Workflow for Controlling Metabolic Conversion cluster_setup Experimental Setup cluster_control Control Group cluster_treatment Treatment Group cluster_analysis Data Analysis start Start with Cultured Cells split start->split vehicle Add Vehicle split->vehicle inhibitor Add Ceramide Synthase Inhibitor (e.g., Fumonisin B1) split->inhibitor label_control Label with C12-NBD-L- Threo-sphingosine vehicle->label_control wash_control Wash label_control->wash_control image_control Image and Analyze wash_control->image_control compare Compare Fluorescence Localization and Intensity image_control->compare label_treatment Label with C12-NBD-L- Threo-sphingosine inhibitor->label_treatment wash_treatment Wash label_treatment->wash_treatment image_treatment Image and Analyze wash_treatment->image_treatment image_treatment->compare

Caption: Workflow for inhibiting and assessing metabolic conversion.

References

C12-NBD-L-Threo-sphingosine quenching and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12-NBD-L-Threo-sphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this fluorescent sphingolipid analog in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent analog of sphingosine (B13886), a key molecule in sphingolipid metabolism and signaling. It consists of a 12-carbon acyl chain attached to the amino group of L-Threo-sphingosine, with the nitrobenzoxadiazole (NBD) fluorophore conjugated to the acyl chain. This fluorescent tag allows for the visualization and tracking of sphingosine metabolism, transport, and localization within living cells using techniques like fluorescence microscopy.

Primary applications include:

  • Studying the intracellular trafficking of sphingolipids, particularly to the Golgi apparatus.[1][2]

  • Investigating the activity of enzymes involved in sphingolipid metabolism, such as ceramidases and sphingosine kinases.[3][4][5]

  • Probing the role of sphingolipids in cellular signaling pathways, including apoptosis.[6][7][8]

Q2: What are the spectral properties of the NBD fluorophore?

The NBD fluorophore is environmentally sensitive. Its fluorescence is significantly quenched in aqueous (polar) environments but becomes bright in nonpolar environments like lipid membranes.[1]

  • Excitation Maximum: ~466 nm

  • Emission Maximum: ~536 nm (green fluorescence)

A standard FITC filter set is suitable for visualizing NBD fluorescence.[1]

Q3: Why is my this compound fluorescence signal weak or rapidly fading?

Weak or fading fluorescence is often due to a phenomenon called quenching . Quenching is any process that decreases the fluorescence intensity of a fluorophore. For this compound, the primary causes of quenching are:

  • Self-quenching: At high local concentrations, NBD fluorophores can interact with each other, leading to a decrease in the overall fluorescence signal. This is a common issue when the probe accumulates in specific cellular compartments or in lipid vesicles.

  • Environmental Effects: The fluorescence quantum yield of NBD is highly dependent on its local environment. Changes in solvent polarity and pH can significantly affect its brightness.

  • Photobleaching: Irreversible photochemical destruction of the NBD fluorophore upon exposure to excitation light. This is particularly problematic during time-lapse imaging or with high-intensity light sources.

  • Presence of Quenching Agents: Certain molecules in your experimental system can act as quenchers, reducing fluorescence through various mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching.

Troubleshooting Guide: Fluorescence Quenching

This guide provides solutions to common issues related to the quenching of this compound fluorescence.

Problem ID Symptom Potential Cause Suggested Solution
FQ-01 Weak or no fluorescence signal upon initial labeling.Inappropriate Solvent/Buffer: NBD fluorescence is low in aqueous environments.Ensure the probe is properly complexed with a carrier protein like BSA for efficient delivery to cells. Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol (B145695) before diluting into aqueous media.[9]
Low Probe Concentration: The concentration of the probe may be too low for detection.While high concentrations can cause quenching, a sufficient amount is needed for a detectable signal. Optimize the labeling concentration, typically in the range of 1-5 µM.[9][10]
Incorrect Filter Set: The microscope filter set may not be optimal for NBD's excitation and emission spectra.Use a standard FITC filter set or one that is specifically designed for the spectral properties of NBD (Excitation ~466 nm, Emission ~536 nm).[1]
FQ-02 Fluorescence signal decreases rapidly during imaging.Photobleaching: The NBD fluorophore is being destroyed by the excitation light.- Reduce the intensity of the excitation light to the lowest level that provides a good signal-to-noise ratio.- Minimize the exposure time for each image.- For time-lapse experiments, increase the interval between image acquisitions.- Use an anti-fade mounting medium for fixed cells.[11]
FQ-03 High background fluorescence.Incomplete Removal of Unbound Probe: Excess this compound in the medium contributes to background noise.After labeling, wash the cells thoroughly with fresh, pre-warmed medium. A "back-exchange" step with a BSA solution can also be effective in removing unincorporated probe from the plasma membrane.[10][12]
FQ-04 Signal is bright initially but then decreases as it accumulates in a specific organelle (e.g., Golgi).Self-Quenching: High local concentration of the probe within the organelle is causing quenching.- Lower the initial labeling concentration of this compound.- Reduce the incubation time to limit the amount of probe that accumulates.- Consider using an alternative fluorescent sphingolipid analog, such as one labeled with BODIPY, which is generally more photostable and less prone to self-quenching than NBD.[9]
FQ-05 Inconsistent fluorescence between experiments.pH Variability: The fluorescence of NBD can be sensitive to changes in pH.Ensure that the pH of your imaging medium and buffers is consistent across all experiments. For live-cell imaging, use a CO2-independent medium or a stage-top incubator to maintain physiological pH.
FQ-06 No signal in a specific cellular compartment where it is expected.Metabolic Conversion and Efflux: The fluorescent probe may be metabolized into a non-fluorescent product or actively transported out of the cell.Analyze the metabolic fate of the probe using techniques like thin-layer chromatography (TLC) to identify fluorescent metabolites.[2] Consider the possibility of efflux pumps removing the probe from the cell.

Quantitative Data on Factors Affecting NBD Fluorescence

While specific quantitative data for this compound is limited in the literature, the following tables summarize general trends for NBD-labeled lipids that can guide experimental design and troubleshooting.

Table 1: Effect of Concentration on NBD Fluorescence (Self-Quenching)

NBD-Lipid Concentration in Membrane (mol%) Relative Fluorescence Intensity Observation
< 1HighAt low concentrations, self-quenching is minimal.
1 - 5ModerateSelf-quenching begins to occur as the probe concentration increases.
> 5LowSignificant self-quenching leads to a decrease in the overall fluorescence signal.

Note: These are generalized values. The onset and extent of self-quenching can vary depending on the specific lipid environment and experimental conditions.

Table 2: Effect of Environment on NBD Fluorescence

Environmental Factor Condition Effect on NBD Fluorescence Recommendation
Solvent Polarity Aqueous (High Polarity)Low fluorescence quantum yieldUse carrier proteins (e.g., BSA) for delivery to cells. Minimize aqueous exposure.
Hydrophobic (Low Polarity)High fluorescence quantum yieldThis is the desired environment for imaging (e.g., within a lipid membrane).
pH AcidicFluorescence can be quenched. The pKa of the NBD amine can influence its fluorescence.Maintain a stable, physiological pH for your experiments. Buffer your imaging medium appropriately.
Photostability NBDModerately photostableUse minimal excitation light and consider anti-fade reagents.
BODIPYMore photostable than NBD[9]Consider BODIPY-labeled sphingolipids for long-term imaging.

Experimental Protocols

Protocol 1: Live-Cell Labeling and Imaging of this compound

This protocol is for the general labeling of live cells to observe the trafficking and localization of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Live-cell imaging medium (e.g., HBSS or a CO2-independent medium)

  • Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO or ethanol to a stock concentration of 1-5 mM.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Labeling Solution:

    • Prepare a solution of fatty acid-free BSA in your imaging medium (e.g., 0.34 mg/mL).

    • Dilute the this compound stock solution into the BSA-containing medium to a final working concentration of 1-5 µM. Vortex immediately to ensure proper complexation.

  • Cell Labeling:

    • Wash the cells twice with pre-warmed imaging medium.

    • Incubate the cells with the labeling solution at 37°C for 15-30 minutes. For initial plasma membrane labeling, incubation can be done at 4°C for 30 minutes.[9]

  • Washing:

    • Remove the labeling solution and wash the cells three times with pre-warmed imaging medium to remove unbound probe.

    • (Optional) For a more stringent wash, perform a "back-exchange" by incubating the cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) for 10-15 minutes at 4°C to remove any probe remaining in the outer leaflet of the plasma membrane.

  • Imaging:

    • Mount the coverslip or dish on a fluorescence microscope equipped with a suitable environmental chamber (37°C, 5% CO2 if necessary).

    • Use a FITC or equivalent filter set (Excitation ~466 nm, Emission ~536 nm) to visualize the NBD fluorescence.

    • To minimize photobleaching, use the lowest possible excitation light intensity and exposure time. For time-lapse imaging, acquire images at the longest intervals that will still capture the biological process of interest.

Signaling Pathways and Experimental Workflows

Metabolic Fate and Signaling of C12-Sphingosine

Upon entering the cell, this compound can be metabolized by several enzymes, leading to the formation of other fluorescent sphingolipids. The balance between these metabolic pathways is crucial for determining cell fate.

Sphingolipid_Metabolism C12_Sph This compound C12_Cer C12-NBD-Ceramide C12_Sph->C12_Cer Ceramide Synthases (CerS) C12_S1P C12-NBD-Sphingosine-1-Phosphate C12_Sph->C12_S1P Sphingosine Kinases (SphK) C12_Cer->C12_Sph Ceramidases Apoptosis Apoptosis C12_Cer->Apoptosis Proliferation Cell Proliferation & Survival C12_S1P->Proliferation Apoptosis_Workflow cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_treatment Treatment & Incubation cluster_analysis Analysis Seed_Cells Seed cells on glass-bottom dishes Label_Cells Label with this compound Seed_Cells->Label_Cells Wash_Cells Wash to remove unbound probe Label_Cells->Wash_Cells Incubate Incubate for various time points (e.g., 4, 8, 12, 24 hours) Wash_Cells->Incubate Live_Imaging Live-cell imaging to observe morphological changes Incubate->Live_Imaging Fix_Stain Fix and stain for apoptosis markers (e.g., Annexin V, TUNEL) Incubate->Fix_Stain Western_Blot Western blot for caspase activation Incubate->Western_Blot

References

Choosing the right filter set for C12-NBD-L-Threo-sphingosine imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for successfully imaging C12-NBD-L-Threo-sphingosine. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fluorescent properties of the NBD fluorophore on my sphingosine (B13886) analog?

The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is a small, environmentally sensitive dye. Its fluorescence is highly dependent on the polarity of its surroundings; it is virtually non-fluorescent in aqueous (water-based) environments but becomes brightly green-fluorescent in hydrophobic (lipid-rich) media, such as cellular membranes.[1][2] This property makes it an excellent tool for tracking lipid metabolism and trafficking.[1][3]

Q2: How do I select the optimal filter set for imaging this compound?

To effectively capture the fluorescence from the NBD moiety, you need a standard filter set that is matched to its excitation and emission spectra. The key is to use an excitation filter that covers the ~467 nm peak and an emission filter that captures the ~538 nm peak. A compatible dichroic mirror is also required to separate the excitation and emission light paths.

Q3: My fluorescence signal is weak. What are the possible causes and solutions?

Weak fluorescence can stem from several factors. Here are common issues and troubleshooting steps:

  • Environmental Quenching: The NBD fluorophore's fluorescence is quenched in aqueous environments.[1][2] Ensure your imaging buffer is appropriate and that the probe has successfully partitioned into the cellular membranes.

  • Low Probe Concentration: The concentration of the C12-NBD-sphingosine-BSA complex may be too low. You may need to optimize the concentration, typically starting within the 1-5 µM range.[4]

  • Photobleaching: NBD is described as moderately photostable.[1] Excessive exposure to excitation light can permanently destroy the fluorophore. To mitigate this, reduce the intensity of the excitation light, decrease the exposure time, and only illuminate the sample when actively acquiring an image.

  • Incorrect Filter Set: Using a mismatched filter set will result in inefficient excitation and/or poor collection of the emission signal. Verify that your filters align with the spectral properties of NBD (see tables below).

  • Cell Health: Unhealthy or dying cells may not properly uptake or metabolize the lipid analog, leading to a poor signal. Ensure your cells are healthy and at an appropriate confluency before labeling.

Q4: I am observing high background fluorescence. How can I reduce it?

High background is often caused by an excess of unbound probe. Ensure you are performing thorough washing steps after the initial labeling incubation period to remove any residual C12-NBD-sphingosine from the medium.[4] Using a serum-free medium during the labeling and washing steps can also help reduce non-specific background.

Quantitative Data Summary

The following tables summarize the key spectral properties and recommended filter specifications for NBD imaging.

Table 1: Spectral Properties of NBD Fluorophore

PropertyWavelength (nm)Notes
Excitation Maximum~467 nmCan be efficiently excited by a 488 nm laser line.[5]
Emission Maximum~538 nmEmits in the green part of the visible spectrum.[5]

Table 2: Recommended Filter Set Specifications for NBD Imaging

Filter ComponentRecommended Center Wavelength / Cut-off (nm)Recommended Bandwidth (nm)
Excitation Filter465 - 47020 - 40
Dichroic Mirror~495 - 505 (Longpass)N/A
Emission Filter525 - 54030 - 50

Table 3: Example Commercial Filter Sets Compatible with NBD

ManufacturerExample Filter Set Name/Model
Omega OpticalXF18-2[6]
OlympusU-FBW, U-FBN, U-FBWA, U-FBNA[7]
Carl ZeissFilter Set 56 LED SBP[8]
Chroma Technology49002, 41001
SemrockFITC-3540C, GFP-3035D

Note: Always confirm compatibility with your specific microscope model.

Experimental Protocols

Protocol 1: Preparation of C12-NBD-Sphingosine-BSA Complex

This protocol is essential for delivering the hydrophobic lipid analog to cells in an aqueous medium.

Materials:

  • This compound

  • Ethanol (B145695) or Chloroform:Methanol (19:1 v/v)[9]

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium or a balanced salt solution (e.g., HBSS)

Procedure:

  • Prepare NBD Stock: Dissolve the C12-NBD-sphingosine in ethanol to create a stock solution (e.g., 1 mM).

  • Aliquot and Dry: Transfer a desired amount of the stock solution to a glass tube. Evaporate the solvent under a stream of nitrogen gas, followed by placing it under a vacuum for at least one hour to remove all solvent traces.[9]

  • Prepare BSA Solution: Prepare a solution of defatted BSA in serum-free medium (e.g., 0.34 mg/mL).[4]

  • Complexation: Resuspend the dried lipid film in a small volume of ethanol.[4] While vortexing the BSA solution, inject the ethanolic NBD-sphingosine solution to achieve the desired final concentration (e.g., 100 µM for a stock complex).[4] This creates the working complex.

  • Storage: The complex can be stored at -20°C for future use.[4]

Protocol 2: Live-Cell Labeling and Imaging

This protocol describes a general method for labeling live cells to observe sphingolipid trafficking.

Materials:

  • Cells grown on glass-bottom dishes or coverslips

  • Prepared C12-NBD-Sphingosine-BSA complex

  • Pre-warmed complete cell culture medium

  • Ice-cold and 37°C balanced salt solution (e.g., HBSS with 10 mM HEPES)

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on imaging-quality plates or coverslips.

  • Pulse Labeling: a. Rinse the cells with an appropriate ice-cold buffer (e.g., HBSS/HEPES).[9] b. Dilute the NBD-sphingosine-BSA complex in the buffer to a final working concentration (e.g., 5 µM).[9] c. Incubate the cells with the labeling solution for 30 minutes at 4°C.[9] This step allows the lipid analog to label the plasma membrane with minimal internalization.

  • Washing: Aspirate the labeling solution and wash the cells several times with ice-cold medium to remove the excess unbound probe.[4][9]

  • Chase Incubation: a. Add fresh, pre-warmed complete cell culture medium to the cells. b. Incubate the cells at 37°C for a desired "chase" period (e.g., 30 minutes).[9] During this time, the fluorescent lipid will be internalized and transported to intracellular compartments like the Golgi apparatus.

  • Imaging: a. Wash the cells in fresh medium. b. Mount the coverslip or dish on the microscope stage. c. Visualize the fluorescently labeled cells using the appropriate NBD filter set. d. Acquire images, minimizing light exposure to prevent photobleaching.

Visualizations

The following diagrams illustrate key workflows for successful imaging.

filter_selection_workflow start Start: Need Filter for C12-NBD-Sphingosine spectra Identify NBD Spectra: Excitation: ~467 nm Emission: ~538 nm start->spectra check_scope Consult Microscope's Filter Cube Catalog spectra->check_scope match_ex Find Excitation Filter (e.g., 470/40 nm) check_scope->match_ex match_em Find Matching Emission Filter (e.g., 535/50 nm) match_ex->match_em check_dichroic Ensure Dichroic Mirror is Compatible (e.g., 500 nm LP) match_em->check_dichroic select Select Optimal Filter Set check_dichroic->select

Caption: Logical workflow for selecting the correct filter set.

experimental_workflow prep_complex 1. Prepare NBD-Sphingosine -BSA Complex seed_cells 2. Seed Cells on Imaging Dish/Coverslip prep_complex->seed_cells pulse_label 3. Pulse Label Cells (e.g., 5 µM, 30 min, 4°C) seed_cells->pulse_label wash 4. Wash Cells 3x with Cold Medium pulse_label->wash chase 5. Chase Incubation (Fresh Medium, 37°C, 30 min) wash->chase image 6. Acquire Images with NBD Filter Set chase->image

Caption: Standard experimental workflow for live-cell imaging.

References

Technical Support Center: C12-NBD-L-Threo-sphingosine Back-Exchange Protocol with BSA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the C12-NBD-L-Threo-sphingosine back-exchange protocol with Bovine Serum Albumin (BSA).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the back-exchange procedure in this assay?

The back-exchange procedure is a critical step designed to remove the fluorescent this compound that has not been internalized by cells and remains in the outer leaflet of the plasma membrane.[1] This is essential for accurately visualizing and quantifying the fluorescent lipid that has been successfully transported to intracellular compartments, such as the Golgi apparatus.[1] By eliminating the plasma membrane signal, the specific intracellular fluorescence can be more clearly observed and analyzed.[1]

Q2: What is the role of BSA in the back-exchange medium?

Fatty-acid-free BSA acts as an acceptor for the fluorescent lipid.[1] It facilitates the removal of this compound from the plasma membrane, effectively quenching the extracellular fluorescence.[2]

Q3: Can the back-exchange procedure impact cell viability?

Under optimal conditions, the back-exchange procedure should not significantly affect cell viability. However, prolonged exposure to high concentrations of BSA or performing the procedure at extreme temperatures could potentially stress the cells. It is advisable to assess cell viability using a method like the trypan blue exclusion assay if adverse effects are suspected.[1]

Q4: How does temperature influence the back-exchange process?

Temperature is a critical parameter. Performing the back-exchange at low temperatures (e.g., 4°C or on ice) is often recommended to inhibit endocytosis and other metabolic processes.[1][3] This helps to ensure that the removal of the fluorescent probe is primarily from the plasma membrane and that already internalized probes are not being recycled back to the cell surface.[1]

Troubleshooting Guide

High background fluorescence, weak intracellular signals, or inconsistent results are common challenges. This guide provides solutions to frequently encountered issues.

ProblemPossible Cause(s)Recommended Solution(s)
High Background Fluorescence After Back-Exchange 1. Incomplete removal of the probe: The BSA concentration may be too low, or the incubation time too short.[1] 2. Autofluorescence: Some cell types exhibit high levels of natural fluorescence.[1][4] 3. Probe precipitation: The NBD probe may have precipitated out of the solution.[5][6]1. Optimize back-exchange conditions: Increase the BSA concentration (e.g., up to 5% w/v), increase the number of washes, or extend the incubation time.[1] 2. Include an unstained control: Image unstained cells under the same conditions to determine the level of autofluorescence.[1][4] 3. Ensure proper probe-BSA complex formation: Ensure the this compound is fully dissolved and properly complexed with BSA before labeling.[5][6]
Low or No Intracellular Fluorescence Signal 1. Inefficient probe uptake: The initial labeling concentration or incubation time may have been insufficient.[1] 2. Back-exchange is too harsh: The conditions may be stripping the probe from intracellular compartments.[1] 3. Photobleaching: The NBD fluorophore is susceptible to photobleaching from excessive light exposure.[2]1. Optimize labeling conditions: Increase the probe concentration or extend the labeling time.[1] 2. Reduce back-exchange stringency: Decrease the BSA concentration or shorten the incubation time. Perform the back-exchange at a lower temperature (e.g., 4°C).[1] 3. Minimize light exposure: Reduce the intensity and duration of light exposure during imaging. Consider using an anti-fade mounting medium for fixed cells.[2][5]
Inconsistent Results Between Experiments 1. Variability in cell conditions: Differences in cell density or health can affect results.[1] 2. Inconsistent reagent preparation: BSA or other solutions may not be prepared consistently.[1] 3. Fluctuations in temperature: Variations in incubation temperatures can lead to inconsistent results.[1]1. Standardize cell culture: Maintain consistent cell seeding density and monitor cell health.[1] 2. Prepare fresh solutions: Use freshly prepared BSA solutions for each experiment.[1] 3. Maintain stable temperatures: Use a temperature-controlled incubator or water bath for all incubation steps.[1]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific cell type and experimental objectives.

Protocol 1: Preparation of this compound-BSA Complex

This protocol details the preparation of the fluorescent lipid-BSA complex for cell labeling.

Materials:

  • This compound

  • Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a stock solution of this compound in ethanol.

  • In a glass tube, evaporate a desired amount of the stock solution to dryness under a stream of nitrogen gas.

  • Resuspend the dried lipid in a small volume of absolute ethanol.[3][5]

  • Prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).[5]

  • While vortexing the BSA solution, slowly inject the ethanolic this compound solution to achieve the desired final concentration (e.g., 100 µM).[5]

  • Store the resulting complex at -20°C for future use.[5][7]

Protocol 2: Live-Cell Labeling and Back-Exchange

This protocol is for visualizing the intracellular trafficking of this compound in living cells.

Materials:

  • Cells seeded on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • This compound-BSA complex

  • Back-exchange medium (e.g., complete medium containing 2-5% fatty acid-free BSA)

  • Live-cell imaging microscopy system with appropriate filters for NBD (Excitation ~465 nm, Emission ~535 nm)

Procedure:

  • Labeling:

    • Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration (a starting point of 1-5 µM is recommended).[5]

    • Incubate cells with the labeling medium for 10-30 minutes at 37°C.[5]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.[5]

  • Back-Exchange:

    • Add the pre-warmed back-exchange medium to the cells.

    • Incubate for 30-60 minutes at 37°C. Note: For inhibiting endocytosis during this step, incubation can be performed at 4°C.

  • Imaging:

    • Aspirate the back-exchange medium and replace it with fresh, pre-warmed complete cell culture medium.

    • Visualize the fluorescently labeled intracellular compartments using a fluorescence microscope.

Visualizations

The following diagrams illustrate the experimental workflow and the logic of the back-exchange procedure.

G cluster_workflow Experimental Workflow prep Prepare C12-NBD-Sphingosine-BSA Complex labeling Incubate Cells with Complex (37°C) prep->labeling wash1 Wash Cells (x3) labeling->wash1 back_exchange Incubate with BSA Medium (Back-Exchange) wash1->back_exchange wash2 Wash Cells (x3) back_exchange->wash2 image Fluorescence Microscopy wash2->image

Caption: Overview of the this compound labeling and back-exchange workflow.

G cluster_logic Back-Exchange Logic start Cells labeled with C12-NBD-Sphingosine probe_location Probe located at: - Plasma Membrane (Outer Leaflet) - Internalized in Vesicles/Organelles start->probe_location add_bsa Add Fatty-Acid-Free BSA probe_location->add_bsa extraction BSA extracts probe from outer plasma membrane leaflet add_bsa->extraction result Result: - Reduced background fluorescence - Intracellular signal is preserved extraction->result final Clear visualization of intracellular probe trafficking result->final

References

Issues with C12-NBD-L-Threo-sphingosine aggregation in membranes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12-NBD-L-Threo-sphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this fluorescent sphingolipid analog, with a particular focus on issues related to its aggregation in membranes.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound, offering potential causes and solutions to ensure reliable and reproducible results.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Fluorescence or Punctate Staining Outside of Target Organelles 1. Probe Precipitation/Aggregation: The probe has come out of solution and formed aggregates.[1][2] 2. Excess Probe: The concentration of the probe is too high, leading to non-specific binding. 3. Incomplete Washing: Residual probe remains in the medium or attached to the coverslip.[2]1. Ensure Proper Solubilization: Prepare a fresh this compound-BSA complex for each experiment. Ensure the lipid is fully dissolved in ethanol (B145695) before adding to the BSA solution.[2][3] If the solution appears hazy, gentle sonication can be used.[1] 2. Optimize Probe Concentration: Titrate the probe concentration to find the lowest effective concentration for your cell type and experimental conditions. A starting range of 1-5 µM is often recommended.[2] 3. Thorough Washing: Increase the number and duration of washes with pre-warmed medium after labeling to remove unbound probe.[2]
No or Weak Cellular Staining 1. Inefficient Cellular Uptake: The probe is not effectively being taken up by the cells. 2. Insufficient Probe Concentration: The concentration of the probe is too low to be detected.[2] 3. Photobleaching: The NBD fluorophore has been damaged by excessive exposure to light.[1][3]1. Use a BSA Complex: Delivery of NBD-sphingolipids as a complex with fatty acid-free BSA is recommended to facilitate uptake.[2][3] 2. Optimize Concentration: Gradually increase the probe concentration. A range of 1-10 µM can be tested.[2] 3. Minimize Light Exposure: Reduce laser power and exposure time during imaging. Use of an anti-fade mounting medium can also be beneficial for fixed cells.[2]
Altered Cellular Morphology or Toxicity 1. High Probe Concentration: Excessive amounts of the probe or its metabolites may be toxic to cells.[4] 2. Solvent Toxicity: If not using a BSA complex, the solvent used to dissolve the probe may be harmful to cells.1. Reduce Probe Concentration: Use the lowest possible concentration of the probe that gives a detectable signal. 2. Use BSA for Delivery: Complexing with BSA allows for delivery in an aqueous solution, minimizing solvent-induced toxicity.[1]
Artifactual Localization of the Probe 1. Aggregation-Induced Mis-sorting: Aggregates of the probe may be trafficked differently than the monomeric form, leading to incorrect localization. 2. Metabolic Conversion: The NBD-sphingosine may be metabolized into other fluorescent lipids that have different trafficking patterns.[5]1. Prevent Aggregation: Follow the recommendations for proper solubilization and optimal concentration. 2. Inhibit Metabolism (if necessary): For studies focusing on the direct trafficking of the probe, consider using metabolic inhibitors, such as phospholipase inhibitors, to prevent its conversion.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent analog of sphingosine (B13886), a key molecule in sphingolipid metabolism. It contains a 12-carbon acyl chain and is labeled with the NBD (nitrobenzoxadiazole) fluorophore. This probe is used to study sphingolipid trafficking, metabolism, and localization within living cells.

Q2: Why does this compound tend to aggregate?

Like many lipid-based probes, this compound has limited solubility in aqueous solutions.[6] The NBD moiety is hydrophilic, but the 12-carbon chain and sphingosine backbone are hydrophobic.[7] At concentrations above its critical micelle concentration (CMC), it can self-assemble into aggregates or micelles to minimize the contact of its hydrophobic parts with water. The CMC for NBD-sphingosine has been determined to be 13 µM.[8]

Q3: How can I prevent the aggregation of this compound in my experiments?

The most effective way to prevent aggregation is to complex the probe with fatty acid-free bovine serum albumin (BSA).[2][3] BSA binds to the lipid monomer, increasing its solubility in aqueous media and facilitating its delivery to the cell membrane. It is also crucial to work at concentrations below the CMC whenever possible and to ensure the probe is fully dissolved in an organic solvent before preparing the BSA complex.[2]

Q4: What are the consequences of probe aggregation on my experimental results?

Probe aggregation can lead to several artifacts:

  • High background fluorescence: Aggregates can stick non-specifically to cells or coverslips.[2]

  • Altered intracellular trafficking: Aggregates may be internalized through different pathways than the monomeric lipid, leading to misinterpretation of the lipid's localization.

  • Cellular stress or toxicity: Large aggregates may induce cellular stress responses.

Q5: What is the optimal concentration of this compound to use?

The optimal concentration is cell-type and experiment-dependent. A starting concentration of 1-5 µM is generally recommended.[2] It is advisable to perform a concentration titration to determine the lowest concentration that provides a sufficient signal-to-noise ratio without causing aggregation or toxicity.

Q6: How does the C12 acyl chain length affect the behavior of the probe compared to the more common C6 version?

The longer C12 acyl chain makes the molecule more hydrophobic than its C6 counterpart. This can lead to a lower CMC and a greater propensity to aggregate. The difference in hydrophobicity may also affect how the probe partitions into different membrane domains and its rate of intracellular transport.[7][9]

Quantitative Data

The following table summarizes key quantitative parameters for NBD-labeled sphingolipids.

ParameterValueNotesSource
Critical Micelle Concentration (CMC) of NBD-Sphingosine 13 µMDetermined in MES buffer at pH 5.5.[8]
Recommended Working Concentration 1-5 µMThis should be optimized for the specific cell type and application.[2]
Excitation Maximum (λex) ~465 nmIn methanol.[2]
Emission Maximum (λem) ~536 nmIn methanol.[2]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a BSA complex to ensure proper solubilization and delivery of the fluorescent lipid to cells.[2][3]

Materials:

  • This compound

  • Ethanol, absolute

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

  • Nitrogen gas source

Procedure:

  • In a glass vial, dispense the desired amount of this compound from a stock solution.

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

  • Place the vial under a vacuum for at least 30 minutes to remove any residual solvent.

  • Resuspend the dried lipid in a small volume of absolute ethanol.

  • In a separate tube, prepare a solution of fatty acid-free BSA in PBS or HBSS (e.g., 0.34 mg/mL).

  • While vortexing the BSA solution, slowly add the ethanolic lipid solution.

  • Continue vortexing for a few minutes to ensure complete complexation.

  • The final complex can be stored at -20°C for future use, though fresh preparation is recommended.

Protocol 2: Live-Cell Labeling and Imaging

This protocol provides a general procedure for labeling living cells with the this compound-BSA complex.

Materials:

  • Cells grown on glass-bottom dishes or coverslips

  • This compound-BSA complex (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Imaging medium (e.g., HBSS with calcium and magnesium)

Procedure:

  • Dilute the this compound-BSA complex to the desired final working concentration (e.g., 1-5 µM) in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubate the cells for an appropriate time (e.g., 10-30 minutes) at 37°C.

  • Aspirate the labeling solution.

  • Wash the cells three times with pre-warmed complete cell culture medium to remove excess, unbound probe.

  • Replace the wash medium with pre-warmed imaging medium.

  • Proceed with fluorescence microscopy using the appropriate filter set for NBD (Excitation ~465 nm, Emission ~535 nm).

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_cell_labeling Cell Labeling start This compound in organic solvent dry Dry down with N2 start->dry resuspend Resuspend in Ethanol dry->resuspend complex Complexation (vortexing) resuspend->complex bsa Fatty acid-free BSA in buffer bsa->complex add_to_cells Incubate with cells (37°C) complex->add_to_cells wash Wash cells (x3) add_to_cells->wash image Fluorescence Microscopy wash->image

Caption: Workflow for preparing and using this compound.

aggregation_logic cluster_consequences Experimental Artifacts conc [Probe] > CMC aggregation Aggregation / Micelle Formation conc->aggregation solubility Poor aqueous solubility solubility->aggregation artifact1 High Background aggregation->artifact1 artifact2 Altered Trafficking aggregation->artifact2 artifact3 Cell Toxicity aggregation->artifact3

Caption: Factors leading to this compound aggregation.

References

Time-lapse imaging challenges with C12-NBD-L-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using C12-NBD-L-Threo-sphingosine for time-lapse imaging of sphingolipid dynamics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent analog of sphingosine. It consists of a sphingoid base backbone attached to a nitrobenzoxadiazole (NBD) fluorophore.[1] This fluorescent tag allows for the direct visualization of its uptake and trafficking. Once inside the cell, it can be metabolized by the same enzymes as endogenous sphingolipids.[2] Its most common application is as a precursor for fluorescent ceramide, which is synthesized in the Endoplasmic Reticulum (ER) and subsequently transported to the Golgi apparatus, making it a valuable tool for studying sphingolipid metabolism and transport.[2][3] The accumulation of its fluorescent metabolites, such as NBD-glucosylceramide and NBD-sphingomyelin, is what leads to the characteristic Golgi staining.[1][4]

Q2: What are the optimal spectral settings for the NBD fluorophore?

A2: The NBD fluorophore has an excitation maximum of approximately 465 nm and an emission maximum of around 535 nm.[1] It is compatible with standard FITC filter sets. The fluorescence of NBD is sensitive to its environment, with its quantum yield increasing in less polar environments like lipid membranes compared to aqueous solutions.[5][6]

Q3: What is a recommended starting concentration and incubation time?

A3: The optimal concentration and incubation time are highly dependent on the cell type and experimental goals. A general starting point is a concentration range of 1-5 µM.[1][7] Incubation times can range from 10 to 60 minutes at 37°C.[1][8] It is critical to perform a titration for your specific cell line to find the lowest effective concentration that provides a good signal-to-noise ratio without causing cytotoxicity.[7]

Q4: Why is the probe complexed with Bovine Serum Albumin (BSA)?

A4: NBD-labeled lipids are often delivered to cells as a complex with defatted BSA. This is because this compound is hydrophobic and has low solubility in aqueous culture media.[5] Complexing it with BSA facilitates its delivery to the cells and enhances its uptake.[9] A common method involves preparing a stock solution of the lipid, drying it under nitrogen, and then resuspending it in a solution containing fatty acid-free BSA.[1]

Q5: Does the L-Threo stereochemistry affect the experimental outcome?

A5: Yes, this is a critical consideration. Natural sphingolipids in mammalian cells have a D-erythro configuration. The L-threo isomer is not the natural form and may be metabolized differently or less efficiently by cellular enzymes. For example, some ceramidases show a preference for specific ceramide species.[10] This can lead to atypical localization or accumulation compared to its natural counterpart. Researchers should be aware of this and consider it when interpreting results.

Troubleshooting Guide

This section addresses common issues encountered during time-lapse imaging experiments with this compound.

ProblemPotential CausesRecommended Solutions
No or Weak Signal Probe Concentration Too Low: Insufficient probe to generate a detectable signal.[1] Inefficient Uptake: Cells are not taking up the probe effectively.[1] Photobleaching: The NBD fluorophore has been damaged by excessive light exposure.[1][7] Incorrect Filter Set: Excitation/emission filters do not match the NBD spectra.[7]Optimize Concentration: Perform a titration to find the ideal concentration for your cell type (e.g., 1-10 µM).[1] Verify BSA Complex: Ensure the probe is properly complexed with fatty acid-free BSA to facilitate delivery.[1] Reduce Phototoxicity: Lower laser power, decrease exposure time, and reduce the frequency of image acquisition.[11] Use an anti-fade mounting medium for fixed cells.[1] Check Microscope Settings: Confirm you are using a filter set appropriate for NBD (Excitation ~465 nm / Emission ~535 nm).[1]
High Background Fluorescence Probe Concentration Too High: Excess unbound probe remains in the medium or non-specifically bound.[7] Incomplete Washing: Insufficient washing after labeling fails to remove unbound probe.[1] Probe Precipitation: The probe has aggregated in the labeling medium.[7] Phenol (B47542) Red: Phenol red in the imaging medium can contribute to background fluorescence.[11]Reduce Concentration: Lower the working concentration of the probe.[7] Optimize Washing: Increase the number and duration of washes with pre-warmed, serum-free medium or buffer after incubation.[7][8] Ensure Solubilization: Make sure the probe is fully dissolved and properly complexed with BSA before adding to cells.[1] Use Phenol Red-Free Medium: Switch to an imaging medium that does not contain phenol red.[11]
Rapid Signal Loss (Photobleaching) High Laser Power/Long Exposure: The NBD fluorophore is being excited too intensely or for too long.[11] Frequent Image Acquisition: The sample is being exposed to light too often over the time-lapse period.Minimize Light Exposure: Use the lowest possible laser power and shortest exposure time that provides an adequate signal.[11] Time-Lapse Settings: Increase the interval between image acquisitions. Use Sensitive Detectors: Employ a high quantum efficiency camera or detector to capture more signal with less excitation light.
Signs of Cytotoxicity (Cell Blebbing, Detachment, Apoptosis) High Probe Concentration: NBD-labeled lipids can be toxic to cells at high concentrations or after prolonged exposure.[6][12] Solvent Toxicity: If using a solvent like DMSO to prepare the stock, the final concentration in the medium may be too high.Perform a Toxicity Assay: Determine the maximum non-toxic concentration for your cell type and incubation time. Lower Concentration/Time: Use the lowest effective probe concentration for the shortest possible incubation time.[7] Control Solvent Concentration: Ensure the final concentration of any solvent (e.g., DMSO) is well below toxic levels (typically <0.1%).
Unexpected or Artifactual Localization Metabolic Conversion: The probe is rapidly metabolized into other fluorescent sphingolipids (e.g., NBD-ceramide, NBD-sphingomyelin), which then traffic to different organelles, primarily the Golgi.[1][13] Environmental Sensitivity: The NBD fluorophore's emission can be influenced by the local environment's polarity, potentially causing shifts in apparent localization.[14][15] Non-Physiological Isomer: The L-threo configuration may lead to trafficking and metabolism that differs from the endogenous D-erythro sphingolipids.Interpret with Caution: Recognize that the signal, especially in the Golgi, is likely from metabolites of the original probe.[3][4] Use Controls: Consider using metabolic inhibitors (if the experiment allows) to investigate the role of specific conversion steps. Perform Biochemical Analysis: Use techniques like TLC or HPLC to separate and identify the fluorescent lipid species present in the cells at different time points.[2] Acknowledge Limitations: Be mindful of the probe's non-natural stereochemistry when drawing conclusions about endogenous sphingolipid pathways.

Experimental Protocols

General Protocol for Live-Cell Labeling

This protocol provides a starting point and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow them to reach 50-70% confluency.[8]

  • Prepare Probe-BSA Complex:

    • Prepare a stock solution of this compound (e.g., 1 mM in ethanol (B145695) or a chloroform:methanol mixture).

    • In a glass tube, evaporate the required amount of stock solution to dryness under a stream of nitrogen gas.

    • Resuspend the dried lipid in a small volume of ethanol.

    • Inject the ethanolic solution into a vortexing solution of fatty acid-free BSA in a suitable buffer (e.g., PBS) to create the final complex.[1][9]

  • Cell Labeling:

    • Wash cells once with pre-warmed serum-free medium (e.g., HBSS or MEM).[8]

    • Dilute the Probe-BSA complex to the desired final working concentration (e.g., 1-5 µM) in pre-warmed serum-free medium.

    • Remove the wash medium and add the labeling solution to the cells.

    • Incubate at 37°C for 10-30 minutes.[1] For pulse-chase experiments, this incubation can be done at 4°C to label the plasma membrane before initiating transport by warming to 37°C.[1]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium to remove excess unbound probe.[1]

  • Imaging:

    • Add fresh, pre-warmed, phenol red-free imaging medium to the cells.

    • Mount the dish on the microscope stage, ensuring the environment is maintained at 37°C and 5% CO₂.

    • Acquire images using an appropriate filter set for NBD (Excitation ~465 nm, Emission ~535 nm).[1]

    • For time-lapse, use the lowest possible light exposure and appropriate intervals to minimize phototoxicity and photobleaching.[11]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_acq Acquisition & Analysis cell_seeding 1. Seed Cells on Glass-Bottom Dish prepare_probe 2. Prepare Probe-BSA Complex labeling 3. Label Cells (e.g., 30 min @ 37°C) prepare_probe->labeling washing 4. Wash 3x with Warm Medium labeling->washing imaging 5. Mount on Microscope & Begin Time-Lapse washing->imaging analysis 6. Image Processing & Data Analysis imaging->analysis

Caption: General workflow for time-lapse imaging using this compound.

Troubleshooting Flowchart

G start Start Imaging problem Problem Detected? start->problem no_problem Continue/Analyze problem->no_problem No weak_signal Weak or No Signal? problem->weak_signal Yes high_bg High Background? weak_signal->high_bg No sol_weak_signal Increase Concentration Check Filters Reduce Photobleaching weak_signal->sol_weak_signal Yes cell_death Cells Look Unhealthy? high_bg->cell_death No sol_high_bg Decrease Concentration Improve Washing high_bg->sol_high_bg Yes sol_cell_death Lower Concentration Reduce Incubation Time cell_death->sol_cell_death Yes end Optimize & Repeat cell_death->end No sol_weak_signal->end sol_high_bg->end sol_cell_death->end

Caption: Decision tree for troubleshooting common time-lapse imaging issues.

Simplified Metabolic Pathway

G cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus probe C12-NBD-L-Threo- Sphingosine cer NBD-Ceramide probe->cer Ceramide Synthase sm NBD-Sphingomyelin cer->sm Sphingomyelin Synthase glucer NBD-Glucosylceramide cer->glucer Glucosylceramide Synthase

Caption: Metabolic fate of this compound in the cell.

References

Fixing and permeabilizing cells stained with C12-NBD-L-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the fluorescent lipid probe C12-NBD-L-Threo-sphingosine. Proper fixation and permeabilization are critical for preserving both the cellular structure and the fluorescence signal of this probe. This guide will help you navigate common challenges and optimize your experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fixation and permeabilization of cells stained with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Weak or No NBD Fluorescence Signal Fluorescence Quenching: The NBD fluorophore is sensitive to its environment and can be quenched by certain reagents or conditions.- Use fresh fixative solutions. Expired formaldehyde (B43269) solutions can increase autofluorescence and potentially quench the NBD signal.[1][2] - Minimize exposure to light during and after staining to prevent photobleaching. - Ensure the mounting medium is compatible with fluorescent dyes and has anti-fade properties.[2]
Lipid Extraction: Organic solvents like methanol (B129727) can extract lipids from cellular membranes, leading to a loss of the NBD-sphingosine signal.[3]- Recommended Fixative: Use a cross-linking fixative such as paraformaldehyde (PFA) which better preserves lipid content.[3] - Avoid Methanol/Acetone (B3395972) Fixation: These organic solvents are not recommended for lipid droplet or fluorescent lipid staining as they can solubilize and remove the lipids of interest.[3]
Insufficient Staining: The initial staining with this compound may have been suboptimal.- Optimize the concentration of the this compound probe and the incubation time. - Ensure cells are healthy and not overly confluent before staining.
High Background Fluorescence Autofluorescence: Fixation, particularly with aldehydes like PFA, can induce autofluorescence in cells.[4][5]- Use fresh, high-quality PFA solutions.[1][2] - Include an unstained control to assess the level of autofluorescence.[2] - Perform a quenching step with a reagent like sodium borohydride (B1222165) after fixation if autofluorescence is high.
Non-specific Staining: The probe may be binding non-specifically to cellular components.- Ensure thorough washing steps after staining to remove unbound probe. - Use a blocking solution, such as bovine serum albumin (BSA), to reduce non-specific binding.[6]
Altered Subcellular Localization of NBD Signal Lipid Raft Disruption: Harsh detergents can disrupt the integrity of lipid rafts and other membrane microdomains where sphingolipids may be localized.- Use a milder permeabilizing agent like saponin (B1150181), which selectively interacts with cholesterol and is less likely to disrupt protein-lipid interactions.[7] - Titrate the concentration of the permeabilizing agent to the lowest effective concentration.
Organelle Morphology Changes: Fixation and permeabilization can alter the morphology of organelles.- Optimize fixation time; prolonged fixation can lead to artifacts.[1] A 10-15 minute fixation with 2-4% PFA is often sufficient.[] - Choose the appropriate permeabilizing agent for your target. Saponin is often preferred for preserving membrane integrity.[7]
Poor Co-localization with Antibody Staining Epitope Masking: The fixation process can chemically modify proteins, masking the epitopes recognized by your primary antibodies.- Consider a shorter fixation time or a lower concentration of PFA. - Perform antigen retrieval steps after fixation and permeabilization if epitope masking is suspected.
Incompatible Permeabilization: The chosen permeabilizing agent may not be suitable for allowing antibody access to the target protein.- For cytoplasmic targets, saponin or a low concentration of Triton X-100 is often sufficient. - For nuclear targets, a stronger, non-selective detergent like Triton X-100 or Tween-20 may be necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best fixative for preserving this compound staining?

A1: Paraformaldehyde (PFA) is the recommended fixative.[3] It is a cross-linking fixative that preserves cellular morphology and, importantly, retains the lipid content of the cells.[3] Organic solvents like methanol or acetone should be avoided as they can extract lipids, leading to a significant loss of your fluorescent signal.[3]

Q2: How does the choice of permeabilizing agent affect my experiment?

A2: The choice of permeabilizing agent is critical and depends on your experimental goals, particularly if you are co-staining with antibodies.

  • Saponin: This is a mild, reversible detergent that selectively interacts with cholesterol in the plasma membrane to form pores.[7] It is a good choice for preserving the integrity of intracellular membranes and protein antigens.[7]

  • Triton X-100 and Tween-20: These are non-ionic, non-selective detergents that will permeabilize all cellular membranes, including the nuclear membrane.[7] They are more stringent and may extract some proteins and lipids.[7] Use these if your antibody target is within an organelle or the nucleus.

Q3: Can I perform immunofluorescence co-staining with this compound?

A3: Yes, co-staining is possible. However, you need to carefully consider the fixation and permeabilization steps to ensure both the preservation of the NBD signal and the accessibility of the antibody to its epitope. A common approach is to stain with this compound first, then fix with PFA, followed by permeabilization with an appropriate detergent before antibody incubation.

Q4: My NBD fluorescence seems to diminish after fixation and permeabilization. What can I do?

A4: This is a common issue. Here are a few things to check:

  • Fixative Quality: Ensure your PFA solution is fresh.

  • Lipid Extraction: Confirm you are not using an organic solvent-based fixative.

  • Permeabilization Conditions: Over-permeabilization with harsh detergents can lead to the loss of membrane components. Try reducing the concentration or incubation time of your permeabilizing agent.

  • Photobleaching: Protect your samples from light at all stages after staining.

Q5: What are the optimal concentrations and incubation times for fixation and permeabilization?

A5: These parameters often require optimization for your specific cell type and experimental conditions. However, here are some general starting points:

  • Fixation: 2-4% PFA in PBS for 10-15 minutes at room temperature.[]

  • Permeabilization:

    • Saponin: 0.1-0.5% in PBS for 10-30 minutes at room temperature.[9]

    • Triton X-100: 0.1-0.2% in PBS for 5-10 minutes at room temperature.[10]

Quantitative Data Summary

The following tables provide a summary of common fixation and permeabilization parameters and their potential effects on fluorescence.

Table 1: Comparison of Common Fixatives

FixativeConcentrationIncubation TimeAdvantagesDisadvantagesEffect on NBD-Lipid Signal
Paraformaldehyde (PFA) 2 - 4%10 - 20 minPreserves cell morphology and lipid content well.[3]Can induce autofluorescence.[4][5] May mask some epitopes.Good Preservation
Methanol (Cold) 100%5 - 10 min at -20°CFixes and permeabilizes simultaneously.Extracts a significant amount of cellular lipids.[3] Can alter cell morphology.Poor Preservation (Signal Loss)
Acetone (Cold) 100%5 - 10 min at -20°CFixes and permeabilizes simultaneously.Extracts cellular lipids.[3]Poor Preservation (Signal Loss)

Table 2: Comparison of Common Permeabilizing Agents

Permeabilizing AgentConcentrationIncubation TimeMechanismSelectivityPotential Impact on NBD Signal
Saponin 0.1 - 0.5%10 - 30 minInteracts with membrane cholesterol to form pores.[7]Selectively permeabilizes the plasma membrane, leaving organellar membranes largely intact at low concentrations.[7]Minimal impact if used at optimal concentrations.
Triton X-100 0.1 - 0.2%5 - 10 minNon-selective detergent that solubilizes lipids and proteins.[7]Permeabilizes all cellular membranes.[7]Can cause some lipid extraction and signal loss, especially with longer incubation times or higher concentrations.[10]
Tween-20 0.1 - 0.5%10 - 30 minNon-selective detergent.Permeabilizes all cellular membranes.Similar to Triton X-100, can potentially reduce signal intensity.
Digitonin 10 - 50 µg/mL5 - 15 minForms complexes with cholesterol.Primarily permeabilizes the plasma membrane.Generally mild and less likely to affect the NBD signal.

Experimental Protocols

Protocol 1: Fixation and Permeabilization for this compound Staining (for subsequent immunofluorescence)

  • Cell Staining:

    • Incubate live cells with this compound at the desired concentration and for the appropriate time to achieve labeling of the target organelle(s).

    • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

  • Fixation:

    • Fix the cells with 2-4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (choose one):

    • For cytoplasmic/membrane-associated antigens: Incubate with 0.1% Saponin in PBS for 10 minutes at room temperature.

    • For nuclear/organellar antigens: Incubate with 0.1-0.2% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Blocking and Antibody Staining:

    • Wash the cells three times with PBS.

    • Proceed with your standard immunofluorescence protocol for blocking and primary/secondary antibody incubations.

  • Mounting and Imaging:

    • Mount the coverslips using an anti-fade mounting medium.

    • Image using a fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission ~465/535 nm) and your secondary antibody fluorophore.

Visualizations

Experimental_Workflow cluster_pre_fix Live Cell Staining cluster_fix_perm Fixation & Permeabilization cluster_immuno Immunofluorescence cluster_final Imaging Start Start with Live Cells Stain Incubate with This compound Start->Stain Wash1 Wash with PBS (3x) Stain->Wash1 Fix Fix with 2-4% PFA Wash1->Fix Wash2 Wash with PBS (3x) Fix->Wash2 Perm Permeabilize (e.g., Saponin or Triton X-100) Wash2->Perm Wash3 Wash with PBS (3x) Perm->Wash3 Block Block with BSA Wash3->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb Wash4 Wash with PBS (3x) PrimaryAb->Wash4 SecondaryAb Incubate with Secondary Antibody Wash4->SecondaryAb Wash5 Wash with PBS (3x) SecondaryAb->Wash5 Mount Mount with Anti-fade Medium Wash5->Mount Image Fluorescence Microscopy Mount->Image

Caption: Experimental workflow for co-staining.

Troubleshooting_Logic cluster_weak_signal Weak or No Signal cluster_high_bg High Background cluster_solutions Solutions Start Problem with NBD Staining? CheckFixative Used Methanol/Acetone? Start->CheckFixative CheckQuenching Old Reagents or Photobleaching? Start->CheckQuenching CheckStaining Suboptimal Staining Protocol? Start->CheckStaining CheckAutofluorescence High Autofluorescence? Start->CheckAutofluorescence CheckWashing Insufficient Washing? Start->CheckWashing Sol_PFA Use PFA Fixation CheckFixative->Sol_PFA Yes Sol_FreshReagents Use Fresh Reagents CheckQuenching->Sol_FreshReagents Sol_OptimizeStaining Optimize Staining CheckStaining->Sol_OptimizeStaining Sol_Quench Quench Autofluorescence CheckAutofluorescence->Sol_Quench Sol_WashMore Improve Washing Steps CheckWashing->Sol_WashMore

Caption: Troubleshooting logic for NBD staining issues.

References

Validation & Comparative

A Head-to-Head Comparison of Fluorescent Sphingosine Analogs: C12-NBD-L-Threo-sphingosine vs. BODIPY-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of sphingolipid signaling, the choice of fluorescent probe is critical. This guide provides an objective comparison of two widely used fluorescent sphingosine (B13886) analogs: C12-NBD-L-Threo-sphingosine and BODIPY-sphingosine. We delve into their photophysical properties, metabolic fate, and practical applications, supported by experimental data and detailed protocols to inform your selection.

Sphingosine is a central bioactive lipid, acting as a precursor to critical signaling molecules like ceramide and sphingosine-1-phosphate (S1P), which regulate fundamental cellular processes including proliferation, apoptosis, and inflammation. Fluorescently labeled sphingosine analogs are indispensable tools for visualizing and tracking the intricate pathways of sphingolipid metabolism and transport in living cells. This compound and BODIPY-sphingosine have emerged as popular choices, yet their distinct characteristics dictate their suitability for different experimental questions.

Quantitative Performance Attributes

The primary differences between these two probes lie in the properties of their attached fluorophores—Nitrobenzoxadiazole (NBD) and Boron-dipyrromethene (BODIPY)—and the stereochemistry of the sphingoid base.

PropertyThis compoundBODIPY-sphingosineSupporting Evidence
Excitation Max (approx.) ~467 nm~505-540 nm[1]
Emission Max (approx.) ~538 nm~511-550 nm[1][2]
Fluorophore Nitrobenzoxadiazole (NBD)Boron-dipyrromethene (BODIPY)[3]
Quantum Yield Low to moderate; highly sensitive to environmentHigh; less sensitive to environment[3][4]
Photostability Moderate; prone to photobleachingHigh; significantly more photostable than NBD[1][3][5]
Stereochemistry L-Threo (unnatural)Typically D-erythro (natural)[6]
Metabolic Fate Poorly catabolized; accumulates as N-acyl-L-threo-dihydroceramideReadily metabolized into more complex sphingolipids[2][6]
Primary Localization Golgi apparatus, internal membranesPlasma membrane, endocytic pathway, Golgi[2][7]
Key Advantage Environmental sensitivity can report on local membrane polarityBrightness and photostability are ideal for live-cell, long-term imaging[3]
Key Disadvantage Unnatural stereochemistry alters metabolism; lower photostabilityLess sensitive to environmental polarity changes[3][6]

The Critical Role of Stereochemistry

A crucial differentiator is the stereochemistry of the sphingoid backbone. Most commercially available BODIPY-sphingosine probes feature the natural D-erythro configuration. In contrast, C12-NBD-L-Threo -sphingosine is an unnatural stereoisomer. This structural difference has profound metabolic consequences.

Studies on the L-threo isomer of dihydrosphingosine (safingol) have shown that while it is recognized by some enzymes in the sphingolipid pathway, its metabolism is aberrant.[6] It is primarily N-acylated to form L-threo-dihydroceramide but is not efficiently desaturated to form ceramide or cleaved by the catabolic pathway.[6] This leads to its accumulation and altered trafficking, making it a valuable tool for studying specific enzymatic steps but a less accurate reporter of the overall, dynamic sphingolipid metabolic network compared to its D-erythro counterpart.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing these probes to study sphingolipid trafficking and metabolism.

Protocol 1: Live-Cell Imaging of Sphingolipid Trafficking with BODIPY-Sphingosine

This protocol is adapted for visualizing the internalization and trafficking of sphingosine from the plasma membrane to internal organelles in real-time.

Materials:

  • BODIPY-sphingosine (e.g., BODIPY FL C5-Sphingosine)

  • Cultured mammalian cells (e.g., HeLa, NIH3T3) on glass-bottom imaging dishes

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., OptiMEM)

  • Phosphate-Buffered Saline (PBS)

  • Defatted Bovine Serum Albumin (BSA)

  • Confocal or fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

  • Cell Preparation: Plate cells on imaging dishes to reach 70-80% confluency on the day of the experiment.

  • Probe Complexation: Prepare a 5 µM working solution of BODIPY-sphingosine in serum-free medium containing an equimolar concentration of defatted BSA. This complex facilitates the delivery of the lipid to the cells.

  • Pulse Labeling: Wash the cells once with warm PBS. Incubate the cells with the BODIPY-sphingosine/BSA complex for 30 minutes at 37°C.[2]

  • Chase Period: Remove the labeling medium and wash the cells twice with warm complete culture medium. Add fresh, pre-warmed complete medium to the cells.

  • Live-Cell Imaging: Immediately begin imaging the cells using a confocal microscope. Acquire images at various time points (e.g., 0, 15, 30, 60, and 120 minutes) to track the movement of the fluorescent signal from the plasma membrane to intracellular compartments like the Golgi apparatus and endosomes.[2][7]

Protocol 2: Analysis of Sphingolipid Metabolism by Thin-Layer Chromatography (TLC)

This protocol allows for the separation and identification of metabolites derived from this compound.

Materials:

  • This compound

  • Cultured cells (e.g., fibroblasts)

  • Cell culture reagents

  • Lipid extraction solvents: Chloroform (B151607), Methanol (B129727)

  • Silica G60 TLC plates

  • TLC developing solvent system: Chloroform/Methanol/15 mM CaCl₂ (65:35:8, v/v/v)[8]

  • UV transilluminator or fluorescence scanner

Procedure:

  • Cell Labeling: Label cells with this compound as described in Protocol 1 (steps 2-4), using appropriate chase times (e.g., 30 min, 2h, 6h) to allow for metabolism.

  • Lipid Extraction: After the chase period, wash cells with ice-cold PBS and scrape them into a glass tube. Perform a Bligh-Dyer lipid extraction by adding chloroform and methanol to the cell suspension. Vortex thoroughly and centrifuge to separate the phases.

  • Sample Preparation: Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen gas.

  • TLC Analysis: Re-dissolve the dried lipid film in a small volume of chloroform/methanol (1:1, v/v). Spot the sample onto a Silica G60 TLC plate alongside standards for NBD-sphingosine, NBD-ceramide, and NBD-sphingomyelin if available.

  • Chromatography: Place the TLC plate in a chromatography tank containing the developing solvent system. Allow the solvent front to migrate to near the top of the plate.

  • Visualization: Remove the plate, allow it to air dry, and visualize the fluorescent lipid spots under a UV transilluminator.[8] The relative positions (Rf values) of the spots will identify the parent compound and its fluorescent metabolites.

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the central sphingolipid metabolic pathway and the general experimental workflow for these studies.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane / Lysosome Serine_PCoA Serine + Palmitoyl-CoA DHCer Dihydroceramide Serine_PCoA->DHCer de novo synthesis Cer Ceramide DHCer->Cer DES1 Cer_G Ceramide Cer->Cer_G CERT mediated SM Sphingomyelin Cer_G->SM SMS GlcCer Glucosylceramide Cer_G->GlcCer GCS SM_PM Sphingomyelin SM->SM_PM Vesicular Transport GlcCer->SM_PM Vesicular Transport Cer_PM Ceramide SM_PM->Cer_PM SMase (Salvage Pathway) Sph Sphingosine Cer_PM->Sph Ceramidase Sph->Cer_PM CerS S1P Sphingosine-1-Phosphate Sph->S1P SphK1/2

Caption: Overview of the sphingolipid metabolic pathway, including de novo synthesis and the salvage pathway.

Experimental_Workflow A 1. Plate Cells on Imaging Dish B 2. Prepare Probe/BSA Complex in Serum-Free Medium A->B C 3. Cell Labeling ('Pulse') (e.g., 30 min at 37°C) B->C D 4. Wash and Add Fresh Complete Medium ('Chase') C->D E 5a. Live-Cell Imaging (Microscopy) D->E F 5b. Lipid Extraction for Biochemical Analysis D->F G 6. Image & Data Analysis E->G H 6. Separation of Metabolites (e.g., TLC) F->H H->G

Caption: A generalized experimental workflow for studying sphingolipid dynamics using fluorescent probes.

Conclusion and Recommendations

The selection between this compound and BODIPY-sphingosine is not a matter of one being definitively superior, but rather which is the right tool for the specific biological question.

  • Choose BODIPY-sphingosine (D-erythro) for studies requiring high-fidelity tracking of sphingolipid transport and metabolism in living cells over extended periods. Its superior photostability, high quantum yield, and natural stereochemistry make it the preferred choice for live-cell imaging, pulse-chase experiments, and accurately mapping the dynamic distribution of sphingolipids through the endocytic and secretory pathways.[2][3]

  • Choose this compound for specific applications where its unique properties are advantageous. Its environmentally sensitive fluorescence can be exploited to probe the polarity of different membrane environments. Furthermore, because its unnatural stereochemistry hinders normal metabolism, it can be useful for studying the activity of specific enzymes, like ceramide synthases, in isolation, or for experiments where accumulation in the Golgi is the desired outcome.[1][6]

Ultimately, a thorough understanding of the distinct photophysical and metabolic characteristics of these probes will empower researchers to design more precise experiments and generate more reliable data in the pursuit of unraveling the complexities of sphingolipid biology.

References

A Researcher's Guide to Lipid Tracking: Comparing NBD, BODIPY, and Rhodamine Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular biology and drug development, the precise tracking of lipids is paramount to understanding fundamental processes such as membrane dynamics, intracellular trafficking, and signaling pathways. Fluorescently labeling lipids provides a powerful tool for their visualization and analysis. This guide offers an objective comparison of three widely used classes of fluorophores for lipid tracking: Nitrobenzoxadiazole (NBD), Boron-dipyrromethene (BODIPY), and Rhodamine. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols to aid researchers in selecting the most suitable probe for their specific needs.

Performance Characteristics at a Glance

The choice of a fluorophore for lipid tracking hinges on a variety of photophysical and practical considerations. A summary of the key properties of NBD, BODIPY, and Rhodamine conjugated to lipids is presented below.

PropertyNBD (e.g., NBD-PE)BODIPY (e.g., BODIPY FL C5-HPC)Rhodamine (e.g., Lissamine Rhodamine B PE)Laurdan & Prodan
Excitation (nm) ~460~500~560~340-360
Emission (nm) ~535~510~580~440 (hydrophobic) / ~490 (hydrophilic)
Quantum Yield (Φ) Environment-sensitive, generally moderateHigh (often > 0.8 in organic solvents)[][2]Moderate to High (e.g., ~0.39 for Rhodamine B in methanol)[3]Environment-sensitive
**Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **~25,000High (e.g., >80,000)[][2]High (e.g., ~106,000 for Rhodamine B)[4]~12,000-20,000
Photostability LowHigh[2]Moderate to HighModerate
Environmental Sensitivity High (fluorescence increases in hydrophobic environments)Generally low, but some derivatives are sensitiveLow to moderateHigh (sensitive to membrane polarity/hydration)
Brightness GoodVery GoodVery GoodModerate
Advantages - Environmentally sensitive- Small size- Dithionite quenchable- High photostability- High quantum yield- Narrow emission spectra- Variety of colors available- High photostability- High brightness- Available in red-shifted wavelengths- Excellent for studying membrane properties like lipid packing and phase
Disadvantages - Low photostability- Can alter lipid behavior due to its polarity- Can be less sensitive to the local environment- May form aggregates at high concentrations- Larger size can perturb membrane structure- Can be prone to self-quenching- Requires UV excitation- Emission is broad

In-Depth Comparison

NBD (Nitrobenzoxadiazole)

NBD is a small, environmentally sensitive fluorophore. Its fluorescence is significantly quenched in aqueous environments and enhanced in hydrophobic environments, making it a useful probe for monitoring the transfer of lipids from an aqueous phase into a membrane. However, its primary drawback is its poor photostability, which can limit its use in long-term imaging experiments. The polarity of the NBD moiety can also sometimes lead to the labeled lipid looping back to the membrane surface, which may not accurately reflect the behavior of the native lipid.

BODIPY (Boron-dipyrromethene)

BODIPY dyes are a versatile class of fluorophores known for their excellent photophysical properties. They generally exhibit high quantum yields, high molar extinction coefficients, and exceptional photostability, making them ideal for demanding imaging applications, including single-molecule tracking.[5] BODIPY dyes are available in a wide range of colors, facilitating multicolor imaging experiments. While generally insensitive to the environment, specific BODIPY derivatives have been designed to be sensitive to properties like membrane order. Due to their hydrophobic nature, they tend to partition well into lipid environments.[6]

Rhodamine

Rhodamine dyes are bright and highly photostable fluorophores, making them a popular choice for long-term live-cell imaging. Rhodamine-labeled lipids, such as Lissamine Rhodamine B PE, are commonly used in membrane fusion and trafficking studies. Their emission in the red part of the spectrum is advantageous as it minimizes autofluorescence from cellular components. However, the relatively large and charged structure of rhodamine can potentially perturb the structure and behavior of the lipid to which it is attached.

Laurdan and Prodan

Laurdan and Prodan are not typically used for tracking the movement of individual lipids but are powerful tools for studying the biophysical properties of the membrane itself. Their fluorescence emission is highly sensitive to the polarity of the surrounding environment. This property allows researchers to probe membrane hydration and lipid packing, and to distinguish between different lipid phases (e.g., liquid-ordered vs. liquid-disordered).

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of these fluorophores for lipid tracking.

Protocol 1: Comparative Labeling and Imaging of Intracellular Lipid Trafficking in Live Cells

This protocol provides a framework for directly comparing the performance of NBD-PE, BODIPY-FL-HPC, and Lissamine Rhodamine B PE for visualizing lipid trafficking to the Golgi apparatus.

Materials:

  • Mammalian cell line (e.g., HeLa, COS-7) cultured on glass-bottom dishes

  • NBD-PE (e.g., from a 1 mg/mL stock in ethanol)

  • BODIPY FL C5-HPC (e.g., from a 1 mg/mL stock in ethanol)

  • Lissamine Rhodamine B PE (e.g., from a 1 mg/mL stock in ethanol)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)

  • Confocal microscope with appropriate filter sets for each fluorophore

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes to reach 60-70% confluency on the day of the experiment.

  • Preparation of Fluorescent Lipid-BSA Complexes:

    • For each fluorescent lipid, evaporate a small amount of the stock solution in a glass tube under a stream of nitrogen to form a thin film.

    • Resuspend the lipid film in live-cell imaging medium containing 0.1 mg/mL fatty acid-free BSA to a final lipid concentration of 5 µM.

    • Vortex vigorously and incubate at 37°C for 30 minutes to allow complex formation.

  • Cell Labeling:

    • Wash the cells twice with warm live-cell imaging medium.

    • Incubate the cells with the fluorescent lipid-BSA complex solution at 4°C for 30 minutes. This allows the lipid to insert into the plasma membrane while minimizing endocytosis.

  • Trafficking and Imaging:

    • Wash the cells three times with cold live-cell imaging medium to remove unbound fluorescent lipid.

    • Add fresh, warm (37°C) live-cell imaging medium to the cells.

    • Immediately begin imaging the cells using a confocal microscope equipped with a heated stage (37°C).

    • Acquire images at regular intervals (e.g., every 5-10 minutes) for up to 1-2 hours to monitor the internalization of the fluorescent lipid and its transport to intracellular organelles, particularly the Golgi apparatus.

    • Use appropriate laser lines and emission filters for each fluorophore to minimize bleed-through.

  • Data Analysis:

    • Quantify the fluorescence intensity in different cellular compartments (plasma membrane, Golgi, etc.) over time to compare the trafficking kinetics of the different lipid probes.

    • Assess the photostability of each probe by measuring the rate of photobleaching under continuous illumination.

Protocol 2: Staining of Lipid Droplets with BODIPY 493/503

This protocol describes the use of BODIPY 493/503 for the specific visualization of neutral lipid droplets in cultured cells.

Materials:

  • Mammalian cell line (e.g., Huh-7, 3T3-L1) cultured on glass-bottom dishes

  • BODIPY 493/503 (from a 1 mg/mL stock in DMSO)

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

  • Optional: Oleic acid complexed to BSA to induce lipid droplet formation

Procedure:

  • Cell Preparation (and optional induction of lipid droplets):

    • Plate cells to the desired confluency.

    • To induce lipid droplet formation, incubate cells with medium containing 100-400 µM oleic acid complexed to BSA for 16-24 hours.

  • Staining:

    • Prepare a working solution of BODIPY 493/503 at a final concentration of 1-2 µg/mL in live-cell imaging medium.[][8][9][10][11]

    • Wash the cells once with warm PBS.

    • Incubate the cells with the BODIPY 493/503 staining solution for 15-30 minutes at 37°C, protected from light.[][9]

  • Washing and Imaging:

    • Wash the cells twice with warm PBS to remove excess dye.

    • Add fresh live-cell imaging medium.

    • Image the cells immediately using a fluorescence microscope with a standard FITC/GFP filter set. Lipid droplets will appear as bright, punctate structures.

Visualizing Cellular Pathways and Workflows

Understanding the context in which lipid tracking is employed is crucial. Below are diagrams generated using Graphviz to illustrate a key signaling pathway and a general experimental workflow.

Endocytic_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Ligand Fluorescently-labeled Lipid Receptor Receptor Ligand->Receptor Binding PM Plasma Membrane CCP Clathrin-Coated Pit Receptor->CCP Clustering CCV Clathrin-Coated Vesicle CCP->CCV Invagination & Budding EE Early Endosome CCV->EE Uncoating Recycling Recycling Endosome EE->Recycling Recycling LE Late Endosome EE->LE Maturation Golgi Golgi Apparatus EE->Golgi Retrograde Transport Recycling->PM Lysosome Lysosome LE->Lysosome Fusion & Degradation

Caption: Simplified diagram of the clathrin-mediated endocytic pathway, a major route for lipid and protein internalization.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (on imaging dish) Labeling Cell Labeling CellCulture->Labeling ProbePrep Prepare Fluorescent Lipid Probe ProbePrep->Labeling Incubation Incubation/ Trafficking Labeling->Incubation Imaging Live-Cell Imaging (Confocal Microscopy) Incubation->Imaging ImageProcessing Image Processing Imaging->ImageProcessing Quantification Quantification (e.g., Intensity, Colocalization) ImageProcessing->Quantification Interpretation Data Interpretation Quantification->Interpretation

Caption: General experimental workflow for lipid tracking using fluorescence microscopy.

Conclusion

The selection of a fluorescent probe for lipid tracking is a critical decision that should be based on the specific experimental goals. NBD offers the advantage of environmental sensitivity but is limited by its photostability. Rhodamine provides high brightness and photostability, particularly in the red spectrum, but its size can be a concern. BODIPY dyes often represent a robust choice, offering a balance of excellent photophysical properties and a wide array of derivatives. For studies focused on membrane biophysics, Laurdan and Prodan remain unparalleled in their ability to report on the lipid environment. By carefully considering the properties outlined in this guide and optimizing the experimental protocols, researchers can effectively harness the power of fluorescence microscopy to unravel the complex and dynamic world of cellular lipids.

References

A Head-to-Head Comparison: C12-NBD-L-Threo-sphingosine vs. Radiolabeled Sphingosine in Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of sphingolipid metabolism, the choice of appropriate molecular probes is critical. This guide provides an objective comparison between two commonly used tools: the fluorescently labeled C12-NBD-L-Threo-sphingosine and traditional radiolabeled sphingosine (B13886). We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to facilitate a comprehensive understanding of their respective strengths and limitations.

Sphingolipids are not merely structural components of cell membranes; they are pivotal signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and inflammation.[1][2] Understanding the intricate pathways of sphingolipid metabolism is therefore crucial for deciphering disease mechanisms and developing novel therapeutics. The study of these pathways often relies on the use of exogenous analogs that can be traced and quantified. Here, we compare and contrast a fluorescent sphingosine analog, this compound, with its radiolabeled counterparts.

Probing Sphingolipid Metabolism: A Tale of Two Tracers

The ideal sphingosine analog would be a perfect mimic of the endogenous molecule, allowing for sensitive and specific tracking without perturbing the very processes being studied. In reality, both fluorescent and radioactive labeling strategies present a trade-off between these ideals.

Radiolabeled sphingosine , often tritiated ([³H]) or carbon-14 (B1195169) ([¹⁴C]) labeled, has long been a stalwart in metabolic studies.[3] Its primary advantage lies in the minimal structural alteration to the sphingosine molecule, making it an excellent substrate for enzymes and transporter proteins.[4] This ensures that its metabolic fate closely mirrors that of the natural sphingolipid. However, the use of radiolabeled compounds is primarily limited to metabolic analyses where the total radioactivity in different lipid fractions is measured, offering little in the way of spatial resolution within the cell.[3] Furthermore, the handling and disposal of radioactive materials require specialized facilities and safety protocols.

This compound , on the other hand, offers the significant advantage of direct visualization in living and fixed cells using fluorescence microscopy.[5] The nitrobenzoxadiazole (NBD) fluorophore allows for real-time tracking of the sphingolipid analog as it is metabolized and trafficked through various cellular compartments.[6] However, the bulky NBD group can potentially alter the physicochemical properties of the sphingosine molecule, which may affect its recognition by enzymes and its partitioning into different membrane microdomains.[7] The "L-threo" stereoisomer is a synthetic configuration, and its metabolism can differ from the natural D-erythro form, which can be exploited to study specific enzymatic activities or pathways that are less stereospecific.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for both this compound and radiolabeled sphingosine, derived from representative studies.

ParameterThis compoundRadiolabeled Sphingosine ([³H]-sphingosine)Citation
Detection Method Fluorescence (Microscopy, Plate Reader, HPLC)Scintillation Counting, Autoradiography,[3]
Primary Application Cellular trafficking, localization, in vitro enzyme assaysMetabolic flux analysis, in vivo biodistribution[5],[9]
Spatial Resolution High (subcellular)Low (tissue/cell population level)[5],[3]
Temporal Resolution Real-time imaging possibleEndpoint assays typical[6],[9]
Safety Considerations Chemical handling precautionsRadiation safety protocols required

Table 1: General Comparison of Fluorescent and Radiolabeled Sphingosine Probes

EnzymeSubstrateKm (µM)Vmax (nmol/mg/h)Citation
Ceramide Synthase (from mouse brain microsomes)D-erythro-sphingosine1551.9[10]
Ceramide Synthase (from mouse brain microsomes)DPH-4(Z)-sphingosine (fluorescent analog)1550.85[10]
Ceramide Synthase (from mouse brain microsomes)DPH-4(E)-sphingosine (fluorescent analog)2200.81[10]
Ceramide Synthase (endogenous in HEK293 cells with C16:0-CoA)NBD-sphinganine3.61 ± 1.86Not directly comparable[11]
Ceramide Synthase (endogenous in HEK293 cells with C16:0-CoA)sphinganine (unlabeled)3.05 ± 0.81Not directly comparable[11]

Table 2: Kinetic Parameters of Ceramide Synthase with Different Sphingosine Analogs. Note: DPH is another fluorescent probe, and NBD-sphinganine is a closely related substrate. These data suggest that while fluorescent analogs are recognized by the enzyme, their kinetics can be altered compared to the natural substrate.

Key Experimental Protocols

In Vitro Ceramide Synthase Activity Assay Using NBD-Sphinganine

This protocol is adapted from a rapid and reliable assay for ceramide synthase (CerS) activity.[12][13]

a. Materials:

  • Cell or tissue homogenates

  • NBD-sphinganine (substrate)

  • Fatty acyl-CoA (e.g., C16:0-CoA)

  • Reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 250 mM sucrose, 2 mM MgCl₂)

  • Defatted bovine serum albumin (BSA)

  • Solid Phase Extraction (SPE) C18 columns or TLC plates

  • Solvents for extraction and elution

b. Procedure:

  • Prepare cell or tissue homogenates in the reaction buffer.

  • In a microcentrifuge tube, combine the cell homogenate (protein amount to be optimized, e.g., 5-20 µg), 15 µM NBD-sphinganine, 50 µM fatty acyl-CoA, and 20 µM defatted BSA in a final reaction volume of 20 µL.[13]

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by adding a chloroform/methanol mixture.

  • Extract the lipids.

  • Separate the NBD-ceramide product from the NBD-sphinganine substrate using either SPE C18 chromatography or Thin Layer Chromatography (TLC).[12]

  • Quantify the NBD-ceramide using a fluorescence plate reader or by densitometry of the TLC plate.

Metabolic Labeling and Trafficking of Sphingolipids Using Radiolabeled Sphingosine

This protocol provides a general workflow for tracing the metabolic fate of radiolabeled sphingosine in cultured cells.[3]

a. Materials:

  • Cultured mammalian cells (e.g., CHO cells)

  • Culture medium (e.g., Ham's F-12 with 10% FBS)

  • [³H]-sphingosine

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • TLC plates and developing solvents

  • Scintillation counter or autoradiography equipment

b. Procedure:

  • Plate cells in a 6-well plate and grow overnight.

  • Add [³H]-sphingosine (e.g., 0.5 µCi) to the culture medium in each well.

  • Incubate the cells at 37°C for the desired labeling period (e.g., 24 hours).

  • Harvest the cells, wash with ice-cold PBS, and resuspend in water.

  • Extract the total lipids from the cell suspension using a chloroform/methanol extraction method.

  • Separate the different lipid species (e.g., ceramide, sphingomyelin, glucosylceramide) by TLC.

  • Visualize the radiolabeled lipids by autoradiography and/or scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

Visualizing the Pathways

To better understand the context in which these probes are used, the following diagrams illustrate the central sphingolipid metabolic pathway and a typical experimental workflow for analyzing sphingolipid metabolism.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway (Lysosome/Endosome) cluster_utilization Ceramide Utilization (Golgi) cluster_signaling Signaling Molecules Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Ceramide_salvage Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide_1P Ceramide-1-Phosphate (C1P) Ceramide->Ceramide_1P CerK Complex_SL Complex Sphingolipids Sphingosine_salvage Sphingosine Complex_SL->Sphingosine_salvage Hydrolases Sphingosine_salvage->Ceramide_salvage CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP

Caption: The central role of ceramide in sphingolipid metabolism.

Experimental_Workflow cluster_NBD This compound cluster_Radio Radiolabeled Sphingosine NBD_start Incubate cells with NBD-sphingosine NBD_wash Wash and chase NBD_start->NBD_wash NBD_image Live/Fixed Cell Imaging (Fluorescence Microscopy) NBD_wash->NBD_image NBD_extract Lipid Extraction NBD_wash->NBD_extract NBD_separate HPLC or TLC NBD_extract->NBD_separate NBD_quantify Fluorescence Quantification NBD_separate->NBD_quantify Radio_start Incubate cells with radiolabeled sphingosine Radio_wash Wash and chase Radio_start->Radio_wash Radio_extract Lipid Extraction Radio_wash->Radio_extract Radio_separate TLC Radio_extract->Radio_separate Radio_quantify Scintillation Counting or Autoradiography Radio_separate->Radio_quantify

Caption: Comparative experimental workflows.

Conclusion

The choice between this compound and radiolabeled sphingosine is fundamentally dependent on the research question at hand. For studies requiring high spatial and temporal resolution to visualize the dynamic trafficking and localization of sphingolipids within the cell, fluorescent analogs like this compound are indispensable. However, researchers must be mindful of the potential for the fluorescent tag to influence the molecule's behavior.

For metabolic flux studies where the primary goal is to quantitatively trace the conversion of sphingosine into its various metabolites throughout a cell population or in vivo, radiolabeled sphingosine remains the gold standard due to its close resemblance to the endogenous molecule. While it lacks the spatial resolution of fluorescent probes, it provides highly accurate and sensitive quantitative data on metabolic pathways.

Ultimately, a comprehensive understanding of sphingolipid biology is often best achieved by employing both methodologies in a complementary fashion. This dual approach allows for the visualization of sphingolipid dynamics with fluorescent probes, while validating and quantifying the metabolic pathways with the precision of radiolabeling.

References

Cross-Validation of C12-NBD-L-Threo-Sphingosine Data with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the study of sphingolipid metabolism and signaling, researchers often face a choice between fluorescent microscopy-based approaches and mass spectrometry. This guide provides a comprehensive comparison of C12-NBD-L-Threo-sphingosine, a fluorescent analog, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of sphingolipids. By presenting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions for their specific research questions.

Performance Comparison: this compound vs. LC-MS/MS

The choice between fluorescent probes and mass spectrometry hinges on the desired balance between spatial resolution, specificity, and quantitative accuracy. While this compound offers valuable insights into the subcellular localization and trafficking of sphingolipids, LC-MS/MS provides unparalleled specificity and absolute quantification of a wide range of sphingolipid species.

FeatureThis compoundLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Incorporation of a fluorescent sphingosine (B13886) analog into cellular sphingolipids, allowing for visualization of their distribution and trafficking.Separation of individual sphingolipid species by liquid chromatography followed by mass-based detection and fragmentation for structural identification and quantification.
Primary Application Live-cell imaging of sphingolipid localization and transport dynamics.Comprehensive and quantitative profiling of the sphingolipidome from cell or tissue extracts.[1]
Specificity Can be metabolized into various sphingolipid species, leading to potential ambiguity in the observed fluorescence signal. The bulky NBD group may also alter the lipid's behavior.High specificity, capable of distinguishing between different sphingolipid classes and individual molecular species based on their mass-to-charge ratio and fragmentation patterns.[2]
Quantification Primarily semi-quantitative, based on fluorescence intensity. Subject to photobleaching and challenges in distinguishing between different NBD-labeled metabolites.Highly quantitative, providing absolute or relative quantification of endogenous, unlabeled sphingolipids through the use of internal standards.[3][4]
Sensitivity High sensitivity for detection of the fluorescent signal.High sensitivity, with detection limits in the sub-picomole to femtomole range.[3][5]
Spatial Resolution Subcellular resolution, allowing for visualization within organelles.No spatial resolution; analysis is performed on bulk extracts.
Sample Type Live or fixed cells.Cell lysates, tissue homogenates, plasma, and other biological fluids.[4][6]
Throughput Lower throughput, often involving manual imaging and analysis of individual cells.Higher throughput, amenable to automated analysis of multiple samples.[1]

Experimental Protocols

To facilitate the cross-validation of data obtained from these two distinct methodologies, it is crucial to employ a sample preparation strategy that is compatible with both fluorescence microscopy and mass spectrometry.

I. Cell Culture and Treatment
  • Seed cells (e.g., HeLa, HEK293) on appropriate culture vessels. For fluorescence microscopy, use glass-bottom dishes or coverslips. For mass spectrometry, use standard culture plates.

  • Culture cells to the desired confluency (typically 70-80%).

  • Introduce experimental conditions (e.g., drug treatment, genetic manipulation) as required.

II. Labeling with this compound (for Fluorescence Microscopy)
  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Dilute the stock solution in pre-warmed culture medium to the final working concentration (typically 1-5 µM).

  • Remove the culture medium from the cells and replace it with the labeling medium.

  • Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

  • Proceed with live-cell imaging or fix the cells for immunofluorescence studies.

III. Sample Preparation for Cross-Validation

To directly compare the data, parallel cultures should be used. One set of cultures will be processed for fluorescence microscopy, and a parallel set will be harvested for mass spectrometry analysis.

IV. Lipid Extraction for Mass Spectrometry

This protocol is a modified Bligh-Dyer extraction suitable for a broad range of sphingolipids.[7]

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube with a Teflon-lined cap.[6]

    • Centrifuge at 1000 x g for 5 minutes at 4°C to pellet the cells.

    • Discard the supernatant.

  • Lipid Extraction:

    • To the cell pellet, add a 2:1:0.8 (v/v/v) mixture of chloroform (B151607):methanol:water.

    • Add an internal standard mixture containing known amounts of stable isotope-labeled sphingolipids (e.g., C17-sphingosine, C12-ceramide).[8]

    • Vortex the mixture vigorously for 2 minutes.

    • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.[7]

    • Vortex again and centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase of the chromatography gradient (e.g., acetonitrile/water with 0.1% formic acid and 10 mM ammonium (B1175870) formate).[8]

V. LC-MS/MS Analysis of Sphingolipids

The following is a general protocol using a hydrophilic interaction liquid chromatography (HILIC) method coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation (HILIC):

    • Column: A sub-2 µm particle size HILIC column.[7]

    • Mobile Phase A: Acetonitrile with 0.2% formic acid.[1]

    • Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium formate.[7]

    • Gradient: A gradient from high organic to increasing aqueous content.

    • Flow Rate: 200-400 µL/min.[7]

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[2]

    • MRM Transitions: Specific precursor-to-product ion transitions for each target sphingolipid and internal standard must be optimized. For many ceramides, a common product ion is m/z 264.4, corresponding to the sphingosine backbone.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture in Parallel labeling Labeling with This compound cell_culture->labeling harvesting Cell Harvesting cell_culture->harvesting microscopy Fluorescence Microscopy labeling->microscopy extraction Lipid Extraction with Internal Standards harvesting->extraction lcms LC-MS/MS Analysis extraction->lcms qual_data Qualitative/Semi-Quantitative Data (Localization, Trafficking) microscopy->qual_data quant_data Quantitative Data (Absolute Concentrations) lcms->quant_data cross_validation Cross-Validation and Data Integration qual_data->cross_validation quant_data->cross_validation

Caption: Experimental workflow for cross-validation.

sphingolipid_pathway cluster_denovo De Novo Synthesis (ER) cluster_utilization Ceramide Utilization (Golgi) cluster_salvage Salvage Pathway serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT sphinganine Sphinganine keto->sphinganine Reductase dhc Dihydroceramide sphinganine->dhc CerS cer Ceramide dhc->cer DES sm Sphingomyelin cer->sm SMS gc Glucosylceramide cer->gc GCS c1p Ceramide-1-Phosphate cer->c1p CERK sph Sphingosine cer->sph Ceramidase s1p Sphingosine-1-Phosphate sph->s1p SphK

Caption: Simplified sphingolipid de novo synthesis and metabolism.

References

Navigating the Labyrinth of Sphingolipid Research: A Comparative Guide to C12-NBD-L-Threo-sphingosine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of sphingolipid trafficking and metabolism, the choice of fluorescent probe is paramount. C12-NBD-L-Threo-sphingosine has been a tool in this field, yet its inherent limitations can lead to ambiguous or misleading results. This guide provides a critical comparison of this compound with modern alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their studies.

The study of sphingolipids, a class of lipids integral to cell structure and signaling, relies heavily on fluorescently labeled analogs to visualize their dynamic behavior within the cell. This compound, a sphingosine (B13886) molecule with a 12-carbon N-acyl chain and an attached nitrobenzoxadiazole (NBD) fluorophore, has been utilized for this purpose. However, its non-natural L-threo stereochemistry and the suboptimal properties of the NBD dye present significant drawbacks.

The Flaws of a Non-Natural Isomer: The L-Threo Configuration

One of the most significant limitations of this compound lies in its stereochemistry. Naturally occurring sphingolipids possess a D-erythro configuration. Research has shown that the L-threo isomer is metabolized differently by cellular enzymes. While it can be acylated to form L-threo-ceramide and subsequently converted to sphingomyelin (B164518), it is a poor substrate for glucosylceramide synthase. This altered metabolic fate means that this compound does not faithfully recapitulate the complete metabolic and trafficking pathways of its natural counterpart, potentially leading to skewed interpretations of experimental outcomes.

The NBD Fluorophore: A Dim Light in a Bright Field

The NBD fluorophore, while historically significant, is outraised by modern fluorescent dyes in several key aspects. It exhibits lower photostability, meaning it fades more quickly under illumination, which can be problematic for long-term live-cell imaging experiments. Furthermore, its fluorescence quantum yield and molar extinction coefficient are lower than those of newer dyes, resulting in a dimmer signal that can be difficult to distinguish from cellular autofluorescence. The fluorescence of NBD is also sensitive to the polarity of its environment, which can introduce variability in signal intensity that is not directly related to the concentration of the probe.

A Brighter Path Forward: Superior Alternatives for Sphingolipid Tracking

Fortunately, the field of fluorescent probe development has advanced significantly, offering researchers a toolkit of more robust and reliable alternatives to this compound.

BODIPY-Labeled Sphingolipids: Boron-dipyrromethene (BODIPY) dyes are a class of fluorophores that offer significant advantages over NBD. They are considerably brighter and more photostable, allowing for longer imaging times with a better signal-to-noise ratio. Their fluorescence is also less sensitive to the environment, providing a more stable and quantifiable signal. Furthermore, some BODIPY-labeled lipids exhibit concentration-dependent spectral shifts, which can be exploited to estimate the local concentration of the probe within cellular compartments.

Clickable Sphingolipid Analogs: "Click chemistry" provides a powerful and versatile approach to labeling sphingolipids. This method involves introducing a small, bio-orthogonal functional group (like an alkyne or azide) onto the sphingolipid. The cells are then treated with this modified sphingolipid, which is metabolized and trafficked similarly to its native form. After these processes have occurred, a fluorescent dye containing the complementary functional group is added, leading to a specific and covalent attachment of the fluorophore. This strategy minimizes the potential for a bulky dye to interfere with the natural behavior of the lipid.

Protein-Based Biosensors: For a non-invasive approach to visualizing endogenous sphingolipids, protein-based biosensors are an excellent option. These are typically fluorescently tagged proteins that specifically bind to a particular sphingolipid, such as sphingomyelin. For instance, the Equinatoxin II (EQ-SM) probe, derived from a sea anemone toxin, can be expressed in cells to visualize the distribution and trafficking of endogenous sphingomyelin without introducing any modified lipids.

Quantitative Comparison of Fluorescent Probes

To facilitate the selection of an appropriate fluorescent probe, the following tables summarize the key quantitative properties of NBD- and BODIPY-labeled sphingolipids.

PropertyNBD-Labeled SphingolipidsBODIPY-FL-Labeled Sphingolipids
Excitation Max (nm) ~466~505
Emission Max (nm) ~539~511
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~22,000~80,000
Quantum Yield Moderate (environment-dependent)High (~0.9)
Photostability ModerateHigh
Environmental Sensitivity High (polarity-sensitive)Low

Note: Exact values can vary depending on the specific lipid conjugate and the solvent environment.

Experimental Protocols

To aid researchers in the practical application of these probes, detailed methodologies for key experiments are provided below.

Protocol 1: Live-Cell Imaging of Sphingolipid Trafficking

This protocol outlines a general procedure for labeling live cells with fluorescent sphingolipid analogs to visualize their trafficking.

Materials:

  • Fluorescent sphingolipid analog (e.g., this compound, C6-BODIPY-FL-Ceramide)

  • Defatted Bovine Serum Albumin (BSA)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging microscope with appropriate filter sets

Procedure:

  • Preparation of Fluorescent Sphingolipid-BSA Complex:

    • Evaporate the desired amount of the fluorescent sphingolipid stock solution (in an organic solvent like chloroform/methanol) to dryness under a stream of nitrogen gas.

    • Resuspend the dried lipid in a small volume of ethanol.

    • Add the ethanolic solution to a solution of defatted BSA in PBS while vortexing to form a 1:1 molar complex.

  • Cell Labeling:

    • Plate cells on glass-bottom dishes suitable for microscopy and grow to the desired confluency.

    • Wash the cells once with warm PBS.

    • Incubate the cells with the fluorescent sphingolipid-BSA complex in serum-free medium for 30 minutes at 4°C to allow the probe to insert into the plasma membrane.

    • Wash the cells three times with cold PBS to remove unbound probe.

  • Trafficking Visualization:

    • Add pre-warmed complete culture medium to the cells.

    • Immediately begin imaging the cells using a live-cell imaging microscope equipped with a temperature-controlled stage (37°C).

    • Acquire images at regular intervals to track the internalization and trafficking of the fluorescent sphingolipid to various organelles, such as the Golgi apparatus.

Protocol 2: Comparative Photostability Assay

This protocol allows for the quantitative comparison of the photostability of different fluorescently labeled sphingolipids.

Materials:

  • Cells labeled with different fluorescent sphingolipid probes (as described in Protocol 1)

  • Confocal laser scanning microscope with a time-lapse imaging function

Procedure:

  • Image Acquisition Setup:

    • Identify cells with similar labeling intensity for each fluorescent probe.

    • Define a region of interest (ROI) within a labeled organelle (e.g., the Golgi apparatus).

    • Set the microscope to acquire a time-lapse series of images of the ROI, using identical laser power, exposure time, and acquisition intervals for all probes.

  • Photobleaching:

    • Continuously illuminate the ROI with the excitation laser.

    • Acquire images at regular intervals (e.g., every 5 seconds) for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the fluorescence intensity at each time point to the initial intensity.

    • Plot the normalized fluorescence intensity as a function of time for each probe.

    • The rate of fluorescence decay is indicative of the photostability of the fluorophore, with a slower decay rate indicating higher photostability.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the metabolic fate of sphingolipids and a suggested workflow for comparing fluorescent probes.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome cluster_Exogenous Exogenous Probe Metabolism (L-threo Isomer) Serine Serine + Palmitoyl-CoA DHS Dihydrosphingosine Serine->DHS SPT DHC Dihydroceramide DHS->DHC CerS Cer Ceramide DHC->Cer DEGS1 Cer_Golgi Ceramide Cer->Cer_Golgi CERT or Vesicular Transport SM Sphingomyelin Cer_Lyso Ceramide SM->Cer_Lyso SMases GlcCer Glucosylceramide GSLs Complex Glycosphingolipids GlcCer->GSLs GSLs->Cer_Lyso Glycohydrolases Cer_Golgi->SM SMS Cer_Golgi->GlcCer GCS Sph Sphingosine S1P Sphingosine-1-P Sph->S1P SPHK Degradation Degradation Products S1P->Degradation SPP/SPL Cer_Lyso->Sph Ceramidases L_Threo_Sph This compound L_Threo_Cer L-threo-Ceramide L_Threo_Sph->L_Threo_Cer CerS L_Threo_SM L-threo-Sphingomyelin L_Threo_Cer->L_Threo_SM SMS

General Sphingolipid Metabolism and the Altered Fate of the L-threo Isomer.

Experimental_Workflow cluster_probes Probe Comparison start Start cell_culture Culture Cells on Imaging Dishes start->cell_culture probe_prep Prepare Fluorescent Probe-BSA Complexes cell_culture->probe_prep labeling Label Cells with Respective Probes probe_prep->labeling probe1 This compound probe1->labeling probe2 C6-BODIPY-FL-Ceramide probe2->labeling probe3 Clickable Sphingolipid Analog probe3->labeling imaging Live-Cell Imaging (Time-Lapse) labeling->imaging photostability Photostability Assay imaging->photostability data_analysis Quantitative Image Analysis (Intensity, Colocalization, Bleaching Rate) imaging->data_analysis photostability->data_analysis conclusion Draw Conclusions on Probe Performance data_analysis->conclusion

Workflow for the Comparative Analysis of Fluorescent Sphingolipid Probes.

Conclusion: Illuminating the Path to Accurate Discovery

A Comparative Guide to L-threo vs. D-erythro NBD-Sphingosine Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescently labeled sphingolipids are indispensable tools for visualizing and understanding lipid trafficking, metabolism, and signaling in living cells. Among these, NBD-sphingosine probes, synthetic analogs of the natural sphingoid base sphingosine (B13886), are widely utilized. However, the stereochemistry of these probes is a critical determinant of their biological activity and metabolic fate. This guide provides an objective comparison of L-threo and D-erythro NBD-sphingosine, supported by experimental data, to aid researchers in selecting the appropriate probe for their specific applications.

Key Differences: Stereochemistry Dictates Biological Activity

The fundamental difference between L-threo and D-erythro NBD-sphingosine lies in their stereochemical configuration, which mimics or diverges from that of natural sphingolipids.

  • D-erythro-NBD-sphingosine : This isomer possesses the same stereochemical conformation as naturally occurring, biologically active sphingolipids.[1] Consequently, it is recognized by the cellular machinery and serves as a substrate for enzymes in the sphingolipid metabolic pathway. Its primary use is to trace the metabolism and trafficking of natural sphingolipids, particularly for visualizing the Golgi complex.[1]

  • L-threo-NBD-sphingosine : This is a non-natural diastereomer.[2] Its distinct stereochemistry means it is not readily metabolized into downstream sphingolipids like sphingomyelin (B164518) or glucosylceramide.[2] Instead, it has been shown to induce apoptosis and is often used to study cell death pathways.[3] The L-threo isomer of sphinganine (B43673) (a related compound) is even being evaluated in clinical trials for its anti-tumor activity.[4]

Comparative Data

The selection of a probe often depends on its metabolic stability and intended biological effect. The following table summarizes the key differences in the metabolic processing and cellular impact of the two isomers.

FeatureD-erythro-NBD-sphingosineL-threo-NBD-sphingosine
Stereochemistry Natural (D-erythro) configuration[1]Non-natural (L-threo) diastereomer[2]
Metabolic Fate Metabolized to NBD-ceramide, NBD-sphingomyelin, and NBD-glucosylceramide[1][5]Poor substrate for ceramide synthase and downstream enzymes; not significantly converted to complex sphingolipids[2]
Primary Application Tracer for lipid metabolism and trafficking; Golgi marker[1][5]Inducer of apoptosis; probe for cell death signaling pathways[3]
Cellular Localization Rapidly traffics to and labels the Golgi apparatus[1][6]Localization can vary; may associate with mitochondria during apoptosis[7]
Biological Activity Mimics endogenous sphingosine in metabolic pathways[1]Induces apoptosis, potentially through inhibition of MAPK and activation of caspases[3][8]

Signaling Pathways and Metabolic Fate

The differential processing of D-erythro and L-threo isomers by cellular enzymes is central to their distinct applications. The D-erythro form enters the de novo sphingolipid synthesis pathway, whereas the L-threo form's metabolic path is truncated, leading to different downstream signaling events.

G cluster_1 Sphingolipid Metabolism cluster_2 Apoptotic Signaling D_erythro_probe D-erythro NBD-Sphingosine CerS Ceramide Synthase (CerS) D_erythro_probe->CerS Good Substrate SphK Sphingosine Kinase (SphK) D_erythro_probe->SphK L_threo_probe L-threo NBD-Sphingosine L_threo_probe->CerS Poor Substrate MAPK_Inhibit MAPK Inhibition L_threo_probe->MAPK_Inhibit Caspase_Activation Caspase Activation L_threo_probe->Caspase_Activation NBD_Cer NBD-Ceramide CerS->NBD_Cer SMS Sphingomyelin Synthase (SMS) at Golgi NBD_Cer->SMS GCS Glucosylceramide Synthase (GCS) at Golgi NBD_Cer->GCS NBD_SM NBD-Sphingomyelin SMS->NBD_SM NBD_GlcCer NBD-Glucosylceramide GCS->NBD_GlcCer NBD_S1P NBD-S1P SphK->NBD_S1P Apoptosis Apoptosis MAPK_Inhibit->Apoptosis Caspase_Activation->Apoptosis

Metabolic fates of D-erythro vs. L-threo NBD-sphingosine.

Experimental Applications and Protocols

The choice between these probes is dictated by the experimental question. D-erythro-NBD-sphingosine is ideal for studying lipid transport, while L-threo-NBD-sphingosine is suited for investigating apoptosis.

Protocol 1: Visualizing Golgi Trafficking with D-erythro-NBD-sphingosine

This protocol outlines the use of D-erythro-NBD-ceramide (a direct metabolite of D-erythro-NBD-sphingosine) to label the Golgi apparatus in living cells.

1. Reagent Preparation:

  • Prepare a 1 mM stock solution of D-erythro-NBD-C6-ceramide in chloroform:methanol (19:1 v/v).[1]
  • Prepare a 5 mM defatted bovine serum albumin (BSA) solution in a serum-free balanced salt solution (e.g., HBSS) with 10 mM HEPES, pH 7.4.
  • To form the ceramide-BSA complex, dry down an aliquot of the ceramide stock solution under nitrogen, then vacuum for 1 hour. Redissolve in ethanol (B145695) and inject into the vortexing BSA solution to a final concentration of 5 µM.[1]

2. Cell Labeling:

  • Plate cells on glass coverslips or imaging dishes to appropriate confluency.
  • Rinse cells with ice-cold HBSS/HEPES.
  • Incubate cells with 5 µM ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[1] This allows the probe to bind to the plasma membrane without significant internalization.
  • Rinse the cells several times with ice-cold medium to remove unbound probe.

3. Trafficking and Imaging:

  • Incubate the washed cells in fresh, pre-warmed (37°C) medium for 30 minutes to allow for internalization and transport to the Golgi.[1]
  • Wash the sample in fresh medium and mount for immediate observation using a fluorescence microscope.
  • NBD fluorescence is typically excited around 460 nm and emission is collected around 535 nm.[1]

A[label="1. Prepare 5 µM\nD-erythro-NBD-Ceramide/BSA Complex"]; B[label="2. Incubate cells with complex\n(30 min at 4°C)"]; C [label="3. Wash cells with ice-cold medium"]; D [label="4. Warm-up chase incubation\n(30 min at 37°C)"]; E [label="5. Wash and mount for imaging"]; F [label="6. Visualize Golgi with\nfluorescence microscopy", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F; }

Workflow for Golgi labeling with D-erythro-NBD-ceramide.
Protocol 2: Induction and Analysis of Apoptosis with L-threo-sphingosine

This protocol describes a general method for inducing apoptosis using a threo-sphingosine isomer and assessing cell death.

1. Cell Treatment:

  • Culture cells (e.g., Jurkat or U937 leukemia cells) to a density of approximately 0.5 x 10^6 cells/mL.[9]
  • Treat cells with the desired concentration of L-threo-sphingosine (typically in the 5-20 µM range) or a vehicle control (e.g., DMSO).
  • Incubate for a specified time course (e.g., 6, 12, 24 hours) to observe the progression of apoptosis.

2. Apoptosis Assessment (DNA Fragmentation):

  • Harvest cells by centrifugation.
  • Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
  • Centrifuge the fixed cells and wash with phosphate-buffered saline (PBS).
  • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A in PBS.
  • Incubate in the dark for 30 minutes at room temperature.
  • Analyze the DNA content by flow cytometry. Apoptotic cells will appear in the sub-G0/G1 peak due to DNA fragmentation.[8]

3. Western Blot Analysis for Caspase Activation:

  • Lyse treated and control cells in an appropriate lysis buffer.
  • Determine protein concentration using a standard assay (e.g., BCA).
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against key apoptotic markers, such as cleaved caspase-3 or cleaved PARP, followed by an appropriate HRP-conjugated secondary antibody.
  • Visualize bands using an enhanced chemiluminescence (ECL) detection system. An increase in cleaved forms indicates activation of the apoptotic cascade.[8]

Summary and Recommendations

The choice between L-threo and D-erythro NBD-sphingosine probes is entirely dependent on the biological process under investigation.

  • For studies involving the visualization of sphingolipid transport, metabolism, and localization , particularly to the Golgi apparatus, D-erythro-NBD-sphingosine or its ceramide analog is the appropriate choice due to its recognition by cellular metabolic enzymes.[1][5]

  • For investigating apoptosis, cell death signaling, or cellular responses to non-natural sphingolipids , L-threo-NBD-sphingosine is the preferred tool. Its inability to be readily metabolized allows for the specific study of its direct signaling effects, which often culminate in apoptosis.[3]

Researchers should carefully consider the stereochemistry of their fluorescent lipid probes to ensure that the experimental results accurately reflect the intended biological pathway.

References

A Comparative Guide to C12-NBD-L-Threo-Sphingosine Performance in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of C12-NBD-L-Threo-sphingosine, a fluorescent analog of sphingosine (B13886), and its performance across various cell types. It is intended for researchers, scientists, and drug development professionals working on sphingolipid metabolism, trafficking, and signaling. We will explore its utility, compare it with common alternatives, and provide experimental data and protocols to support its application.

Product Performance Overview

This compound is a vital tool for visualizing the complex pathways of sphingolipid metabolism. As a fluorescently-tagged analog, it allows for the real-time tracking of sphingosine uptake, transport, and conversion within living cells. Once introduced to cells, it is readily incorporated into cellular membranes and trafficked through the endoplasmic reticulum (ER) and Golgi apparatus, the central hubs for sphingolipid synthesis and modification.[1] Its metabolic fate is cell-type dependent but typically involves acylation to form C12-NBD-ceramide, which can be further metabolized to C12-NBD-sphingomyelin or C12-NBD-glucosylceramide.[2][3]

Performance in Key Cell Types:
  • Cancer Cells (e.g., HeLa, MCF-7, HL-60): In cancer cell lines, this probe is extensively used to study altered sphingolipid metabolism and its role in apoptosis and cell cycle arrest.[4][5][6] Ceramide, a key metabolite of sphingosine, is a known pro-apoptotic lipid.[3][6] Studies in HL-60 and U937 leukemia cells have shown that synthetic ceramide analogs can induce significant accumulation of endogenous sphingosine, suggesting a primary action on the sphingolipid degradation pathway.[7]

  • Fibroblasts: These cells are a common model for investigating sphingolipid domains in the plasma membrane.[8] Fluorescent analogs like BODIPY-sphingosine have been used to visualize the formation of plasma membrane domains enriched with these lipids.[8]

  • Stem Cells (e.g., Mouse Embryonic Stem Cells): Fluorescent sphingolipid analogs are effective probes for elucidating sphingolipid internalization, trafficking, and metabolism in stem cells, helping to understand their role in cell differentiation and growth.[9]

  • Epithelial Cells (e.g., MDCK, Caco-2): In polarized epithelial cells, fluorescent sphingolipid analogs have been instrumental in studying the sorting and trafficking of sphingolipids to either the apical or basolateral membrane domains.[10]

Comparison with Alternative Fluorescent Probes

While NBD-labeled sphingolipids are widely used, several alternatives exist, each with distinct advantages and disadvantages. The choice of fluorophore can significantly influence the subcellular distribution and metabolic processing of the lipid analog.[4][5]

Probe FamilyFluorophoreKey AdvantagesKey DisadvantagesPrimary Cellular Localization
NBD-Sphingolipids NBD (Nitrobenzoxadiazole)Well-characterized; good for analyzing lipid incorporation via "back-exchange".[11]Lower photostability and quantum yield compared to BODIPY; fluorescence is sensitive to the environment.[9][11]Golgi apparatus, Endoplasmic Reticulum.[1][2]
BODIPY-Sphingolipids BODIPY (Boron-dipyrromethene)Brighter and more photostable than NBD; fluorescence is less sensitive to the environment.[9][11] Exhibits a red shift in fluorescence at high concentrations, which can be used to estimate lipid concentration in membranes.[9][12]The bulky fluorophore may alter the lipid's metabolism and transport compared to its natural counterpart.[13]Golgi apparatus, nonlysosomal vesicles.[4][5]
COUPY-Ceramides COUPY (Coumarin derivative)Far-red/NIR emission minimizes cellular autofluorescence and phototoxicity.[4] High Stokes' shift.[4][5]Newer class of probes, less characterized than NBD or BODIPY.Lysosomes, endosomes.[4][5]
Pyrene-Sphingolipids Pyrene (B120774)The hydrophobic pyrene moiety is embedded deep within the membrane interior.[13]Modest quantum yields.[13]Membrane interior.[13]

Quantitative Data Summary

The metabolic conversion of this compound can be quantified to assess the activity of key enzymes in the sphingolipid pathway. The following table presents hypothetical data on the metabolic products in MCF-7 breast cancer cells after a 4-hour incubation, as determined by HPLC analysis.

Metabolite% of Total Fluorescence (Control)% of Total Fluorescence (+ GCS Inhibitor PDMP)% of Total Fluorescence (+ CERT Inhibitor HPA-12)
C12-NBD-Ceramide10%12%8%
C12-NBD-Glucosylceramide45%15% (Significant Decrease)48%
C12-NBD-Sphingomyelin35%60% (Compensatory Increase)10% (Significant Decrease)
C12-NBD-Ceramide-1-Phosphate10%13%34% (Significant Increase)

These data illustrate how inhibitors of Glucosylceramide Synthase (GCS) and Ceramide Transport Protein (CERT) can reroute the metabolic flux of NBD-ceramide, a direct metabolite of NBD-sphingosine.[2]

Experimental Protocols

Protocol 1: Visualization of the Golgi Apparatus

This protocol details the use of NBD-labeled ceramide (a direct metabolite of the sphingosine probe) to stain the Golgi apparatus in living cells.

1. Preparation of NBD-Ceramide-BSA Complex: a. Prepare a 1 mM stock solution of NBD-ceramide in ethanol. b. In a glass tube, dry an aliquot of the stock solution under a stream of nitrogen gas. c. Redissolve the lipid film in absolute ethanol. d. Prepare a 0.34 mg/mL solution of fatty-acid-free Bovine Serum Albumin (BSA) in serum-free medium or HBSS/HEPES buffer. e. While vortexing the BSA solution, inject the ethanolic NBD-ceramide solution to achieve a final working concentration (e.g., 5 µM).[14]

2. Cell Labeling: a. Grow cells to 70-80% confluency on glass coverslips or imaging dishes. b. Rinse the cells with an appropriate buffer (e.g., HBSS/HEPES). c. Incubate the cells with the 5 µM NBD-Ceramide-BSA complex for 30 minutes at 4°C.[11][14] This step allows the lipid to label the plasma membrane. d. Wash the cells several times with ice-cold medium to remove the excess probe. e. Add fresh, pre-warmed complete medium and incubate at 37°C for an additional 30 minutes to allow for internalization and transport to the Golgi apparatus.[11][14]

3. Imaging: a. Wash the coverslips with fresh medium. b. Mount the coverslips on a microscope slide. c. Visualize the cells using a fluorescence microscope with a standard FITC filter set (Excitation ~466 nm, Emission ~536 nm).[11] The Golgi apparatus will appear as a brightly stained perinuclear structure.

Protocol 2: Analysis of Sphingolipid Metabolism by HPLC or TLC

This protocol allows for the quantification of NBD-sphingolipid metabolites.

1. Cell Labeling: a. Plate approximately 2.5 x 10^5 cells per dish and grow to confluency. b. Add the NBD-sphingosine-BSA complex (prepared as in Protocol 1) directly to the cell culture medium to a final concentration of 1-10 µM. c. Incubate the cells for 1-4 hours at 37°C.[14]

2. Lipid Extraction: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Scrape the cells into a tube and pellet them by centrifugation. c. Extract total lipids from the cell pellet using a chloroform/methanol/water solvent system.[15]

3. Analysis: a. Dry the lipid extract under nitrogen gas. b. Reconstitute the lipids in a suitable solvent (e.g., methanol/chloroform). c. Separate the different NBD-labeled lipid species using either Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[2] d. Quantify the fluorescence intensity of each separated lipid spot or peak to determine the relative abundance of each metabolite.

Visualizations

Sphingolipid_Metabolism cluster_membrane Plasma Membrane / Cytosol cluster_er_golgi ER / Golgi Apparatus NBD_Sph_ext C12-NBD-Sphingosine (Extracellular) NBD_Sph_int C12-NBD-Sphingosine NBD_Sph_ext->NBD_Sph_int Uptake NBD_Cer NBD-Ceramide NBD_Sph_int->NBD_Cer Ceramide Synthase NBD_SM NBD-Sphingomyelin NBD_Cer->NBD_SM SM Synthase NBD_GlcCer NBD-Glucosylceramide NBD_Cer->NBD_GlcCer GCS NBD_C1P NBD-Ceramide-1-P NBD_Cer->NBD_C1P Ceramide Kinase

Caption: Core metabolic pathway of C12-NBD-Sphingosine after cellular uptake.

Experimental_Workflow_TLC Start Start: Cultured Cells Labeling Labeling with NBD-Sphingolipid-BSA Complex Start->Labeling Incubation Incubate at 37°C (Metabolic Conversion) Labeling->Incubation Lipid_Extraction Total Lipid Extraction (e.g., Chloroform/Methanol) Incubation->Lipid_Extraction Analysis Separation by HPLC or TLC Lipid_Extraction->Analysis Visualization Fluorescence Detection and Quantification Analysis->Visualization End End: Metabolite Profile Visualization->End

References

Unveiling Membrane Dynamics: A Comparative Guide to C12-NBD-L-Threo-sphingosine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cellular membranes, the choice of fluorescent probe is paramount. This guide provides a comprehensive comparison of C12-NBD-L-Threo-sphingosine and other commonly used fluorescent analogs in elucidating membrane properties. By examining their impact on membrane fluidity, lipid packing, and potential artifacts, this guide aims to equip researchers with the knowledge to select the most appropriate tool for their specific experimental needs.

The plasma membrane, a dynamic and complex interface, governs a multitude of cellular processes. To visualize and quantify the behavior of lipids within this bustling environment, scientists rely on fluorescently labeled lipid analogs. This compound, a sphingosine (B13886) derivative with a nitrobenzoxadiazole (NBD) fluorophore attached to its acyl chain, is a widely used tool for studying sphingolipid trafficking and metabolism. However, the introduction of any extrinsic probe raises a critical question: to what extent does the probe itself alter the very membrane properties it is intended to measure? This guide delves into the experimental data to compare the effects of this compound with other fluorescent probes, offering insights into their respective strengths and limitations.

Probing Membrane Fluidity: A Comparative Analysis

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for processes such as signal transduction and membrane trafficking. Techniques like Fluorescence Recovery After Photobleaching (FRAP) are employed to measure the lateral diffusion of fluorescently labeled molecules, providing a direct readout of membrane fluidity.

Table 1: Comparison of Fluorescent Probes for Membrane Fluidity Studies

ProbeAcyl Chain LengthFluorophoreTypical Diffusion Coefficient (D) in fluid membranes (µm²/s)AdvantagesDisadvantages
This compound C12NBDData not available for direct comparisonMimics sphingosine structurePotential for membrane perturbation due to NBD group; lower photostability compared to BODIPY.[1][2]
C6-NBD-Ceramide C6NBDNot specifiedShorter acyl chain may have less impact on bilayer order.NBD group can still cause artifacts; less representative of longer-chain natural ceramides.
BODIPY-FL C5-Sphingosine C5BODIPYNot specifiedHigher photostability and quantum yield than NBD; less polar fluorophore may integrate better into the bilayer.[2][3]Shorter acyl chain may not fully represent endogenous sphingosine behavior.
Laurdan (B1674558) N/ALaurdanNot a diffusion probeSensitive to lipid packing and phase transitions.[4]Indirect measure of fluidity; sensitive to environmental polarity.[4]
DiIC12 C12CarbocyanineNot specifiedPartitions into disordered membrane domains.Photobleaching can be an issue.

Investigating Lipid Packing with Laurdan Generalized Polarization

The organization and packing of lipids within the membrane are critical for the formation of functional microdomains, often referred to as lipid rafts. Laurdan, a fluorescent probe that exhibits a spectral shift in response to the polarity of its environment, is a powerful tool for assessing lipid packing. This is quantified by the Generalized Polarization (GP) value, where higher GP values indicate a more ordered, tightly packed membrane environment.

The introduction of a bulky fluorophore like NBD can potentially disrupt the tight packing of lipids. While direct studies measuring the effect of this compound on Laurdan GP are scarce, it is conceivable that its presence could lead to a localized decrease in lipid order.

Table 2: Comparison of Fluorescent Probes for Lipid Packing Studies

ProbePrinciple of MeasurementTypical GP Values (Ordered Phase)Typical GP Values (Disordered Phase)AdvantagesDisadvantages
This compound N/AN/AN/ACan report on its own local environment.May perturb local lipid packing; not a direct measure of bulk membrane order.
Laurdan Solvatochromic shift~0.5 to 0.6~-0.3 to 0.3Sensitive to changes in lipid packing and hydration.[5][6]Can be influenced by factors other than lipid order.[4]
BODIPY-labeled lipids Concentration-dependent spectral shiftN/AN/ACan report on probe concentration and aggregation, indirectly indicating domain formation.[7][8]The relationship between spectral shift and lipid order is not as direct as with Laurdan.

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific inquiry. Below are detailed protocols for two key experimental techniques discussed in this guide.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To measure the lateral diffusion of fluorescently labeled molecules in a membrane.

Materials:

  • Cells or giant unilamellar vesicles (GUVs) labeled with the fluorescent probe of interest (e.g., this compound, BODIPY-FL C5-Sphingosine).

  • Confocal laser scanning microscope (CLSM) with a high-power laser for bleaching and a sensitive detector.

  • Image analysis software (e.g., ImageJ, MATLAB).

Protocol:

  • Sample Preparation: Prepare cells or GUVs labeled with the fluorescent lipid analog according to standard protocols. Ensure a uniform labeling of the membrane.

  • Image Acquisition (Pre-bleach): Acquire a series of images at low laser power to determine the initial fluorescence intensity (I_pre).

  • Photobleaching: Use a high-power laser beam to photobleach a defined region of interest (ROI) in the membrane.

  • Image Acquisition (Post-bleach): Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached probes diffuse into the area.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time (I(t)).

    • Correct for photobleaching during image acquisition by monitoring the fluorescence intensity of a non-bleached region.

    • Normalize the recovery curve.

    • Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction.

FRAP_Workflow cluster_prep Preparation cluster_acq Microscopy cluster_analysis Data Analysis Prep Prepare Labeled Sample PreBleach Acquire Pre-Bleach Images Prep->PreBleach Mount on Microscope Bleach Photobleach ROI PreBleach->Bleach Define ROI PostBleach Acquire Post-Bleach Time-Lapse Bleach->PostBleach Measure Measure Fluorescence Intensity PostBleach->Measure Correct Correct for Photobleaching Measure->Correct Fit Fit Recovery Curve Correct->Fit Result Determine D and Mobile Fraction Fit->Result

Caption: Workflow for a Fluorescence Recovery After Photobleaching (FRAP) experiment.

Laurdan Generalized Polarization (GP) Measurement

Objective: To measure the lipid packing of a membrane.

Materials:

  • Cells or liposomes.

  • Laurdan stock solution (e.g., 1 mM in ethanol).

  • Fluorometer or confocal microscope with spectral imaging capabilities.

  • Buffer solution.

Protocol:

  • Labeling: Incubate cells or liposomes with a final concentration of 1-10 µM Laurdan for 30-60 minutes at the desired temperature.

  • Washing: Wash the sample to remove excess Laurdan.

  • Fluorescence Measurement:

    • Fluorometer: Measure the fluorescence emission intensity at two wavelengths, typically around 440 nm (for the ordered phase) and 490 nm (for the disordered phase), while exciting at ~350 nm.

    • Confocal Microscopy: Acquire images in two emission channels corresponding to the ordered and disordered phases.

  • GP Calculation: Calculate the GP value for each pixel or for the entire sample using the following formula: GP = (I_440 - I_490) / (I_440 + I_490) Where I_440 and I_490 are the fluorescence intensities at the respective emission wavelengths.

Laurdan_GP_Workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Analysis Prep Prepare Sample Label Label with Laurdan Prep->Label Measure Measure Emission at 440nm & 490nm Label->Measure Wash Calculate Calculate GP Value Measure->Calculate GP = (I440 - I490) / (I440 + I490) Result Assess Lipid Packing Calculate->Result

Caption: Workflow for Laurdan Generalized Polarization (GP) measurement.

Signaling Pathways and Probe-Induced Artifacts

Fluorescent lipid analogs, by virtue of their structural similarity to endogenous lipids, can participate in cellular signaling pathways. This compound, for instance, can be metabolized by cellular enzymes, and its fluorescent products can be tracked to delineate metabolic routes. However, the NBD moiety can influence enzyme recognition and subsequent metabolic steps. It is crucial to consider that the observed trafficking and signaling events may not perfectly mirror those of the native lipid.

Signaling_Considerations cluster_endogenous Endogenous Sphingolipid Signaling cluster_analog Fluorescent Analog Considerations cluster_artifact Potential Artifacts Sph Sphingosine Cer Ceramide Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate Sph->S1P Sphingosine Kinase NBD_Sph This compound NBD_Cer NBD-Ceramide NBD_Sph->NBD_Cer Enzyme Recognition? NBD_S1P NBD-S1P NBD_Sph->NBD_S1P Enzyme Recognition? Perturbation Membrane Perturbation NBD_Sph->Perturbation Altered_Metabolism Altered Metabolism NBD_Sph->Altered_Metabolism

Caption: Considerations for using fluorescent sphingolipid analogs in signaling studies.

Conclusion and Future Directions

This compound remains a valuable tool for visualizing sphingolipid dynamics. However, researchers must be cognizant of the potential for the NBD fluorophore to influence membrane properties and metabolic pathways. For studies demanding high photostability and minimal membrane perturbation, BODIPY-labeled analogs may offer a superior alternative.[2][3] The choice of the acyl chain length should also be carefully considered to best mimic the endogenous lipid of interest.

Future research should focus on direct, quantitative comparisons of various fluorescent sphingolipid analogs within the same, well-defined model systems. Such studies, providing concrete data on diffusion coefficients, GP values, and fluorescence anisotropy, will be invaluable in guiding the selection of the most appropriate probes and in the accurate interpretation of experimental results. Ultimately, a multi-probe approach, combining the strengths of different fluorescent analogs, will provide the most comprehensive understanding of the complex and dynamic nature of cellular membranes.

References

A Comparative Guide to Correlative Light-Electron Microscopy with C12-NBD-L-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C12-NBD-L-Threo-sphingosine with alternative probes for Correlative Light-Electron Microscopy (CLEM), offering insights into their performance based on experimental data. Detailed protocols and visual workflows are included to assist in experimental design and execution.

Introduction to CLEM and Sphingolipid Trafficking

Correlative Light-Electron Microscopy (CLEM) is a powerful imaging technique that combines the advantages of fluorescence microscopy (FM) for identifying specific molecules with the high-resolution structural information provided by electron microscopy (EM).[1][2] This approach is invaluable for studying the subcellular localization and trafficking of lipids, such as sphingolipids, which play crucial roles in cell signaling, membrane structure, and disease pathogenesis.

This compound is a fluorescent analog of sphingosine (B13886) used to study its metabolism and transport within cells. The nitrobenzoxadiazole (NBD) fluorophore allows for visualization by fluorescence microscopy, while the L-threo stereoisomer provides a tool to investigate stereospecific aspects of sphingolipid pathways. However, the choice of fluorescent probe is critical for the success and accuracy of CLEM experiments. This guide compares this compound with two primary alternatives: BODIPY-labeled sphingolipids and the click chemistry-based approach using azido-functionalized sphingolipids.

Performance Comparison of Fluorescent Probes for CLEM

The selection of a fluorescent probe for CLEM depends on several factors, including photostability, brightness, potential for artifacts, and compatibility with the demanding sample processing steps for electron microscopy.

FeatureThis compoundBODIPY-Labeled SphingosineAzido-Sphingosine (Click Chemistry)
Fluorophore Nitrobenzoxadiazole (NBD)Boron-dipyrromethene (BODIPY)Clickable azide (B81097) group (e.g., AFDye 488 DBCO)
Excitation Max (nm) ~465~505 (BODIPY FL)Dependent on the clicked fluorophore (e.g., ~495 for Alexa Fluor 488)
Emission Max (nm) ~535~515 (BODIPY FL)Dependent on the clicked fluorophore (e.g., ~519 for Alexa Fluor 488)
Brightness ModerateHighHigh
Photostability Moderate to LowHighHigh (depends on the chosen fluorophore)
Potential for Artifacts Can be sensitive to the lipid environment and may mislocalize. The L-threo isomer can have different trafficking than the natural D-erythro form.The bulky fluorophore can potentially alter lipid trafficking and metabolism. Stereoisomers can also show different localization patterns.Minimal steric hindrance during uptake and metabolism as the fluorophore is added later. Allows for more specific labeling.
Suitability for Super-Resolution LimitedCan be used for some super-resolution techniques.Excellent, particularly with array tomography (click-AT-CLEM).[3][4][5]
Specificity Can be metabolized into various sphingolipid species, potentially broadening the fluorescent signal.Similar to NBD-labeled lipids, it is subject to cellular metabolism.High specificity as the fluorophore is directed only to the azide-tagged lipid.

Experimental Protocols

Key Experiment 1: Labeling of Cultured Cells with Fluorescent Sphingosine Analogs for CLEM

This protocol describes a generalized procedure for labeling cultured cells with either this compound or a BODIPY-sphingosine analog for subsequent CLEM analysis.

Materials:

  • This compound or BODIPY-sphingosine

  • Bovine serum albumin (BSA), fatty acid-free

  • Culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 2% paraformaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • Reagents for electron microscopy processing (e.g., osmium tetroxide, uranyl acetate, lead citrate, resins)

Procedure:

  • Preparation of Labeling Solution:

    • Prepare a stock solution of the fluorescent sphingosine in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Complex the fluorescent lipid with fatty acid-free BSA in a serum-free medium to facilitate delivery to the cells. A typical final concentration for labeling is 1-5 µM.

  • Cell Labeling:

    • Plate cells on a gridded coverslip or a dish suitable for CLEM.

    • Incubate the cells with the fluorescent sphingosine-BSA complex in a serum-free medium for a specified period (e.g., 30 minutes at 37°C). The incubation time and temperature may need to be optimized depending on the specific research question.

    • For pulse-chase experiments, after the initial labeling period, wash the cells and incubate them in a fresh, probe-free medium for the desired chase time.

  • Fluorescence Microscopy:

    • Wash the cells with PBS.

    • Image the live cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Acquire images of the cells of interest, noting their position on the gridded substrate.

  • Fixation and Preparation for Electron Microscopy:

    • Immediately after live-cell imaging, fix the cells with a CLEM-compatible fixative.

    • Proceed with standard sample preparation for transmission electron microscopy (TEM), which includes postfixation with osmium tetroxide, dehydration, and embedding in resin.

    • It is crucial to use fixation and embedding protocols that preserve both the fluorescence and the cellular ultrastructure. Some resins, like LR White, are known to better preserve fluorescence.[3]

  • Relocation and Electron Microscopy:

    • Relocate the previously imaged cells on the resin block using the grid pattern.

    • Prepare ultrathin sections of the region of interest.

    • Image the sections using a transmission electron microscope.

  • Correlation:

    • Correlate the fluorescence and electron microscopy images using fiducial markers or cellular landmarks.

Key Experiment 2: Click-AT-CLEM for Imaging Azido-Functionalized Sphingolipids

This protocol outlines the "click-AT-CLEM" (Click Chemistry-Array Tomography-CLEM) method, a powerful alternative for visualizing sphingolipid localization with high specificity and resolution.[3][4][5]

Materials:

  • Azido-functionalized sphingosine (e.g., ω-azido-sphingosine)

  • Fluorescently-labeled dibenzocyclooctyne (DBCO) derivative (e.g., AFDye 488 DBCO)

  • Reagents for cell culture, fixation, and embedding as in Protocol 1.

Procedure:

  • Cell Labeling with Azido-Sphingosine:

    • Incubate cells with the azido-sphingosine analog. The lipid will be taken up and metabolized by the cells.

  • Fixation and Permeabilization:

    • Fix the cells as described in Protocol 1.

    • Permeabilize the cells to allow the entry of the click chemistry reagents.

  • Click Reaction:

    • Incubate the fixed and permeabilized cells with the fluorescently-labeled DBCO derivative. The DBCO will specifically react with the azide group on the incorporated sphingolipid in a copper-free click reaction.[3]

  • Fluorescence and Electron Microscopy:

    • Perform fluorescence microscopy to identify the cells and subcellular structures where the azido-sphingolipid has been incorporated.

    • Process the sample for electron microscopy as described in Protocol 1. The use of array tomography (collecting serial sections on a solid support) is particularly advantageous for 3D reconstruction.[3]

  • Correlation:

    • Correlate the fluorescence and electron micrographs.

Visualization of Workflows and Pathways

To better illustrate the experimental processes and the biological context, the following diagrams have been generated using the DOT language.

CLEM_Workflow_Fluorescent_Lipid cluster_LM Light Microscopy Stage cluster_EM Electron Microscopy Stage cell_culture 1. Culture cells on gridded substrate labeling 2. Label with This compound cell_culture->labeling live_imaging 3. Live-cell fluorescence microscopy labeling->live_imaging fixation 4. Fixation live_imaging->fixation correlation 8. Image Correlation live_imaging->correlation embedding 5. Resin embedding fixation->embedding sectioning 6. Ultrathin sectioning embedding->sectioning em_imaging 7. TEM imaging sectioning->em_imaging em_imaging->correlation

CLEM workflow using a directly labeled fluorescent sphingolipid.

Click_AT_CLEM_Workflow cluster_LM Labeling and Light Microscopy cluster_EM Electron Microscopy Stage cell_culture 1. Culture cells and label with Azido-Sphingosine fix_perm 2. Fixation and Permeabilization cell_culture->fix_perm click_reaction 3. Copper-free Click Reaction with fluorescent DBCO fix_perm->click_reaction fm_imaging 4. Fluorescence Microscopy click_reaction->fm_imaging embedding 5. Resin embedding fm_imaging->embedding correlation 8. 3D Image Correlation fm_imaging->correlation sectioning 6. Array Tomography (Serial Sectioning) embedding->sectioning em_imaging 7. SEM/TEM imaging sectioning->em_imaging em_imaging->correlation

Workflow for the Click-AT-CLEM alternative method.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin (Plasma Membrane) Ceramide->Sphingomyelin Sphingosine Sphingosine Ceramide->Sphingosine Sphingomyelin->Ceramide Sphingosine->Ceramide S1P Sphingosine-1-Phosphate (Signaling) Sphingosine->S1P S1P->Sphingosine L_Threo_Sphingosine L-Threo-Sphingosine (Experimental Probe) L_Threo_Sphingosine->Sphingosine Metabolic incorporation

Simplified sphingolipid metabolic pathway showing the point of entry for sphingosine analogs.

Conclusion and Recommendations

The choice between this compound and its alternatives for CLEM studies depends on the specific experimental goals.

  • This compound can be a useful tool, particularly for investigating the stereospecificity of sphingolipid trafficking. However, researchers must be aware of its lower photostability and potential for environmentally induced artifacts.

  • BODIPY-labeled sphingolipids offer superior brightness and photostability, making them suitable for longer imaging sessions and potentially for super-resolution applications.[6] The bulkier nature of the BODIPY dye is a consideration regarding potential perturbations of lipid behavior.

  • Click chemistry-based approaches (click-AT-CLEM) represent the state-of-the-art for high-resolution and high-specificity localization of sphingolipids.[3][4][5] By separating the metabolic labeling from the fluorophore attachment, this method minimizes potential artifacts related to bulky dyes and is highly compatible with advanced imaging techniques like super-resolution array tomography.

For researchers aiming for the highest fidelity in localizing sphingolipids at the ultrastructural level, the click-AT-CLEM method is highly recommended. For studies where the specific properties of the L-threo isomer are of primary interest and high-resolution localization is secondary, This compound remains a viable, albeit more challenging, option. Careful consideration of control experiments to account for potential artifacts is essential when using any fluorescent lipid analog.

References

Navigating the Sphingolipid Maze: A Comparative Guide to C12-NBD-L-Threo-sphingosine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of sphingolipid metabolism, the choice of a suitable fluorescent analog is paramount. This guide provides an objective comparison of C12-NBD-L-Threo-sphingosine with other commonly used fluorescent sphingolipid analogs, supported by experimental data to inform your research decisions.

The study of sphingolipids, a class of lipids integral to cell structure and signaling, heavily relies on fluorescently labeled analogs to trace their metabolic fate and localization within cells. This compound, a synthetic analog of sphingosine (B13886) with a 12-carbon N-acyl chain and a nitrobenzoxadiazole (NBD) fluorescent group, is a widely utilized tool. Its L-Threo stereochemistry, a non-natural configuration, offers a unique lens to probe the specificity of enzymes within the sphingolipid pathway.

Performance Comparison of Fluorescent Sphingolipid Analogs

The utility of a fluorescent sphingolipid analog is dictated by its recognition and processing by the various enzymes in the sphingolipid pathway. This section compares this compound with other analogs in terms of their interaction with key enzymes.

Ceramide Synthases (CerS)

Ceramide synthases are a family of six enzymes (CerS1-6) that catalyze the N-acylation of sphingoid bases to form ceramides (B1148491). The L-threo stereoisomer of sphinganine (B43673) (a precursor to sphingosine) can be acylated by dihydroceramide (B1258172) synthase. This suggests that this compound can likely serve as a substrate for CerS isoforms, although the efficiency may differ from the natural D-erythro isomer. Fluorescent NBD-labeled sphinganine has been shown to be a good substrate for ceramide synthases, with a Michaelis-Menten constant (Km) similar to that of the unlabeled, natural substrate.

Sphingosine Kinases (SphK)

Sphingosine kinases (SphK1 and SphK2) phosphorylate sphingosine to form the potent signaling molecule sphingosine-1-phosphate (S1P). The stereochemistry of the sphingoid base is a critical determinant of SphK activity. SphK1 is highly specific for the natural D-erythro isomer of sphingosine, while SphK2 exhibits broader substrate specificity and can phosphorylate other stereoisomers. This suggests that this compound is more likely to be a substrate for SphK2 than SphK1. NBD-sphingosine has been successfully used in real-time fluorescence assays to monitor the activity of both SphK1 and SphK2, with a reported Km value of 38 ± 18 µM for sphingosine kinase.

Sphingomyelin (B164518) Synthase (SMS)

Sphingomyelin synthase catalyzes the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, forming sphingomyelin. Studies have shown that L-threo-ceramide can be metabolized to sphingomyelin, indicating that SMS can recognize and utilize this stereoisomer.[1] This suggests that if this compound is first converted to its corresponding ceramide by CerS, it can then be a substrate for SMS.

Glucosylceramide Synthase (GCS)

Glucosylceramide synthase is responsible for the first step in the synthesis of most glycosphingolipids. In contrast to sphingomyelin synthase, GCS does not appear to metabolize L-threo-ceramide.[1] This highlights a key difference in the substrate specificity of these two enzymes and suggests that this compound is unlikely to be incorporated into the glucosylceramide pathway.

Ceramidases

Ceramidases hydrolyze ceramide back to sphingosine. The efficiency of this reaction can be influenced by the acyl chain length and the fluorescent probe. For instance, a fluorescent C12-ceramide analog is efficiently hydrolyzed by neutral ceramidase (nCDase) with a Km of 33 µM.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of various fluorescent sphingolipid analogs with key enzymes of the sphingolipid pathway. It is important to note that direct comparative data for this compound across all enzymes is not extensively available in the literature.

EnzymeFluorescent SubstrateKm (µM)VmaxSource Organism/Enzyme
Sphingosine KinaseNBD-sphingosine38 ± 180.4 ± 0.2 µM/minPurified Enzyme
Neutral CeramidaseFluorescent C12-ceramide analog3362 min⁻¹ (kcat)Purified Human nCDase

Note: The specific stereochemistry of the NBD-sphingosine used in the sphingosine kinase assay was not detailed in the available source.

Alternative Fluorescent Probes: A Comparative Overview

Fluorescent ProbeAdvantagesDisadvantages
NBD (Nitrobenzoxadiazole) Environmentally sensitive fluorophore, useful for monitoring enzyme activity.Lower fluorescence quantum yield and photostability compared to BODIPY.
BODIPY (Boron-dipyrromethene) High fluorescence quantum yield, high photostability, and its fluorescence is less sensitive to the environment.The bulky fluorophore may have a greater impact on lipid metabolism and trafficking.

Experimental Protocols

In Vitro Sphingosine Kinase Assay using NBD-Sphingosine

This protocol is adapted from a real-time high-throughput fluorescence assay for sphingosine kinases.[2]

Materials:

  • Recombinant SphK1 or SphK2

  • NBD-sphingosine

  • ATP

  • SphK1 reaction buffer: 30 mM Tris-HCl (pH 7.4), 0.05% Triton X-100, 150 mM NaCl, 10% glycerol, 1 mM Na3VO4, 10 mM NaF, 10 mM β-glycero-phosphate.

  • SphK2 reaction buffer: 30 mM Tris-HCl (pH 7.4), 0.05% Triton X-100, 200 mM KCl, 10% glycerol.

  • Fluorescence plate reader.

Procedure:

  • Prepare a master mix containing the appropriate reaction buffer, recombinant SphK enzyme, and NBD-sphingosine.

  • Initiate the reaction by adding ATP.

  • Monitor the change in fluorescence in real-time using a fluorescence plate reader. The phosphorylation of NBD-sphingosine leads to a change in its fluorescence properties.

  • Calculate enzyme activity based on the rate of fluorescence change.

Cellular Uptake and Metabolism of Fluorescent Sphingolipids

This protocol provides a general framework for studying the metabolism of fluorescent sphingolipid analogs in cultured cells.

Materials:

  • Cultured cells

  • Fluorescent sphingolipid analog (e.g., this compound) complexed to bovine serum albumin (BSA)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Incubate cultured cells with the fluorescent sphingolipid analog-BSA complex in serum-free medium for a specified time.

  • Wash the cells with PBS to remove excess probe.

  • Lyse the cells and extract the lipids using an appropriate solvent system.

  • Separate the lipid extracts using TLC or HPLC.

  • Visualize and quantify the fluorescently labeled parent lipid and its metabolites using a fluorescence detector.

Visualizations

Sphingolipid Metabolism Pathway

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT SPT Serine_PalmitoylCoA->SPT Sphinganine Sphinganine CerS CerS Sphinganine->CerS Dihydroceramide Dihydroceramide DES DES Dihydroceramide->DES Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase SMS SMS Ceramide->SMS GCS GCS Ceramide->GCS Sphingosine Sphingosine Sphingosine->CerS Salvage Pathway SphK SphK1/2 Sphingosine->SphK S1P Sphingosine-1-Phosphate Sphingomyelin Sphingomyelin Glucosylceramide Glucosylceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs C12_NBD_Sph This compound C12_NBD_Sph->CerS Substrate (likely) C12_NBD_Sph->SphK Substrate (likely SphK2) SPT->Sphinganine CerS->Dihydroceramide CerS->Ceramide Salvage Pathway DES->Ceramide Ceramidase->Sphingosine SphK->S1P SMS->Sphingomyelin GCS->Glucosylceramide

Caption: Simplified overview of the sphingolipid metabolism pathway and potential entry points for this compound.

Experimental Workflow for Comparing Fluorescent Analogs

Experimental_Workflow Start Start: Select Fluorescent Analogs (e.g., C12-NBD-L-Threo-Sph, C6-NBD-D-Erythro-Sph, BODIPY-Sph) Incubation Incubate with Cultured Cells or Purified Enzymes Start->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction Analysis Separation and Quantification (TLC or HPLC with Fluorescence Detection) Lipid_Extraction->Analysis Data_Analysis Data Analysis: - Substrate Consumption - Metabolite Formation - Enzyme Kinetics (Km, Vmax) Analysis->Data_Analysis Comparison Compare Specificity and Efficiency of Analogs Data_Analysis->Comparison

Caption: General experimental workflow for the comparative analysis of different fluorescent sphingolipid analogs.

References

A Head-to-Head Comparison: C12-NBD-L-Threo-sphingosine vs. BODIPY Dyes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular imaging and lipid metabolism studies, the choice of fluorescent probe is paramount to generating reliable and quantifiable data. This guide provides a comprehensive comparison of the photostability of C12-NBD-L-Threo-sphingosine against the widely used BODIPY class of dyes, supported by available experimental data and detailed protocols.

In the realm of fluorescently labeled lipids, both this compound and various BODIPY-conjugated lipids are invaluable tools for visualizing lipid trafficking, metabolism, and signaling pathways. However, their performance under the intense illumination required for fluorescence microscopy can differ significantly. The photostability of a fluorophore—its resistance to irreversible photochemical destruction—directly impacts the duration of imaging experiments and the quantitative accuracy of the collected data.

Executive Summary

Overall, the scientific literature indicates that BODIPY dyes exhibit superior photostability compared to Nitrobenzoxadiazole (NBD) dyes. While direct quantitative comparisons for this compound are limited, the general consensus is that BODIPY-labeled lipids are the preferred choice for long-term imaging experiments that demand high signal-to-noise ratios and minimal photobleaching. NBD-labeled sphingolipids, while still useful for certain applications, are more susceptible to fading under continuous illumination.

Quantitative Photostability Data

The following table summarizes available quantitative data on the photophysical properties and photostability of NBD and BODIPY dyes. It is important to note that a direct comparison of photobleaching rates is challenging due to variations in experimental conditions across different studies.

ParameterThis compound (and related NBD analogs)BODIPY FL Dyes (and related analogs)
Photostability Generally described as moderate.[1] Susceptible to photobleaching, with rates that can be heterogeneous within different cellular environments.[2][3] The photostability of NBD is also sensitive to the presence of cholesterol.[1]Generally described as high.[4] More photostable than NBD.[1]
Photobleaching Lifetime Photobleaching rates for NBD-cholesterol in human fibroblasts have been measured to be in the range of 0-0.255 s⁻¹ under specific microscope settings.[2]The lifetime before photobleaching for single BODIPY-FL molecules has been measured at 20 ms (B15284909) in a standard buffer, and this was extended to 500 ms in a reducing and oxidizing system (ROXS).[5]
Fluorescence Quantum Yield Lower than BODIPY FL.[1]High, often approaching 1.0.[4]
Molar Absorptivity Lower than BODIPY FL.[1]High.[1]

Note: The provided photobleaching rates and lifetimes are highly dependent on the specific experimental setup, including illumination intensity, wavelength, buffer composition, and the local environment of the fluorophore.

Ceramide Signaling Pathway

This compound is a fluorescent analog of sphingosine, a key molecule in the ceramide signaling pathway. This pathway is integral to numerous cellular processes, including apoptosis, cell cycle regulation, and inflammation. The diagram below illustrates the central role of ceramide and its metabolic interconversions.

Ceramide_Signaling_Pathway cluster_synthesis De Novo Synthesis (ER) cluster_salvage Salvage Pathway cluster_signaling Signaling & Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Ceramide_main Ceramide Complex Sphingolipids Complex Sphingolipids Ceramide_salvage Ceramide Complex Sphingolipids->Ceramide_salvage Hydrolases Sphingosine Sphingosine Sphingosine->Ceramide_salvage CerS Ceramide_salvage->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide_main->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide_main->Glucosylceramide GCS Sphingosine_main Sphingosine Ceramide_main->Sphingosine_main Ceramidase Apoptosis_CellCycle Apoptosis, Cell Cycle Arrest Ceramide_main->Apoptosis_CellCycle S1P Sphingosine-1-Phosphate Sphingosine_main->S1P SphK

Caption: Overview of the ceramide synthesis and signaling pathways.

Experimental Protocols

Measuring Photobleaching of Fluorescently Labeled Sphingolipids

The following is a generalized protocol for quantifying the photobleaching rate of fluorescently labeled sphingolipids like this compound or BODIPY-labeled analogs in live cells using a confocal microscope.

1. Cell Culture and Labeling:

  • Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

  • Grow cells to the desired confluency.

  • Prepare a working solution of the fluorescent sphingolipid analog (e.g., 5 µM this compound or BODIPY FL C12-sphingomyelin) in a suitable buffer or serum-free medium.

  • Incubate the cells with the labeling solution for a specified time (e.g., 30 minutes) at the appropriate temperature (e.g., 37°C).

  • Wash the cells several times with fresh medium to remove excess probe.

2. Image Acquisition:

  • Mount the dish on the stage of a confocal laser-scanning microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

  • Locate a field of view with well-labeled cells.

  • Set the imaging parameters:

    • Excitation Wavelength: Appropriate for the fluorophore (e.g., ~460 nm for NBD, ~505 nm for BODIPY FL).

    • Emission Range: Appropriate for the fluorophore (e.g., ~500-600 nm for NBD, ~510-550 nm for BODIPY FL).

    • Laser Power: Use a consistent and preferably low laser power to minimize phototoxicity and initial photobleaching.

    • Pinhole, Detector Gain, and Scan Speed: Keep these parameters constant throughout the experiment.

  • Acquire a time-lapse series of images of the same field of view. The time interval and total duration will depend on the photostability of the fluorophore. For a rapidly bleaching probe like NBD, shorter intervals over a shorter total time may be necessary.

3. Data Analysis:

  • Define a region of interest (ROI) within a labeled cell.

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Correct for background fluorescence by measuring the intensity of a region with no cells.

  • Plot the background-corrected mean fluorescence intensity as a function of time.

  • Fit the resulting decay curve to an exponential function (single or double exponential) to determine the photobleaching rate constant (k) or the photobleaching half-life (t₁/₂ = ln(2)/k).

Photobleaching_Workflow A Cell Culture & Labeling B Confocal Microscopy Setup A->B C Time-Lapse Image Acquisition B->C D Define Region of Interest (ROI) C->D E Measure Fluorescence Intensity over Time D->E F Background Correction E->F G Plot Intensity vs. Time F->G H Fit Decay Curve to Exponential Function G->H I Determine Photobleaching Rate/Half-life H->I

Caption: Experimental workflow for quantifying photobleaching.

Conclusion

For researchers conducting demanding fluorescence microscopy studies involving lipid probes, BODIPY dyes generally offer a more robust and photostable alternative to NBD dyes. The higher fluorescence quantum yield and superior photostability of BODIPY-labeled sphingolipids allow for longer observation times, higher signal-to-noise ratios, and more reliable quantitative analysis. While this compound remains a useful tool, particularly for its sensitivity to the local environment, its susceptibility to photobleaching should be a key consideration in experimental design. When quantitative accuracy over extended imaging periods is critical, the evidence strongly favors the use of BODIPY-based probes.

References

The Threo Contender: How Well Does C12-NBD-L-Threo-sphingosine Mirror its Endogenous Counterpart?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complex world of sphingolipid signaling, fluorescent analogs of endogenous lipids are indispensable tools. C12-NBD-L-Threo-sphingosine, a commercially available fluorescent analog of sphingosine (B13886), offers a window into the intricate metabolic and signaling pathways of these bioactive lipids. However, a critical question for investigators is how faithfully this synthetic mimic reproduces the behavior of natural D-erythro-sphingosine. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the similarities and distinctions between this compound and its endogenous counterpart.

Endogenous sphingosine, with its D-erythro stereochemistry, is a central player in the sphingolipid metabolic network, serving as a precursor for both pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). The introduction of a fluorescent NBD group on a C12 acyl chain and the alteration of the stereochemistry to L-threo in the synthetic analog inevitably influence its biological properties. Understanding these differences is paramount for the accurate interpretation of experimental results.

Structural and Metabolic Divergence

The most significant difference between this compound and endogenous sphingosine lies in their stereochemistry. Natural sphingosine possesses the D-erythro configuration, which is specifically recognized by the enzymes of sphingolipid metabolism. The L-threo configuration of the analog presents a different spatial arrangement of the hydroxyl and amino groups at the C2 and C3 positions of the sphingoid backbone.

Experimental evidence indicates that this stereochemical alteration has profound consequences on the metabolic fate of the molecule. While L-threo-sphinganine (the saturated backbone of the analog) can be acylated by ceramide synthase to form L-threo-ceramide, its subsequent metabolism diverges from the D-erythro pathway. For instance, L-threo-ceramide is a poor substrate for glucosylceramide synthase, an enzyme that initiates the synthesis of a major class of glycosphingolipids. This suggests that this compound is likely to be channeled differently through the complex sphingolipid biosynthetic pathways.

Comparative Enzyme Kinetics

The interaction of these molecules with key enzymes in the sphingolipid pathway is critical to their function. While specific kinetic data for this compound is limited, studies on related compounds provide valuable insights.

EnzymeSubstrateKmVmaxSource Organism/Cell
Ceramide Synthase NBD-Sphinganine~3.6 µMNot ReportedHEK293 cells
Sphinganine (B43673)~3.1 µMNot ReportedHEK293 cells
Sphingosine Kinase 1 NBD-SphingosineNot SpecifiedNot SpecifiedRecombinant Human
SphingosineNot SpecifiedNot SpecifiedRecombinant Human

Studies have shown that NBD-labeled sphinganine is a good substrate for ceramide synthases, with a Michaelis constant (Km) similar to that of the natural, unlabeled substrate. This suggests that the NBD group on the acyl chain may not significantly hinder binding to the enzyme's active site. However, the L-threo configuration of the sphingoid backbone is known to be less favored by some enzymes in the pathway. For sphingosine kinases (SphK), the enzymes that phosphorylate sphingosine to S1P, the L-threo isomer is generally a poorer substrate compared to the natural D-erythro isomer. This would imply that the generation of the signaling molecule C12-NBD-L-Threo-S1P is likely less efficient than the production of endogenous S1P.

Signaling Pathway Implications

The altered metabolism and enzyme interactions of this compound have direct consequences on its ability to mimic the signaling functions of endogenous sphingosine.

The Ceramide-S1P Rheostat

The balance between intracellular levels of ceramide and S1P is a critical determinant of cell fate, with ceramide generally promoting apoptosis and S1P favoring cell survival and proliferation. Since L-threo-sphingosine is a substrate for ceramide synthase, this compound can be converted to C12-NBD-L-Threo-ceramide, potentially contributing to pro-apoptotic signals. However, its reduced efficiency as a substrate for sphingosine kinase would lead to lower levels of the pro-survival C12-NBD-L-Threo-S1P. This could skew the cellular response towards apoptosis or other ceramide-mediated pathways.

cluster_endo Endogenous Sphingosine (D-erythro) cluster_analog This compound Endo_Sph Sphingosine Endo_Cer Ceramide Endo_Sph->Endo_Cer Ceramide Synthase Endo_S1P S1P Endo_Sph->Endo_S1P Sphingosine Kinase Endo_Apoptosis Apoptosis Endo_Cer->Endo_Apoptosis Endo_Survival Survival Endo_S1P->Endo_Survival Analog_Sph C12-NBD-L-Threo- sphingosine Analog_Cer C12-NBD-L-Threo- ceramide Analog_Sph->Analog_Cer Ceramide Synthase Analog_S1P C12-NBD-L-Threo- S1P Analog_Sph->Analog_S1P Sphingosine Kinase (Reduced) Analog_Apoptosis Apoptosis (Partially Active) Analog_Cer->Analog_Apoptosis Analog_Survival Survival (Reduced) Analog_S1P->Analog_Survival C12_NBD_Sph This compound CerS Ceramide Synthase C12_NBD_Sph->CerS Autophagy Autophagy C12_NBD_Sph->Autophagy Potential Pathway MAPK_Inhibition MAPK Inhibition (Partially Active) C12_NBD_Sph->MAPK_Inhibition C12_NBD_Cer C12-NBD-L-Threo-ceramide CerS->C12_NBD_Cer Apoptosis Apoptosis C12_NBD_Cer->Apoptosis Start Incubate Homogenate with NBD-Sphinganine & Acyl-CoA Stop Stop Reaction (Chloroform/Methanol) Start->Stop Extract Lipid Extraction Stop->Extract Dry Dry Extract Extract->Dry Resuspend Resuspend in Solvent Dry->Resuspend TLC TLC Separation Resuspend->TLC Visualize Visualize & Quantify Fluorescent Product TLC->Visualize

Safety Operating Guide

Proper Disposal of C12-NBD-L-Threo-sphingosine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of researchers and the protection of our environment. This guide provides detailed procedures for the proper disposal of C12-NBD-L-Threo-sphingosine, a fluorescently labeled sphingolipid analog. The toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled as a potentially hazardous chemical waste.[1] Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is critical.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat. If handling the solid form where aerosolization is possible, consider using respiratory protection and working within a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with local, regional, and national hazardous waste regulations.[2] The following steps outline a general procedure for its disposal.

Step 1: Waste Characterization and Segregation

  • Assume Hazard : In the absence of specific toxicity data, treat this compound and any materials contaminated with it as hazardous chemical waste.

  • Segregate Waste Streams : Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed. It is crucial to collect different types of waste separately to avoid potentially dangerous reactions.[3]

    • Solid Waste : This includes unused or expired pure compounds, as well as contaminated lab materials such as weigh boats, gloves, and paper towels.

    • Liquid Waste : This includes solutions containing this compound, such as stock solutions or experimental media. Segregate aqueous and organic solvent waste.

    • Contaminated Labware : Glassware and plasticware that have come into contact with the compound.

Step 2: Waste Collection and Storage

  • Use Appropriate Containers : All waste must be stored in containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid. For instance, strong acids should not be stored in metal containers.[3]

  • Labeling : Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), the primary hazard (e.g., "Potentially Toxic," "Chemical Waste"), and the date.

  • Designated Storage Area : Store waste containers in a designated, secure area within the laboratory, away from general work areas.

  • Secondary Containment : Liquid waste containers should be placed in secondary containment, such as a plastic tub, to contain any potential spills.

Step 3: Disposal of Different Waste Streams

  • Unused/Expired Compound (Solid) : Collect the solid powder in a clearly labeled, sealed container.

  • Contaminated Solid Waste : Place items like gloves, weigh paper, and pipette tips that are contaminated with the compound into a designated, sealed waste bag or container.

  • Liquid Waste Solutions :

    • Collect all liquid waste containing this compound in a compatible, leak-proof container with a screw cap.

    • Do not pour down the drain. [1]

  • Contaminated Labware :

    • Disposable Labware : Dispose of as contaminated solid waste.

    • Reusable Glassware : If glassware is to be reused, it should be decontaminated. A common procedure is to triple-rinse with an appropriate solvent capable of dissolving the compound. This rinsate must be collected and treated as hazardous liquid waste.[4] After decontamination, the glassware can be washed normally.

Step 4: Arranging for Final Disposal

  • Contact EHS : Once your waste container is full or you have completed your experiments, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup. Follow their specific procedures for waste manifest and collection.

  • Approved Waste Disposal Plant : The ultimate disposal method will be determined by your EHS office, but it typically involves incineration at a permitted hazardous waste facility.[1][5]

Experimental Protocols for Decontamination

Objective : To decontaminate glassware contaminated with small residual amounts of this compound.

Materials :

Procedure :

  • Initial Rinse : Rinse the glassware with a small amount of a suitable organic solvent (like ethanol or methanol) to dissolve the lipid-based compound. Collect this rinsate as hazardous organic waste.

  • Chemical Degradation (if deemed necessary by EHS) : To the rinsate, slowly add an excess of sodium hypochlorite solution while stirring in a chemical fume hood. Allow the reaction to proceed for a sufficient time (e.g., 2 hours) to ensure degradation.

  • Quenching : Quench any remaining bleach by adding a reducing agent, such as sodium bisulfite, until a test with potassium iodide-starch paper is negative.

  • Neutralization : Neutralize the resulting solution by adding sodium hydroxide or hydrochloric acid until the pH is between 6.0 and 8.0.

  • Disposal of Rinsate : Dispose of this neutralized aqueous solution as hazardous chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_segregation Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe characterize Characterize Waste: Solid, Liquid, or Labware ppe->characterize solid_waste Solid Waste (Pure compound, gloves, etc.) characterize->solid_waste Solid liquid_waste Liquid Waste (Solutions) characterize->liquid_waste Liquid labware Contaminated Labware characterize->labware Labware collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-proof Container with Secondary Containment liquid_waste->collect_liquid decontaminate Decontaminate or Dispose as Solid Waste labware->decontaminate ehs_pickup Contact EHS for Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup decontaminate->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling C12-NBD-L-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of C12-NBD-L-Threo-sphingosine are critical for ensuring a secure laboratory environment. Adherence to these guidelines is paramount for the protection of researchers and the integrity of experimental outcomes.

This compound, a fluorescently labeled sphingolipid, is a valuable tool for researchers studying lipid trafficking and signaling pathways. While a Safety Data Sheet (SDS) for the closely related compound C12-NBD-L-threo-ceramide indicates no particular associated hazards, it is prudent to handle all chemicals with appropriate safety measures.[1] Standard laboratory procedures for handling fluorescent compounds and lipids should be strictly followed to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection.

Protection Level Equipment Purpose Standard
Primary Nitrile GlovesPrevents skin contact with the chemical.ASTM D6319
Laboratory CoatProtects skin and clothing from splashes.
Safety Glasses with Side ShieldsProtects eyes from splashes and airborne particles.[2]ANSI Z87.1[2][3]
Secondary Face ShieldProvides additional protection against splashes when handling larger volumes or during vigorous mixing.[2]ANSI Z87.1
Chemical-Resistant ApronOffers an extra layer of protection for the torso against significant splashes.
Respiratory Fume HoodRecommended when handling the solid compound to avoid inhalation of fine particles.

Note: Always inspect gloves for integrity before use and wash hands thoroughly after handling the material.[1]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.

Receiving and Storage:

Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a freezer at -20°C, kept in a desiccated environment, and protected from light to maintain its stability and fluorescence.[4]

Preparation of Solutions:

This compound is typically supplied as a solid. To minimize inhalation risk, handle the solid form within a fume hood. For many cell-based assays, the fluorescent sphingolipid can be complexed with bovine serum albumin (BSA) to facilitate its delivery into aqueous media without the need for organic solvents.[5]

Experimental Handling:

  • Always wear the appropriate PPE as outlined in the table above.

  • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling stock solutions or the solid compound.

  • Avoid direct contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1]

  • Prevent aerosol formation during mixing or vortexing.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure
Unused Solid Compound Dispose of as chemical waste in a properly labeled container according to your institution's hazardous waste guidelines.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container.
Aqueous Solutions Dispose of in a labeled aqueous hazardous waste container. Do not pour down the drain unless specifically permitted by your institution's environmental health and safety office.
Contaminated PPE (e.g., gloves) Dispose of in the appropriate laboratory waste stream. If heavily contaminated, treat as hazardous waste.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a typical cell labeling experiment.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Retrieve from -20°C Storage B Equilibrate to Room Temperature A->B C Weigh Solid in Fume Hood B->C D Prepare Stock Solution (e.g., in Ethanol) C->D E Complex with BSA (Optional) D->E Reduces Organic Solvent Use F Add to Cell Culture Medium D->F Direct Addition E->F G Incubate with Cells F->G H Wash Cells G->H I Analyze (e.g., Fluorescence Microscopy) H->I J Collect Liquid Waste I->J K Collect Solid Waste (Tips, Tubes) I->K L Dispose of as Hazardous Waste J->L K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C12-NBD-L-Threo-sphingosine
Reactant of Route 2
C12-NBD-L-Threo-sphingosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.